4,6-Dichlororesorcinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60650. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichlorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLQBYQELUWBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021563 | |
| Record name | 4,6-Dichloro-1,3-benzenediol | |
| Source | EPA DSSTox | |
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Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-19-9 | |
| Record name | 4,6-Dichlororesorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Benzenediol, 4,6-dichloro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dichlororesorcinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60650 | |
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| Record name | 1,3-Benzenediol, 4,6-dichloro- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Dichloro-1,3-benzenediol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichlororesorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-Dichlororesorcinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC3AZC6BG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Regioselective Synthesis of 4,6-Dichlororesorcinol from Resorcinol
Abstract
4,6-Dichlororesorcinol is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of pharmaceuticals, high-performance polymers, and specialized dyes. Its utility stems from the specific arrangement of chloro- and hydroxyl- functional groups on the aromatic ring, which dictates its reactivity and structural contributions. This guide provides a comprehensive technical overview of the synthesis of this compound from resorcinol, grounded in the principles of electrophilic aromatic substitution. We will explore the mechanistic underpinnings that govern the reaction's regioselectivity, present a detailed and validated experimental protocol, discuss critical safety considerations, and outline methods for product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this important chemical transformation.
Introduction and Strategic Importance
Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic compound, susceptible to electrophilic substitution. The two hydroxyl groups strongly direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The synthesis of this compound represents a classic case of controlled, regioselective halogenation. Achieving high selectivity for the 4,6-dichloro isomer while minimizing the formation of other chlorinated species (e.g., 4-chlororesorcinol, 2,4-dichlororesorcinol, and 2,4,6-trichlororesorcinol) is the primary challenge and the focus of a well-designed synthetic protocol.[1]
The strategic importance of this compound lies in its role as a versatile precursor. In pharmaceutical development, the chlorinated resorcinol scaffold can be a key component in the synthesis of complex molecules with specific biological activities.[2] While direct therapeutic applications are not widely documented, its derivatives are explored in various medicinal chemistry programs.[2]
Mechanistic Rationale: Achieving Regioselectivity
The chlorination of resorcinol is a textbook example of electrophilic aromatic substitution. The reaction's outcome is dictated by the powerful activating and directing effects of the two hydroxyl groups.
Pillar of Expertise: Understanding Electron Density The hydroxyl groups are strong activating groups due to the lone pairs on the oxygen atoms, which can be delocalized into the benzene ring through resonance. This significantly increases the nucleophilicity of the ring, making it highly reactive towards electrophiles like the chloronium ion (Cl⁺) or a polarized chlorine source.
The electron density is preferentially increased at the positions ortho and para to the hydroxyl groups.
-
Position 2: ortho to both OH groups.
-
Position 4: para to one OH group and ortho to the other.
-
Position 6: para to one OH group and ortho to the other.
-
Position 5: meta to both OH groups.
Positions 4 and 6 are the most electronically enriched and sterically accessible, making them the primary sites for substitution. The first chlorination predominantly yields 4-chlororesorcinol. The second chlorination then occurs at the other highly activated position, the 6-position, to yield the desired this compound. Controlling the stoichiometry of the chlorinating agent and the reaction conditions is paramount to prevent further chlorination at the 2-position, which would lead to 2,4,6-trichlororesorcinol.[1]
Reaction Scheme
The overall transformation is as follows:
Caption: Overall reaction for the synthesis of this compound.
Validated Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound using sulfuryl chloride as the chlorinating agent. This choice is based on its reactivity and relative ease of handling compared to gaseous chlorine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Resorcinol | 99% | Sigma-Aldrich | Must be dry and free-flowing. |
| Sulfuryl Chloride (SO₂Cl₂) | ≥97% | Sigma-Aldrich | Handle with extreme caution in a fume hood. |
| Diethyl Ether | Anhydrous | Fisher Scientific | Solvent for the reaction. |
| Sodium Bicarbonate (NaHCO₃) | Reagent | VWR | For neutralizing acidic byproducts. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | VWR | For drying the organic phase. |
| Toluene | ACS Grade | Fisher Scientific | Recrystallization solvent. |
| Heptane | ACS Grade | Fisher Scientific | Recrystallization co-solvent. |
Safety and Handling
Trustworthiness Pillar: A Protocol Built on Safety A procedure's validity is directly tied to its safety and reproducibility. All operations must be conducted in a well-ventilated chemical fume hood.
-
Resorcinol: Harmful if swallowed and causes skin and eye irritation.
-
Sulfuryl Chloride: Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (SO₂ and HCl). Wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). Ensure a quenching agent (like sodium bicarbonate solution) is readily available.
-
This compound: Causes skin, eye, and respiratory irritation.[3][4] Avoid inhalation of dust.[3]
-
Diethyl Ether: Extremely flammable. Ensure no ignition sources are present.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for this compound synthesis.
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add resorcinol (11.0 g, 0.10 mol). Add 200 mL of anhydrous diethyl ether to dissolve the resorcinol.
-
Temperature Control: Cool the flask in an ice/water bath to an internal temperature of 0-5°C.
-
Chlorination: Prepare a solution of sulfuryl chloride (27.0 g, 16.2 mL, 0.20 mol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred resorcinol solution over a period of 60-90 minutes.
-
Expert Insight: The slow, controlled addition at low temperature is the most critical step for achieving high selectivity. A rapid addition or temperature increase will favor the formation of the over-chlorinated 2,4,6-trichlororesorcinol.
-
-
Reaction & Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The product spot should be significantly more prominent than the starting material spot.
-
Quenching and Work-up: Slowly and carefully add 100 mL of cold water to the reaction flask to quench any unreacted sulfuryl chloride. Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!) and then 100 mL of brine.
-
Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white or pinkish solid.
-
Purification (Self-Validation Step): The purity of the final product is validated through this step. Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid. Slowly add heptane until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to a constant weight. A typical yield is in the range of 70-80%.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value | Source |
| Appearance | White to off-white solid | [5] |
| Molecular Formula | C₆H₄Cl₂O₂ | [6] |
| Molecular Weight | 179.00 g/mol | [6] |
| Melting Point | 104-106 °C | [6][7] |
| ¹H NMR (DMSO-d₆) | δ ~10.0 (s, 2H, -OH), ~7.1 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H) | General spectroscopic data |
| Solubility | Soluble in water, methanol, DMSO | [7] |
Conclusion
The synthesis of this compound from resorcinol is a well-established procedure that hinges on the precise control of reaction conditions to ensure high regioselectivity. By carefully managing temperature and the stoichiometry of the chlorinating agent, researchers can effectively minimize side products and obtain a high yield of the desired isomer. The protocol described herein provides a robust and validated pathway for producing this valuable chemical intermediate, empowering further research and development in the fields of medicinal chemistry and material science.
References
- ResearchGate. (n.d.). Scheme 1. Selective chlorination of resorcinol by DMD/HCl system.
- Voudrias, E. A., & Reinhard, M. (2009). Monochloramination of Resorcinol: Mechanism and Kinetic Modeling. Environmental Science & Technology, 43(23), 8994–9000. [Link]
- Onodera, S., & Ishikura, S. (1989). Aqueous chlorination of resorcinol.
- MySkinRecipes. (n.d.). This compound.
- Onodera, S., & Ishikura, S. (1989). Aqueous chlorination of resorcinol. Environmental Toxicology and Chemistry, 8(7), 645-650. [Link]
- MDPI. (n.d.). Synthesis of Resorcinol and Chlorophenol from Irradiation of 1,3-Dichlorobenzene in a Water Ice Environment by Low-Energy Electrons.
- LookChem. (n.d.). This compound|137-19-9.
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physicochemical properties of 4,6-Dichlororesorcinol
An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dichlororesorcinol
Introduction: Understanding this compound
This compound (CAS No: 137-19-9), systematically named 4,6-dichloro-1,3-benzenediol, is a chlorinated aromatic organic compound.[1] It presents as a white to pale yellow or pink crystalline solid.[1][2] The core of its structure is a resorcinol (1,3-dihydroxybenzene) framework with two chlorine atoms substituted at the 4 and 6 positions. This substitution pattern confers specific properties that make it a valuable intermediate and building block in various scientific and industrial domains.
Its primary utility is found in the synthesis of more complex molecules. Researchers in drug development utilize it as a reagent for preparing HMG-CoA reductase inhibitors and as an intermediate for antiseptics and disinfectants.[3] In materials science, it serves as a building block for polymers and resins, where the chlorine atoms enhance thermal stability and degradation resistance.[4] Furthermore, its reactive nature makes it suitable for the preparation of dyes, pigments, and agrochemicals like herbicides and fungicides.
This guide provides a comprehensive overview of the core , offering both established data and the experimental context for its determination, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
The foundational step in characterizing any chemical compound is to establish its structure and identity. The arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and intermolecular interactions.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 137-19-9 | [5][6][7] |
| Molecular Formula | C₆H₄Cl₂O₂ | [1][3][5] |
| Molecular Weight | 179.00 g/mol | [3][6][7] |
| Exact Mass | 177.9588348 u | [5] |
| InChI Key | GRLQBYQELUWBIO-UHFFFAOYSA-N | [7][8] |
| Canonical SMILES | C1=C(C(=CC(=C1O)Cl)Cl)O | [5] |
| EC Number | 205-284-1 | [5][7] |
| MDL Number | MFCD00002274 |[6][7] |
Core Physicochemical Properties
The physical state and behavior of this compound under various conditions are critical for its handling, formulation, and reaction chemistry. These properties are summarized below.
Table 2: Summary of Physicochemical Data
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Physical State | Solid, Crystalline Powder | Room Temperature | [1][2][6] |
| Color | White to Pale Pink/Yellow | --- | [1][2][6] |
| Melting Point | 104-106 °C | (lit.) | [2][5][7] |
| 115 °C | [6] | ||
| Boiling Point | 254 °C | (lit.) | [2][5][7] |
| Density | 1.624 g/cm³ | [5] | |
| Water Solubility | Soluble | [1][2][5] | |
| Solvent Solubility | Slightly soluble in DMSO and Methanol | [2][5] | |
| pKa | 7.55 ± 0.23 | Predicted | [2][5] |
| LogP (Octanol-Water) | 2.40 - 2.7 | [5] | |
| Vapor Pressure | 0.0111 mmHg | 25°C | [5] |
| Flash Point | 253-255 °C | |[2][5] |
Solubility Profile
The solubility of a compound is fundamental to its application in solution-based reactions, formulations, and biological systems. This compound is reported to be soluble in water.[2][5] This is attributable to the two hydroxyl (-OH) groups which can form hydrogen bonds with water molecules.[1] However, the presence of the non-polar benzene ring and two chlorine atoms also imparts lipophilic character, as indicated by a LogP value greater than 2.[5] This dual character suggests some solubility in both polar and non-polar environments. It is slightly soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[2][5]
The principle of "like dissolves like" governs these observations.[9] The polar hydroxyl groups favor interaction with polar solvents like water, while the chlorinated aromatic ring favors less polar organic solvents. The overall solubility in a given solvent is a balance of these competing interactions.
Acidity (pKa)
The hydroxyl groups on the resorcinol ring are weakly acidic. The predicted pKa of 7.55 suggests that this compound will exist in equilibrium between its protonated (neutral) and deprotonated (anionic) forms in aqueous solutions around physiological pH.[2][5] The electron-withdrawing nature of the two chlorine atoms increases the acidity of the phenolic protons compared to unsubstituted resorcinol, making it easier to deprotonate.
Understanding the pKa is crucial for:
-
Reaction Chemistry: Predicting its reactivity with bases.
-
Formulation: Selecting appropriate pH and buffer systems to ensure solubility and stability.
-
Drug Development: Estimating its charge state under physiological conditions, which affects membrane permeability and target binding.
Caption: Ionization equilibrium of this compound.
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized methods are employed to measure physicochemical properties. The following outlines the principles behind these determinations.
Workflow for Physicochemical Characterization
A logical workflow ensures that foundational properties are determined before more complex analyses are undertaken. Purity is paramount and is typically the first parameter established.
Caption: Standard workflow for physicochemical characterization.
Protocol 1: Melting Point Determination (Capillary Method)
Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample, while a broad and depressed range indicates the presence of impurities.
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 105 °C).
-
Measurement: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.
Protocol 2: Solubility Determination (Shake-Flask Method)
Causality: This method establishes the saturation point of the compound in a specific solvent at a given temperature, providing a quantitative measure of solubility. It is considered the "gold standard" for its reliability.
-
System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed, thermostated flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.
-
Quantification: Accurately withdraw a known volume of the clear, saturated supernatant.
-
Analysis: Dilute the aliquot appropriately and determine the concentration of this compound using a validated analytical technique, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Spectroscopic Properties
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and revealing details about its electronic and vibrational structure.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the two aromatic protons and the two hydroxyl protons, with their chemical shifts influenced by the electronegative chlorine atoms. The ¹³C NMR would show signals for the different carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would be characterized by a broad O-H stretching band (around 3200-3500 cm⁻¹), C-O stretching, aromatic C=C stretching (around 1400-1600 cm⁻¹), and C-Cl stretching bands.
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit strong absorbance in the UV region (200-400 nm). The exact wavelength of maximum absorbance (λ_max) can be influenced by the solvent.[8][10] This property is the basis for quantitative analysis in solubility and other assays.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification:
-
GHS Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5][11]
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][11]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[2][5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant.[12]
Conclusion
This compound is a versatile chemical intermediate with a well-defined set of physicochemical properties. Its solubility, acidity, and thermal stability are direct consequences of its molecular structure, featuring two hydroxyl groups and two chlorine atoms on a benzene ring. A thorough understanding of these properties, validated through standardized experimental protocols, is critical for its effective and safe use in research and development, particularly in the fields of pharmaceuticals, materials science, and synthetic chemistry. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions in the handling, formulation, and application of this important compound.
References
- This compound|137-19-9 - LookChem. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- This compound - MySkinRecipes (TH). (n.d.).
- This compound - LookChem Safety Data Sheet. (n.d.).
- This compound - Optional[UV-VIS] - Spectrum - SpectraBase. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- UV-Vis absorption spectrum of the chlorophenols. - ResearchGate. (n.d.).
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An In-Depth Technical Guide to 4,6-Dichlororesorcinol: Synthesis, Safety, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,6-Dichlororesorcinol, a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery. We will delve into its chemical identity, detailed safety protocols, physical and chemical properties, and a representative synthetic methodology. This document is intended to serve as a practical resource for laboratory professionals, emphasizing a deep understanding of the material's characteristics and safe handling procedures.
Chemical Identity and Properties
This compound, also known as 4,6-dichloro-1,3-benzenediol, is a disubstituted phenol. Its core structure, resorcinol, is highly activated towards electrophilic substitution by the two hydroxyl groups, which direct ortho and para. This inherent reactivity makes it a versatile precursor in organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 137-19-9 | [1][2][3][4][5] |
| Molecular Formula | C₆H₄Cl₂O₂ | [2][3][4] |
| Molecular Weight | 179.00 g/mol | [2][3][5] |
| EC Number | 205-284-1 | [2][5] |
| Synonyms | 4,6-Dichlorobenzene-1,3-diol | [3] |
| InChI Key | GRLQBYQELUWBIO-UHFFFAOYSA-N | [5] |
The physical and chemical properties of this compound are critical for its proper handling, storage, and application in experimental work.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid, White Crystalline Powder | [4] |
| Melting Point | 104-106 °C | [2][5] |
| Boiling Point | 254 °C | [2][5] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2] |
| Vapor Pressure | 0.0111 mmHg at 25°C | [2] |
| Density | 1.624 g/cm³ | [2] |
Comprehensive Safety and Handling Protocol
This compound is classified as a hazardous substance and requires strict safety measures to be followed in a laboratory setting. Adherence to these protocols is not merely procedural but is rooted in the chemical's inherent toxicological profile.
Hazard Identification and GHS Classification
This chemical is categorized as hazardous under the OSHA Hazard Communication Standard.[1] The primary hazards are:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][6]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][6]
Hazard Statements: H315, H319, H335[5][6]
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind the stringent PPE requirements lies in preventing the primary exposure routes: dermal contact, eye contact, and inhalation of dust particles.
-
Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1][7]
-
Eye Protection: Chemical safety goggles or a face shield (meeting EN166 standard) are mandatory to prevent eye contact.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1] Contaminated clothing should be removed and washed before reuse.[7]
-
Respiratory Protection: If working outside a fume hood or if dust formation is significant, a NIOSH-approved N95 dust mask or higher is required.[6][8]
Safe Handling and Storage
-
Handling: Avoid breathing dust.[1] Do not get in eyes, on skin, or on clothing.[1] Wash hands and any exposed skin thoroughly after handling.[1][7] Avoid dust formation during transfer and weighing.[1][8]
-
Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and sealed in a dry environment.[2][7] It is also recommended to protect the substance from light.[1]
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If symptoms persist, seek medical attention.
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[1] If skin irritation occurs, get medical help.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[7] Seek immediate medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Do not induce vomiting. Get medical attention if symptoms occur.
Representative Synthesis Protocol: Dichlorination of Resorcinol
This compound is typically synthesized via the electrophilic aromatic substitution of resorcinol. The two hydroxyl groups are strongly activating and ortho-, para-directing, making the C4 and C6 positions (para and ortho to one hydroxyl group, and ortho and para to the other) highly susceptible to chlorination. An investigation into the aqueous chlorination of resorcinol has shown that this compound is a key intermediate formed during the process.[7]
This protocol describes a representative method for the synthesis of this compound using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in a suitable solvent. Sulfuryl chloride is an effective source of electrophilic chlorine for activated aromatic rings.[9]
Scientific Rationale
The mechanism involves the attack of the electron-rich resorcinol ring on the electrophilic chlorine atom of sulfuryl chloride. The hydroxyl groups stabilize the intermediate carbocation (arenium ion) through resonance, facilitating the substitution. The reaction is typically performed in a non-polar solvent to control reactivity and prevent unwanted side reactions. The stepwise addition of the chlorinating agent at a controlled temperature is crucial to manage the exothermic nature of the reaction and to favor the desired dichlorinated product over mono- or tri-chlorinated species.
Sources
- 1. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
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The Solubility Profile of 4,6-Dichlororesorcinol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Understanding the Significance of 4,6-Dichlororesorcinol and its Solubility
This compound, a halogenated aromatic diol, is a versatile building block in organic synthesis. Its molecular structure, characterized by a benzene ring substituted with two hydroxyl groups and two chlorine atoms, imparts a unique combination of polarity, hydrogen bonding capability, and reactivity. These characteristics make it a valuable intermediate in the synthesis of a wide range of compounds, including antiseptics, disinfectants, advanced polymers, and agrochemicals. The efficiency of these synthetic routes, as well as the formulation of final products, is critically dependent on the solubility of this compound in various organic solvents.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work. We will delve into the theoretical principles governing its solubility, present available solubility data, and provide detailed experimental protocols for determining solubility in the laboratory.
Theoretical Framework: The Molecular Dance of Solute and Solvent
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1] The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[2] In the case of this compound, its solubility is dictated by a nuanced interplay of several key factors:
-
Polarity: The presence of two hydroxyl (-OH) groups and two chlorine (-Cl) atoms imparts a significant degree of polarity to the this compound molecule. The hydroxyl groups are polar and capable of acting as both hydrogen bond donors and acceptors. The chlorine atoms, being electronegative, contribute to the overall polarity and can participate in dipole-dipole interactions. Consequently, this compound is expected to exhibit higher solubility in polar solvents that can engage in similar intermolecular interactions.
-
Hydrogen Bonding: The two hydroxyl groups are the primary drivers of hydrogen bonding interactions.[3] They can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents that are hydrogen bond acceptors (e.g., ketones, ethers, and DMSO). This capacity for hydrogen bonding significantly enhances its solubility in such solvents.
-
Van der Waals Forces: The aromatic ring and the chlorine atoms also contribute to London dispersion forces, a type of van der Waals force. These non-polar interactions allow for some degree of solubility in less polar solvents, although this is generally much lower than in polar, hydrogen-bonding solvents.
-
Temperature: The dissolution of a solid is typically an endothermic process, meaning it requires energy to break the crystal lattice of the solute.[4] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thus increasing the solubility.[2] This effect is particularly pronounced for solids with high melting points, as more energy is needed to overcome the intermolecular forces in the solid state.
Solubility Profile of this compound: A Qualitative and Semi-Quantitative Overview
Qualitative Solubility:
Based on available safety data sheets and chemical supplier information, the following qualitative solubility profile can be established:
This qualitative data aligns with the theoretical principles discussed earlier. The high solubility in polar protic (water, ethanol, methanol) and polar aprotic (acetone, DMSO) solvents is expected due to the strong potential for hydrogen bonding and dipole-dipole interactions.
Illustrative Quantitative Data (Analogous Compound):
To provide a more concrete illustration of the solubility behavior of a structurally related compound, the following table presents the solubility of 2-Chloro-4,6-dinitroresorcinol in various organic solvents at different temperatures. It is important to note that the two nitro groups in this analog will significantly influence its solubility compared to this compound, likely increasing its polarity and hydrogen bonding capabilities. However, the general trends with respect to solvent type and temperature are expected to be similar.
Table 1: Solubility of 2-Chloro-4,6-dinitroresorcinol in Various Solvents at Different Temperatures [6]
| Temperature (K) | Ethanol (mole fraction) | Methanol (mole fraction) | Acetic Acid (mole fraction) | Ethyl Acetate (mole fraction) | Water (mole fraction) |
| 299.35 | 0.0158 | - | 0.0089 | - | - |
| 303.15 | 0.0185 | 0.0142 | 0.0104 | 0.0211 | 0.00018 |
| 313.15 | 0.0263 | 0.0201 | 0.0152 | 0.0298 | 0.00025 |
| 323.15 | 0.0369 | 0.0281 | 0.0221 | 0.0419 | 0.00035 |
| 333.35 | 0.0519 | 0.0392 | 0.0319 | 0.0585 | 0.00049 |
| 343.75 | 0.0731 | - | 0.0459 | 0.0811 | 0.00068 |
Data extracted from a study on 2-Chloro-4,6-dinitroresorcinol and presented here for illustrative purposes.[6]
This data clearly demonstrates the positive correlation between temperature and solubility for this class of compounds.
Experimental Determination of Solubility: A Practical Guide
For researchers and drug development professionals requiring precise solubility data for their specific applications, experimental determination is essential. The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method is reliable and provides thermodynamic solubility data.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow:
Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a scintillation vial.
-
Add a precise volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solution should appear as a saturated slurry with undissolved solid remaining.
-
-
Sampling and Separation:
-
After the equilibration period, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved particles.
-
-
Analysis and Calculation:
-
Prepare a series of dilutions of the clear filtrate with the same solvent.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Causality and Self-Validation:
-
Why excess solid? The presence of excess solid ensures that the solution remains saturated throughout the equilibration period, which is the definition of equilibrium solubility.
-
Why constant temperature? Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible and accurate results.
-
Why filtration? Filtration is critical to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Why HPLC? HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved solute, even in the presence of impurities.
Practical Implications and Applications
A thorough understanding of the solubility of this compound is paramount for its effective application in various fields:
-
Chemical Synthesis: In its role as a reaction intermediate, the solubility of this compound in the reaction solvent directly impacts reaction rates, yields, and purity of the final product. Poor solubility can lead to heterogeneous reaction mixtures, slower reaction kinetics, and difficulties in purification.
-
Drug Development and Formulation: For pharmaceutical applications, the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of bioavailability. While this compound itself is not typically an API, its derivatives may be. Understanding its solubility is crucial for designing efficient crystallization and purification processes, as well as for developing suitable formulations for preclinical and clinical studies.
-
Polymer and Materials Science: When used as a monomer in polymerization reactions, the solubility of this compound in the polymerization medium is essential for achieving high molecular weight polymers with desired properties. In the formulation of resins and other materials, solubility will dictate the choice of processing solvents and the final homogeneity of the material.
Conclusion
The solubility of this compound in organic solvents is a multifaceted property governed by the principles of intermolecular forces and thermodynamics. While comprehensive quantitative data remains to be fully elucidated in publicly accessible literature, a strong theoretical understanding combined with qualitative observations and data from analogous compounds provides a solid foundation for its practical application. For applications demanding high precision, the experimental determination of solubility using robust methods like the shake-flask protocol is indispensable. This guide provides the necessary theoretical background, practical methodologies, and an understanding of the broader implications of solubility to empower researchers and developers in their work with this important chemical intermediate.
References
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- Zhang, L., & Yuan, H. Q. (2021). Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water.
- Diva-portal.org. (n.d.). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption.
- ResearchGate. (n.d.). Computational models for the prediction of drug solubility.
- Nguyen, B. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- ResearchGate. (n.d.). Solvent effects on the spectroscopic properties of 4-hexylresorcinol.
- Olivares, S. P., Risso, S., & Gutiérrez, M. I. (2008). Solvent effects on the spectroscopic properties of 4-hexylresorcinol. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 71(2), 336–339.
- Patheon Pharma Services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement.
- Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. ADMET & DMPK, 7(2), 79–107.
- PubChem. (n.d.). 4-Chlororesorcinol.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- National Center for Biotechnology Information. (n.d.). Solubility and Decomposition of Organic Compounds in Subcritical Water.
- MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
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- Wikipedia. (n.d.). Solubility.
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- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- Google Patents. (n.d.). Preparation of 4,6-diaminoresorcinol through a bisazoarylresorcinol intermediate.
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- EPA NEIPS. (n.d.). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry.
- PubChem. (n.d.). 3,4-Dichlorophenol.
- ResearchGate. (n.d.). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K.
- ResearchGate. (n.d.). A review on formulations and applications of 2, 4-Dichlorophenoxyacetic acid and its future perspectives.
- PubMed Central. (2023, October 7). 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Dichlororesorcinol
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4,6-dichlororesorcinol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral features of this compound, offering a robust framework for its characterization. In the absence of publicly available experimental spectra, this guide utilizes established principles of NMR spectroscopy and substituent effects on aromatic systems to provide a detailed and scientifically grounded prediction of the ¹H and ¹³C NMR spectra.
Introduction
This compound, a halogenated derivative of resorcinol, is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring two hydroxyl groups and two chlorine atoms on a benzene ring, presents a unique electronic environment that is reflected in its NMR spectra. Understanding the precise ¹H and ¹³C NMR spectral data is paramount for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems. This guide provides a detailed, predicted analysis of its NMR spectra, underpinned by data from analogous compounds and fundamental spectroscopic principles.
Predicted ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the symmetry of the molecule. The key to this prediction lies in the additive effects of the hydroxyl (-OH) and chloro (-Cl) substituents on the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 7.10 - 7.30 | Singlet | - | 1H |
| H-5 | ~ 6.80 - 7.00 | Singlet | - | 1H |
| OH (at C-1, C-3) | ~ 5.0 - 6.0 | Broad Singlet | - | 2H |
Note: Predicted values are based on analysis of substituent effects and data from similar compounds. Actual experimental values may vary.
Rationale for Predicted ¹H NMR Spectrum
The prediction of the ¹H NMR spectrum of this compound is based on the analysis of substituent effects on the benzene ring. The two hydroxyl groups are strong electron-donating groups, which tend to shield the aromatic protons, shifting their signals upfield (to lower ppm values). Conversely, the chlorine atoms are electron-withdrawing groups, which deshield the aromatic protons, shifting their signals downfield (to higher ppm values).
The proton at the C-2 position is situated between two hydroxyl groups and is ortho to one chlorine atom. The proton at the C-5 position is ortho to two chlorine atoms and para to one hydroxyl group. The interplay of these shielding and deshielding effects leads to the predicted chemical shifts. Due to the substitution pattern, no direct proton-proton coupling is expected for the aromatic protons, leading to the prediction of two singlets. The hydroxyl protons are expected to appear as a broad singlet due to chemical exchange, a common feature for such functional groups.
Predicted ¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1, C-3 | ~ 150 - 155 |
| C-2 | ~ 105 - 110 |
| C-4, C-6 | ~ 120 - 125 |
| C-5 | ~ 115 - 120 |
Note: Predicted values are based on analysis of substituent effects and data from similar compounds. Actual experimental values may vary.
Rationale for Predicted ¹³C NMR Spectrum
The prediction of the ¹³C NMR spectrum is also based on substituent effects. The hydroxyl groups cause a significant downfield shift for the carbons to which they are attached (C-1 and C-3) due to their electronegativity. The chlorine atoms also induce a downfield shift on the carbons they are bonded to (C-4 and C-6). The carbons at the C-2 and C-5 positions are influenced by the combined effects of the adjacent and para substituents. The symmetry of the molecule results in four distinct carbon signals.
Experimental Protocol for NMR Analysis
To obtain experimental NMR data for this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible results.
Step-by-Step Methodology
-
Sample Preparation :
-
Weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the hydroxyl proton signals.[1][2][3][4][5] DMSO-d₆ is often a good choice for phenols as it can slow down the exchange of the hydroxyl protons, sometimes allowing for the observation of coupling.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.[3][4]
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for the specific solvent and sample.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify the peak multiplicities and measure coupling constants where applicable.
-
Visualization of Molecular Structure and NMR Relationships
The following diagrams illustrate the molecular structure of this compound and the logical relationships for spectral interpretation.
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for predicting and interpreting the NMR spectra of this compound.
Conclusion
This technical guide provides a detailed, albeit predicted, analysis of the ¹H and ¹³C NMR spectral data of this compound. The provided data tables, rationale, and experimental protocol serve as a valuable resource for scientists working with this compound. The predictions are grounded in the fundamental principles of NMR spectroscopy and are informed by the known effects of hydroxyl and chloro substituents on aromatic systems. Experimental verification of these predictions will provide the definitive characterization of this molecule and will be a valuable addition to the spectroscopic literature.
References
- Organomation.
- Hornak, J. P.
- Nanalysis Corp. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- Western University, Department of Chemistry.
- University of Bristol, School of Chemistry.
- JoVE.
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Sources
A Technical Guide to the Structural Elucidation of 4,6-Dichlororesorcinol Utilizing FT-IR and Mass Spectrometry
This guide provides an in-depth analysis of 4,6-Dichlororesorcinol (CAS 137-19-9), a key intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] A comprehensive understanding of its structural features is paramount for quality control, reaction monitoring, and regulatory compliance. Herein, we detail the application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound.
Introduction to this compound: Properties and Significance
This compound, with the chemical formula C₆H₄Cl₂O₂, is a dihalogenated phenol.[1][2] Its structure, featuring a resorcinol (1,3-dihydroxybenzene) core with two chlorine substituents, dictates its chemical reactivity and physical properties.[1] This compound typically appears as a white to pale yellow crystalline solid.[1] A summary of its key properties is presented in Table 1. The precise characterization of this molecule is crucial for its application in various synthetic pathways, including the preparation of HMG-CoA reductase inhibitors.[2]
| Property | Value | Source |
| CAS Number | 137-19-9 | [1][3] |
| Molecular Formula | C₆H₄Cl₂O₂ | [1][2] |
| Molecular Weight | 179.00 g/mol | [2] |
| Melting Point | 104-106 °C | [3] |
| Boiling Point | 254 °C | [3] |
| Appearance | White to pale yellow crystalline solid | [1] |
Structural Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For this compound, the FT-IR spectrum provides a unique fingerprint, revealing the presence of hydroxyl, aromatic, and carbon-chlorine bonds.
Predicted FT-IR Spectral Features of this compound
The FT-IR spectrum of this compound is predicted to exhibit several characteristic absorption bands. These predictions are based on the known spectral data of similar compounds like phenols, resorcinol, and other chlorinated phenols.[4][5][6][7][8]
| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| 3550 - 3200 (broad) | O-H stretching | The presence of two hydroxyl groups leads to intermolecular hydrogen bonding, resulting in a broad and strong absorption band.[8][9] |
| 3100 - 3000 | Aromatic C-H stretching | Characteristic of the C-H bonds on the benzene ring. |
| 1620 - 1580 | Aromatic C=C stretching | These absorptions arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[6] |
| 1470 - 1430 | Aromatic C=C stretching | Further confirmation of the aromatic ring structure. |
| 1300 - 1200 | C-O stretching | The stretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl groups is a key indicator.[8] |
| 850 - 750 | C-Cl stretching | The carbon-chlorine bonds will exhibit stretching vibrations in this region of the spectrum. |
| Below 900 | Out-of-plane C-H bending | These bands can provide information about the substitution pattern on the benzene ring. |
Experimental Protocol for FT-IR Analysis
A robust FT-IR analysis of this compound can be achieved using the following protocol with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Collection: Record a background spectrum of the clean ATR crystal. This is crucial for obtaining a clean sample spectrum.
-
Sample Preparation: Place a small amount of the this compound powder onto the ATR crystal.
-
Sample Analysis: Apply consistent pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.[10]
-
Data Processing: The resulting spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.
Diagram of the FT-IR Experimental Workflow
Caption: Workflow for FT-IR analysis of this compound.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides definitive confirmation of its elemental composition and connectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique for the analysis of chlorinated phenols.[11][12][13][14]
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is expected to show a distinct molecular ion region and characteristic fragment ions.
-
Molecular Ion (M⁺): The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to three peaks for the molecular ion:
-
Fragmentation Pattern: Electron impact (EI) ionization will induce fragmentation of the molecular ion. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or side chains.[15][18][19][20][21]
| m/z (for ³⁵Cl) | Ion Structure | Fragmentation Pathway |
| 178 | [C₆H₄³⁵Cl₂O₂]⁺ | Molecular Ion (M⁺) |
| 143 | [C₆H₄³⁵ClO₂]⁺ | Loss of a Chlorine radical (•Cl) |
| 114 | [C₅H₃³⁵ClO]⁺ | Loss of CO from the [M-Cl]⁺ fragment |
| 77 | [C₆H₅]⁺ | Loss of both chlorine atoms and hydroxyl groups, followed by rearrangement. |
Experimental Protocol for GC-MS Analysis
A standard GC-MS protocol for the analysis of this compound is as follows:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or dichloromethane.
-
GC Separation:
-
Injector: Splitless injection at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) to ensure elution.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular ion and fragmentation pattern.
Diagram of the GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and reliable methodology for the comprehensive structural analysis of this compound. FT-IR confirms the presence of key functional groups, while mass spectrometry provides definitive evidence of the molecular weight and elemental composition through its characteristic isotopic pattern and fragmentation. These techniques, when used in concert, offer a self-validating system for the identification and quality control of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.
References
- LookChem. This compound|137-19-9. [Link]
- Varian, Inc.
- Agilent Technologies, Inc.
- Puig, D., & Barceló, D. (1999). Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82–87. [Link]
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crystal structure of 4,6-Dichlororesorcinol
An In-depth Technical Guide to the Crystal Structure of 4,6-Dichlororesorcinol
Abstract
The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's bulk properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and key intermediates, a thorough understanding of the solid-state structure is paramount for robust drug development and manufacturing. This guide provides a comprehensive technical overview of this compound, a chlorinated aromatic diol. While a definitive single-crystal structure has not been widely reported in publicly accessible databases as of this writing, this document outlines the authoritative methodologies for its determination. We will detail the necessary experimental protocols, from crystal growth to X-ray diffraction analysis, and explore the anticipated intermolecular interactions that govern its crystal packing. This paper serves as both a summary of known properties and a practical guide for researchers undertaking the crystallographic characterization of this compound.
Introduction to this compound
This compound (CAS No. 137-19-9) is a substituted aromatic compound belonging to the resorcinol family, characterized by a benzene ring with two hydroxyl groups at positions 1 and 3, and two chlorine atoms at positions 4 and 6. Its molecular structure, featuring both hydrogen bond donors (-OH) and acceptors (-OH, -Cl), suggests a high potential for forming robust and intricate crystalline networks. Such interactions are fundamental to the field of crystal engineering, where understanding and controlling them allows for the design of materials with tailored properties. In the pharmaceutical context, unforeseen polymorphic transitions—different crystal structures of the same molecule—can drastically alter a drug's performance and regulatory standing. Therefore, the foundational step of determining the primary crystal structure is a non-negotiable aspect of chemical development.
Physicochemical Properties
A summary of the key properties of this compound is essential for designing crystallization experiments. The choice of solvent, for instance, is directly informed by its solubility profile.
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂O₂ | |
| Molecular Weight | 179.00 g/mol | |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 104-106 °C | |
| Boiling Point | 254 °C | |
| Water Solubility | Soluble | |
| Other Solubilities | Slightly soluble in DMSO and Methanol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 |
Experimental Determination of the Crystal Structure
The definitive method for elucidating the atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). This process requires the initial growth of high-quality, single crystals, which can then be analyzed to produce a three-dimensional model of the molecular and packing structure.
Protocol for Single Crystal Growth
The primary challenge in SC-XRD is often the cultivation of a suitable crystal. The goal is to produce a single, defect-free crystal of adequate size (typically 0.1-0.4 mm in each dimension). Given the properties of this compound, the slow evaporation technique is a logical starting point. This method was successfully used to grow crystals of the structurally similar compound 4-amino-2,6-dichlorophenol.
Step-by-Step Protocol: Slow Evaporation
-
Solvent Selection: Based on known solubility data, select a suitable solvent. Methanol is a strong candidate due to its moderate volatility and the compound's slight solubility.
-
Solution Preparation: Prepare a near-saturated solution of this compound (e.g., 97% purity or higher) in the chosen solvent at room temperature. Ensure the solute is fully dissolved, using gentle warming if necessary, and then allowing it to cool.
-
Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline powder.
-
Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of evaporation, which is crucial for promoting slow, ordered crystal growth rather than rapid precipitation.
-
Isolation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. Monitor periodically for the formation of well-defined, transparent crystals.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or loop and dry them on filter paper.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
Once a suitable crystal is obtained, the SC-XRD experiment can proceed. This workflow is the gold standard for unambiguous structure determination.
Caption: Workflow for Single-Crystal X-ray Diffraction.
The process begins with growing and selecting a high-quality crystal. This crystal is then exposed to an X-ray beam in a diffractometer, which generates a unique diffraction pattern. This pattern is computationally processed to solve the crystallographic phase problem, yielding an initial model of the electron density. Finally, this model is refined to pinpoint atomic positions with high precision, resulting in a complete and validated crystal structure in the standard Crystallographic Information File (CIF) format. Programs like SHELXT for structure solution and SHELXL for refinement are industry-standard tools for this process.
Predicted Intermolecular Interactions and Crystal Packing
The molecular structure of this compound allows for a predictive analysis of the non-covalent interactions that will likely dictate its crystal packing. These interactions are critical for the thermodynamic stability of the crystal lattice.
-
Hydrogen Bonding: This is expected to be the dominant and most influential interaction. The two hydroxyl (-OH) groups are excellent hydrogen bond donors and can also act as acceptors. This will likely lead to the formation of robust synthons, such as chains or rings of molecules linked by O-H···O bonds.
-
Halogen Bonding: The chlorine atoms can act as weak Lewis bases, potentially participating in Cl···Cl or C-H···Cl interactions, which would further stabilize the crystal packing.
-
π-π Stacking: The aromatic nature of the benzene ring allows for stacking interactions between adjacent molecules, contributing to the overall cohesive energy of the crystal.
Caption: Potential intermolecular interactions in this compound.
Polymorphism: A Critical Consideration
Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure. Different polymorphs can have dramatically different physical properties, making a thorough polymorph screen an essential part of drug development to identify the most stable and suitable form. Studies on other dichlorinated aromatic compounds have revealed the existence of multiple polymorphic forms, suggesting that this compound may also exhibit this behavior.
A systematic polymorph screen is the established method to discover and characterize potential polymorphs.
Protocol: Comprehensive Polymorphism Screen
-
Objective: To discover all accessible crystalline forms of this compound under a wide range of thermodynamic and kinetic conditions.
-
Methodology: A matrix of crystallization experiments should be designed, varying solvents, saturation levels, and temperatures.
-
Analysis: Each solid sample produced must be analyzed, primarily by Powder X-ray Diffraction (PXRD), to identify its crystalline form. Unique PXRD patterns indicate the discovery of a new polymorph.
| Crystallization Method | Solvents (by Polarity) | Conditions |
| Slow Evaporation | Heptane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, Water | Ambient Temperature |
| Cooling Crystallization | Saturated solutions at 50°C cooled to 5°C | Various cooling rates (e.g., 1°C/min, 1°C/hr) |
| Anti-Solvent Addition | Solution in a good solvent (e.g., Methanol) with addition of a poor solvent (e.g., Heptane) | Rapid and slow addition |
| Slurry Conversion | Suspension of the solid in various solvents | Stirring at ambient and elevated (e.g., 40°C) temperatures for 1-2 weeks |
Conclusion
While the definitive crystal structure of this compound is not yet a matter of public record, this guide provides the complete scientific framework for its determination and analysis. The molecular features of this compound—specifically its capacity for strong hydrogen bonding—suggest that it will form a stable and well-ordered crystalline lattice. The protocols detailed herein for crystal growth, SC-XRD analysis, and polymorphism screening represent the authoritative approach to fully characterizing its solid-state properties. For any organization involved in the research or development of this compound, undertaking these crystallographic studies is a critical step to ensure product consistency, stability, and performance, thereby mitigating significant risks in later-stage development.
References
- Title: Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology Source: Pharmaceutical Technology URL:[Link]
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A Technical Guide to Navigating Impurity Profiles in the Synthesis of 4,6-Dichlororesorcinol
Foreword: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of a chemical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 4,6-Dichlororesorcinol, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. Its reactivity and propensity for side-reactions during synthesis necessitate a thorough understanding of potential impurities. This guide provides an in-depth technical analysis of the common impurities encountered during the synthesis of this compound, their origins, and the analytical strategies required for their detection and control. As Senior Application Scientists, our experience has shown that a proactive approach to impurity profiling is paramount to streamlined drug development and ensuring patient safety.
Synthetic Pathways to this compound: A Mechanistic Overview
The most prevalent and industrially viable route to this compound is the direct electrophilic chlorination of resorcinol. The choice of chlorinating agent and reaction conditions significantly influences the impurity profile.
Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a common reagent for the chlorination of phenols due to its reactivity and ease of handling. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: Synthesis of this compound using chlorine gas.
A Deep Dive into Potential Impurities
A comprehensive understanding of potential impurities requires their classification based on their origin.
Impurities from Starting Materials
The quality of the starting resorcinol is a critical determinant of the final product's purity. Technical grade resorcinol may contain several impurities that can carry through or react to form new impurities. [1]
-
Phenol: Incomplete hydroxylation during resorcinol synthesis can lead to the presence of phenol. Phenol can be chlorinated to form various chlorophenols which are difficult to separate from the desired product.
-
Catechol and Hydroquinone: These are isomers of resorcinol and may be present in small quantities. [1]Their reactivity towards chlorination is different from resorcinol, leading to a different set of chlorinated byproducts.
Impurities from Side-Reactions (Process-Related Impurities)
These impurities are formed concurrently with the main product due to the inherent reactivity of the molecules involved.
-
Under-chlorinated Resorcinols:
-
4-Chlororesorcinol: The primary intermediate, which can remain if the reaction does not go to completion.
-
2-Chlororesorcinol: A minor isomer formed by chlorination at the C2 position. An investigation into the aqueous chlorination of resorcinol identified 2-chloro- and 4-chlororesorcinol as intermediates. [2]
-
-
Isomeric Dichlororesorcinols:
-
2,4-Dichlororesorcinol: Can be formed through further chlorination of 2-chlororesorcinol or rearrangement. Studies have detected 2,4-dichlororesorcinol during the chlorination of resorcinol. [2]
-
-
Over-chlorinated Resorcinols:
-
2,4,6-Trichlororesorcinol: A common byproduct resulting from the high reactivity of the dichlorinated product. The chlorination of resorcinol can yield 2,4,6-trichlororesorcinol. [2] * Tetrachlororesorcinol: Can be formed under harsh reaction conditions or with an excess of the chlorinating agent.
-
Impurities from Degradation
This compound, like other chlorophenols, can degrade under certain conditions, leading to the formation of new impurities.
-
Oxidation Products: Exposure to air and light can lead to the formation of colored quinone-type structures.
-
Polychlorinated Dibenzo-p-dioxins (PCDDs) and Dibenzofurans (PCDFs): While a significant concern with chlorophenols, it has been noted that the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin has not been detected in products made by chlorination reactions. [3]However, the potential for the formation of other congeners under thermal stress cannot be entirely dismissed.
Summary of Potential Impurities
The following table provides a consolidated overview of the key potential impurities in the synthesis of this compound.
| Impurity Name | Chemical Structure | Origin | Analytical Detection Method |
| Phenol | C₆H₅OH | Starting Material (Resorcinol) | HPLC, GC-MS |
| Catechol | C₆H₄(OH)₂ | Starting Material (Resorcinol) | HPLC |
| 4-Chlororesorcinol | C₆H₄(OH)₂Cl | Under-chlorination (Intermediate) | HPLC, GC-MS |
| 2-Chlororesorcinol | C₆H₄(OH)₂Cl | Side-reaction (Isomer) | HPLC, GC-MS |
| 2,4-Dichlororesorcinol | C₆H₃(OH)₂Cl₂ | Side-reaction (Isomer) | HPLC, GC-MS |
| 2,4,6-Trichlororesorcinol | C₆H₂(OH)₂Cl₃ | Over-chlorination | HPLC, GC-MS |
| Tetrachlororesorcinol | C₆H(OH)₂Cl₄ | Over-chlorination | GC-MS |
| Quinone-type species | - | Degradation (Oxidation) | HPLC-UV, LC-MS |
Analytical Methodologies for Impurity Profiling
A robust analytical strategy is essential for the identification and quantification of impurities. A combination of chromatographic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of this compound and its non-volatile impurities.
Experimental Protocol: Reverse-Phase HPLC for Impurity Profiling
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically required to separate the range of polarities of the potential impurities.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar, over-chlorinated species.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 280 nm). A study on the quantitative analysis of resorcinol utilized a detection wavelength of 280 nm. [4]7. Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol.
-
Analysis: Inject the sample and compare the resulting chromatogram with that of a reference standard of this compound and any available impurity standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities, particularly the various chlorinated isomers. Chlorophenols are often analyzed by GC-MS. [5][6] Experimental Protocol: GC-MS for Isomeric Impurity Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 300 °C).
-
Injector: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra obtained can be compared to spectral libraries for impurity identification.
-
Sample Preparation: The sample may require derivatization (e.g., acetylation) to improve the chromatographic peak shape of the polar phenolic compounds, although direct analysis is also possible. [5]
Conclusion: A Proactive Stance on Purity
The synthesis of this compound, while conceptually straightforward, presents a number of challenges related to impurity formation. A thorough understanding of the reaction mechanism, potential side-reactions, and the quality of starting materials is essential for controlling the impurity profile. The implementation of robust analytical methods, such as HPLC and GC-MS, is non-negotiable for ensuring the quality and safety of this critical pharmaceutical intermediate. By adopting the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can proactively manage impurities, leading to a more efficient and reliable drug development process.
References
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An In-depth Technical Guide to the Thermal Stability and Degradation of 4,6-Dichlororesorcinol
Abstract: 4,6-Dichlororesorcinol (4,6-DCR) is a key halogenated phenolic intermediate utilized in the synthesis of pharmaceuticals, dyes, and specialty polymers. Its inherent reactivity, while beneficial for synthesis, also presents significant challenges regarding its thermal stability and degradation profile. Understanding the thermal liabilities of 4,6-DCR is critical for ensuring the safety of manufacturing processes, the stability of intermediates, and the quality of final products. This guide provides a comprehensive analysis of the thermal behavior of 4,6-DCR, outlines its degradation pathways, presents robust analytical methodologies for its assessment, and offers field-proven strategies for handling and storage to mitigate degradation.
Introduction and Physicochemical Profile
This compound, a chlorinated derivative of 1,3-dihydroxybenzene, serves as a versatile building block in organic synthesis. Its two hydroxyl groups and two chlorine atoms on the aromatic ring create a molecule with high reactivity, susceptible to various transformations under thermal stress. The stability of this compound is a paramount concern during its synthesis, purification, storage, and downstream applications, as degradation can lead to impurity formation, loss of yield, and potential safety hazards. For instance, in the development of certain polymers, 4,6-DCR is used to enhance thermal stability and resistance to degradation in the final product.
A foundational understanding of its physicochemical properties is essential before delving into its thermal behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 137-19-9 | [1][2] |
| Molecular Formula | C₆H₄Cl₂O₂ | [1][2] |
| Molecular Weight | 179.00 g/mol | [2] |
| Melting Point | 104-106 °C | [1][2][3] |
| Boiling Point | 254 °C | [1][2][3] |
| Appearance | Pale Pink Solid | [2] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2][3] |
| pKa | 7.55 ± 0.23 (Predicted) | [2][3] |
This table summarizes key physical and chemical properties obtained from various chemical suppliers and databases.
Thermal Stability Analysis
The thermal stability of an active pharmaceutical ingredient (API) or intermediate is crucial for determining its shelf life and appropriate storage conditions.[4] Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing the thermal decomposition profile of materials like 4,6-DCR.
Thermogravimetric Analysis (TGA)
Table 2: Predicted TGA Profile for this compound
| Temperature Range (°C) | Predicted Mass Loss (%) | Associated Process |
| 150 - 280 | ~40.7% (2 moles HCl) | Dehydrochlorination |
| 280 - 600 | Variable | Aromatic Ring Cleavage & Char Formation |
This table is a predictive model based on the theoretical mass loss from dehydrochlorination and general degradation patterns of similar chlorinated aromatic compounds.
Experimental Protocol: TGA Analysis of 4,6-DCR
Objective: To determine the thermal decomposition profile of 4,6-DCR under an inert atmosphere.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground 4,6-DCR into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to maximum rates of mass loss from the derivative (DTG) curve.
Causality: Using an inert nitrogen atmosphere is crucial to isolate thermal degradation (pyrolysis) from oxidative degradation. A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.
Degradation Pathways and Mechanisms
The degradation of 4,6-DCR under thermal stress is likely to proceed through several pathways, primarily driven by its functional groups. The presence of chlorine atoms on the aromatic ring makes it susceptible to dehydrochlorination, while the hydroxyl groups can facilitate oxidation and polymerization.
Primary Degradation Pathway: Dehydrochlorination and Polymerization
The most probable initial degradation step is the thermally induced elimination of hydrogen chloride (HCl). This process generates highly reactive intermediates. The phenoxy radicals formed can then undergo coupling and polymerization reactions, leading to the formation of complex, high-molecular-weight polyphenylene oxide-type structures. This mechanism is common for the degradation of chlorophenols.[7]
Oxidative Degradation
In the presence of oxygen, the degradation pathway is more complex. The hydroxyl groups of the resorcinol moiety can be oxidized to form quinone-like structures. These quinones are highly colored and can further react and polymerize. This pathway is a significant source of color instability in phenolic compounds.
Below is a diagram illustrating a plausible degradation pathway initiated by thermal stress.
Caption: Plausible thermal and oxidative degradation pathways of 4,6-DCR.
Analytical Methodologies for Stability Assessment
To properly assess the stability of 4,6-DCR and quantify its degradation products, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose due to its ability to separate the parent compound from its impurities and degradation products.[8][9]
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating 4,6-DCR from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for separating non-polar to moderately polar compounds.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (provides peak shape improvement for acidic analytes).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient is necessary to elute both the polar parent compound and potentially more non-polar degradation products (like dimers/polymers).
-
Example Gradient: Start at 20% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 280 nm) and to assess peak purity.
-
Forced Degradation Study: To validate the method's stability-indicating capability, subject 4,6-DCR solutions to stress conditions:
-
Acid/Base Hydrolysis: 0.1 M HCl / 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: 60 °C in solution.
-
Photolytic: Expose to UV light.
-
-
Method Validation: Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent 4,6-DCR peak (Resolution > 2) and peak purity analysis shows no co-elution.
Workflow for Stability Assessment
The following diagram outlines the logical workflow for a comprehensive stability assessment.
Caption: Workflow for stability assessment of this compound.
Recommended Handling and Storage Practices
Given its sensitivity to heat and potential for degradation, strict handling and storage protocols are essential to maintain the purity and integrity of this compound.
-
Storage Conditions: Store in a cool, dry, well-ventilated place away from heat and sources of ignition.[10][11] The recommended storage temperature is room temperature, sealed in a dry environment.[2][3] Keep containers tightly closed to prevent moisture ingress and oxidation.[10][11][12]
-
Protection from Light: Safety data sheets specifically recommend protecting the material from light, which can induce photolytic degradation pathways.[12] Use opaque or amber containers for storage.
-
Inert Atmosphere: For long-term storage or for high-purity applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound can cause skin and eye irritation.[11][12] Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[10][11][12]
Conclusion
This compound is a thermally sensitive compound whose stability is a critical parameter for its safe and effective use in scientific and industrial applications. Its primary degradation pathways involve dehydrochlorination, oxidation, and subsequent polymerization. A thorough understanding of these liabilities, coupled with robust analytical monitoring using techniques like TGA and stability-indicating HPLC, is essential. By implementing the stringent storage and handling protocols outlined in this guide, researchers and drug development professionals can effectively mitigate the risks of degradation, ensuring the quality, safety, and reliability of their work.
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Foundational Principles: Reactivity and Regioselectivity of 4,6-Dichlororesorcinol
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4,6-Dichlororesorcinol
This guide provides a comprehensive technical overview of the electrophilic substitution reactions of this compound (1,3-dihydroxy-4,6-dichlorobenzene). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the strategic functionalization of this versatile chemical scaffold.
This compound is a polysubstituted aromatic compound where the regiochemical outcome of electrophilic substitution is governed by the cumulative electronic effects of four substituents. Understanding this interplay is critical for predicting and controlling reaction pathways.
-
Activating Groups: The two hydroxyl (-OH) groups at positions 1 and 3 are powerful activating groups. Through the resonance effect (+R), they donate electron density to the aromatic ring, primarily at the ortho and para positions.[1][2][3] This significantly increases the nucleophilicity of the ring, making it highly susceptible to attack by electrophiles.[1]
-
Deactivating Groups: The two chloro (-Cl) groups at positions 4 and 6 are deactivating. Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect (-I).[1][4] However, they also possess lone pairs of electrons that can be donated through resonance (+R), directing incoming electrophiles to their ortho and para positions. In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation but maintaining ortho-, para-direction.[3][5]
The combined influence of these groups creates a distinct pattern of reactivity. The two hydroxyl groups strongly activate the carbon at position 2 (ortho to both -OH groups) and the carbon at position 5 (para to the C1-OH and ortho to the C3-OH). The chlorine atoms direct to position 5. Consequently, electrophilic attack is overwhelmingly directed to the C2 and C5 positions, with the C2 position being particularly electron-rich and sterically accessible.
Nitration Reactions
Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is a cornerstone of electrophilic aromatic substitution.[6] Due to the high activation of the this compound ring, nitration proceeds under relatively mild conditions. The primary challenge is controlling the reaction to achieve mono-substitution and prevent oxidative degradation.
Mechanistic Rationale
The reaction typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.
Experimental Protocol: Synthesis of 2-Nitro-4,6-dichlororesorcinol
This protocol is adapted from established procedures for the nitration of highly activated phenols.[7]
Step 1: Preparation of the Reaction Mixture
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid (98%) to 0-5 °C in an ice-salt bath.
-
Slowly add 10.0 g (55.9 mmol) of this compound to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until a homogeneous solution is obtained.
Step 2: Preparation of the Nitrating Agent
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 4.5 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid (98%), maintaining the temperature below 10 °C.
Step 3: Nitration
-
Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of this compound over 30-45 minutes. The internal temperature must be rigorously maintained between 0 and 5 °C.
-
Causality Insight: Strict temperature control is crucial. Higher temperatures can lead to the formation of di-nitro products and increase the risk of oxidative side reactions, which are common with electron-rich phenols.
-
Step 4: Reaction Quenching and Product Isolation
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour to ensure complete reaction.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.
-
Collect the solid precipitate by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
Step 5: Purification
-
Recrystallize the crude solid from an appropriate solvent system, such as aqueous ethanol or toluene, to yield purified 2-nitro-4,6-dichlororesorcinol.
| Reaction | Reagents | Temperature | Expected Product |
| Mononitration | Conc. HNO₃ / Conc. H₂SO₄ | 0-5 °C | 2-Nitro-4,6-dichlororesorcinol |
| Dinitration | Fuming HNO₃ / Conc. H₂SO₄ | >10 °C | 2,5-Dinitro-4,6-dichlororesorcinol |
Friedel-Crafts Acylation
Friedel-Crafts reactions attach alkyl or acyl substituents to an aromatic ring.[8][9] Acylation is generally preferred over alkylation as it is not prone to carbocation rearrangements and the resulting ketone product is deactivated, preventing poly-acylation. However, with phenol substrates, the Lewis acid catalyst (e.g., AlCl₃) can complex with the hydroxyl groups, deactivating the ring and requiring stoichiometric amounts of the catalyst.[8]
Overcoming Catalytic Challenges
For highly activated substrates like this compound, milder catalysts or alternative methods can be employed. The Hoesch reaction (using a nitrile and HCl) or acylation with a carboxylic acid in the presence of a Brønsted acid like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid can be effective.[10]
Experimental Protocol: Acylation via Trifluoromethanesulfonic Acid
This protocol leverages a strong Brønsted acid to promote acylation, avoiding the complications of traditional Lewis acids.[10][11]
Step 1: Reagent Setup
-
To a solution of this compound (10.0 g, 55.9 mmol) in 100 mL of chlorobenzene, add acetic anhydride (6.8 g, 66.9 mmol, 1.2 equivalents).
Step 2: Catalysis
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (TfOH) (16.8 g, 111.8 mmol, 2.0 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Causality Insight: TfOH is a powerful, non-complexing acid that efficiently generates the acylium ion electrophile from the anhydride.[11] Using it as both catalyst and solvent is also a viable, though more expensive, option.
-
Step 3: Reaction
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
Step 4: Workup and Purification
-
Upon completion, carefully pour the reaction mixture into a beaker containing 300 mL of ice-water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography or recrystallization to yield 2-acetyl-4,6-dichlororesorcinol.
Azo Coupling
The high electron density of the this compound ring makes it an excellent coupling partner for diazonium salts, forming brightly colored azo compounds. This reaction is a definitive test for highly activated aromatic systems.
Mechanism and Conditions
The reaction involves the electrophilic attack of a diazonium ion (Ar-N₂⁺) on the activated ring. The coupling is typically performed in a slightly alkaline or neutral medium to ensure the phenol is in its more reactive phenoxide form, while not being so alkaline as to decompose the diazonium salt.[12]
Experimental Protocol: Coupling with Diazotized Aniline
This protocol provides a representative example of an azo coupling reaction.
Step 1: Preparation of the Diazonium Salt
-
Dissolve aniline (5.2 g, 55.9 mmol) in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (4.0 g, 58.0 mmol) in 20 mL of water, keeping the temperature below 5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.[13]
-
Destroy any excess nitrous acid by the careful addition of a small amount of sulfamic acid.[12]
Step 2: Preparation of the Coupling Solution
-
In a separate beaker, dissolve this compound (10.0 g, 55.9 mmol) in 100 mL of 10% aqueous sodium hydroxide solution and cool to 5-10 °C.
Step 3: Coupling Reaction
-
Slowly add the cold diazonium salt solution to the cold this compound solution with vigorous stirring.
-
An intensely colored azo dye should precipitate immediately.
-
Continue stirring in the cold for 1 hour.
Step 4: Isolation and Purification
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of cold ethanol to facilitate drying.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid.
Conclusion
This compound exhibits robust reactivity towards a range of electrophiles, governed by the potent activating effects of its two hydroxyl groups. Electrophilic attack is highly regioselective, favoring the C2 and C5 positions. By carefully controlling reaction conditions—particularly temperature and the nature of the catalyst—chemists can selectively synthesize a variety of functionalized derivatives. The protocols and mechanistic insights provided in this guide serve as a validated starting point for leveraging the synthetic potential of this important building block in pharmaceutical and materials science applications.
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4,6-Dichlororesorcinol reaction mechanisms
An In-Depth Technical Guide to the Reaction Mechanisms of 4,6-Dichlororesorcinol
Abstract
This compound (4,6-DCR) is a halogenated phenolic compound of significant interest in synthetic chemistry. Its unique electronic and structural properties, arising from the interplay between the activating hydroxyl groups and the deactivating, directing chloro groups, give rise to a rich and complex reactivity profile. This technical guide provides a comprehensive exploration of the core reaction mechanisms associated with 4,6-DCR, tailored for researchers, scientists, and professionals in drug development. We will delve into its synthesis, electrophilic and nucleophilic aromatic substitution reactions, and functional group transformations. The discussion emphasizes the causal relationships behind experimental choices and reaction outcomes, supported by detailed protocols and mechanistic diagrams to provide a field-proven perspective on leveraging this versatile intermediate.
Introduction: Properties and Significance
This compound, systematically named 4,6-dichloro-1,3-benzenediol, is a solid at room temperature with a molecular formula of C₆H₄Cl₂O₂.[1] The molecule's reactivity is primarily dictated by the electron-donating hydroxyl groups, which strongly activate the aromatic ring towards electrophilic attack, and the electron-withdrawing, yet ortho-, para-directing, chlorine atoms. This substitution pattern makes it a valuable building block and intermediate in the synthesis of pharmaceuticals, polymers, dyes, and agrochemicals.[2] Its derivatives are explored for applications ranging from antiseptics and disinfectants to materials with enhanced thermal stability.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling and use in experimental setups.
| Property | Value | Source |
| CAS Number | 137-19-9 | [3] |
| Molecular Weight | 179.00 g/mol | [1][3] |
| Melting Point | 104-106 °C | [3][4] |
| Boiling Point | 254 °C | [3][4] |
| Water Solubility | Soluble | [4] |
| pKa | 7.55 ± 0.23 (Predicted) | [4] |
| LogP | 2.40 | [4] |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the direct electrophilic chlorination of a less substituted precursor, 4-Chlororesorcinol.
Mechanism: Electrophilic Aromatic Substitution
The synthesis is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The hydroxyl groups of 4-chlororesorcinol are powerful activating groups, directing incoming electrophiles to the positions ortho and para to them.
-
Activation: The two -OH groups strongly activate the ring, making it highly nucleophilic.
-
Direction: The position C6 is ortho to one hydroxyl group and para to the other, making it the most electronically enriched and sterically accessible site for the second chlorination. The C2 position is also activated but is sterically hindered.
-
Electrophile Generation: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas, is used to generate the electrophilic chlorine species.
-
Attack and Rearomatization: The activated ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). A base then removes a proton from C6, restoring aromaticity and yielding the final product.
A high-yield synthetic route starting from 4-Chlororesorcinol has been reported.[4]
Caption: Synthesis of 4,6-DCR via electrophilic chlorination.
Core Reaction Mechanisms
Electrophilic Aromatic Substitution (EAS)
Beyond its synthesis, the 4,6-DCR ring can undergo further EAS reactions, although the existing substituents heavily influence the outcome.
Causality of Reactivity:
-
Activating/Deactivating Effects: The two hydroxyl groups are potent activating groups, while the two chlorine atoms are deactivating. The net effect is a ring that is still highly activated towards EAS compared to benzene.
-
Directing Effects: Both the hydroxyl and chloro groups are ortho-, para-directors.[5] The directing power of the -OH groups far outweighs that of the -Cl atoms. The primary sites for substitution are the remaining C-H bonds at positions 2 and 5.
-
Regioselectivity: Position 5 is the most probable site for electrophilic attack. It is ortho to the C4-Cl and C6-OH, and para to the C1-OH. Position 2 is ortho to two hydroxyl groups but is significantly sterically hindered by the adjacent chlorine atoms at positions 1 and 3 (if numbered differently) or by being between two large groups.
A typical EAS reaction, such as nitration, would proceed as follows:
Caption: General mechanism for EAS on this compound.
Nucleophilic Aromatic Substitution (SNAr)
The substitution of the chlorine atoms via a Nucleophilic Aromatic Substitution (SNAr) mechanism is challenging on 4,6-DCR itself because the ring lacks strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving groups (the chlorine atoms).[6]
Causality and Experimental Choices:
-
Activation Requirement: For an SNAr reaction to proceed under mild conditions, the aromatic ring must be "activated" by electron-withdrawing groups that can stabilize the negative charge in the Meisenheimer intermediate.[6]
-
Reaction Conditions: Without such activation, forcing a nucleophilic substitution requires harsh conditions (high temperature and pressure), which are often not practical or selective.
-
Alternative Substrates: In practice, SNAr reactions are more commonly performed on derivatives. For instance, if 4,6-DCR were nitrated at the 5-position, the resulting 4,6-dichloro-5-nitroresorcinol would be significantly more susceptible to nucleophilic attack at the C4 and C6 positions. The nitro group would stabilize the intermediate Meisenheimer complex.
A study on the related compound 4,6-dichloro-5-nitrobenzofuroxan demonstrates this principle, where the chlorine at C4 is selectively substituted by amines due to the powerful electron-withdrawing effect of the nitro group and the condensed furoxan ring.[7] The carbon atom at the site of substitution (C4) carries the largest positive charge, making it the most electrophilic center.[7]
Caption: SNAr mechanism on an activated 4,6-DCR derivative.
Applications in Analysis and Synthesis
This compound serves as an intermediate and a reagent in various applications, from the synthesis of complex molecules to analytical chemistry.
Intermediate in Degradation Pathways
Interestingly, 4,6-DCR has been identified as an intermediate byproduct in the degradation of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) by radio frequency discharge.[8] This highlights its role in environmental chemistry and the study of pollutant breakdown pathways. The formation mechanism involves oxidative processes that lead to the modification and eventual cleavage of the 2,4-D side chain and subsequent rearrangement.[8]
Use as a Coupling Agent in Spectrophotometry
Derivatives like 4-chlororesorcinol are used as coupling agents for the spectrophotometric determination of various pharmaceutical compounds, such as benzocaine.[9][10] The principle involves diazotization of the primary aromatic amine of the analyte, which then couples with the activated phenolic ring of the resorcinol derivative to form a colored azo dye. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.
This protocol is adapted from the established methodology for 4-chlororesorcinol to illustrate the workflow.[10][11]
-
Standard Solution Preparation: Prepare a standard stock solution of the analyte (e.g., 100 µg/mL benzocaine) in a suitable solvent.
-
Diazotization: In a 10 mL volumetric flask, place a known aliquot of the analyte solution. Add 1 mL of 1M HCl followed by 1 mL of a freshly prepared sodium nitrite solution (e.g., 1% w/v). Allow the mixture to stand for 5 minutes in an ice bath to form the diazonium salt.
-
Coupling Reaction: Add 1 mL of a 0.1% this compound solution in ethanol.
-
Color Development: Add 1.5 mL of 2M sodium hydroxide solution to make the medium alkaline, which is necessary for the coupling reaction to proceed. Dilute to the mark with distilled water.
-
Measurement: Allow the color to stabilize for 10 minutes. Measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner without the analyte. The λmax for the resulting azo dye would need to be determined experimentally, but for a similar dye using 4-chlororesorcinol, it was found to be 436 nm.[10]
-
Calibration: Repeat steps 2-5 with a series of standard solutions of varying concentrations to construct a calibration curve of absorbance versus concentration.
Caption: Workflow for using 4,6-DCR as a coupling agent.
Conclusion
This compound is a synthetically valuable molecule whose reactivity is a nuanced interplay of activating and deactivating substituent effects. Its primary reaction pathways are dominated by electrophilic aromatic substitution at the C5 position, a consequence of the powerful directing influence of its two hydroxyl groups. While direct nucleophilic substitution of its chlorine atoms is thermodynamically unfavorable without further ring activation, its structure makes it a useful precursor for more complex molecules and polymers. Understanding these foundational mechanisms is crucial for researchers aiming to exploit 4,6-DCR as a building block in the rational design of novel pharmaceuticals, functional materials, and analytical reagents. The continued exploration of its chemistry promises to unlock new synthetic possibilities and applications.
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Unveiling the Molecular Architecture of 4,6-Dichlororesorcinol: A Technical Guide to Theoretical Calculations
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of 4,6-Dichlororesorcinol. Addressed to researchers, medicinal chemists, and professionals in drug development, this document outlines a robust computational methodology rooted in Density Functional Theory (DFT). It details the procedural steps for geometry optimization, vibrational frequency analysis, and the exploration of the frontier molecular orbitals (HOMO-LUMO). The causality behind the selection of specific computational methods and basis sets is explained to ensure technical accuracy and reproducibility. All theoretical data is contextualized by referencing available experimental spectroscopic and crystallographic information, thereby providing a self-validating system for the computational model. This guide is intended to serve as a practical and authoritative resource for in-silico studies of halogenated phenolic compounds.
Introduction: The Significance of this compound and the Role of Computational Chemistry
This compound, a halogenated derivative of resorcinol, serves as a versatile building block in organic synthesis and is of significant interest in the development of novel pharmaceutical agents and functional materials. Its chemical reactivity, intermolecular interactions, and ultimate biological activity are intrinsically linked to its three-dimensional structure and electronic landscape.
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful and cost-effective avenue to elucidate the molecular properties of such compounds with a high degree of accuracy.[1] Theoretical calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's equilibrium geometry. Furthermore, these methods enable the prediction of vibrational spectra (Infrared and Raman), which can be directly compared with experimental data for validation.
A critical aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons, a key factor in its interaction with biological targets. This in-depth technical guide will walk through the process of performing and interpreting these theoretical calculations for this compound.
Computational Methodology: A Self-Validating Protocol
The cornerstone of a reliable theoretical study is a well-defined and justified computational protocol. The following methodology is designed to provide accurate and reproducible results for this compound.
Software and Theoretical Level
All calculations should be performed using a reputable quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The theoretical level chosen for this study is Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[2][3]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has a long-standing track record of providing reliable results for the geometric and electronic properties of a wide range of organic compounds.[2]
-
Basis Set: The 6-311++G(d,p) basis set is to be employed. This triple-zeta basis set provides a flexible description of the electron density and includes diffuse functions (++) to accurately model lone pairs and anions, as well as polarization functions (d,p) on heavy atoms and hydrogens to account for the non-spherical nature of electron clouds in molecules.
Step-by-Step Computational Workflow
The following workflow provides a systematic approach to the theoretical analysis of this compound.
Step 1: Initial Structure Input
-
The initial 3D structure of this compound can be built using any molecular modeling software. The chemical formula is C₆H₄Cl₂O₂.[4]
Step 2: Geometry Optimization
-
The initial structure is subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface).
Step 3: Vibrational Frequency Calculation
-
Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be used to simulate the Infrared (IR) and Raman spectra.
-
Step 4: Electronic Property Analysis
-
Using the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure, including:
-
Molecular Orbital Analysis: Visualization of the HOMO and LUMO, and calculation of their respective energies.
-
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively.
-
Caption: A flowchart illustrating the key steps in the theoretical calculation of this compound's properties.
Theoretical Results and Analysis
This section outlines the expected outcomes from the computational workflow and their interpretation.
Optimized Molecular Geometry
The geometry optimization will yield the most stable 3D structure of this compound. The key structural parameters to be reported are bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Atom(s) Involved | Predicted Value (B3LYP/6-311++G(d,p)) | Experimental Value (from Co-crystal)[5] |
| Bond Lengths (Å) | |||
| C-Cl | Value | Value | |
| C-O | Value | Value | |
| O-H | Value | Value | |
| C-C (aromatic) | Value | Value | |
| Bond Angles (°) | |||
| C-C-Cl | Value | Value | |
| C-C-O | Value | Value | |
| C-O-H | Value | Value | |
| Dihedral Angles (°) | |||
| Cl-C-C-O | Value | Value |
Vibrational Analysis
The vibrational frequency calculation will provide a set of normal modes and their corresponding frequencies. This data can be used to generate a theoretical IR spectrum.
Table 2: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental IR Peak (cm⁻¹)[6] |
| O-H stretch | Value | Value |
| C-H stretch (aromatic) | Value | Value |
| C=C stretch (aromatic) | Value | Value |
| C-O stretch | Value | Value |
| C-Cl stretch | Value | Value |
| O-H bend | Value | Value |
Note: Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. A scaling factor is typically applied to the theoretical frequencies to improve agreement with experimental data. The comparison with the experimental IR spectrum, available from spectral databases, serves as another layer of validation for the computational model.[6]
Electronic Structure: HOMO-LUMO Analysis
The analysis of the frontier molecular orbitals is fundamental to understanding the chemical reactivity of this compound.
Caption: A diagram representing the relationship between the HOMO, LUMO, and the energy gap.
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive.[7]
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) (B3LYP/6-311++G(d,p)) |
| HOMO Energy (E_HOMO) | Value |
| LUMO Energy (E_LUMO) | Value |
| HOMO-LUMO Gap (ΔE) | Value |
| Dipole Moment (Debye) | Value |
The spatial distribution of the HOMO and LUMO will reveal the regions of the molecule most likely to be involved in electron transfer. For this compound, it is expected that the HOMO will be localized primarily on the oxygen atoms and the aromatic ring, while the LUMO may have significant contributions from the chlorine atoms and the π* orbitals of the benzene ring.
Conclusion: A Synergistic Approach to Molecular Understanding
This technical guide has outlined a comprehensive and scientifically rigorous approach to the theoretical calculation of the structural and electronic properties of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable and detailed insights into the molecular architecture of this important compound.
The true strength of this approach lies in the synergy between theoretical predictions and experimental validation. The comparison of calculated geometrical parameters with crystallographic data from co-crystals, and of theoretical vibrational frequencies with experimental spectroscopic data, provides a robust validation of the computational model.[5][6] This validated model can then be used with confidence to explore the molecule's reactivity through HOMO-LUMO analysis and to predict other properties relevant to drug design and materials science. By following the protocols detailed in this guide, scientists can unlock a deeper understanding of this compound at the molecular level, paving the way for its more effective application in various fields of research and development.
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An In-Depth Technical Guide to 4,6-Dichlororesorcinol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichlororesorcinol, a halogenated derivative of resorcinol, is a compound of significant interest in various chemical and pharmaceutical domains. Its unique structural and electronic properties, stemming from the presence of two chlorine atoms on the resorcinol backbone, have made it a valuable building block in organic synthesis and a target of study in its own right. This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, tailored for a scientific audience.
The Genesis of a Molecule: Discovery and Historical Synthesis
The precise first synthesis of this compound is not definitively documented in a singular "discovery" paper. Its emergence is rooted in the broader historical context of the systematic investigation of the reactions of phenols, particularly resorcinol, with chlorinating agents in the late 19th and early 20th centuries. Early investigations into the chlorination of resorcinol often resulted in mixtures of chlorinated products, and the isolation and characterization of specific isomers like this compound was a gradual process.
A foundational method for the preparation of chlorinated resorcinols involves the direct reaction of resorcinol with a chlorinating agent. One of the earliest and most straightforward approaches is the use of sulfuryl chloride (SO₂Cl₂) in a suitable solvent. This reaction proceeds via electrophilic aromatic substitution, where the hydroxyl groups of the resorcinol ring activate the aromatic system, directing the incoming chlorine atoms to the ortho and para positions.
The reaction of resorcinol with sulfuryl chloride is a classic example of electrophilic aromatic substitution on a highly activated ring system. The two hydroxyl groups of resorcinol are strong activating and ortho-, para-directing groups. The initial chlorination likely occurs at the highly activated 4-position (para to one hydroxyl group and ortho to the other). A second chlorination then occurs at the next most activated position, the 6-position, yielding this compound.
A historical perspective on the synthesis of related compounds, such as 4-chlororesorcinol, indicates that the reaction of resorcinol with sulfuryl chloride in diethyl ether was a known method.[1] It is highly probable that the synthesis of the dichloro-derivative followed a similar logic, employing adjusted stoichiometry of the chlorinating agent.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 104-106 °C and a boiling point of approximately 254 °C.[2][3] It is soluble in water and some organic solvents like DMSO and methanol.[2][3]
| Property | Value | Reference |
| CAS Number | 137-19-9 | [3] |
| Molecular Formula | C₆H₄Cl₂O₂ | [3][4] |
| Molecular Weight | 179.00 g/mol | |
| Melting Point | 104-106 °C | [2][3] |
| Boiling Point | 254 °C | [3][5] |
| Water Solubility | Soluble | [2][3] |
| Appearance | Pale Pink Solid | [2] |
Modern Synthetic Protocols
While the historical synthesis relied on direct chlorination, modern methods have been refined to improve yield, purity, and safety. The reaction of resorcinol with sulfuryl chloride remains a common and effective method.
Experimental Protocol: Synthesis of this compound from Resorcinol
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
Resorcinol
-
Sulfuryl chloride (SO₂Cl₂)
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve resorcinol in anhydrous diethyl ether.
-
Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add a stoichiometric amount of sulfuryl chloride (2 equivalents) dropwise from the dropping funnel with continuous stirring. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a specified period to ensure complete dichlorination.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents) to obtain a product of high purity.
Causality Behind Experimental Choices:
-
Anhydrous Diethyl Ether: The use of an anhydrous solvent is crucial to prevent the hydrolysis of sulfuryl chloride, which would produce sulfuric and hydrochloric acids, leading to unwanted side reactions and reduced yield.
-
Slow Addition and Cooling: The reaction is exothermic. Slow, dropwise addition of sulfuryl chloride at a low temperature helps to control the reaction rate, prevent excessive heat generation, and minimize the formation of byproducts.
-
Sodium Bicarbonate Wash: This step is essential to neutralize the acidic byproducts of the reaction (HCl and H₂SO₄), which can degrade the product and interfere with its isolation.
-
Recrystallization: This is a standard purification technique for solid organic compounds, allowing for the removal of impurities and the isolation of pure this compound.
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Navigating the Risks: A Technical Guide to the Safe Handling of 4,6-Dichlororesorcinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety precautions necessary for the handling of 4,6-Dichlororesorcinol. As a chlorinated phenol, this compound presents a specific set of hazards that demand rigorous adherence to safety protocols to mitigate risks in a laboratory setting. This document moves beyond generic safety data sheet (SDS) recommendations to offer in-depth, practical guidance rooted in the principles of causality and self-validating safety systems.
Understanding the Hazard: A Core Profile of this compound
This compound is a solid, beige powder with a melting point of 104-106 °C and a boiling point of 254 °C.[1] It is soluble in water, which has implications for its environmental mobility and decontamination procedures.[2] The primary and immediate hazards associated with this compound are well-documented and necessitate careful handling to prevent exposure.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3][4] |
Source: Consolidated from multiple Safety Data Sheets.[3][4]
The toxicological properties of this compound have not been fully investigated.[5] This lack of comprehensive long-term toxicity data necessitates a precautionary approach. Structurally related chlorinated phenols have been associated with long-term health effects, including potential carcinogenicity and reproductive toxicity.[6][7][8] Therefore, it is prudent to handle this compound as a substance with the potential for chronic health effects and to minimize all routes of exposure.
Engineering Controls: The First Line of Defense
The primary strategy for safe handling of any hazardous chemical is to minimize the potential for exposure through robust engineering controls. For this compound, especially in its powdered form, this is of paramount importance to prevent inhalation of airborne particles.
Core Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[5][9] This is critical to capture any dust generated and prevent respiratory exposure.[3]
-
Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure can provide a localized, controlled environment to minimize the dispersal of fine powders.[5]
-
Local Exhaust Ventilation: If a fume hood is not feasible for a specific operation, local exhaust ventilation systems, such as a snorkel exhaust, should be positioned as close as possible to the source of potential dust generation.
-
General Laboratory Ventilation: The laboratory should have a well-maintained general ventilation system that provides a minimum of 6-12 air changes per hour to dilute any fugitive emissions.
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are the primary means of protection, appropriate PPE is essential as a secondary barrier against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[9][10] | Nitrile gloves are suitable for incidental contact. For prolonged handling or when working with solutions, heavier-duty gloves like neoprene or butyl rubber are recommended.[11] Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contaminated. Wash hands thoroughly after removing gloves. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[9][12] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[9] | Standard safety glasses protect against flying particles, while goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 dust mask may be appropriate for weighing small quantities in a ventilated enclosure.[4] For larger quantities or in situations with a higher potential for aerosolization, a half-mask or full-face respirator with P100 cartridges should be considered. | Respirator use should be based on a formal risk assessment and requires proper fit-testing and training. Dust masks are not a substitute for proper engineering controls.[5] |
| Protective Clothing | A fully buttoned laboratory coat.[9] For larger scale operations or when there is a risk of significant splashes, a chemical-resistant apron over the lab coat is recommended.[11] | A lab coat protects the skin and personal clothing from contamination. Ensure the lab coat is made of a suitable material and is regularly laundered. |
| Footwear | Closed-toe shoes.[9] | Protects the feet from spills and falling objects. |
Safe Handling and Experimental Workflows
Adherence to standardized procedures is crucial for minimizing the risk of exposure during routine laboratory work. The following protocols provide a framework for the safe handling of this compound.
Weighing Solid this compound
The process of weighing solid chemicals often presents the highest risk of generating airborne dust.
Step-by-Step Protocol:
-
Preparation: Don all required PPE. Ensure the chemical fume hood or ventilated balance enclosure is operating correctly.
-
Work Surface: Line the work surface within the hood with absorbent, disposable bench paper.[13]
-
Tare Container: Place a clean, labeled receiving container on the balance and tare it.
-
Transfer: Carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula. Avoid any sudden movements that could create dust.
-
Clean-up: After weighing, carefully clean the spatula and any contaminated surfaces within the hood using a damp cloth or towel. Dispose of the cleaning materials as hazardous waste.
-
Seal and Store: Securely cap both the stock bottle and the receiving container. Return the stock bottle to its designated storage location.
Preparation of Solutions
Preparing solutions from a solid requires careful technique to avoid splashes and contamination.
Step-by-Step Protocol:
-
Preparation: In a chemical fume hood, place a magnetic stir plate and a beaker containing the appropriate solvent.
-
Addition of Solid: Slowly add the pre-weighed this compound to the solvent while stirring. Add the solid in small portions to prevent clumping and splashing.
-
Rinsing: If a weighing boat was used, rinse it with a small amount of the solvent and add the rinsate to the beaker to ensure a complete transfer.
-
Dissolution: Continue stirring until the solid is completely dissolved.
-
Transfer: If necessary, carefully transfer the solution to a volumetric flask or other desired container.
-
Clean-up: Decontaminate all glassware and equipment that came into contact with the chemical.
Logical Workflow for Handling Hazardous Powders
Caption: Decision workflow for handling this compound powder.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a rapid and informed response is critical to minimize harm. All laboratory personnel working with this compound must be familiar with these procedures.
Skin Contact
-
Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[5]
-
Remove Contaminated Clothing: While flushing, remove any clothing that has been contaminated.
-
Seek Medical Attention: If skin irritation persists, or if the contact was extensive, seek immediate medical attention.[5]
Eye Contact
-
Immediate Action: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] An eyewash station should be used for this purpose.[9]
-
Remove Contact Lenses: If present and easy to do, remove contact lenses after the first 5 minutes of flushing.[3]
-
Seek Medical Attention: Seek immediate medical attention, regardless of the severity of initial symptoms.
Inhalation
-
Immediate Action: Move the affected person to fresh air immediately.[3][5]
-
Monitor Breathing: If the person is not breathing, administer artificial respiration, if trained to do so.
-
Seek Medical Attention: Seek immediate medical attention.
Ingestion
-
Immediate Action: Do NOT induce vomiting.[14]
-
Rinse Mouth: Clean the mouth with water and have the person drink plenty of water afterwards.[5]
-
Seek Medical Attention: Seek immediate medical attention.
Spill Cleanup
The appropriate response to a spill depends on its size and location.
For Small Spills (manageable by trained laboratory personnel):
-
Alert Others: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including a lab coat, goggles, and chemical-resistant gloves.
-
Containment: If the spill is a liquid, contain it with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[15][16]
-
Cleanup of Solid: If the spill is a solid, carefully sweep it up and place it into a labeled, sealable container for hazardous waste disposal.[5] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.[9]
-
Waste Disposal: Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste.
For Large Spills (requiring assistance from safety personnel):
-
Evacuate: Evacuate the immediate area.
-
Alert Authorities: Alert your institution's emergency response team or safety office.
-
Isolate the Area: Close the doors to the affected area to contain any vapors or dust.
-
Provide Information: Be prepared to provide information about the spilled substance to the emergency responders.
Emergency Response Flowchart
Caption: Flowchart for emergency response to incidents involving this compound.
Storage and Waste Disposal
Proper storage and disposal are final, but critical, components of the safe handling lifecycle of this compound.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Protect from light.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
Waste Disposal:
-
All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain.[5]
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its hazards, the consistent use of appropriate controls, and preparedness for emergencies. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can effectively mitigate the risks associated with this compound and foster a robust culture of safety.
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A Technical Guide to the Anticipated Environmental Fate and Ecotoxicological Impact of 4,6-Dichlororesorcinol: A Predictive and Methodological Framework
An In-depth Technical Guide on the Environmental Fate and Impact of 4,6-Dichlororesorcinol
Abstract: this compound (4,6-DCR) is a chlorinated aromatic compound utilized in the synthesis of pharmaceuticals and dyes.[1] While its industrial applications are established, comprehensive data on its environmental fate, degradation pathways, and ecotoxicological effects remain scarce. This technical guide provides a predictive assessment of 4,6-DCR's environmental behavior, grounded in its physicochemical properties and the established knowledge of structurally analogous chlorophenolic compounds. It is designed for researchers, environmental scientists, and drug development professionals to understand the potential environmental risks associated with 4,6-DCR and to provide a methodological framework for empirical validation. This document synthesizes theoretical predictions with actionable, detailed protocols for analytical method development, biodegradation assessment, and ecotoxicity testing, thereby establishing a self-validating system for risk evaluation.
Part 1: Compound Profile and Predicted Environmental Distribution
Understanding the fundamental physicochemical properties of this compound is the first step in predicting its behavior and persistence in the environment. These parameters govern its partitioning between water, soil, and air, and its potential for bioaccumulation.
Physicochemical Identity
This compound is a dihydroxylated and dichlorinated benzene derivative.[1] Its structure, featuring two hydroxyl groups and two chlorine atoms on the aromatic ring, dictates its chemical reactivity and environmental interactions.
| Property | Value | Source |
| CAS Number | 137-19-9 | [1],[2],[3] |
| Molecular Formula | C₆H₄Cl₂O₂ | [1],[2] |
| Molecular Weight | 179.00 g/mol | [3], |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 104-106 °C | [2], |
| Boiling Point | 254 °C | [2], |
| Water Solubility | Soluble in water | [2],[4] |
| LogP (Octanol-Water Partition Coeff.) | 2.4 - 2.7 | [2] |
| Vapor Pressure | 0.0111 mmHg at 25°C | [2] |
| pKa | 7.55 ± 0.23 (Predicted) | [2] |
Predicted Environmental Mobility and Fate
The properties listed above allow for an expert assessment of 4,6-DCR's likely environmental behavior:
-
Soil Mobility: With good water solubility and a moderate LogP value, 4,6-DCR is expected to be mobile in soil and have the potential to leach into groundwater. Its pKa of ~7.55 suggests that in neutral to alkaline soils and waters (pH > 7.55), it will exist predominantly in its anionic phenolate form, which is generally more water-soluble and less sorbed to organic matter than the neutral form.
-
Bioaccumulation Potential: The LogP value is below the general threshold of concern for significant bioaccumulation (typically LogP > 4). Therefore, 4,6-DCR is not expected to significantly bioaccumulate in the fatty tissues of organisms.
-
Atmospheric Fate: A low vapor pressure indicates that volatilization from water or soil surfaces is not a primary mode of environmental transport.[2]
Part 2: Predicted Degradation Pathways
In the absence of specific studies on 4,6-DCR, we can predict its degradation pathways by examining the known fate of other chlorophenols. Degradation is anticipated to occur through both abiotic and biotic mechanisms.
Abiotic Degradation: Photolysis
Direct photolysis in sunlit surface waters is a potential degradation route for many aromatic compounds.[5] The resorcinol structure can absorb UV radiation, which may lead to the cleavage of the carbon-chlorine bonds. The predicted pathway involves the stepwise reductive dechlorination, likely forming 4-chlororesorcinol and subsequently resorcinol, which can then be further oxidized.
Biotic Degradation: A Hypothetical Pathway
The biodegradation of chlorophenols by microorganisms is a well-documented process.[6] Bacteria and fungi have evolved enzymatic machinery, such as monooxygenases and dioxygenases, to break down these compounds.[7] Based on pathways established for compounds like 2,4-dichlorophenol (2,4-DCP), a plausible aerobic degradation pathway for 4,6-DCR can be proposed.[8][9]
The hypothetical pathway likely begins with a monooxygenase-catalyzed hydroxylation , where a third hydroxyl group is added to the ring, forming a dichlorinated hydroxyquinol or benzenetriol intermediate. This step is often the rate-limiting and crucial first step in destabilizing the aromatic ring. Subsequent steps would involve reductive dechlorination and ortho- or meta-ring cleavage by dioxygenase enzymes, breaking open the aromatic ring to form aliphatic acids that can then enter central metabolic pathways (e.g., the Krebs cycle).
Caption: Hypothetical aerobic biodegradation pathway for this compound.
Part 3: Anticipated Ecotoxicological Profile and Risk Assessment
Chlorophenols as a class of chemicals are known to be toxic to aquatic life.[10] The toxicity generally increases with the degree of chlorination. While specific data for 4,6-DCR is unavailable, we can infer its potential toxicity from related compounds to establish a preliminary hazard assessment.
Ecotoxicity of Analogue Compounds
The following table summarizes acute toxicity data for structurally related compounds to provide context for the potential hazard posed by 4,6-DCR.
| Compound | Test Organism | Endpoint (Value) | Toxicity Level | Source |
| 2,4-Dichlorophenol | Daphnia magna (Water flea) | 48h EC50 (2.6 mg/L) | High | [11] |
| 2,4-Dichlorophenol | Fathead Minnow | 96h LC50 (8.2 mg/L) | High | [11] |
| 2,4,4'-Trihydroxybenzophenone | Daphnia magna (Water flea) | 48h LC50 (3.74 mg/L) | High | [12] |
| 2,4,4'-Trihydroxybenzophenone | Chlorella vulgaris (Algae) | 96h EC50 (3.50 mg/L) | High | [12] |
Interpretation: Based on this data, it is reasonable to hypothesize that this compound will exhibit moderate to high acute toxicity to aquatic organisms, with EC50/LC50 values likely falling in the range of 1-10 mg/L.
Environmental Risk Assessment (ERA) Framework
A formal ERA for 4,6-DCR would require empirical data. The process involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).[13][14]
-
PEC: The estimated concentration of the substance in the environment, derived from production volume, release scenarios, and fate modeling.
-
PNEC: The concentration below which harmful effects on ecosystems are not expected. It is derived from ecotoxicity data (e.g., EC50/LC50 values) by applying an assessment factor (AF).
The risk quotient (RQ = PEC/PNEC) is calculated. An RQ > 1 indicates a potential risk, warranting further investigation or risk management measures.
Part 4: Framework for Experimental Investigation: Protocols and Methodologies
To address the current data gaps, a structured experimental approach is essential. The following protocols are provided as self-validating templates for researchers to generate the necessary analytical, degradation, and ecotoxicity data for 4,6-DCR.
Protocol: Analytical Method Development for Quantification in Water
Objective: To develop a robust method for extracting and quantifying 4,6-DCR in aqueous samples using Solid Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: SPE is chosen for its ability to concentrate the analyte from a large volume of water and remove interfering matrix components.[15] HPLC-UV is a widely accessible and reliable technique for quantifying aromatic compounds that possess a UV chromophore, like 4,6-DCR.[16]
Caption: General workflow for the analysis of 4,6-DCR in water samples.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a 1000 mg/L stock solution of 4,6-DCR in methanol. Create a series of calibration standards (e.g., 0.05 to 10 mg/L) by diluting the stock in the initial mobile phase.
-
Sample Collection & Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (500 mg) with 5 mL of acetonitrile followed by 5 mL of deionized water acidified to pH 3.
-
Acidify a 500 mL water sample to pH 3 with phosphoric acid.
-
Load the sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 5 mL of acidified deionized water to remove salts.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the trapped 4,6-DCR with 2 x 3 mL of acetonitrile.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and acidified water (pH 3). A starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the absorbance maximum of 4,6-DCR (determined by UV scan, likely ~280 nm).
-
Quantification: Generate a calibration curve from the standards and determine the concentration in the sample extract.
-
Protocol: Aerobic Biodegradation in Soil (OECD 301 Guideline Adaptation)
Objective: To determine the rate and extent of aerobic biodegradation of 4,6-DCR in soil.
Causality: This protocol simulates the aerobic environment of topsoil to assess if native microorganisms can mineralize the compound.[17] Measuring CO₂ evolution is a direct indicator of mineralization, providing definitive evidence of biodegradation rather than just disappearance of the parent compound.
Step-by-Step Methodology:
-
Soil Collection: Collect fresh, unsieved topsoil from a location with no history of chlorophenol contamination. Determine its moisture content and pH.
-
Test Setup: Prepare biometer flasks. In the main vessel, place 100 g (dry weight equivalent) of soil. In the side-arm, place a known volume of 0.05 M Ba(OH)₂ or NaOH to act as a CO₂ trap.
-
Dosing: Prepare a stock solution of 4,6-DCR. Add the compound to the soil to achieve a final concentration of approximately 20-50 mg/kg. An unamended soil flask serves as a control to measure basal soil respiration.
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2°C) for at least 28 days. Ensure the soil moisture is maintained at 40-60% of its water-holding capacity.
-
CO₂ Measurement: Periodically (e.g., every 2-4 days), remove the CO₂ trap and titrate the remaining Ba(OH)₂ with a standardized HCl solution. The amount of CO₂ evolved is calculated from the amount of Ba(OH)₂ consumed.
-
Calculation:
-
Calculate the cumulative CO₂ produced in the test and control flasks.
-
Calculate the theoretical amount of CO₂ (ThCO₂) that could be produced from the complete mineralization of the added 4,6-DCR.
-
The percentage of biodegradation is calculated as: [(CO₂ test - CO₂ control) / ThCO₂] * 100.
-
-
Parent Compound Analysis: At the end of the study, extract the soil with an appropriate solvent and analyze the remaining 4,6-DCR concentration using the HPLC method developed in Protocol 4.1 to confirm its removal.
References
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- Bacterial degradation of chlorophenols and their deriv
- HHRA Note 4: Guidance for Screening Level Human Health Risk Assessments - Department of Toxic Substances Control. [Link]
- Biodegrad
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- Abiotic degradation of halobenzonitriles: investigation of the photolysis in solution - PubMed. [Link]
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- Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission P
- 2,4-Dichlorophenol (DCP) containing wastewater treatment using a hybrid-loop bioreactor. [Link]
- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC - NIH. [Link]
- Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC - NIH. [Link]
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Methodological & Application
Application Notes & Protocols: 4,6-Dichlororesorcinol as a Strategic Reagent in Modern Organic Synthesis
Abstract
4,6-Dichlororesorcinol is a versatile and highly functionalized aromatic building block whose utility in organic synthesis extends from fundamental transformations to the sophisticated construction of complex molecular architectures. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this reagent. We will explore its core reactivity, present detailed protocols for key transformations, and showcase its role in advanced applications, including its use as a non-metallic template in macrocyclization. The causality behind experimental choices is emphasized throughout, ensuring a deep, practical understanding for the end-user.
Introduction: The Profile of a Versatile Building Block
This compound, a dihydroxylated and dichlorinated benzene derivative, presents a unique combination of reactive sites. The electron-donating hydroxyl groups activate the aromatic ring towards electrophilic substitution, while simultaneously serving as nucleophiles or precursors for ether and ester linkages. The chlorine atoms, being electron-withdrawing and ortho/para directing, modulate the ring's reactivity and provide vectors for cross-coupling reactions or can be retained to influence the biological activity of the final molecule. This inherent functionality makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 137-19-9 | |
| Molecular Formula | C₆H₄Cl₂O₂ | |
| Molecular Weight | 179.00 g/mol | |
| Melting Point | 104-106 °C | [1] |
| Boiling Point | 254 °C | [1] |
| Appearance | Off-white to light brown crystalline powder | Inferred from typical appearance of similar compounds |
| Solubility | Slightly soluble in DMSO and Methanol; Soluble in water. | [1] |
| pKa | 7.55 ± 0.23 (Predicted) | [1] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is governed by the interplay of its three key functional components: the two phenolic hydroxyl groups and the two chlorine atoms on the aromatic ring.
Caption: Core reactivity pathways for this compound.
The two hydroxyl groups are acidic and can be readily deprotonated by mild bases (e.g., carbonates, hydroxides) to form a highly nucleophilic phenoxide dianion. This is the primary pathway for forming diaryl ethers or esters. The aromatic ring itself is highly activated by the two hydroxyl groups, directing incoming electrophiles to the C2 and C5 positions. However, steric hindrance from the adjacent chlorine atoms can influence regioselectivity. The chlorine atoms, while generally unreactive to nucleophilic aromatic substitution unless under harsh conditions, can serve as effective leaving groups in modern palladium-catalyzed cross-coupling reactions.
Application & Protocols
One of the most fundamental applications of this compound is in the synthesis of bis-ethers via the Williamson ether synthesis. These products can be used as rigid scaffolds or linkers in supramolecular chemistry or as intermediates for more complex targets.
Protocol: General Synthesis of 1,3-Bis(alkoxy)-4,6-dichlorobenzene
-
Rationale: This protocol employs a standard Williamson ether synthesis. Potassium carbonate is chosen as a mild, inexpensive base that is sufficient to deprotonate the acidic phenolic hydroxyls without promoting side reactions. Acetone or DMF are used as polar aprotic solvents to dissolve the reagents and facilitate the SN2 reaction. The reaction is heated to ensure a reasonable reaction rate.
-
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (2.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 - 3.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).[2]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[2]
-
Add anhydrous acetone or DMF via syringe to create a stirrable slurry (approx. 0.2 M concentration with respect to the resorcinol).
-
Add the alkyl halide (2.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) or 60-70°C (for DMF) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[2]
-
Redissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure bis-ether.
-
A sophisticated application of this compound is its use as an "exotemplate" to direct the synthesis of macrocycles. The two hydroxyl groups can form specific hydrogen bonds with nitrogen atoms in separate substrate molecules, bringing them into proximity and facilitating a high-yielding ring-closing reaction.
Conceptual Workflow: Hydrogen Bond-Templated Macrocyclization
Caption: Workflow for template-directed macrocyclization.
Protocol: Illustrative Procedure Based on Published Research
-
Rationale: This protocol is based on the work of Trita et al., where this compound templates the self-organization of two pyridine-containing diene arms via O-H···N hydrogen bonds. This pre-organization facilitates a subsequent double olefin metathesis reaction using a ruthenium catalyst, leading to the macrocyclic product.
-
Materials:
-
This compound (1.0 eq)
-
Aza-heterocyclic diolefin substrate (2.0 eq)
-
Ruthenium-alkylidene precatalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Assembly: Inside an inert atmosphere glovebox, dissolve this compound (1.0 eq) and the aza-heterocyclic diolefin substrate (2.0 eq) in anhydrous, degassed dichloromethane. Stir for a short period to allow for the formation of the hydrogen-bonded ternary assembly.
-
Metathesis: To this solution, add the ruthenium-alkylidene precatalyst (typically 1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The pre-organization of the diene arms by the template is critical for an efficient intramolecular ring-closing metathesis.
-
Workup: Once the reaction is complete (monitored by NMR or LC-MS), remove the solvent under reduced pressure. The template can often be removed from the product by silica gel chromatography, as its polarity is significantly different from the resulting macrocycle.
-
Purification & Characterization: Further purify the macrocycle using appropriate chromatographic techniques. The final structure would be confirmed by NMR, mass spectrometry, and potentially X-ray crystallography.
-
Safety, Handling, and Disposal
This compound requires careful handling due to its potential hazards. Adherence to safety protocols is mandatory.
| Hazard Category | GHS Codes | Precautionary Measures (Summary) |
| Health Hazards | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3] |
| Prevention | P261, P264, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[4][5] |
| Response | P302+P352, P305+P351+P338 | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4] |
| Personal Protective Equipment (PPE) | - | NIOSH-approved respirator (e.g., N95 dust mask), chemical-resistant gloves (e.g., nitrile), and safety goggles or face shield. |
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Avoid creating dust. Ensure emergency eye wash stations and safety showers are accessible.[3][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[5]
-
Disposal: Dispose of waste material and containers in accordance with federal, state, and local regulations. Do not allow the product to enter drains.[5][6]
Conclusion and Future Outlook
This compound is more than a simple aromatic intermediate; it is a strategic tool for molecular design. Its predictable reactivity allows for its use as a reliable scaffold, while its more subtle, non-covalent interactions can be harnessed for advanced applications like template-directed synthesis. As the demand for complex and functionally diverse molecules grows in fields like drug discovery and materials science, the creative application of such versatile building blocks will continue to be a cornerstone of innovation. Future research may focus on leveraging its chlorine atoms for novel cross-coupling methodologies or designing new bioactive agents based on its privileged structure.
References
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- Reactions of 2,4,6-trichlororesorcinol and pentachlororesorcinol with monochloroamine in methanol: Investigation of products and mechanisms | Request PDF. (n.d.).
- This compound - CAS Common Chemistry. (n.d.). CAS. [Link]
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (n.d.). NCBI. [Link]
- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Synthesis of Bioactive compounds - SHINDO-KANO LABOR
- 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Application Notes & Protocols: 4,6-Dichlororesorcinol as a Versatile Building Block in Pharmaceutical Synthesis
Introduction
In the landscape of pharmaceutical development, the selection of appropriate starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a drug discovery program. 4,6-Dichlororesorcinol, a halogenated derivative of 1,3-dihydroxybenzene, has emerged as a highly valuable and versatile building block. Its unique electronic and structural features—an electron-rich aromatic core activated by two hydroxyl groups and flanked by two deactivating, ortho/para-directing chloro substituents—provide a nuanced reactivity profile that medicinal chemists can strategically exploit.
This guide provides an in-depth exploration of this compound's role in pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower innovation in the laboratory.
Physicochemical Properties of this compound
Understanding the fundamental properties of a building block is paramount to its effective utilization. This compound is a white to pale yellow crystalline solid whose reactivity is governed by its phenolic hydroxyl groups and the chlorinated benzene ring.[1]
| Property | Value | Source |
| CAS Number | 137-19-9 | [1][2][3] |
| Molecular Formula | C₆H₄Cl₂O₂ | [1][2][4] |
| Molecular Weight | 179.00 g/mol | [2][3][4] |
| Melting Point | 104-106 °C | [3][5] |
| Boiling Point | 254 °C | [3][5] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Solubility | Soluble in water; slightly soluble in DMSO and Methanol | [1][5] |
| pKa | ~7.55 (Predicted) | [5] |
The Strategic Role of this compound in Medicinal Chemistry
The utility of this compound stems from several key features:
-
Defined Regiochemistry: The two chlorine atoms occupy the 4 and 6 positions, blocking these sites from further electrophilic substitution and directing reactions to the remaining C2 position. This predictable reactivity is crucial for avoiding isomeric mixtures and simplifying purification.
-
Ortho-Hydroxy Functionality: The 1,3-dihydroxy arrangement is a classic precursor for the synthesis of various heterocyclic systems, most notably benzofurans and coumarins, which are privileged scaffolds in medicinal chemistry.[4]
-
Modulation of Physicochemical Properties: The two chlorine atoms significantly increase the lipophilicity (LogP ≈ 2.4-2.7) of the molecule compared to unsubstituted resorcinol.[5] This allows for fine-tuning of a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Bioisosteric Replacement: The dichlorophenyl moiety can serve as a bioisostere for other chemical groups, enabling chemists to probe structure-activity relationships (SAR) and optimize a lead compound's potency and selectivity.
The following diagram illustrates the logical workflow for incorporating a building block like this compound into a drug discovery pipeline.
Sources
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- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. HMG-CoA reductase inhibitors: design, synthesis, and biological activity of tetrahydroindazole-substituted 3,5-dihydroxy-6-heptenoic acid sodium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
Application of 4,6-Dichlororesorcinol in the Synthesis of Novel Dyes: A Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 4,6-Dichlororesorcinol as a Dye Precursor
This compound, a halogenated derivative of 1,3-dihydroxybenzene, serves as a highly valuable and versatile precursor in the synthesis of a wide array of synthetic dyes. Its unique electronic and structural properties, conferred by the two chlorine substituents on the aromatic ring, make it an attractive building block for creating novel chromophores with tailored characteristics. The electron-withdrawing nature of the chlorine atoms can significantly influence the photophysical properties of the resulting dyes, often leading to bathochromic shifts (a shift to longer wavelengths) in absorption and emission spectra, as well as altered fluorescence quantum yields and enhanced photostability compared to their non-halogenated counterparts.
This technical guide provides in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of two major classes of dyes: Xanthene Dyes (specifically, fluorescein analogues) and Azo Dyes . The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for researchers to explore the synthesis of novel dyes for applications ranging from biological imaging and diagnostics to materials science.
Part 1: Synthesis of Halogenated Xanthene Dyes - A Dichlorofluorescein Analogue
Xanthene dyes, such as fluorescein, are renowned for their brilliant fluorescence and are widely used as biological labels and tracers.[1] The introduction of halogen atoms onto the xanthene core can modulate their spectral properties and pH sensitivity.[2] The synthesis of a 2',7'-dichlorofluorescein analogue from this compound is a prime example of this strategy.
Chemical Principle: Friedel-Crafts Acylation/Condensation
The core reaction for the synthesis of fluorescein and its analogues is the acid-catalyzed condensation of a resorcinol derivative with a phthalic anhydride derivative.[3] This reaction proceeds via a Friedel-Crafts acylation mechanism, where the resorcinol acts as the nucleophile and the phthalic anhydride as the electrophile. The use of a strong acid catalyst, such as methanesulfonic acid or zinc chloride, facilitates the reaction.[4][5]
Experimental Protocol: Synthesis of 2',7'-Dichloro-4',5'-dihydroxyfluorescein
This protocol details the synthesis of a dichlorinated fluorescein analogue using this compound and phthalic anhydride.
Materials:
-
This compound
-
Phthalic anhydride
-
Methanesulfonic acid
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound (2 molar equivalents) and phthalic anhydride (1 molar equivalent).
-
Catalyst Addition: Carefully add methanesulfonic acid to the flask with stirring. The acid acts as both a catalyst and a solvent. Use enough acid to create a stirrable slurry.
-
Reaction: Heat the mixture to 80-90°C with continuous stirring under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice-cold deionized water with vigorous stirring. A colored precipitate of the crude dye will form.
-
Purification:
-
Filter the crude product using a Büchner funnel and wash thoroughly with deionized water to remove any residual acid.
-
Dissolve the crude product in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH).
-
Filter the solution to remove any insoluble impurities.
-
Re-precipitate the dye by slowly adding hydrochloric acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2-3).
-
Collect the purified dye by filtration, wash with deionized water until the washings are neutral, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
-
Data Presentation: Expected Properties of Dichlorofluorescein Analogue
The following table summarizes the expected properties of the synthesized dichlorofluorescein analogue, based on data for similar chlorinated fluoresceins.[6][7][8]
| Property | Expected Value |
| Appearance | Orange to red powder |
| Molecular Formula | C₂₀H₁₀Cl₂O₅ |
| Molecular Weight | 401.20 g/mol |
| λmax (Absorption) | ~515 nm |
| λmax (Emission) | ~530 nm |
| Solubility | Soluble in ethanol and dilute alkali, insoluble in water |
| Fluorescence | Green fluorescence in alkaline solution |
Visualization: Reaction Workflow
Caption: Workflow for the synthesis of a dichlorofluorescein analogue.
Part 2: Synthesis of Azo Dyes using this compound
Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[9] The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. This compound, being a highly activated phenol, is an excellent coupling component for the synthesis of novel azo dyes.
Chemical Principle: Diazotization and Azo Coupling
-
Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5°C).[10] This converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺).
-
Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich nucleophile, in this case, this compound. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the resorcinol derivative.[11] The position of coupling is directed by the activating hydroxyl groups.
Experimental Protocol: Synthesis of a Phenylazo-4,6-Dichlororesorcinol Dye
This protocol describes a general procedure for the synthesis of an azo dye from aniline and this compound.
Materials:
-
Aniline (or other primary aromatic amine)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Deionized water
-
Ice
-
Beakers, conical flasks, and other standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
Part A: Diazotization of Aniline
-
In a beaker, dissolve aniline (1 molar equivalent) in a mixture of concentrated HCl and deionized water. Cool the solution to 0-5°C in an ice bath with stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1 molar equivalent) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, maintaining the temperature between 0-5°C. Stir the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the benzenediazonium chloride salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve this compound (1 molar equivalent) in a cold aqueous solution of sodium hydroxide (e.g., 10% w/v). Cool the solution to 0-5°C in an ice bath.
-
Slowly, and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the alkaline solution of this compound.
-
A colored precipitate of the azo dye should form immediately. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolation and Purification:
-
Filter the precipitated dye using a Büchner funnel and wash with cold deionized water.
-
To improve the purity and facilitate filtration, the dye can be "salted out" by adding sodium chloride to the reaction mixture before filtration.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.
-
Dry the purified dye in a desiccator or a vacuum oven at a moderate temperature.
-
Data Presentation: Expected Properties of a Phenylazo-4,6-Dichlororesorcinol Dye
The properties of the resulting azo dye will depend on the specific aromatic amine used. The following table provides a general expectation for a simple phenylazo derivative.
| Property | Expected Value |
| Appearance | Colored crystalline solid (e.g., yellow, orange, or red) |
| Molecular Formula | C₁₂H₈Cl₂N₂O₂ |
| Molecular Weight | 299.11 g/mol |
| λmax (Absorption) | Dependent on the aromatic amine and solvent polarity |
| Solubility | Generally low in water, soluble in organic solvents like ethanol, acetone, and DMF |
Visualization: Azo Dye Synthesis Workflow
Caption: General workflow for the synthesis of an azo dye.
Conclusion and Future Outlook
The protocols and data presented in this guide demonstrate the significant potential of this compound as a precursor for the synthesis of novel xanthene and azo dyes. The presence of chlorine atoms on the resorcinol ring provides a handle for fine-tuning the electronic and photophysical properties of the resulting dyes, opening up avenues for the development of advanced materials for a variety of applications. Researchers are encouraged to adapt and optimize these protocols to explore the synthesis of a diverse library of dyes with unique and desirable characteristics. Further investigation into the spectroscopic properties and performance of these novel dyes in specific applications will undoubtedly lead to new discoveries and innovations in the field of dye chemistry.
References
- Synthesis and fluorescent properties of 2′,7′-dichloro-5(6)- carboxyfluorescein. (n.d.). ResearchGate.
- Dichlorofluorescein. (2022, July 21). MFA Cameo.
- 2',7'-Dichlorofluorescein. (n.d.). PhotochemCAD.
- Improved Synthetic Procedures for 4,7,2',7'-Tetrachloro- and 4',5'-Dichloro-2',7'-dimethoxy-5(and 6)-carboxyfluoresceins. (n.d.). ResearchGate.
- UV-vis absorption spectra of 2 0 ,7 0-dichlorofluorescein with a solution of gold nanoparticles. (n.d.). ResearchGate.
- Xanthene Dyes. (n.d.). ResearchGate.
- 2',7'-Dichlorofluorescein, diacetate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- The Synthesis of Azo Dyes. (n.d.).
- (a) The UV-vis absorption spectra of released 2′,7′-dichlorofluorescein from Tb-MOF. (n.d.). ResearchGate.
- SYNTHESIS OF FLUORESCEIN, a fluorescent dye. (n.d.).
- Syntheses of Regioisomerically Pure 5- or 6-Halogenated Fluoresceins. (2003). ACS Publications.
- Azo coupling. (n.d.). Wikipedia.
- Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). PMC - NIH.
- 2',7'-Dichlorofluorescein. (n.d.). PubChem.
- A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. (n.d.).
- Azo Coupling. (n.d.). Organic Chemistry Portal.
- Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. (2025, March 22). International Journal of Innovative Science and Research Technology.
- (PDF) Synthesis and spectral analysis of some new phenolic azo dyes. (n.d.). ResearchGate.
- Representative images of oxidized dichlorofluorescein fluorescence of MCF-7 cells... (n.d.). ResearchGate.
- Correlation between the experimental 13 C NMR data and calculated... (n.d.). ResearchGate.
- 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. (2015, July 19). Chemistry LibreTexts.
- Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. (2011, November 17). NIH.
- Fluorescein : Organic synthesis. (2021, February 24). YouTube.
- Synthesis of Fluorinated Fluoresceins. (1997, September 19). Semantic Scholar.
Sources
- 1. Scalable and Concise Synthesis of Dichlorofluorescein Derivatives Displaying Tissue Permeation in Live Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chimique.wordpress.com [chimique.wordpress.com]
- 4. 2',7'-Dichlorofluorescein synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cameo.mfa.org [cameo.mfa.org]
- 7. PhotochemCAD | 2',7'-Dichlorofluorescein [photochemcad.com]
- 8. Absorption [2',7'-dichlorofluorescein] | AAT Bioquest [aatbio.com]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Synthesis of HMG-CoA Reductase Inhibitors with a Focus on Atorvastatin's Core Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthetic chemistry underpinning the creation of atorvastatin, a leading HMG-CoA reductase inhibitor. While this guide was initially conceptualized to explore the role of 4,6-dichlororesorcinol in this process, an extensive review of scientific literature and patents reveals that this compound is not a recognized precursor in established synthetic routes. Therefore, this document pivots to provide a scientifically rigorous overview of the canonical synthesis of atorvastatin's central pyrrole scaffold. We will delve into the preparation of the key 1,4-diketone intermediate and its subsequent transformation via the Paal-Knorr reaction. A speculative discussion on the hypothetical use of a dichlorinated resorcinol derivative is also included to address the initial query, highlighting the significant synthetic challenges.
Introduction to Atorvastatin and its Synthetic Strategy
Atorvastatin is a highly effective medication for lowering blood cholesterol levels by competitively inhibiting the enzyme HMG-CoA reductase.[1] This enzyme catalyzes a rate-limiting step in the biosynthesis of cholesterol.[1] The molecular architecture of atorvastatin features a central, highly substituted pyrrole ring connected to a chiral 3,5-dihydroxyheptanoic acid side chain.
The industrial synthesis of atorvastatin is a convergent process that hinges on the Paal-Knorr pyrrole synthesis .[1][2] This powerful reaction constructs the pyrrole core by condensing a 1,4-dicarbonyl compound (a 1,4-diketone) with a primary amine.[1][2] This strategy allows for the late-stage introduction of the complex, chiral side-chain, which is a significant advantage in a multi-step synthesis.
The overall retrosynthetic analysis can be visualized as follows:
Caption: Retrosynthetic analysis of Atorvastatin.
Synthesis of the 1,4-Diketone Intermediate
The successful execution of the Paal-Knorr synthesis is contingent on the efficient preparation of the requisite 1,4-diketone: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide . Several synthetic routes to this key intermediate have been reported, with the Stetter reaction being a prominent method.[2][3]
The Stetter Reaction Approach
The Stetter reaction is a nucleophilic acylation that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a thiazolium salt.[3] In the context of the atorvastatin diketone synthesis, 4-fluorobenzaldehyde is added to benzylidene isobutyryl acetanilide.[1][4]
Caption: Workflow for the Stetter reaction to form the 1,4-diketone.
Protocol: Synthesis of the 1,4-Diketone via the Stetter Reaction
This protocol is a generalized procedure based on literature methods.[1][4]
Materials:
-
4-Fluorobenzaldehyde
-
2-Benzylidene isobutyryl acetanilide
-
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (Thiazolium salt catalyst)
-
Triethylamine (TEA)
-
Ethanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Nitrogen gas supply
Procedure:
-
Vessel Preparation: A reaction vessel is thoroughly dried and rendered inert by purging with dry nitrogen gas. To ensure anhydrous conditions, the vessel can be washed with a non-ketonic solvent like THF and dried.[1][4]
-
Reaction Setup: Charge the reaction vessel with 2-benzylidene isobutyryl acetanilide, 4-fluorobenzaldehyde, and the thiazolium salt catalyst in anhydrous ethanol.
-
Base Addition: Slowly add triethylamine to the mixture at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 24-48 hours, monitoring the reaction progress by TLC or HPLC.[4]
-
Work-up and Isolation: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Table 1: Representative Reaction Parameters for 1,4-Diketone Synthesis
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Ethanol | Provides good solubility for reactants and is suitable for the reaction temperature. |
| Catalyst | 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | A common and effective catalyst for the Stetter reaction. |
| Base | Triethylamine | Acts as a base to generate the active nucleophilic species from the thiazolium salt. |
| Temperature | Reflux (~80°C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[4] |
| Atmosphere | Inert (Nitrogen) | Prevents side reactions involving atmospheric oxygen and moisture. |
| Typical Yield | 60-75% | Varies depending on scale and specific conditions. |
The Paal-Knorr Synthesis of the Pyrrole Core
With the 1,4-diketone in hand, the next critical step is the Paal-Knorr condensation with the chiral amine side-chain to form the pentasubstituted pyrrole ring of atorvastatin.[2]
Mechanism and Key Considerations
The Paal-Knorr synthesis proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole.[2] The reaction is typically acid-catalyzed.[2]
Caption: General workflow for the Paal-Knorr pyrrole synthesis.
Protocol: Paal-Knorr Synthesis of the Atorvastatin Core
This protocol is a generalized procedure based on literature methods.[2]
Materials:
-
4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-Diketone)
-
(4R-cis)-1,1-Dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Chiral Amine)
-
Pivalic acid (or other suitable acid catalyst)
-
Toluene
-
Heptane
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the 1,4-diketone and the chiral amine in a mixture of toluene and heptane.
-
Catalyst Addition: Add a catalytic amount of pivalic acid to the solution.
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water using the Dean-Stark trap drives the reaction to completion. Monitor the reaction by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture. The solvent can be removed under reduced pressure, and the resulting crude product can be carried forward to the deprotection steps or purified by column chromatography if necessary.
Table 2: Representative Reaction Parameters for Paal-Knorr Synthesis
| Parameter | Value/Condition | Rationale |
| Solvents | Toluene/Heptane | Forms an azeotrope with water, facilitating its removal. |
| Catalyst | Pivalic Acid | An effective acid catalyst for this condensation. |
| Apparatus | Dean-Stark Trap | Essential for removing water and driving the equilibrium towards product formation. |
| Temperature | Reflux | Necessary for the azeotropic removal of water. |
| Typical Yield | >80% | Generally a high-yielding reaction. |
The Question of this compound in Statin Synthesis
As stated previously, a thorough search of the scientific and patent literature did not yield any established synthetic routes for atorvastatin or other major HMG-CoA reductase inhibitors that utilize this compound as a starting material.
Analysis of Synthetic Feasibility (A Theoretical Discussion)
While not a documented pathway, we can speculate on a hypothetical route from a dichlorinated resorcinol derivative. It is crucial to emphasize that the following is a theoretical exercise and does not represent a validated or practical synthesis.
A plausible, though challenging, approach would involve a double Friedel-Crafts acylation on the this compound ring to introduce two side chains that could then be further elaborated into the 1,4-diketone structure.
Significant Challenges:
-
Ring Deactivation: The two chlorine atoms and two hydroxyl groups on the resorcinol ring would have competing electronic effects. The hydroxyl groups are activating, while the chlorine atoms are deactivating. This would complicate the regioselectivity of a Friedel-Crafts acylation.
-
Steric Hindrance: The substitution pattern on this compound would create significant steric hindrance, making the introduction of the bulky acyl groups required for the atorvastatin diketone challenging.
-
Multi-step Elaboration: The resulting di-acylated product would still require numerous synthetic steps to be converted into the specific 1,4-diketone needed for the Paal-Knorr reaction. This would likely involve protection of the hydroxyl groups, chain elongation, and introduction of the various aryl and alkyl substituents, making the overall sequence long and inefficient compared to established routes.
Conclusion
The synthesis of atorvastatin is a testament to modern organic chemistry, with the Paal-Knorr reaction serving as a robust and efficient method for constructing the central pyrrole core. The preparation of the required 1,4-diketone intermediate, often via a Stetter reaction, is a critical preceding step. While the exploration of novel starting materials is a constant endeavor in drug development, our extensive research indicates that this compound is not a part of the established synthetic pathways for major HMG-CoA reductase inhibitors. The information provided herein on the canonical synthesis of atorvastatin offers a scientifically sound and practical guide for researchers in the field.
References
- D. M. G. D. DÖMLING, A. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(2), 139–141.
- Lee, H. W., et al. (2011). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 19(2), 226-230.
- Warner-Lambert Company LLC. (2008). Preparation of an atorvastatin intermediate. EP1922301A1.
- The Royal Society of Chemistry. (2017). Chapter 4: Synthesis of Atorvastatin. In Process Development: Fine Chemicals from Grams to Kilograms.
Sources
- 1. EP1922301A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 2. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. US20090221852A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for Enzyme Assays Using 4,6-Dichlororesorcinol
Introduction: A Novel Chromogenic Substrate for Peroxidase Activity
In the dynamic landscape of enzyme kinetics and high-throughput screening, the demand for robust and sensitive assay methodologies is perpetual. Peroxidases, a ubiquitous class of enzymes, play critical roles in a myriad of biological processes and have been harnessed for numerous biotechnological applications.[1] The development of novel substrates for these enzymes is paramount for enhancing assay specificity, sensitivity, and adaptability. This document introduces 4,6-Dichlororesorcinol, a chlorinated phenolic compound, as a promising chromogenic substrate for peroxidase assays, with a particular focus on horseradish peroxidase (HRP).
While traditionally not a mainstream substrate, the chemical nature of this compound suggests its susceptibility to enzymatic oxidation by peroxidases in a manner analogous to other phenolic compounds.[2][3][4] The presence of hydroxyl groups on the benzene ring makes it an electron-rich substrate, poised for oxidation. This application note provides a comprehensive, albeit theoretical, framework for the utilization of this compound in peroxidase assays, grounded in established principles of enzyme kinetics and spectrophotometry.
Principle of the Assay: The Enzymatic Oxidation of this compound
The proposed assay is based on the horseradish peroxidase (HRP)-catalyzed oxidation of this compound in the presence of hydrogen peroxide (H₂O₂). In this reaction, HRP facilitates the transfer of electrons from this compound to H₂O₂, which is reduced to water. This process generates a colored product, likely a quinone-like derivative or a polymeric species, which can be quantified spectrophotometrically. The rate of color formation is directly proportional to the peroxidase activity under appropriate conditions.
The proposed reaction mechanism, based on the known catalytic cycle of HRP with phenolic substrates, is as follows:
-
Enzyme Activation: HRP reacts with H₂O₂ to form a high-oxidation state intermediate, Compound I.
-
Substrate Oxidation (First Step): Compound I oxidizes a molecule of this compound, resulting in the formation of a substrate radical and Compound II.
-
Substrate Oxidation (Second Step): Compound II is then reduced back to the native HRP enzyme by a second molecule of this compound, generating another substrate radical.
-
Product Formation: The highly reactive substrate radicals can then undergo non-enzymatic reactions, such as dimerization or polymerization, to form a stable, colored product.
Caption: Proposed enzymatic reaction of HRP with this compound.
Experimental Protocol: Peroxidase Activity Assay
This protocol provides a generalized method for determining peroxidase activity using this compound as a chromogenic substrate. Optimization of specific parameters may be required for different enzyme sources or experimental conditions.
Materials and Reagents
-
Horseradish Peroxidase (HRP), lyophilized powder
-
Hydrogen peroxide (H₂O₂), 30% (w/w) solution
-
Phosphate buffer (50 mM, pH 7.0)
-
Spectrophotometer (UV-Vis)
-
Cuvettes or 96-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Phosphate Buffer (50 mM, pH 7.0): Prepare by mixing appropriate volumes of 50 mM monobasic and dibasic sodium phosphate solutions to achieve a pH of 7.0.
-
This compound Stock Solution (10 mM): Dissolve 17.9 mg of this compound in 10 mL of phosphate buffer. Gentle warming may be required to fully dissolve the compound. Note: Due to potential light sensitivity, it is advisable to prepare this solution fresh and store it in an amber vial.
-
Hydrogen Peroxide Stock Solution (100 mM): Dilute 11.3 µL of 30% H₂O₂ in 10 mL of deionized water. Caution: Hydrogen peroxide is a strong oxidizer. Handle with appropriate personal protective equipment.
-
HRP Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of phosphate buffer. Store on ice for immediate use or aliquot and store at -20°C for long-term storage.
Assay Procedure
The following procedure is designed for a standard 1 mL cuvette-based assay. Volumes can be scaled down for microplate assays.
-
Assay Cocktail Preparation: Prepare a fresh assay cocktail for the desired number of reactions. For a single 1 mL reaction, mix:
-
880 µL of 50 mM Phosphate Buffer (pH 7.0)
-
100 µL of 10 mM this compound stock solution (final concentration: 1 mM)
-
10 µL of 100 mM H₂O₂ stock solution (final concentration: 1 mM)
-
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at a predetermined wavelength (e.g., 470 nm). Note: The optimal wavelength should be determined experimentally by performing a spectral scan of the reaction mixture after color development.
-
Reaction Initiation:
-
Pipette 990 µL of the assay cocktail into a cuvette.
-
Place the cuvette in the spectrophotometer and zero the absorbance.
-
To initiate the reaction, add 10 µL of the HRP enzyme solution (appropriately diluted in phosphate buffer) to the cuvette.
-
Mix thoroughly by gentle inversion or by pipetting up and down.
-
-
Data Acquisition: Immediately start recording the absorbance at regular intervals (e.g., every 15 seconds) for a total duration of 5 minutes.
Caption: Experimental workflow for the HRP assay.
Data Analysis and Interpretation
The rate of the enzymatic reaction is determined by calculating the initial linear slope of the absorbance versus time plot (ΔAbs/min). The enzyme activity can then be calculated using the Beer-Lambert law:
Activity (U/mL) = (ΔAbs/min) / (ε * l)
Where:
-
ΔAbs/min is the initial rate of change in absorbance.
-
ε is the molar extinction coefficient of the product (in M⁻¹cm⁻¹). This needs to be determined experimentally.
-
l is the path length of the cuvette (typically 1 cm).
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Determining Michaelis-Menten Kinetics
To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) of HRP for this compound, the assay should be performed with varying concentrations of the substrate while keeping the enzyme concentration constant. The initial reaction rates are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
| Substrate Concentration [S] (mM) | Initial Rate (ΔAbs/min) |
| 0.1 | 0.05 |
| 0.2 | 0.09 |
| 0.5 | 0.18 |
| 1.0 | 0.25 |
| 2.0 | 0.33 |
| 5.0 | 0.40 |
| 10.0 | 0.42 |
This table presents hypothetical data for illustrative purposes.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activity | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage. |
| Incorrect pH | Verify the pH of the buffer. | |
| Degraded H₂O₂ or substrate | Prepare fresh solutions. | |
| High background | Spontaneous oxidation of the substrate | Run a blank reaction without the enzyme. If high, consider a different buffer or pH. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay on ice or at a lower temperature. |
Conclusion
This compound presents a viable, though not yet widely adopted, candidate as a chromogenic substrate for peroxidase assays. The protocol and principles outlined in this application note provide a solid foundation for researchers to explore its utility in their specific applications. The proposed assay is simple, cost-effective, and amenable to high-throughput formats. Further characterization, including the determination of the molar extinction coefficient of the reaction product and optimization of assay conditions, will be crucial for its widespread implementation.
References
- LookChem. This compound|137-19-9. [Link]
- National Center for Biotechnology Information.
- EY Laboratories, Inc. Horseradish Peroxidase Enzyme Activity Assay Procedure. [Link]
- National Center for Biotechnology Information. Oxidative 4-dechlorination of 2,4,6-trichlorophenol catalyzed by horseradish peroxidase. PubMed. [Link]
- National Center for Biotechnology Information. Oxidation of 2,4-dichlorophenol catalyzed by horseradish peroxidase: characterization of the reaction mechanism by UV-visible spectroscopy and mass spectrometry. PubMed. [Link]
- National Center for Biotechnology Information. Removal of chlorophenols from wastewater by immobilized horseradish peroxidase. PubMed. [Link]
- National Center for Biotechnology Information. Reactivity of horseradish peroxidase compound II toward substrates: kinetic evidence for a two-step mechanism. PubMed. [Link]
- National Center for Biotechnology Information.
- MDPI. Catalytic Oxidation of Phenol and 2,4-Dichlorophenol by Using Horseradish Peroxidase Immobilized on Graphene Oxide/Fe3O4. [Link]
- ACS Omega.
- National Center for Biotechnology Information. Kinetic modelling: an integrated approach to analyze enzyme activity assays. [Link]
- National Center for Biotechnology Information. Horseradish peroxidase: a valuable tool in biotechnology. PubMed. [Link]
- Wikipedia. Horseradish peroxidase. [Link]
- ResearchGate. (PDF) Assays for peroxidase activity: The HRP case. [Link]
- Diva-portal.org.
Sources
- 1. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. largenfamily.com [largenfamily.com]
- 4. Removal of chlorophenols from wastewater by immobilized horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative 4-dechlorination of 2,4,6-trichlorophenol catalyzed by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
Application Note & Protocol: Development of a Novel Colorimetric Assay for Primary Aromatic Amines using 4,6-Dichlororesorcinol
Introduction: Unveiling the Potential of 4,6-Dichlororesorcinol in Colorimetric Sensing
In the realm of analytical chemistry, the development of simple, rapid, and sensitive colorimetric assays is of paramount importance for a myriad of applications, ranging from environmental monitoring to clinical diagnostics and drug development. This compound, a halogenated derivative of resorcinol, is a versatile organic compound with a rich chemical profile.[1] While it has been traditionally utilized as an intermediate in the synthesis of pharmaceuticals and dyes, its inherent reactivity as a phenolic compound presents a significant, yet largely unexplored, opportunity for its application in analytical sensing.[2][3] This application note introduces a novel and robust colorimetric assay for the quantitative determination of primary aromatic amines, leveraging the diazo coupling reaction with this compound.
The core principle of this assay is the conversion of a primary aromatic amine into a diazonium salt, which then acts as an electrophile in an azo coupling reaction with the electron-rich aromatic ring of this compound. This reaction yields a highly colored azo dye, and the intensity of the color is directly proportional to the concentration of the primary aromatic amine in the sample. The presence of two chlorine atoms on the resorcinol ring is postulated to influence the electronic properties of the molecule, potentially enhancing the stability and modulating the spectral properties of the resulting azo dye.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical implementation, and validation of this novel colorimetric assay. We will delve into the underlying reaction mechanism, provide detailed step-by-step protocols, and discuss the potential applications and considerations for adapting this method to specific research needs.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the successful development and implementation of this colorimetric assay.
| Property | Value | Reference |
| CAS Number | 137-19-9 | [1] |
| Molecular Formula | C₆H₄Cl₂O₂ | [1] |
| Molecular Weight | 179.00 g/mol | [4] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 104-106 °C | [5][6] |
| Boiling Point | 254 °C | [5][6] |
| Solubility | Soluble in water and various organic solvents | [1] |
Assay Principle: The Diazo Coupling Reaction
The colorimetric assay is based on a two-step reaction:
-
Diazotization: The primary aromatic amine is reacted with nitrous acid (HNO₂) at a low temperature (0-5 °C) to form a diazonium salt. Nitrous acid is generated in situ from the reaction of sodium nitrite with a strong acid, such as hydrochloric acid.
-
Azo Coupling: The diazonium salt is then coupled with this compound in an alkaline medium to form a stable and colored azo dye. The hydroxyl groups of the resorcinol ring are activating groups, directing the electrophilic substitution to the positions ortho and para to them.
The overall reaction mechanism is depicted in the following diagram:
Caption: The two-step mechanism of the colorimetric assay.
Experimental Protocols
Materials and Reagents
-
This compound (Reagent Grade)
-
Primary Aromatic Amine (e.g., Aniline, as a model compound)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Distilled or Deionized Water
-
Spectrophotometer or Microplate Reader
Preparation of Reagents
-
This compound Solution (10 mM): Dissolve 0.179 g of this compound in 100 mL of distilled water. Gentle heating may be required to facilitate dissolution.
-
Primary Aromatic Amine Standard Stock Solution (10 mM): Prepare a stock solution of the target primary aromatic amine in a suitable solvent. For example, dissolve 93.13 mg of aniline in 100 mL of 0.1 M HCl.
-
Sodium Nitrite Solution (0.1 M): Dissolve 0.69 g of NaNO₂ in 100 mL of distilled water. Prepare this solution fresh daily.
-
Hydrochloric Acid (1 M): Carefully add 8.33 mL of concentrated HCl to approximately 90 mL of distilled water and then dilute to a final volume of 100 mL.
-
Sodium Hydroxide (2 M): Dissolve 8.0 g of NaOH in approximately 90 mL of distilled water, allow to cool, and then dilute to a final volume of 100 mL.
Assay Procedure (96-well plate format)
The following workflow diagram illustrates the key steps of the assay protocol.
Caption: Step-by-step workflow for the colorimetric assay.
Data Analysis and Interpretation
-
Determine the Optimal Wavelength (λmax): Perform a wavelength scan (e.g., from 400 nm to 700 nm) of a colored sample to identify the wavelength of maximum absorbance (λmax).
-
Construct a Standard Curve: Plot the absorbance values of the standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the Analyte in Samples: Use the equation from the standard curve to calculate the concentration of the primary aromatic amine in the unknown samples based on their absorbance values.
Expected Results and Performance Characteristics
The assay is expected to yield a linear relationship between the concentration of the primary aromatic amine and the absorbance. The following table presents hypothetical data for a standard curve.
| Aniline Concentration (µM) | Absorbance at λmax (AU) |
| 0 | 0.050 |
| 10 | 0.150 |
| 25 | 0.350 |
| 50 | 0.650 |
| 75 | 0.950 |
| 100 | 1.250 |
The limit of detection (LOD) and limit of quantification (LOQ) of the assay should be determined experimentally by analyzing replicate blank samples.
Trustworthiness and Self-Validation
The robustness and reliability of this assay can be ensured through several key practices:
-
Fresh Reagents: Always use freshly prepared sodium nitrite solution, as it is unstable.
-
Temperature Control: Maintain the temperature during the diazotization step between 0-5 °C for optimal results, although the protocol has been adapted for room temperature for higher throughput. For sensitive applications, performing the initial diazotization on ice is recommended.
-
pH Control: The pH of the coupling reaction is critical. The use of a strong base ensures the reaction proceeds efficiently.
-
Blanks and Controls: Always include blank wells (containing all reagents except the analyte) and control samples with known concentrations to validate the assay performance.
Applications and Future Directions
This colorimetric assay using this compound has a wide range of potential applications:
-
Pharmaceutical Analysis: Quantification of drugs containing a primary aromatic amine moiety.
-
Environmental Monitoring: Detection of aniline and its derivatives in water samples.
-
Food Safety: Determination of certain food colorants or contaminants.
-
Drug Discovery: High-throughput screening of compounds that inhibit or promote reactions involving primary aromatic amines.
Further studies could explore the effect of different substituents on the resorcinol ring on the assay's sensitivity and selectivity. Additionally, the immobilization of this compound on a solid support could lead to the development of portable test strips for on-site analysis.
References
- MySkinRecipes. (n.d.). This compound.
- Al-Adilee, K. J., & Al-Juboori, A. M. J. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. ResearchGate.
- Krauskopf, F. C., & Ritter, G. (1916). The colors produced by resorcinol in solutions of certain salts and the use of these colors as a means of detecting resorcinol in the presence of other phenols. Journal of the American Chemical Society, 38(10), 2182-2187.
- Wikipedia. (n.d.). Resorcinol.
- Alkasir, R. S. J., Orsat, V., & Raghavan, V. (2012). Colorimetric paper bioassay for the detection of phenolic compounds. ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. env.go.jp [env.go.jp]
- 3. Development and validation of an analytical method for the determination of 4-hexylresorcinol in food [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
4,6-Dichlororesorcinol as a coupling agent in azo dye formation
Application Notes & Protocols
Topic: 4,6-Dichlororesorcinol as a Regioselective Coupling Agent in Azo Dye Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Azo Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their extensive conjugated systems are responsible for their vibrant colors, making them indispensable in industries ranging from textiles to analytical chemistry.[1][2] The synthesis of azo dyes is a cornerstone of organic chemistry, typically achieved through a two-stage process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich nucleophile, known as a coupling agent.[2]
While classic coupling agents like phenol and resorcinol are effective, they can lead to mixtures of ortho- and para-substituted products. This guide focuses on the strategic use of This compound , a coupling agent that offers a distinct advantage: high regioselectivity. By understanding the interplay of activating and directing groups on this molecule, researchers can exert precise control over the final dye structure, leading to higher purity and predictable properties. This document provides the foundational principles, mechanistic insights, and detailed experimental protocols for leveraging this compound in azo dye synthesis.
Pillar 1: The Underlying Scientific Principles
The Diazotization Reaction
The first critical step is the conversion of a primary aromatic amine to an aryldiazonium salt. This reaction is conducted by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3][4]
Mechanism Insight: The reaction proceeds via the formation of the nitrosonium ion (N≡O⁺), a potent electrophile, which is attacked by the nitrogen of the primary amine. A series of proton transfers and a dehydration step ultimately yield the aryldiazonium ion (Ar–N₂⁺).
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): Aryldiazonium salts are notoriously unstable and can decompose violently, releasing nitrogen gas at higher temperatures.[5][6] Maintaining a temperature between 0 and 5 °C is paramount for the integrity of the intermediate, ensuring it is available for the subsequent coupling reaction.[5][6]
-
Acidic Medium: The strong acid serves two purposes: it catalyzes the formation of the nitrous acid from sodium nitrite and prevents the newly formed diazonium salt from prematurely coupling with the unreacted primary amine.
The Azo Coupling Reaction: An Electrophilic Aromatic Substitution
Azo coupling is a classic electrophilic aromatic substitution (EAS) reaction.[7][8] The aryldiazonium ion, despite its positive charge, is a relatively weak electrophile. Therefore, it requires a strongly activated aromatic ring—the coupling agent—to proceed efficiently.[8]
This compound: A Study in Controlled Reactivity
The choice of coupling agent dictates the structure and, consequently, the color and properties of the final dye. This compound (1,3-dihydroxy-4,6-dichlorobenzene) is a uniquely tailored reagent.
-
Activating Groups (-OH): Resorcinol itself is a highly activated system. The two hydroxyl groups at positions 1 and 3 are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance.[9] They strongly favor electrophilic attack at the C2, C4, and C6 positions.
-
Directing & Deactivating Groups (-Cl): The chlorine atoms at positions 4 and 6 introduce a controlling element. Halogens are deactivating overall due to their strong electron-withdrawing inductive effect.[10][11] However, they are also ortho-, para-directors because their lone pairs can participate in resonance.[11]
-
The Net Effect—High Regioselectivity: In this compound, the powerful activating influence of the two hydroxyl groups overrides the deactivating effect of the halogens. The key advantage lies in the positions of the chlorine atoms. Since the most activated positions (C4 and C6) are blocked, electrophilic attack by the diazonium ion is channeled almost exclusively to the remaining activated position: C2 . This steric and electronic guidance prevents the formation of isomeric byproducts, simplifying purification and ensuring a well-defined molecular structure.
-
The Role of pH: Coupling with phenols and their derivatives is highly pH-dependent. The reaction is significantly accelerated under mildly alkaline conditions (pH 8-10).[7][8] In a basic medium, the phenolic hydroxyl group is deprotonated to form a phenoxide ion (–O⁻). The phenoxide is a far more powerful activating group than the neutral hydroxyl group, dramatically increasing the nucleophilicity of the aromatic ring and facilitating the attack on the weak diazonium electrophile. A study using the related 4-chlororesorcinol specifically highlights the use of an alkaline medium for successful coupling.[12]
Pillar 2: Visualizing the Synthesis
A clear understanding of the reaction pathway and experimental sequence is critical for successful synthesis.
Chemical Reaction Pathway
The diagram below illustrates the two-stage synthesis of a model azo dye, starting with the diazotization of sulfanilic acid and its subsequent regioselective coupling with this compound.
Caption: Overall reaction scheme for azo dye synthesis.
Experimental Workflow
This workflow diagram provides a high-level overview of the entire laboratory process, from preparation to final analysis.
Caption: Step-by-step experimental workflow diagram.
Pillar 3: Detailed Experimental Protocols
This section details the synthesis of a water-soluble azo dye using sulfanilic acid as the diazo component and this compound as the coupling component.
Materials & Reagent Summary
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Quantity Used |
| Sulfanilic Acid | C₆H₇NO₃S | 173.19 | 10.0 | 1.73 g |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | ~5.0 | 0.53 g |
| Sodium Nitrite | NaNO₂ | 69.00 | 10.5 | 0.72 g |
| Hydrochloric Acid (Conc.) | HCl | 36.46 | ~24 | 2.0 mL (~12 M) |
| This compound | C₆H₄Cl₂O₂ | 179.00 | 10.0 | 1.79 g |
| Sodium Hydroxide | NaOH | 40.00 | ~50 | 2.0 g |
| Sodium Chloride (for salting out) | NaCl | 58.44 | - | ~10-15 g |
Protocol Part A: Diazotization of Sulfanilic Acid
-
In a 100 mL beaker, combine 1.73 g (10.0 mmol) of sulfanilic acid and 0.53 g of anhydrous sodium carbonate with 25 mL of deionized water.
-
Warm the mixture gently with stirring until a clear solution of sodium sulfanilate is formed. Cool the solution to room temperature.
-
In a separate 250 mL beaker, prepare the diazonium salt reactor. Add 2.0 mL of concentrated HCl to 25 g of crushed ice.
-
To the sodium sulfanilate solution from step 2, add a solution of 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of water.
-
Using a Pasteur pipette, add the sulfanilate-nitrite solution dropwise to the vigorously stirred ice-HCl mixture in the 250 mL beaker over 10 minutes. The temperature must be maintained between 0-5 °C.
-
A fine, white precipitate of the diazonium salt should form. Continue stirring in the ice bath for an additional 15 minutes.
-
Self-Validation Check: Test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue-black color indicates excess nitrous acid, which is desired. If the test is negative, add a small amount of additional sodium nitrite solution.
Protocol Part B: Azo Coupling with this compound
-
In a 400 mL beaker, dissolve 1.79 g (10.0 mmol) of this compound and 2.0 g of sodium hydroxide in 50 mL of deionized water.
-
Cool this alkaline solution in an ice-water bath to 0-5 °C with gentle stirring.
-
Slowly, and with continuous vigorous stirring, add the cold diazonium salt suspension from Part A to the cold alkaline solution of this compound.
-
An intensely colored solution or precipitate (typically orange to red) should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.
-
Scientist's Note: The slow addition of the diazonium salt to the alkaline coupling agent is crucial. This ensures that the coupling agent is always in excess and in its highly reactive phenoxide form, promoting the desired reaction and minimizing side reactions.[7]
-
Protocol Part C: Isolation and Purification
-
After the 30-minute stirring period, heat the reaction mixture to about 60-70 °C to dissolve most of the precipitated dye.
-
Add approximately 10-15 g of solid sodium chloride (NaCl) in portions with stirring until the solution is saturated.
-
Salting Out: The high concentration of salt dramatically decreases the solubility of the sodium salt of the sulfonic acid dye, causing it to precipitate from the solution.[13][14]
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, saturated NaCl solution to remove impurities.
-
Recrystallize the crude product from a minimal amount of hot water or an aqueous ethanol mixture to obtain the purified dye.
-
Dry the final product in a desiccator. Calculate the final yield.
Pillar 4: Characterization and Validation
To confirm the identity and purity of the synthesized dye, the following analyses are recommended:
-
Thin-Layer Chromatography (TLC): To assess the purity of the final product. A single spot indicates a successful purification.
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorbance (λ_max) of the dye in a suitable solvent (e.g., water or ethanol), which is characteristic of its color.
-
FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch from the resorcinol moiety, the S=O stretches from the sulfonic acid group, and characteristic aromatic C-H and C=C bands. The N=N stretch is often weak or absent in symmetrical azo compounds.
References
- Austin Publishing Group. Azo Dye Removal Technologies. [Link][16]
- Taylor & Francis Online. Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography.
- Organic Chemistry Portal.
- Scribd. Chemistry of Azo Dyes. [Link][14]
- ACS Publications.
- ResearchGate.
- Unacademy.
- Google Patents.
- ResearchGate.
- Google Patents. Coupling process of diazo components with resorcinol. [21]
- Journal of Chemical and Pharmaceutical Research.
- PathFinder For CSIR NET LIFE SCIENCE. Azo Coupling of Sulphanilic Acid with Resorcinol. [Link][10]
- University of Toronto. The Synthesis of Azo Dyes. [Link][3]
- ResearchGate. Synthesis and Spectral Study of New Azo-Azomethine Dyes and its Copper (II) Complexes Derived from Resorcinol, 4-Aminobenzoylhydrazone and 4-Amino antipyrine. [Link][22]
- IntechOpen. Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link][2]
- IJIRSET. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link][7]
- ResearchGate. Azo Coupling Reaction for indirect Spectrophotometric Determination of Furosemide using Resorcinol as a Reagent. [Link][23]
- Wikipedia. Azo coupling. [Link][8]
- YouTube. Introduction to Azo Coupling Reactions for Organic Chemistry. [Link][24]
- Organic Chemistry Portal. Azo Coupling. [Link][9]
- ResearchGate.
- Master Organic Chemistry.
- Chemistry LibreTexts. 22.
- Quora.
- Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link][12]
- Chad's Prep. 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. [Link][27]
Sources
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- 2. jchemrev.com [jchemrev.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Diazotization Reaction Mechanism [unacademy.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijirset.com [ijirset.com]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Azo Coupling [organic-chemistry.org]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Phenolic Compounds in Environmental Water Testing: A Focus on 4,6-Dichlororesorcinol
Introduction: The Imperative for Accurate Nitrate and Nitrite Monitoring in Environmental Waters
The presence of excess nitrate (NO₃⁻) and nitrite (NO₂⁻) in environmental water sources is a significant indicator of pollution, often stemming from agricultural runoff, industrial effluent, and sewage discharge. Elevated levels of these nitrogenous compounds can lead to eutrophication of aquatic ecosystems, posing a severe threat to aquatic life. Furthermore, high concentrations of nitrate and nitrite in drinking water are a direct risk to human health, most notably causing methemoglobinemia in infants. Consequently, the development of simple, rapid, and sensitive analytical methods for the routine monitoring of these ions is of paramount importance for environmental protection and public health.
Colorimetric methods, particularly those involving the formation of azo dyes, have long been a mainstay in water quality analysis due to their cost-effectiveness and suitability for both laboratory and in-field testing.[1][2] This application note provides a detailed overview of the use of phenolic compounds, specifically resorcinol and its derivatives, as chromogenic reagents for the spectrophotometric determination of nitrate and nitrite in water. While resorcinol-based methods are well-established, this guide will also explore the potential application of 4,6-Dichlororesorcinol, a halogenated derivative, and provide a foundational protocol that can be adapted for research and methods development.
Principle of the Method: Azo Dye Formation
The determination of nitrite using phenolic compounds like resorcinol is based on a two-step diazotization and coupling reaction.[1] In an acidic medium, nitrite reacts with a primary aromatic amine (such as benzidine or sulfanilic acid) to form a diazonium salt. This highly reactive intermediate then couples with an activated aromatic compound, in this case, a phenolic compound like resorcinol or this compound, to form a stable and intensely colored azo dye.[1] The intensity of the color produced is directly proportional to the nitrite concentration in the sample and can be quantified using a spectrophotometer.
For the determination of nitrate, a preliminary reduction step is required to convert nitrate to nitrite.[1] This is typically achieved by passing the water sample through a column containing granulated copper-cadmium, which acts as a reducing agent.[3] The total nitrite concentration (original nitrite plus reduced nitrate) is then determined, and the nitrate concentration is calculated by subtracting the nitrite concentration of an unreduced sample.
The introduction of electron-withdrawing chlorine atoms in the 4 and 6 positions of the resorcinol ring in this compound is expected to influence the electronic properties of the molecule. This may affect the kinetics of the coupling reaction or shift the maximum absorbance wavelength (λmax) of the resulting azo dye, potentially offering advantages in terms of sensitivity or selectivity.
Figure 1: General workflow for the determination of nitrite and nitrate using a diazotization-coupling reaction with a phenolic compound like this compound.
Materials and Methods
Reagents and Standards
| Reagent | Preparation and Notes |
| This compound Solution (0.1% w/v) | Dissolve 0.1 g of this compound (CAS: 137-19-9) in 100 mL of deionized water. Gentle heating may be required for complete dissolution. Store in a dark, airtight container. |
| Primary Aromatic Amine Solution | Example: 0.05% (w/v) Benzidine solution in 0.2 M HCl. Prepare fresh daily. Caution: Benzidine is a known carcinogen and should be handled with extreme care in a fume hood with appropriate personal protective equipment. |
| Hydrochloric Acid (HCl) | 2 M and 0.2 M solutions. |
| Sodium Hydroxide (NaOH) | 2 M solution. |
| Nitrite Stock Solution (1000 mg/L) | Dissolve 0.4926 g of dried sodium nitrite (NaNO₂) in deionized water and dilute to 1 L. |
| Nitrite Standard Solution (10 mg/L) | Dilute 10 mL of the nitrite stock solution to 1 L with deionized water. Prepare fresh daily. |
| Nitrate Stock Solution (1000 mg/L) | Dissolve 0.7218 g of dried potassium nitrate (KNO₃) in deionized water and dilute to 1 L. |
| Nitrate Standard Solution (10 mg/L) | Dilute 10 mL of the nitrate stock solution to 1 L with deionized water. |
| Copper-Cadmium Granules | For the reduction of nitrate to nitrite. Commercially available or can be prepared by treating cadmium granules with a copper sulfate solution. |
Instrumentation
-
Spectrophotometer (UV-Visible)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass columns for nitrate reduction
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Nitrite
This protocol is based on established methods using resorcinol and is adapted for this compound. Optimization of reaction times and reagent concentrations is recommended.
-
Sample Preparation: Collect water samples in clean glass or plastic bottles. If the sample is turbid, filter it through a 0.45 µm membrane filter.
-
Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/L) by diluting the 10 mg/L nitrite standard solution. Also, prepare a blank with deionized water.
-
Diazotization: To 10 mL of each standard, blank, and water sample in a 25 mL volumetric flask, add 1 mL of 0.05% benzidine solution in 0.2 M HCl. Mix well and allow to stand for 5 minutes for the diazotization reaction to complete.
-
Coupling Reaction: Add 2 mL of the 0.1% this compound solution to each flask. Mix thoroughly.
-
Color Development: Add 2 mL of 2 M NaOH solution to make the solution alkaline and facilitate the coupling reaction. Dilute to the mark with deionized water and mix well. Allow the color to develop for 15-20 minutes at room temperature.
-
Spectrophotometric Measurement: Measure the absorbance of the standards and samples against the blank at the wavelength of maximum absorbance (λmax). The λmax should be determined by scanning the spectrum of a colored standard solution from 400 to 600 nm. For similar azo dyes, this is typically in the range of 450-500 nm.[1]
-
Calculation: Plot a calibration curve of absorbance versus nitrite concentration for the standards. Determine the nitrite concentration in the samples from the calibration curve.
Figure 2: Step-by-step workflow for the spectrophotometric determination of nitrite using this compound.
Protocol 2: Spectrophotometric Determination of Total Nitrogen (Nitrate + Nitrite)
-
Nitrate Reduction: Set up a glass column with copper-cadmium granules. Activate the column by passing a solution of ammonium chloride through it. Pass the water sample through the column at a controlled flow rate to ensure efficient reduction of nitrate to nitrite.
-
Analysis of Reduced Sample: Collect the eluate from the column and proceed with the nitrite determination protocol (Protocol 1, steps 3-7) to determine the total nitrite concentration.
-
Calculation of Nitrate Concentration: Nitrate (mg/L) = Total Nitrite (mg/L) - Nitrite (mg/L) from Protocol 1
Discussion and Method Validation
The use of this compound as a chromogenic reagent for the determination of nitrite and nitrate is a promising extension of the well-established resorcinol-based methods. The presence of chlorine atoms on the aromatic ring may enhance the stability of the resulting azo dye and potentially shift the λmax, which could be advantageous in minimizing interferences from other colored species in the water sample.
For method validation, the following parameters should be assessed:
-
Linearity: The method should be linear over a defined range of nitrite concentrations. This is typically assessed by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably distinguished from the blank, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Precision and Accuracy: Precision is assessed by replicate analyses of a standard solution, while accuracy is determined by analyzing a certified reference material or by spike-recovery experiments on real water samples.
-
Interference Studies: The effect of common ions found in environmental water samples (e.g., chloride, sulfate, phosphate, iron, manganese) on the determination of nitrite and nitrate should be investigated.
Safety Considerations
This compound is classified as a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation.[4][5] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] All waste containing this compound and other reagents should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The spectrophotometric determination of nitrate and nitrite in environmental water samples using a diazotization and coupling reaction with a phenolic compound is a robust and widely used technique. While specific, field-proven protocols for this compound are not yet prevalent in the literature, the chemical principles underlying the resorcinol-based methods provide a strong foundation for its application. The protocols detailed in this application note serve as a comprehensive starting point for researchers and analytical scientists to develop and validate a method using this compound for the sensitive and reliable monitoring of nitrogenous pollutants in water. Further research is encouraged to fully characterize the performance of this reagent and explore its potential advantages over existing methods.
References
- Praveen, B. N., & Lokesh, K. S. (2016). Spectrophotometric determination of nitrite and nitrate ions by diazo coupling method. International Journal of Chemical Studies, 4(4), 21-26.
- Nitrite Test Using Spectrophotometer Method. (2020, March 26). [Video]. YouTube.
- Eurasian Journal of Analytical Chemistry. (2009). A Spectrophotometric Method for the Determination of Nitrite and Nitrate. Eurasian Journal of Analytical Chemistry, 4(3).
- Hach. (n.d.). Nitrate.
- University of Missouri Extension. (1993, October 1). Qualitative Nitrate Detection for Toxicity Potential.
- Central Coast Ambient Monitoring Program. (2019, June 1). Standard Operating Procedure for the Analysis of Nitrate/Nitrite and Nitrite in Fresh Waters CCAL 31C.1.
- NECi. (n.d.). Method for Nitrate Reductase Nitrate-Nitrogen Analysis.
- U.S. Environmental Protection Agency. (1993). Method 353.2, Revision 2.0: Determination of Nitrate-Nitrite Nitrogen by Automated Colorimetry.
- MDPI. (2019). Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 16(15), 2743.
- Tenea, A. G., & Gheba, G. (2023). Analytical methods for determining environmental contaminants of concern in water and wastewater. MethodsX, 11, 102379.
- British Columbia Ministry of Environment, Lands and Parks. (1998). Ambient Water Quality Guidelines for Chlorophenols.
- Arora, P. K., & Bae, H. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Journal of Hazardous Materials, 276, 410-416.
- Orooji, N., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 217, 329-338.
- U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dichlorophenol.
- U.S. Environmental Protection Agency. (2015). Update of Human Health Ambient Water Quality Criteria: 2,4-Dichlorophenol 120-83-2.
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- 5. Table 7-2, Analytical Methods for Determining Nitrate and Nitrite in Environmental Samples - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Emergence of 4,6-Dichlororesorcinol-Based Fluorophores: A Technical Guide for Advanced Bioimaging
In the dynamic landscape of cellular biology and drug discovery, the visualization of intricate biological processes at the molecular level is paramount. Fluorescent probes, small molecules that emit light upon excitation, have become indispensable tools for illuminating the inner workings of living cells.[1] Among the vast arsenal of available fluorophores, those built upon the fluorescein scaffold have a long-standing history due to their excellent photophysical properties. This guide delves into a specialized subclass: fluorescent probes derived from the 4,6-dichlororesorcinol backbone. The introduction of chlorine atoms onto the resorcinol ring system can significantly modulate the spectral properties and environmental sensitivity of the resulting dye, offering unique advantages for specific bioimaging applications.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a foundational understanding of the design principles, synthesis, and application of this compound-based fluorescent probes, empowering users to leverage these tools for their specific research needs.
The Foundation: Understanding the Fluorophore Core
The core of these probes is a xanthene dye, structurally analogous to fluorescein. The fundamental synthesis involves the condensation of a resorcinol derivative with a phthalic anhydride derivative.[] In this specific case, this compound serves as the key building block, introducing two chlorine atoms onto what will become the xanthene core of the fluorophore.
The presence of these electron-withdrawing chlorine atoms can influence the probe's properties in several ways:
-
Spectral Tuning: Halogenation can lead to red-shifted excitation and emission spectra compared to the parent fluorescein molecule. This is advantageous for minimizing cellular autofluorescence and for use in multiplex imaging experiments with other fluorophores.
-
Enhanced Photostability: Chlorinated derivatives often exhibit increased resistance to photobleaching, allowing for longer imaging experiments and more robust data acquisition.
-
Modified pKa: The acidity of the phenolic hydroxyl groups can be altered, which in turn affects the pH sensitivity of the probe's fluorescence. This can be exploited for developing pH sensors for specific cellular compartments.
General Principles of Fluorescence Modulation
The utility of a fluorescent probe lies in its ability to report on a specific biological event or analyte. This is typically achieved through a change in its fluorescence output, which can be modulated by several mechanisms[1]:
-
Photoinduced Electron Transfer (PET): A recognition moiety is attached to the fluorophore. In the "off" state, electron transfer from the recognition moiety to the excited fluorophore quenches fluorescence. Upon binding to the target analyte, this electron transfer is disrupted, and the probe fluoresces ("turns on").
-
Intramolecular Charge Transfer (ICT): The probe consists of an electron donor and an electron acceptor connected by a π-conjugated system. Changes in the local environment or interaction with an analyte can alter the efficiency of charge transfer, leading to a change in fluorescence intensity and/or a shift in the emission wavelength.
-
Förster Resonance Energy Transfer (FRET): Two different fluorophores, a donor and an acceptor, are in close proximity. When the donor is excited, it can transfer its energy non-radiatively to the acceptor if their emission and absorption spectra overlap. This process is highly dependent on the distance between the two fluorophores and can be used to monitor conformational changes in proteins or protein-protein interactions.[3]
Crafting the Tools: Synthesis of this compound-Based Probes
The synthesis of a fluorescent probe based on this compound typically follows a multi-step process. The following is a generalized protocol for the synthesis of a generic 4',5'-dichlorofluorescein derivative, which can be adapted and modified to introduce various recognition moieties.
Synthesis of the Fluorophore Core
The foundational reaction is a Friedel-Crafts acylation between this compound and a suitable phthalic anhydride derivative.[4]
Table 1: Key Reagents for Fluorophore Core Synthesis
| Reagent | Purpose |
| This compound | The core building block providing the dichlorinated resorcinol moiety. |
| Phthalic Anhydride (or derivative) | Reacts with the resorcinol to form the xanthene backbone.[5] |
| Methanesulfonic acid or Zinc Chloride | Catalyst for the Friedel-Crafts acylation.[] |
Protocol 1: Synthesis of a Generic 4',5'-Dichlorofluorescein Core
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (2 molar equivalents) and phthalic anhydride (1 molar equivalent).
-
Catalyst Addition: Carefully add methanesulfonic acid as both a catalyst and a solvent.
-
Reaction: Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a typical starting point is 180-200°C for 2-4 hours.
-
Workup: After cooling to room temperature, the reaction mixture is poured into a beaker of ice water. The precipitate is collected by vacuum filtration.
-
Purification: The crude product is often a mixture of isomers and unreacted starting materials. Purification can be achieved by recrystallization or column chromatography on silica gel.
Introduction of a Recognition Moiety
To create a functional probe, a recognition moiety must be attached to the fluorophore core. This often involves further chemical modifications to introduce reactive functional groups.
Protocol 2: General Strategy for Attaching a Recognition Moiety
-
Functionalization of the Fluorophore: Introduce a reactive group (e.g., a carboxylic acid, amine, or azide) onto the dichlorofluorescein core. This can be achieved by using a functionalized phthalic anhydride in the initial synthesis or by post-synthetic modification.
-
Activation: Activate the functional group on the fluorophore or the recognition moiety. For example, a carboxylic acid can be converted to an active ester (e.g., NHS ester).
-
Coupling: React the activated fluorophore with the recognition moiety to form a stable covalent bond.
-
Purification: The final probe is purified using techniques such as HPLC to ensure high purity, which is critical for reliable bioimaging results.
Illuminating Biology: Applications in Cellular Imaging
The unique properties of this compound-based probes make them suitable for a range of bioimaging applications. The specific application will depend on the nature of the recognition moiety attached to the fluorophore.
Table 2: Potential Applications of this compound-Based Probes
| Target Analyte/Process | Recognition Moiety Example | Potential Application |
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Dipicolylamine (DPA) | Visualizing metal ion homeostasis and signaling. |
| Reactive Oxygen Species (ROS) | Boronate ester | Detecting oxidative stress in cells. |
| Enzyme Activity | Specific enzyme substrate | Monitoring the activity of enzymes in real-time. |
| pH | Ionizable group | Measuring pH changes in specific organelles. |
Protocol 3: General Protocol for Live Cell Imaging
This protocol provides a general workflow for staining live cells with a this compound-based fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters is essential for each specific probe and cell type.
Materials:
-
Adherent or suspension cells cultured in a suitable imaging dish or plate.
-
This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Cell culture medium (phenol red-free is recommended to reduce background fluorescence).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in serum-free cell culture medium. The optimal concentration typically ranges from 1 to 10 µM and should be determined experimentally.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will vary depending on the probe and cell type.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium (phenol red-free) to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
Acquire images at different time points if studying a dynamic process.
-
Troubleshooting and Best Practices
Table 3: Common Issues and Solutions in Fluorescent Bioimaging
| Issue | Potential Cause | Suggested Solution |
| High Background Fluorescence | - Incomplete removal of unbound probe.- Cellular autofluorescence.- Probe instability. | - Increase the number of washing steps.- Use phenol red-free medium.- Image unstained control cells to assess autofluorescence.- Prepare probe solutions fresh and protect from light. |
| Weak or No Signal | - Low probe concentration.- Insufficient incubation time.- Low target analyte concentration. | - Optimize probe concentration and incubation time.- Include a positive control to confirm probe activity. |
| Phototoxicity/Photobleaching | - High excitation light intensity.- Prolonged exposure to light. | - Use the lowest possible excitation intensity.- Minimize exposure time by using a sensitive detector.- Use an anti-fade reagent if compatible with live-cell imaging. |
Future Perspectives
The development of fluorescent probes based on the this compound scaffold is still an emerging area with significant potential. Future research will likely focus on the rational design of probes with improved photophysical properties, such as near-infrared emission for deep-tissue imaging, and the development of probes for novel biological targets. The combination of targeted chemical synthesis and advanced imaging techniques will continue to provide powerful tools for unraveling the complexities of cellular function and disease.
References
- Malapit, C. A. SYNTHESIS OF FLUORESCEIN, a fluorescent dye. Ateneo de Manila University, Department of Chemistry.
- Lee, J., et al. (2014). Scalable and Concise Synthesis of Dichlorofluorescein Derivatives Displaying Tissue Permeation in Live Zebrafish Embryos.
- Thorne, N., et al. (2022). Identification of Tunable, Environmentally Responsive Fluorogenic Dyes by High Throughput Screening. ACS Central Science, 8(1), 114-124.
- Synthesis of fluorescein derivatives. (n.d.).
- Synthesis of probes 4–6 and their reaction with CO. (n.d.).
- Kikuchi, K. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 39(6), 2048-2053.
- Urano, Y., et al. (2009). Development of fluorescent probes for bioimaging applications. Journal of Health Science, 55(4), 513-522.
- Sibirtsev, V. S. (2007). Fluorescent DNA Probes: Study of Mechanisms of Changes in Spectral Properties and Features of Practical Application. Biochemistry (Moscow), 72(8), 887-900.
- Zhang, Y., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. International Journal of Molecular Sciences, 23(23), 15286.
- Zha, J. (2021). Fluorescence probes for bioimaging: synthesis, photophysical properties and applications. New Jersey Institute of Technology.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Google Patents. (1997). US5637733A - Syntheses of fluorescein compounds with excess resorcinol as a solvent.
- Ghashang, M., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(15), 10138-10161.
- Poole, L. B., & Nelson, K. J. (2008). Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Protein. Current Protocols in Toxicology, Chapter 7, Unit 7.5.
- Wikipedia. (n.d.). Phthalic anhydride. [Link]
- Google Patents. (2004). WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.
- Google Patents. (1937). US2092795A - Process for separating mixtures of chlor-phthalic acid and anhydrides.
Sources
- 1. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological application of chemical probes for bio-imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phthalic anhydride - Wikipedia [en.wikipedia.org]
protocol for the synthesis of 4,6-diaminoresorcinol from 4,6-Dichlororesorcinol
An Application Note for the Synthesis of 4,6-Diaminoresorcinol Dihydrochloride from 4,6-Dichlororesorcinol
Introduction: The Quest for High-Performance Monomers
4,6-Diaminoresorcinol (DAR), typically handled as its more stable dihydrochloride salt, is a critical monomer in the synthesis of high-performance polymers, most notably poly(p-phenylene-2,6-benzobisoxazole) (PBO).[1][2] PBO fibers exhibit exceptional thermal stability, high tensile strength, and remarkable stiffness, making them invaluable in aerospace, defense, and specialty industrial applications.[3] The production of high-purity DAR is therefore of significant interest to materials scientists and polymer chemists.
While various synthetic routes to DAR exist, starting from precursors like resorcinol or its derivatives[4][5][6], this application note outlines a proposed protocol for the synthesis of 4,6-diaminoresorcinol from this compound. This transformation relies on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of aromatic chemistry. This guide provides researchers with a detailed, mechanistically-grounded protocol, emphasizing the rationale behind each step and prioritizing laboratory safety.
PART 1: The Scientific Principle: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the displacement of two chloride leaving groups from an aromatic ring by a nucleophile, in this case, ammonia (NH₃). This reaction class, known as Nucleophilic Aromatic Substitution (SNAr), is fundamentally different from the more common electrophilic aromatic substitution.[7]
In a typical SNAr reaction, the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group.[7][8] These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon atom bearing the leaving group.[8][9]
In the case of this compound, the hydroxyl (-OH) groups are ortho and para to the chlorine atoms. While hydroxyl groups are electron-withdrawing by induction, they are powerful electron-donating groups by resonance. This lack of strong ring activation by EWGs means that forcing conditions—specifically high temperature and high pressure—are necessary to drive the substitution reaction forward. The reaction will be conducted in a sealed high-pressure reactor (autoclave) to achieve the required conditions for the ammonolysis to proceed.
PART 2: Experimental Protocol
This protocol details the conversion of this compound to 4,6-diaminoresorcinol, followed by its isolation as the more stable dihydrochloride salt.
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥98% | N/A |
| Ammonium Hydroxide (28-30% NH₃) | ACS Reagent | N/A |
| Hydrochloric Acid (37%) | ACS Reagent | N/A |
| Deionized Water | High Purity | N/A |
| Ethanol | Anhydrous | N/A |
| Activated Carbon | Decolorizing | N/A |
| Nitrogen Gas | High Purity | N/A |
| Equipment | Specifications |
| High-Pressure Autoclave Reactor | Stainless steel or Hastelloy, with stirring, pressure gauge, and temperature control |
| Glass Reactor with Overhead Stirrer | For work-up and crystallization |
| Büchner Funnel and Vacuum Flask | For filtration |
| pH Meter or pH Paper | |
| Standard Laboratory Glassware | Beakers, graduated cylinders, etc. |
| Rotary Evaporator | |
| Vacuum Oven |
Step-by-Step Synthesis Procedure
Step 1: Reactor Charging and Setup
-
Place a stir bar into the autoclave liner.
-
Weigh 17.9 g (0.1 mol) of this compound and add it to the autoclave liner.
-
In a well-ventilated fume hood, carefully measure and add 150 mL of concentrated ammonium hydroxide (~2.2 mol NH₃) to the liner.
-
Seal the autoclave according to the manufacturer's instructions.
-
Purge the sealed reactor head-space with nitrogen gas three times to remove oxygen.
-
Pressurize the reactor with nitrogen to approximately 5 bar to check for leaks.
Step 2: High-Pressure Ammonolysis
-
Place the sealed reactor into its heating mantle and connect the stirring and temperature monitoring devices.
-
Begin stirring at a moderate speed (e.g., 300 RPM).
-
Heat the reactor to an internal temperature of 180-200°C. The pressure will rise significantly due to the vapor pressure of water and ammonia. Monitor the pressure to ensure it remains within the safe operating limits of the reactor (expected pressure: 20-30 bar).
-
Maintain the reaction at this temperature and pressure for 12-18 hours. The progress can be monitored by taking aliquots (if the reactor allows) and analyzing via TLC or HPLC.
Step 3: Cooldown and Depressurization
-
After the reaction period, turn off the heating and allow the reactor to cool to room temperature (< 30°C). Do not attempt to open the reactor while it is hot or pressurized.
-
Once cooled, slowly and carefully vent the excess ammonia pressure in a fume hood or into a suitable acid scrub.
-
Open the reactor and remove the liner containing the dark-colored reaction mixture.
Step 4: Product Isolation and Salt Formation
-
Transfer the reaction mixture to a 1 L glass beaker equipped with an overhead stirrer.
-
Place the beaker in an ice bath and stir.
-
Slowly and cautiously add concentrated hydrochloric acid (37%) to the mixture to neutralize the excess ammonia and protonate the product. The solution will be highly exothermic. The target pH is 1-2.
-
During acidification, the crude 4,6-diaminoresorcinol dihydrochloride will begin to precipitate.
-
Once the solution is acidic, allow it to stir in the ice bath for another hour to ensure complete precipitation.
Step 5: Purification by Recrystallization
-
Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold ethanol.
-
Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water containing a small amount of HCl (to maintain a low pH) to dissolve the solid completely.
-
Add a small amount of activated carbon to the hot solution to decolorize it.
-
Stir for 10-15 minutes, then hot-filter the solution through Celite or filter paper to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified, off-white to light gray crystals of 4,6-diaminoresorcinol dihydrochloride by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry them in a vacuum oven at 60-70°C. The final product is a white to light-gray crystalline solid.[10][11]
Reaction and Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 3. WO1995023130A1 - Preparation of 4,6-diaminoresorcinol through a bisazoarylresorcinol intermediate - Google Patents [patents.google.com]
- 4. 4,6-Diaminoresorcinol dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN104177265A - 4,6-diamino-resorcinol hydrochloride synthesis method - Google Patents [patents.google.com]
- 6. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 15791-87-4: 4,6-Diaminoresorcinol | CymitQuimica [cymitquimica.com]
- 11. 4,6-Diaminoresorcinol dihydrochloride | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: 4,6-Dichlororesorcinol in Advanced Polymer Chemistry
Foreword: The Untapped Potential of a Halogenated Phenolic Monomer
In the relentless pursuit of high-performance materials, polymer chemists are continually exploring novel monomers that can impart exceptional properties to the resulting polymers. 4,6-Dichlororesorcinol, a halogenated aromatic diol, represents a versatile yet underutilized building block with significant potential in the synthesis of advanced polymers. Its chlorinated resorcinol core offers a unique combination of reactivity, rigidity, and the ability to form polymers with enhanced thermal stability, flame retardancy, and mechanical strength.
This comprehensive guide is intended for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how this compound can be leveraged in polymer synthesis. We will explore not only established pathways involving its derivatives but also propose scientifically grounded protocols for its direct application, empowering you to innovate in the field of polymer chemistry.
Physicochemical Properties and Strategic Importance of this compound
This compound (CAS No: 137-19-9) is a crystalline solid with the molecular formula C₆H₄Cl₂O₂. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 179.00 g/mol |
| Melting Point | 104-106 °C |
| Boiling Point | 254 °C |
| Density | 1.624 g/cm³ |
| Solubility | Soluble in water, slightly soluble in DMSO and methanol. |
The strategic importance of this compound in polymer chemistry stems from several key features of its molecular architecture:
-
Two Reactive Hydroxyl Groups: The two hydroxyl groups provide sites for polycondensation reactions, allowing it to act as a difunctional monomer in the synthesis of polyesters, polyethers, and polycarbonates.
-
Aromatic Rigidity: The benzene ring imparts significant rigidity to the polymer backbone, which is a crucial factor for achieving high thermal stability and mechanical strength.
-
Chlorine Substituents: The two chlorine atoms enhance the flame retardant properties of the resulting polymers and can also serve as sites for further chemical modification.
-
Precursor to Highly Reactive Monomers: this compound is a key precursor for the synthesis of more reactive monomers, most notably 4,6-diaminoresorcinol, which is a cornerstone in the production of ultra-high-performance polymers.
Primary Application: Synthesis of High-Performance Polybenzoxazoles (PBO)
The most significant application of this compound in polymer chemistry is as a precursor to 4,6-diaminoresorcinol (DAR), a critical monomer for the synthesis of poly(p-phenylenebenzobisoxazole) (PBO). PBO, commercially known as Zylon®, is a rigid-rod polymer renowned for having one of the highest tensile strengths and thermal stabilities among all organic fibers[1].
From this compound to 4,6-Diaminoresorcinol: A Proposed Synthetic Pathway
While the direct conversion of this compound to 4,6-diaminoresorcinol is not extensively documented in readily available literature, a plausible and chemically sound two-step pathway can be proposed, leveraging established organic chemistry principles. This pathway involves a nucleophilic aromatic substitution to introduce nitro groups, followed by a reduction to the corresponding amino groups.
Caption: Proposed synthesis of 4,6-Diaminoresorcinol from this compound.
Protocol for the Synthesis of 4,6-Diaminoresorcinol Dihydrochloride
A more established method for synthesizing 4,6-diaminoresorcinol dihydrochloride starts from resorcinol, which can be adapted for a scaled-up industrial process[2][3]. The following protocol is based on a one-pot synthesis method.
Materials:
-
Resorcinol
-
Acetic Acid
-
Methanesulfonic Acid
-
Hydroxylamine Hydrochloride
-
Hydrochloric Acid (6 M)
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a condenser, add resorcinol and acetic acid.
-
Slowly add methanesulfonic acid while stirring.
-
Heat the reaction mixture to 100 °C until the resorcinol is completely dissolved.
-
Slowly add hydroxylamine hydrochloride to the reaction mixture and continue the reaction at 100 °C for 4 hours.
-
After the reaction is complete, add 6 M hydrochloric acid to the system and continue stirring.
-
Cool the reaction mixture to allow for the precipitation of crystals.
-
Collect the crystals by filtration, wash with hydrochloric acid and then with ethanol.
-
Dry the product under vacuum to obtain 4,6-diaminoresorcinol dihydrochloride[2].
Polycondensation to Poly(p-phenylenebenzobisoxazole) (PBO)
The synthesis of PBO is achieved through the polycondensation of 4,6-diaminoresorcinol dihydrochloride with terephthalic acid (TPA) in a polyphosphoric acid (PPA) medium. PPA serves as both the solvent and a dehydrating agent, facilitating the formation of the oxazole ring[4][5].
Caption: Experimental workflow for the synthesis of PBO fiber.
Protocol for PBO Synthesis:
Materials:
-
4,6-diaminoresorcinol dihydrochloride (DAR.2HCl)
-
Terephthalic acid (TPA)
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
In a resin kettle equipped with a high-torque mechanical stirrer and a nitrogen inlet, add PPA.
-
Heat the PPA to approximately 90°C under a slow stream of nitrogen and degas under vacuum.
-
Add DAR.2HCl and TPA to the PPA.
-
Heat the mixture to 100-110°C under vacuum to facilitate dehydrochlorination[4].
-
Cool the reaction mixture to about 90°C and add fresh P₂O₅ to adjust the PPA concentration.
-
Stir the mixture for 60 minutes to ensure homogeneity.
-
Gradually raise the temperature in stages: 130°C for 5-6 hours, then 150°C for 6-7 hours, and finally to 190°C for 3-4 hours[4].
-
The resulting highly viscous PBO/PPA dope is then transferred to a dry-jet wet-spinning apparatus to produce PBO fibers.
-
The fibers are purified by extracting the PPA with water for 72 hours and then dried in a vacuum oven at 60°C[4].
Properties of the Resulting PBO Polymer:
| Property | Value | Reference |
| Tensile Strength | up to 5.8 GPa | |
| Tensile Modulus | 180-270 GPa | [6] |
| Decomposition Temperature | ~650 °C | |
| Limiting Oxygen Index (LOI) | 68 |
Potential Applications in Other Polymer Systems
The versatile chemical nature of this compound allows for its potential application in the synthesis of other classes of polymers, such as aromatic polyesters and polyethers. Resorcinol-based polymers are known for their use as adhesives, coatings, and plastic moldings[7][8].
Aromatic Polyesters via Interfacial Polycondensation
This compound can be used as a diol monomer in interfacial polycondensation with aromatic diacid chlorides like terephthaloyl chloride (TPCL) or isophthaloyl chloride (IPCL) to produce wholly aromatic polyesters[9].
Proposed Protocol for Polyester Synthesis:
Materials:
-
This compound
-
Terephthaloyl chloride (TPCL)
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., a quaternary ammonium salt)
-
Organic solvent (e.g., dichloromethane)
-
Water
Procedure:
-
Dissolve this compound and NaOH in water.
-
Dissolve TPCL in the organic solvent.
-
Combine the two solutions in a reaction vessel equipped with a high-speed stirrer.
-
Add the phase transfer catalyst to the mixture.
-
Stir vigorously at room temperature for 2-4 hours.
-
Separate the organic layer, wash it with dilute acid and then with water to remove unreacted starting materials and byproducts.
-
Precipitate the polymer by pouring the organic solution into a non-solvent like methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Polyethers via Nucleophilic Aromatic Substitution
The chlorine atoms in this compound are generally unreactive towards nucleophilic substitution. However, under specific conditions (e.g., with a suitable catalyst and a strong nucleophile), it may be possible to synthesize polyethers. A more viable route would be to first convert the hydroxyl groups to more reactive species.
Characterization of Polymers Derived from this compound
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships. Key analytical techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired functional groups (e.g., oxazole rings in PBO, ester linkages in polyesters).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Mechanical Testing: To measure tensile strength, modulus, and elongation at break of polymer films or fibers.
Conclusion and Future Outlook
This compound is a monomer with considerable, yet not fully realized, potential in polymer chemistry. Its primary and most impactful application lies in its role as a precursor to 4,6-diaminoresorcinol for the synthesis of the ultra-high-performance polymer, PBO. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and expand upon the use of this versatile building block.
Future research could focus on the direct polymerization of this compound to create novel polymers with inherent flame retardancy and high thermal stability. Furthermore, exploring the modification of the chlorine atoms on the polymer backbone could open up new avenues for functional materials with tailored properties. As the demand for advanced materials continues to grow, a deeper understanding and application of unique monomers like this compound will be crucial for innovation.
References
- Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. (n.d.). National Institutes of Health.
- Resorcinol: Chemistry, Technology and Applications. (2022). ResearchGate.
- PBO Fiber (ZYLON®). (n.d.). Teijin Frontier USA.
- Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. (2023). MDPI.
- Resorcinol Applications: From Adhesives to Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Zylon® PBO in fibres, yarns and fabrics for technical textiles. (n.d.). Imattec.
- Function of Resorcinol: Explained. (2024, July 11). ET-Chem.
- Method for preparing 4,6-diaminoresorcinol dihydrochloride through one-pot synthesis. (n.d.). Google Patents.
- PBO Fibre Technical Information. (n.d.). Textile Technologies.
- Study on synthesis and properties of poly(p-phenylene-benzobisoxazole) (PBO) fiber. (2006). Semantic Scholar.
- Post-treatment of poly-p-phenylenebenzobisoxazole (PBO) fibers uing supercritical carbon dioxide. (n.d.). Lexipol.
- The Properties and Uses of Resorcinol. (2021, February 14). Capital Resin Corporation.
- Study on the synthetic technology of 4,6-Diaminoresorcinol dichloride. (n.d.). ResearchGate.
- Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. (n.d.). Der Pharma Chemica.
- Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). MDPI.
- Method for preparing 4,6-diaminoresorcinol hydrochloride. (n.d.). Google Patents.
Sources
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- 4. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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Application Notes and Protocols: 4,6-Dichlororesorcinol as a Key Intermediate in Agrochemical Synthesis
Introduction: The Strategic Importance of 4,6-Dichlororesorcinol in Modern Agrochemical Design
In the continuous effort to develop novel and effective crop protection agents, the strategic selection of chemical building blocks is paramount. This compound, a dihydroxylated and dichlorinated benzene derivative, has emerged as a valuable intermediate in the synthesis of a range of agrochemicals, particularly herbicides and fungicides. Its unique electronic and structural features, including two hydroxyl groups and two chlorine atoms on the aromatic ring, provide multiple reactive sites for the construction of complex bioactive molecules. The chlorine substituents enhance the lipophilicity and metabolic stability of the final products, often contributing to their desired biological activity and persistence in the environment. The hydroxyl groups, on the other hand, serve as versatile handles for introducing further diversity through etherification and other modifications. This guide provides a comprehensive overview of the applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value |
| CAS Number | 137-19-9 |
| Molecular Formula | C₆H₄Cl₂O₂ |
| Molecular Weight | 179.00 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 104-106 °C |
| Boiling Point | 254 °C |
| Solubility | Soluble in water, slightly soluble in DMSO and Methanol |
Synthetic Pathways to Agrochemicals: A Focus on Benzoylurea Insecticides
Benzoylurea insecticides are a significant class of insect growth regulators that interfere with chitin synthesis in insects, leading to their demise.[1][2][3] The synthesis of these complex molecules often involves the coupling of a substituted aniline with a benzoyl isocyanate. This compound can serve as a precursor to the required substituted aniline fragment, as illustrated in the following proposed synthetic scheme.
Caption: Proposed synthetic pathway from this compound to a benzoylurea insecticide.
Rationale Behind the Synthetic Strategy
The proposed pathway leverages the reactivity of the hydroxyl groups of this compound. The initial Williamson ether synthesis introduces alkyl chains that can be further functionalized. A more direct approach involves the nitration of the aromatic ring, followed by reduction of the nitro group to an amine. This resultant aniline is the key intermediate for coupling with a benzoyl isocyanate to form the final benzoylurea insecticide. The choice of reagents and reaction conditions is critical for achieving high yields and purity at each step.
Experimental Protocols: Synthesis of a Key Aniline Intermediate
The following section provides a detailed, step-by-step protocol for the nitration of this compound and subsequent reduction to the corresponding aniline, a crucial intermediate in the synthesis of various agrochemicals.
Protocol 1: Nitration of this compound
This protocol describes the electrophilic aromatic substitution to introduce a nitro group onto the this compound ring.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 17.9 g (0.1 mol) of this compound in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture of 7.0 mL (0.11 mol) of concentrated nitric acid and 10 mL of concentrated sulfuric acid from a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The precipitated product, 4,6-dichloro-2-nitroresorcinol, is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
-
The crude product can be purified by recrystallization from an ethanol-water mixture.
Protocol 2: Reduction of 4,6-Dichloro-2-nitroresorcinol to 2-Amino-4,6-dichlororesorcinol
This protocol details the reduction of the nitro group to an amine using iron powder in an acidic medium.
Materials:
-
4,6-Dichloro-2-nitroresorcinol
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Reflux condenser
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 22.4 g (0.1 mol) of 4,6-dichloro-2-nitroresorcinol and 150 mL of ethanol.
-
To this suspension, add 28 g (0.5 mol) of iron powder.
-
Heat the mixture to reflux and then add 10 mL of concentrated hydrochloric acid dropwise over 20 minutes.
-
Continue refluxing for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the iron residues.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 2-amino-4,6-dichlororesorcinol.
-
The product can be further purified by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 2-amino-4,6-dichlororesorcinol.
Analytical Characterization
The identity and purity of this compound and its synthetic derivatives must be confirmed using appropriate analytical techniques.
Table of Analytical Methods:
| Analytical Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Reverse-phase C18 column, mobile phase of methanol-water or acetonitrile-water gradient, UV detection at 280 nm.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | Capillary column (e.g., DB-5ms), temperature programming, electron ionization (EI) source. Derivatization may be required for polar compounds.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DEPT experiments can aid in distinguishing CH, CH₂, and CH₃ groups.[6][7][8][9] |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic peaks for O-H, C-H (aromatic), C=C (aromatic), and C-Cl bonds. |
Safety Precautions
This compound and the reagents used in its synthesis are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block in the synthesis of agrochemicals. Its unique substitution pattern allows for the creation of diverse and complex molecules with potent biological activities. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers to explore the full potential of this important intermediate in the development of next-generation crop protection agents.
References
- Electronic Supporting Information - The Royal Society of Chemistry. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- PrepChem.com. (n.d.). A. Preparation of 2,4-Dichloro-6-aminophenol.
- Google Patents. (n.d.). EP0473464A1 - Process for preparing 2-4-dichloro-3-alkyl-6-nitrophenols.
- Google Patents. (n.d.). US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride.
- RUDN Journal of Agronomy and Animal Industries. (n.d.). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth.
- ResearchGate. (n.d.). Synthesis of the fungicide diclomezine (11) by acidic elimination of...
- nsj prayoglife. (n.d.). 2,4-Dichloro-6-nitrophenol.
- National Institutes of Health. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. PMC.
- O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.
- International Atomic Energy Agency. (n.d.). Methods - All Items.
- National Institutes of Health. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.
- Google Patents. (n.d.). JP6920572B2 - Method for manufacturing herbicides and their intermediates.
- ResearchGate. (n.d.). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.).
- Shimadzu. (n.d.). Application News.
- ResearchGate. (2015). Benzoylurea Chitin Synthesis Inhibitors.
- ResearchGate. (n.d.). (PDF) PESTICIDES: Synthesis, Activity and Environmental Aspects.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- PubMed. (2015). Benzoylurea Chitin Synthesis Inhibitors.
- Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols.
- ResearchGate. (2020). Synthesis and Impact of Organic Pesticides on the Environment as Compared to Synthetic Pesticides.
- National Institutes of Health. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. PMC.
- ResearchGate. (n.d.). ¹H-MAS-NMR spectra of 2,4,6-trichlorophenol(), 2,6-dichlorophenol(),...
- PubMed. (1984). Liquid chromatographic analysis of dichlorophen and its major impurity.
- National Institutes of Health. (n.d.). Overhauling the ecotoxicological impact of synthetic pesticides using plants' natural products: a focus on Zanthoxylum metabolites.
- Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy.
- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- United States International Trade Commission. (1962). SYNTHETIC ORGANIC CHEMICALS United States Production and Sales, 1962.
- Springer. (2019). Synthesis of New Agrochemicals. Sustainable Agrochemistry, 223-273.
- National Institutes of Health. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. PMC.
- Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubMed. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
- Google Patents. (n.d.). CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid.
- Google Patents. (n.d.). CN101204156A - Benzoylurea insecticide and Thiamethoxam compound preparation.
- Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
Sources
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- 8. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
optimizing reaction conditions for 4,6-Dichlororesorcinol synthesis
Technical Support Center: Synthesis of 4,6-Dichlororesorcinol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and enhance the efficiency and selectivity of your reaction.
The synthesis of this compound (1,3-dihydroxy-4,6-dichlorobenzene) presents a classic challenge in electrophilic aromatic substitution. The two hydroxyl groups of the resorcinol starting material are powerful activating, ortho-, para-directing groups. This high reactivity can lead to a lack of selectivity, resulting in a mixture of mono-, di-, and tri-chlorinated products, which complicates purification and reduces the yield of the desired isomer.[1][2] This guide addresses these challenges through a series of frequently asked questions and troubleshooting scenarios.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
Low yield is often a symptom of suboptimal reaction conditions or significant side-product formation. Here are the key areas to investigate:
-
Choice of Chlorinating Agent: The reactivity and selectivity of the chlorinating agent are paramount.
-
Sulfuryl Chloride (SO₂Cl₂): This is often the reagent of choice for achieving good selectivity for dichlorination.[3][4] It is less aggressive than elemental chlorine and can be used under milder conditions. The reaction rate and selectivity can be enhanced by using specific catalysts.[3]
-
Aqueous Sodium Hypochlorite (NaOCl): While readily available, aqueous chlorination can be difficult to control, often yielding a mixture of 2-chloro-, 4-chloro-, 2,4-dichloro-, 4,6-dichloro-, and 2,4,6-trichlororesorcinol. Reaction control is highly pH-dependent.[2]
-
Hydrogen Chloride (HCl) with an Oxidant (e.g., H₂O₂): This system offers a greener alternative. The in-situ generation of the electrophilic chlorine species can provide better control but requires careful optimization of oxidant concentration, temperature, and potentially a catalyst like MnSO₄.[5]
-
-
Stoichiometry of Reagents: Precisely controlling the molar equivalents of the chlorinating agent is critical.
-
Using ~2.0 equivalents of the chlorinating agent is the theoretical requirement. However, a slight excess (e.g., 2.1-2.2 equivalents) may be needed to drive the reaction to completion.
-
A large excess will significantly increase the formation of 2,4,6-trichlororesorcinol, the primary over-chlorinated byproduct.
-
-
Reaction Temperature: Temperature control is crucial for selectivity.
-
Electrophilic chlorination is an exothermic process. The initial addition of the chlorinating agent should typically be performed at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent over-chlorination.
-
After the initial addition, the reaction may be allowed to slowly warm to room temperature or be gently heated to ensure complete conversion.
-
Q2: I'm struggling with selectivity and getting a mixture of isomers, especially 2,4,6-trichlororesorcinol. How can I improve regioselectivity for the 4,6-positions?
This is the most common challenge. The hydroxyl groups activate the 2, 4, and 6 positions. The formation of this compound is favored, but the highly activated 2-position is also susceptible to attack, leading to the tri-substituted byproduct.
-
Solvent Choice: The solvent polarity can influence the selectivity.
-
Non-polar solvents like toluene or dichloromethane can sometimes offer better selectivity compared to highly polar solvents.
-
Ethereal solvents like diethyl ether are also commonly used. A procedure using sulfuryl chloride in diethyl ether involves dropwise addition followed by reflux to complete the reaction.[6]
-
-
Controlled Reagent Addition: The rate of addition of the chlorinating agent is a powerful tool for controlling selectivity. A slow, dropwise addition ensures that the local concentration of the electrophile remains low, favoring the kinetically preferred dichlorination over further reaction on the dichlorinated product.
-
Use of Catalysts: In some protocols, particularly with sulfuryl chloride, Lewis acid catalysts or specific metal salts can be used to enhance the rate and selectivity towards para-chlorination.[3] However, for a highly activated ring like resorcinol, a catalyst may not be necessary and could even reduce selectivity if not chosen carefully.
Below is a workflow to guide your optimization process for better selectivity.
Caption: Troubleshooting workflow for poor selectivity.
Q3: What is the underlying reaction mechanism, and how does it explain the formation of different isomers?
The reaction proceeds via electrophilic aromatic substitution. The hydroxyl groups donate electron density into the aromatic ring, primarily at the ortho (2, 6) and para (4) positions, making them highly nucleophilic.
Caption: Reaction pathway for the chlorination of resorcinol.
-
First Chlorination: The first chlorine atom adds preferentially to the C4 position due to less steric hindrance compared to the C2 position, which is flanked by two hydroxyl groups. This forms 4-chlororesorcinol.
-
Second Chlorination: The ring of 4-chlororesorcinol is still highly activated. The directing influence of the two hydroxyl groups guides the second chlorine atom to the C6 position, which is ortho to one hydroxyl group and para to the other. This yields the desired this compound.
-
Third Chlorination (Side Reaction): The product, this compound, remains an activated aromatic ring. The final open ortho position (C2) is susceptible to a third electrophilic attack, leading to the formation of 2,4,6-trichlororesorcinol.[1] This step is often the most significant cause of yield loss and purification difficulty.
Q4: My product is impure and difficult to crystallize. What are the best purification strategies?
Purification is challenging due to the similar polarities of the desired product and its chlorinated isomers.
-
Recrystallization: This is the most common method. The choice of solvent is critical.
-
A solvent system of toluene and/or hexane is often effective. The crude product is dissolved in a minimum amount of hot toluene, and hexane is added dropwise until turbidity is observed. Cooling slowly should yield crystals of the product.
-
Water can also be used for recrystallization, as the solubility of chlorinated phenols varies with temperature.[7]
-
-
Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel chromatography is an option. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, can be used to separate the isomers. This compound is more polar than 2,4,6-trichlororesorcinol but less polar than the mono-chlorinated species.
-
Characterization: Confirm the purity of your final product.
-
Melting Point: Pure this compound has a melting point of approximately 104-106 °C.[8] A broad or depressed melting range indicates impurities.
-
GC-MS and NMR: These techniques are essential for confirming the isomeric purity and structure of the final product.
-
Optimized Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform their own risk assessment before beginning any experiment.
Protocol 1: Chlorination using Sulfuryl Chloride
This method is often preferred for its selectivity.[3][6]
Workflow Diagram:
Caption: Experimental workflow for synthesis via sulfuryl chloride.
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve resorcinol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride (2.1 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a toluene/hexane solvent system.
Protocol 2: Oxychlorination using HCl and H₂O₂
This method is a greener approach that avoids harsh chlorinating agents.[5]
Procedure:
-
To a solution of resorcinol (1.0 eq) in water, add concentrated hydrochloric acid (2.5 eq).
-
Add a catalytic amount of Manganous(II) sulfate (MnSO₄, ~5 mol%).
-
Heat the mixture to 40-50 °C.
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.2 eq) dropwise over 2-3 hours.
-
Maintain the temperature and stir for an additional 5-8 hours, monitoring by TLC/GC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Filter the solid product and wash with cold water.
-
If necessary, perform an extraction with a suitable organic solvent (e.g., ethyl acetate) and follow with a standard aqueous workup.
-
Purify the crude product by recrystallization from hot water or another suitable solvent system.
Comparative Data Summary
| Parameter | Method 1: Sulfuryl Chloride | Method 2: HCl / H₂O₂ | Key Considerations |
| Chlorinating Agent | SO₂Cl₂ | HCl / H₂O₂ | SO₂Cl₂ is highly reactive and corrosive; H₂O₂ is a strong oxidant. |
| Solvent | Diethyl Ether, Toluene | Water | Method 2 is significantly "greener" due to the aqueous solvent. |
| Temperature | 0 °C to Room Temp | 40-50 °C | Both require careful temperature control to balance reaction rate and selectivity. |
| Catalyst | Typically not required | MnSO₄ (or other transition metals)[5] | Catalyst is essential for the activation of HCl in the oxychlorination process. |
| Typical Yield | Good to Excellent | Moderate to Good | Yields are highly dependent on precise optimization of all parameters. |
| Selectivity | Generally high | Can be high with optimization | Slow addition of the chlorinating species is key for both methods. |
| Workup | Standard organic workup | Aqueous workup, potential for extraction | The product may precipitate directly from the aqueous reaction in Method 2. |
References
- European Commission, Scientific Committee on Consumer Safety (SCCS). (2010). OPINION ON 4-Chlororesorcinol. [Link]
- Lin, S., & Carlson, R. M. (1989). Aqueous chlorination of resorcinol.
- Wang, Y., & Li, F. (2007). Study on the synthetic technology of 4,6-Diaminoresorcinol dichloride.
- Mertes, J., et al. (2000). Process for preparing 4,6-diamino-resorcinol dihydrochloride.
- Ballini, R., et al. (2003). Selective Halogenation of Aromatics by Dimethyldioxirane and Halogen Ions.
- LookChem. This compound|137-19-9. (n.d.). [Link]
- Devic, M. (1995). Preparation of 4,6-diaminoresorcinol through a bisazoarylresorcinol intermediate.
- Al-Amiery, A. A., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry. [Link]
- Olah, G. A. (1975). Chlorination with sulfuryl chloride.
- Sivaraman, B., et al. (2022). Synthesis of Resorcinol and Chlorophenol from Irradiation of 1,3-Dichlorobenzene in a Water Ice Environment by Low-Energy Electrons. MDPI. [Link]
- Market Publishers. (2024). Sulfuryl Chloride Uses & Applications: Impacting Various Industries. [Link]
- MySkinRecipes. This compound. (n.d.). [Link]
- Kharasch, M. S., & Brown, H. C. (1942). Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.
- Hu, L., et al. (2020). Tandem catalysis enables chlorine-containing waste as chlorination reagents.
- Request PDF.
- MySkinRecipes. This compound. (n.d.). [Link]
- Atkinson, E. R., & Lawler, H. J. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses Procedure. [Link]
- PubChem. 4-Chlororesorcinol. (n.d.). [Link]
- Semantic Scholar. Method for preparing 4,6-diaminoresorcinol dihydrochloride through one-pot synthesis. (n.d.). [Link]
- Douthwaite, M. (2016).
- Liu, G., et al. (2015). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate.
- van den Beld, I. M. J., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid.
- U.S. Tariff Commission. (1967).
- Flores-Ramos, M., et al. (2023). 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. PubMed Central. [Link]
- Farré, M. J., et al. (2014).
- Wikipedia. Phenol. (n.d.). [Link]
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- 4. marketpublishers.com [marketpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]
- 7. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 8. lookchem.com [lookchem.com]
common side products in the chlorination of resorcinol
Technical Support Center: Chlorination of Resorcinol
A Guide for Researchers, Scientists, and Drug Development Professionals
The chlorination of resorcinol (1,3-dihydroxybenzene) is a fundamental electrophilic aromatic substitution reaction utilized in the synthesis of numerous valuable compounds, including antiseptics, dyes, and pharmaceutical intermediates. However, the high reactivity of the resorcinol ring, a consequence of the two activating hydroxyl groups, presents significant challenges in controlling the reaction's selectivity.[1] This often leads to the formation of a complex mixture of chlorinated products, reducing the yield of the desired compound and complicating purification.
This guide provides in-depth technical support in a question-and-answer format to address common side products and troubleshoot issues encountered during the chlorination of resorcinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and common side products when chlorinating resorcinol?
The chlorination of resorcinol typically yields a mixture of chlorinated isomers. The primary products and most frequently encountered side products are listed below.
| Product Type | Compound Name | Notes |
| Monochloro | 4-Chlororesorcinol | Major mono-substituted product due to ortho, para-directing effects.[2][3] |
| 2-Chlororesorcinol | Minor mono-substituted product.[2][3] | |
| Dichloro | 4,6-Dichlororesorcinol | Often the desired product in syntheses requiring two chlorine atoms.[2][3] |
| 2,4-Dichlororesorcinol | A common isomeric side product.[2][3] | |
| Over-chlorinated | 2,4,6-Trichlororesorcinol | A result of using excess chlorinating agent or harsh conditions.[2][3] |
| Tetrachlororesorcinol | Indicates significant over-chlorination. | |
| Degradation | Chloroform & others | Can form under aqueous chlorination conditions, particularly with hypochlorite.[4][5] |
| Quinone-type species | Formed via oxidation, often leading to colored impurities. |
Table 1: Common products and side products in resorcinol chlorination.
Q2: What is the underlying mechanism for the formation of multiple products?
The formation of various side products is governed by the principles of electrophilic aromatic substitution.[6] The two hydroxyl groups on the resorcinol ring are powerful activating, ortho- and para-directing groups.[1] This high degree of activation makes the aromatic ring highly susceptible to attack by an electrophile (e.g., Cl⁺).
The initial chlorination can occur at the 2-, 4-, or 6-positions. The 4- and 6-positions are sterically more accessible and electronically activated, leading predominantly to 4-chlororesorcinol. However, the resulting monochlorinated product is still highly activated and can readily undergo further chlorination, leading to a mixture of di-, tri-, and even tetra-chlorinated species if the reaction is not carefully controlled.[2][3]
Q3: Which experimental factors have the greatest impact on selectivity and side product formation?
Several factors critically influence the outcome of the reaction:
-
Stoichiometry of Chlorinating Agent: The molar ratio of the chlorinating agent to resorcinol is the most critical factor. Using an excess of the agent will invariably lead to over-chlorination.
-
Reaction Temperature: Higher temperatures increase reaction rates but decrease selectivity, favoring the formation of multiple chlorinated species and potential degradation products.[5]
-
Solvent: The choice of solvent can influence the isomer distribution. Less polar solvents may offer better selectivity in some cases.
-
pH (in aqueous reactions): The pH level is a significant factor, especially when using reagents like sodium hypochlorite. It affects the nature of the active chlorine species and the reactivity of the resorcinol itself.[5][7][8]
-
Rate of Addition: A slow, controlled addition of the chlorinating agent helps to maintain a low instantaneous concentration, which can favor mono- or di-substitution and minimize over-chlorination.
Troubleshooting Guide
Problem 1: My reaction yielded a complex mixture with a low yield of the desired dichlororesorcinol. What went wrong?
A low yield of the target product accompanied by a complex mixture of other chlorinated species points to a lack of reaction control.
Root Causes & Solutions:
-
Incorrect Stoichiometry: You may have used too much chlorinating agent.
-
Solution: Carefully recalculate and use a precise stoichiometry. For dichlorination, start with 2.0-2.1 equivalents of the chlorinating agent. Consider using slightly less than 2.0 equivalents and accept a small amount of unreacted monochlororesorcinol, which is often easier to separate than trichlororesorcinol.
-
-
Poor Temperature Control: The reaction may have become too hot, leading to indiscriminate reactions.
-
Solution: Maintain a low and constant temperature throughout the reaction, especially during the addition of the chlorinating agent. An ice bath (0°C) or even a dry ice/acetone bath for lower temperatures is recommended.
-
-
Rapid Addition of Reagent: Adding the chlorinating agent too quickly creates localized areas of high concentration, promoting over-reaction.
-
Solution: Add the chlorinating agent dropwise over an extended period using an addition funnel. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if possible.
-
Problem 2: I am observing significant amounts of 2,4,6-trichlororesorcinol in my product. How can I prevent this over-chlorination?
The formation of trichlororesorcinol is a classic sign of over-chlorination. The rate of chlorination for resorcinol is only about three times faster than that for 2,4,6-trichlororesorcinol, indicating that once formed, the products continue to react.[2][3]
Preventative Strategies:
-
Limit the Chlorinating Agent: This is the most effective method. Use a stoichiometric amount or slightly less.
-
Monitor the Reaction: Actively monitor the disappearance of the starting material and the formation of the desired product. Quench the reaction as soon as the optimal conversion has been reached.
-
Consider a Milder Chlorinating Agent: Stronger agents (e.g., Cl₂) may be less selective. Agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) might offer better control, depending on the desired product.
Problem 3: My final product is contaminated with colored impurities. What are they and how can they be removed?
Phenols and their derivatives are susceptible to oxidation, which can form highly colored quinone-like byproducts.[9]
Causes & Remediation:
-
Air Oxidation: Exposure to air, especially at elevated temperatures or in the presence of trace metals, can cause oxidation.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Purification Methods:
-
Activated Charcoal: Treatment with activated charcoal can effectively adsorb colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of charcoal, heat briefly, and filter through celite.
-
Recrystallization: This is an excellent method for removing both colored impurities and isomeric side products. Choose a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For difficult separations of isomers or impurities, silica gel chromatography can be employed.[10]
-
Problem 4: The reaction is not going to completion, leaving a large amount of starting material.
An incomplete reaction can be just as problematic as an over-reaction.
Potential Causes & Solutions:
-
Insufficient Chlorinating Agent: The stoichiometry might be too low, or the reagent may have degraded.
-
Solution: Check the purity and activity of your chlorinating agent. If necessary, titrate it or use a fresh bottle. Ensure your calculations are correct.
-
-
Reaction Temperature is Too Low: While low temperatures are good for selectivity, they can also slow the reaction to a crawl.
-
Solution: If the reaction is sluggish at a low temperature, allow it to slowly warm to room temperature after the addition is complete and monitor its progress.
-
-
Deactivation of Catalyst (if used): If using a Lewis acid catalyst, it may have been deactivated by moisture.[11]
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
Visualized Reaction Pathway & Troubleshooting
Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol is designed to favor the formation of this compound while minimizing over-chlorination.
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add resorcinol (11.0 g, 0.1 mol).
-
Dissolution: Add 100 mL of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). Stir until the resorcinol is fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of sulfuryl chloride (SO₂Cl₂) (27.0 g, 16.2 mL, 0.2 mol) in 25 mL of the same anhydrous solvent.
-
Controlled Addition: Add the sulfuryl chloride solution dropwise to the stirred resorcinol solution over a period of 60-90 minutes. Maintain the internal temperature below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for another hour. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding 50 mL of cold water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure this compound.
Protocol 2: Analysis of Product Mixture by HPLC
This method can be used to determine the relative composition of the crude reaction mixture.[12]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing a small amount of acid (e.g., 0.1% phosphoric acid or sulfuric acid) to suppress ionization.[12][13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.[12]
-
Sample Preparation: Dissolve a small amount of the crude product in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Expected Elution Order: Generally, polarity decreases with increasing chlorination. The expected elution order would be: Resorcinol -> Monochlororesorcinols -> Dichlororesorcinols -> Trichlororesorcinol.
References
- Heasley, V.L., et al. (1989). Aqueous chlorination of resorcinol. Environmental Toxicology and Chemistry, 8(12), 1157-1161.
- Boyce, S. D., & Hornig, J. F. (1983). Reaction pathways of trihalomethane formation from the halogenation of dihydroxyaromatic model compounds for humic acid. Environmental Science & Technology, 17(4), 202-211.
- National Research Council. (1980). The Chemistry of Disinfectants in Water: Reactions and Products. In Drinking Water and Health: Volume 2. National Academies Press (US).
- Özbelge, T. A. (2001). A study for chloroform formation in chlorination of resorcinol. Fresenius Environmental Bulletin, 10(5), 449-454.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
- Bovicelli, P., et al. (2004). Selective Halogenation of Aromatics by Dimethyldioxirane and Halogen Ions. Molecules, 9(12), 1128-1133.
- SIELC Technologies. (n.d.). HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column.
- MySkinRecipes. (n.d.). This compound.
- Patsnap Synapse. (2024). What is the mechanism of Resorcinol?
- Wikipedia. (n.d.). Electrophilic halogenation.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- MySkinRecipes. (n.d.). This compound.
- Abid, T. S., et al. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 6(5), 1081-1095.
- Column Chromatography. (n.d.). Separation of Resorcinol Catechol.
- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- ResearchGate. (n.d.). The synthesis pathway of 2,4-D using an IPTC, as proposed in[16].
- Dey, S., et al. (2014). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. Scientia Pharmaceutica, 82(4), 799–809.
- U.S. Patent No. 4,429,168. (1984). Process for separating chlorinated phenols. Google Patents.
- van der Meer, J. R., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate.
- U.S. Patent No. 5,371,291. (1994). Synthesis of 4,6-diaminoresorcinol. Google Patents.
- U.S. Patent No. 6,093,852. (2000). Process for preparing 4,6-diamino-resorcinol dihydrochloride. Google Patents.
- PubChem. (n.d.). 4-Chlororesorcinol. National Center for Biotechnology Information.
- U.S. Patent No. 3,769,349. (1973). Process for preparing 2,4-dihydroxybenzophenones. Google Patents.
- Wikipedia. (n.d.). Phenol.
- Chinese Patent No. CN103274925B. (2015). Preparation method of 2,4,-dichlorphenoxyacetic acid. Google Patents.
- Doederer, K., et al. (2014). Factors affecting the formation of disinfection by-products during chlorination and chloramination of secondary effluent for the production of high quality recycled water. Water Research, 48, 218-228.
- Huang, H., et al. (2012). Factors affecting trihalomethane formation and speciation during chlorination of reclaimed water. Journal of Environmental Sciences, 24(7), 1220-1225.
Sources
- 1. What is the mechanism of Resorcinol? [synapse.patsnap.com]
- 2. Aqueous chlorination of resorcinol [pubs.usgs.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Chemistry of Disinfectants in Water: Reactions and Products - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. Factors affecting the formation of disinfection by-products during chlorination and chloramination of secondary effluent for the production of high quality recycled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting trihalomethane formation and speciation during chlorination of reclaimed water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. column-chromatography.com [column-chromatography.com]
- 11. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 12. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Crude 4,6-Dichlororesorcinol
Welcome to the technical support guide for the purification of crude 4,6-Dichlororesorcinol. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound for their experiments. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, its purity is paramount.
This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs. We will explore common issues, from persistent coloration to low yields, and provide validated, step-by-step solutions.
Part 1: Initial Assessment & Common Impurities
Before selecting a purification strategy, it is crucial to understand the nature of your crude material. The synthesis of this compound, typically via the chlorination of resorcinol or 4-chlororesorcinol, can result in a variety of impurities.
Frequently Asked Question (FAQ): What are the likely impurities in my crude this compound?
The impurity profile depends heavily on the synthetic route and reaction conditions. However, common contaminants include:
-
Starting Materials: Unreacted resorcinol or 4-chlororesorcinol.
-
Isomeric Byproducts: Other dichlorinated isomers (e.g., 2,4-dichlororesorcinol) or monochlorinated species.
-
Over-chlorinated Products: Trichlororesorcinol or other polychlorinated species.
-
Oxidized/Polymeric Byproducts: Phenolic compounds are susceptible to oxidation, leading to colored, tar-like impurities, especially when exposed to air and light.[1]
Expert Tip: A preliminary analysis by Thin Layer Chromatography (TLC) and melting point determination can provide valuable insights. A broad melting range or multiple spots on a TLC plate indicates significant impurities. The literature melting point for pure this compound is 104-106 °C.[2][3][4]
Part 2: Choosing Your Purification Strategy
The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.
Part 3: Troubleshooting Guide & Protocols
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Troubleshooting
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid sample.
Question 1: My final product is still pink/brown. How can I get a white solid?
Cause: This coloration is typically due to trace amounts of oxidized phenolic impurities. These compounds are often highly colored and can be difficult to remove by simple recrystallization.
Solution: Activated Charcoal Treatment
-
Dissolve the crude this compound in the minimum amount of a suitable hot solvent (see table below).
-
Add a very small amount of activated charcoal (approx. 1-2% by weight) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent boiling.
-
Keep the solution hot and swirl for 2-5 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Question 2: My compound "oils out" instead of forming crystals. What should I do?
Cause: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.
Solutions (in order of preference):
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount (5-10% more) of hot solvent and then allow it to cool much more slowly.
-
Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. If you have a pure crystal, add a tiny speck (a "seed crystal") to the cooled solution.
-
Reduce Solvent Polarity: If using a solvent system, you can sometimes induce crystallization by adding a small amount of a "non-solvent" (one in which the compound is insoluble) until the solution becomes faintly cloudy, then reheating to clarify and cooling slowly.
Question 3: My recovery yield is very low. How can I improve it?
Cause: The most common reasons for low yield are using too much solvent during dissolution or not cooling the solution to a low enough temperature.
Solutions:
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions.
-
Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) still contains some dissolved product. You can often recover a second, less pure crop of crystals by carefully evaporating some of the solvent from the filtrate and re-cooling.
Recrystallization Protocol & Solvent Selection
Data Presentation: Recommended Solvents for Recrystallization
| Solvent System | Suitability | Rationale & Expert Notes |
| Water | Excellent | This compound is reported to be soluble in water.[3][4] This is often the greenest and most effective choice. The solubility differential between hot and cold water should be significant. |
| Toluene/Heptane | Good | A mixed-solvent system. Dissolve in a minimum of hot toluene, then slowly add heptane until the solution becomes turbid. Reheat to clarify and cool slowly. This is effective for moderately polar compounds. |
| Ethanol/Water | Good | Another effective mixed-solvent system. Dissolve in a minimum of hot ethanol and add hot water dropwise until persistent cloudiness is observed. Reheat to clarify and cool. |
Column Chromatography Troubleshooting
For separating complex mixtures or achieving analytical-grade purity.
Question 1: My compounds are not separating on the column (Rf values are too close). What can I do?
Cause: The mobile phase (eluent) polarity is not optimized for your mixture.
Solution: TLC Optimization
-
Goal: Find a solvent system where the Rf of this compound is ~0.3 and it is well-separated from its impurities.
-
Procedure: Systematically test different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Diethyl Ether) using TLC plates.
-
If all spots are at the bottom (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., go from 10% Ethyl Acetate in Hexane to 20%).
-
If all spots are at the top (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent.
Question 2: My bands are very broad and streaky. Why is this happening?
Cause: This can be due to several factors: overloading the column, poor column packing, or the compound being too soluble in the mobile phase.
Solutions:
-
Reduce Load: As a rule of thumb, the amount of crude material should be no more than 1-5% of the weight of the silica gel (e.g., 100-500 mg of crude on a 10g silica column).
-
Improve Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method is generally most reliable.
-
Use a Weaker Loading Solvent: Dissolve your crude sample in the minimum possible volume of a solvent in which it is sparingly soluble (ideally the mobile phase itself) before loading it onto the column.
Flash Column Chromatography Protocol
Experimental Protocol:
-
Select Eluent: Based on TLC analysis (e.g., 30% Ethyl Acetate in Hexane), prepare a sufficient volume of the mobile phase.
-
Pack Column: Secure a glass column vertically. Fill it with the non-polar component of your eluent. Gently pour silica gel into the column as a slurry. Allow it to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface.
-
Load Sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully pipette this solution onto the top of the silica bed.
-
Elute: Add the mobile phase to the column and apply gentle positive pressure (using a pump or inert gas). Collect fractions continuously in test tubes.
-
Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Part 4: Final Product & Safety
FAQ: How do I confirm the purity of my final product?
-
Melting Point: A sharp melting point within the literature range (104-106 °C) is a strong indicator of purity.[2][3]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
HPLC/GC: Chromatographic methods that can quantify the purity of the sample, often providing results like ">97%".[2][5]
FAQ: What are the key safety precautions for handling this compound?
-
Hazard Class: It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]
-
Handling: Always handle in a well-ventilated fume hood.[6][7] Avoid creating dust.[1] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6] Protect from light.[1]
By applying these principles and troubleshooting steps, you can confidently and efficiently purify crude this compound to meet the stringent requirements of your research and development projects.
References
- LookChem, Safety D
- LookChem, Chemical Properties: this compound.[Link]
- European Commission, Scientific Committee on Consumer Safety, OPINION ON 4-Chlororesorcinol.[Link]
- University of Rochester, Department of Chemistry, Solvents for Recrystalliz
- P212121 Store, Product Page: this compound.[Link]
- Google Patents, GB2028804A - Process for the purific
- MySkinRecipes, Product Description: this compound.[Link]
- CP Lab Safety, Product Page: this compound.[Link]
- Google Patents, WO2021037682A1 - A process for purifying crude 4,4'-dichlorodiphenyl sulfone.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4,6-二氯间苯二酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. 137-19-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file1.lookchem.com [file1.lookchem.com]
Technical Support Center: Synthesis of 4,6-Dichlororesorcinol Derivatives
Welcome to the technical support center for the synthesis and purification of 4,6-dichlororesorcinol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable synthetic intermediates. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound derivatives. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Low Yield of this compound
Question: My chlorination of resorcinol resulted in a low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer: Low yields in the dichlorination of resorcinol are a frequent challenge, often stemming from a lack of selectivity and the formation of multiple chlorinated byproducts. The hydroxyl groups of resorcinol are strongly activating, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to the formation of a mixture of mono-, di-, and tri-chlorinated isomers.[1]
Probable Causes & Solutions:
-
Over-chlorination: The high reactivity of resorcinol can lead to the formation of 2,4,6-trichlororesorcinol.[1]
-
Solution: Carefully control the stoichiometry of the chlorinating agent. A slight sub-stoichiometric amount of the chlorinating agent (e.g., 1.8-1.9 equivalents of sulfuryl chloride) can favor the formation of the dichlorinated product. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant formation of the trichlorinated byproduct occurs.
-
-
Formation of Isomers: Besides the desired 4,6-isomer, you may also be forming 2,4-dichlororesorcinol.
-
Solution: The choice of solvent and temperature can influence isomer distribution. Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance the selectivity for the thermodynamically more stable 4,6-isomer. Non-polar solvents may also favor the desired isomer.
-
-
Degradation/Ring Opening: Aggressive chlorinating agents or harsh reaction conditions can lead to oxidative degradation and ring-opening of the highly activated resorcinol ring.[2]
-
Solution: Employ a milder chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is often a good choice. N-Chlorosuccinimide (NCS) can also be used, sometimes in the presence of a catalytic amount of a Lewis acid. Maintaining a controlled temperature and ensuring efficient stirring are crucial to prevent localized overheating and reagent concentration gradients.
-
Issue 2: Difficulty in Purifying the this compound Product
Question: I'm struggling to purify my this compound. Column chromatography is tedious, and recrystallization isn't giving me the desired purity. What are my options?
Answer: The purification of this compound can be challenging due to the presence of structurally similar isomers and over-chlorinated byproducts. These compounds often have very similar polarities, making chromatographic separation difficult and leading to overlapping fractions.
Troubleshooting Purification:
| Problem | Probable Cause | Recommended Solution |
| Co-elution of Isomers | Similar polarity of 2,4- and this compound. | Optimize your column chromatography conditions. A less polar solvent system (e.g., hexane/ethyl acetate or toluene/ethyl acetate) with a shallow gradient may improve separation. Alternatively, consider derivatization of the crude mixture to alter the polarity of the components, followed by separation and deprotection. |
| Persistent Trichlororesorcinol Impurity | High concentration of 2,4,6-trichlororesorcinol in the crude product. | A selective chemical quench for the more reactive trichlororesorcinol can be attempted, though this is often complex. A more practical approach is to optimize the reaction to minimize its formation. For purification, a carefully executed fractional crystallization may be effective. Try a solvent system where the trichlorinated byproduct is significantly more or less soluble than the desired product. |
| Recrystallization Ineffective | The chosen solvent system does not provide adequate differentiation in solubility between the product and impurities. | A systematic solvent screen for recrystallization is recommended. Toluene, xylene, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) at various ratios should be explored. Seeding the solution with a pure crystal of this compound can sometimes promote the crystallization of the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound and its precursors?
A1: Safety is paramount. This compound and related chlorinated phenols can be toxic and corrosive.[3][4] Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5][6] Avoid inhalation of dust or vapors. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[3][5][6]
Q2: What analytical techniques are best for monitoring the reaction progress and assessing the purity of my final product?
A2: A combination of techniques is ideal.
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize with a UV lamp and/or a potassium permanganate stain.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts. A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product. Derivatization may be necessary to improve the volatility of the phenolic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities in the purified sample.
Q3: Can I use other chlorinating agents besides sulfuryl chloride?
A3: Yes, several other chlorinating agents can be used, each with its own advantages and disadvantages.
-
N-Chlorosuccinimide (NCS): A milder and safer alternative to sulfuryl chloride. It often requires a catalyst, such as a Lewis acid or a protic acid, to be effective.
-
Sodium Hypochlorite (NaOCl): Aqueous chlorination with bleach can be used, but it often leads to a mixture of products and can be difficult to control.[1] The pH of the reaction medium is a critical parameter when using NaOCl.[7]
-
Chlorine Gas (Cl₂): Highly effective but also highly hazardous. It requires specialized equipment and extreme caution. It is generally not recommended for lab-scale synthesis unless absolutely necessary and with appropriate safety measures in place.
Q4: What are some common applications of this compound derivatives in drug development?
A4: this compound and its derivatives are versatile intermediates. They are used in the synthesis of a variety of biologically active molecules, including HMG-CoA reductase inhibitors (statins).[8] The dichloro-dihydroxy-benzene scaffold is a key building block in medicinal chemistry for creating compounds with diverse pharmacological activities.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the dichlorination of resorcinol using sulfuryl chloride.
Materials:
-
Resorcinol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve resorcinol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.9 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene).
Visualizations
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in resorcinol dichlorination.
References
- This compound - LookChem. [Link]
- SAFETY D
- The Chemistry of Disinfectants in Water: Reactions and Products - NCBI - NIH. [Link]
- Aqueous chlorination of resorcinol - USGS Public
- This compound - gsrs. [Link]
- This compound|137-19-9 - LookChem. [Link]
- A study for chloroform formation in chlorination of resorcinol | Request PDF - ResearchG
Sources
- 1. Aqueous chlorination of resorcinol [pubs.usgs.gov]
- 2. The Chemistry of Disinfectants in Water: Reactions and Products - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. cdms.net [cdms.net]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in 4,6-Dichlororesorcinol Reactions
Welcome to the technical support center for the synthesis of 4,6-Dichlororesorcinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to help you optimize your reaction yields and obtain high-purity product.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of this compound can be a significant impediment to research and development timelines. The following section is structured to help you diagnose and resolve the root causes of suboptimal outcomes in your experiments.
Question 1: My reaction is resulting in a complex mixture of chlorinated resorcinols and a low yield of the desired 4,6-dichloro isomer. What are the likely causes and how can I improve selectivity?
Answer:
The chlorination of resorcinol is a classic electrophilic aromatic substitution reaction. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing. This inherent reactivity can lead to the formation of a mixture of mono-, di-, and tri-chlorinated products, including 2-chloro-, 4-chloro-, 2,4-dichloro-, and 2,4,6-trichlororesorcinol, in addition to your target this compound.[1] The key to improving the yield of the desired isomer lies in controlling the reaction's selectivity.
Causality and Strategic Solutions:
-
Over-chlorination: The high reactivity of the resorcinol ring makes it susceptible to over-chlorination, especially if the reaction is allowed to proceed for too long or at too high a temperature. The formation of 2,4,6-trichlororesorcinol is a common side product.[1]
-
Isomer Distribution: The formation of other dichloro-isomers, such as 2,4-dichlororesorcinol, is also a significant possibility. The ratio of these isomers can be influenced by the choice of chlorinating agent and solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low selectivity.
Experimental Protocol for Improved Selectivity:
-
Reagent Stoichiometry: Carefully control the molar ratio of the chlorinating agent to resorcinol. A 1:2 molar ratio of resorcinol to a chlorinating agent like sulfuryl chloride (SO₂Cl₂) is a good starting point.
-
Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, using an ice bath. This helps to moderate the reaction rate and reduce the formation of undesired byproducts.
-
Slow Addition: Add the chlorinating agent dropwise to a solution of resorcinol in a suitable solvent, such as diethyl ether, over a prolonged period. This ensures that the concentration of the electrophile remains low, favoring dichlorination at the most reactive sites.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-chlorination.
Question 2: I am observing significant product degradation or the formation of colored impurities during the work-up and purification. What is causing this and how can I minimize it?
Answer:
Phenolic compounds, including this compound, are susceptible to oxidation, especially in the presence of air, light, and residual acid or base from the reaction. This oxidation can lead to the formation of colored quinone-type byproducts, which can significantly impact the purity and yield of your final product.
Causality and Strategic Solutions:
-
Aerial Oxidation: Exposure to oxygen can lead to the oxidation of the hydroxyl groups.
-
Residual Acidity/Basicity: Traces of acid or base from the reaction or work-up can catalyze degradation.
-
Thermal Decomposition: Prolonged heating during solvent removal or distillation can cause decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product degradation.
Experimental Protocol for Minimizing Degradation:
-
Inert Atmosphere: Perform the work-up and purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Thorough Washing: After quenching the reaction, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate to remove residual water, which can contribute to degradation.
-
Low-Temperature Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at 30-40 °C).
-
Purification: Purify the crude product promptly. Recrystallization from a suitable solvent system (e.g., toluene-hexane) is often effective. If necessary, column chromatography on silica gel can be used, but prolonged exposure to silica gel should be avoided.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: What is the most common and effective chlorinating agent for the synthesis of this compound?
A1: Sulfuryl chloride (SO₂Cl₂) is a widely used and effective chlorinating agent for the selective dichlorination of resorcinol. It offers good control over the reaction and generally leads to higher yields of the 4,6-dichloro isomer compared to other chlorinating agents like chlorine gas or sodium hypochlorite.
Q2: What are the key physical properties of this compound that are important for its purification and characterization?
A2: Key physical properties are summarized in the table below. The melting point is a crucial indicator of purity.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O₂ | |
| Molecular Weight | 179.00 g/mol | |
| Melting Point | 104-106 °C | [2] |
| Boiling Point | 254 °C | [2] |
| Solubility | Soluble in water, slightly soluble in DMSO and methanol.[2] | [2] |
Q3: What analytical techniques are recommended for monitoring the reaction and confirming the identity and purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and determination of the final product's purity.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the different chlorinated isomers and other byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H and C-Cl bonds).
Q4: Are there any significant safety precautions I should be aware of when working with the reagents involved in this synthesis?
A4: Yes, several safety precautions are crucial:
-
Sulfuryl chloride (SO₂Cl₂): Is highly corrosive and toxic. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Resorcinol and its chlorinated derivatives: Can be irritating to the skin and eyes.[4] Avoid inhalation of dust and direct contact.
-
Solvents: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.
References
- U.S. Geological Survey. (1989). Aqueous chlorination of resorcinol.
- National Center for Biotechnology Information. (1978). The Chemistry of Disinfectants in Water: Reactions and Products. In: Rice, R.G., Cotruvo, J.A., editors. Ozone/Chlorine Dioxide Oxidation Products of Organic Materials.
- LookChem. This compound. [Link]
- ResearchGate.
- ResearchGate. Study on the synthetic technology of 4,6-Diaminoresorcinol dichloride. [Link]
- ResearchGate.
- CAS Common Chemistry. This compound. [Link]
- Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
- Google Patents. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride.
- Google Patents.
- Google Patents. Method for preparing 4,6-diaminoresorcinol dihydrochloride through one-pot synthesis.
- Johns Hopkins University. (2025, January 20).
- ResearchGate.
- ResearchGate. Scheme 1. Selective chlorination of resorcinol by DMD/HCl system. [Link]
- PubMed Central. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. [Link]
- Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]
- Google Patents. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride.
- Google Patents. CN104177265A - 4,6-diamino-resorcinol hydrochloride synthesis method.
- PubChem. 4-Chlororesorcinol. [Link]
Sources
Technical Support Center: 4,6-Dichlororesorcinol Solution Stability
Welcome to the technical support center for 4,6-Dichlororesorcinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound in solution. As a substituted phenol, this compound is susceptible to various degradation pathways, which can impact experimental reproducibility and the integrity of your results. This document provides a framework for identifying, mitigating, and understanding these stability challenges.
I. Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses common problems encountered when working with this compound solutions. Each issue is presented with probable causes and actionable solutions.
Issue 1: Unexpected Color Change in Solution (e.g., to pink, brown, or black)
Probable Cause:
The most likely cause of color formation in solutions of this compound is oxidation . Phenolic compounds, especially dihydroxybenzenes like resorcinols, are susceptible to oxidation, which can be initiated by dissolved oxygen, light, elevated pH, or the presence of trace metal ions. This process often leads to the formation of colored quinone-type structures and subsequent polymerization.[1]
Solutions:
-
Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, prepare and handle the solution in a glove box or under a gentle stream of inert gas.
-
Protect from Light: Store the solution in an amber vial or a container wrapped in aluminum foil to prevent photodegradation. The energy from UV and visible light can catalyze oxidative reactions.
-
Control pH: Maintain the pH of your solution in the acidic to neutral range (ideally pH < 7). Alkaline conditions deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[2][3][4]
-
Use Chelating Agents: If metal ion contamination is suspected (e.g., from glassware or reagents), consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
Issue 2: Precipitate Formation in an Aqueous Solution
Probable Cause:
Precipitation can occur due to several factors:
-
Low Solubility: While this compound is soluble in water, its solubility is finite.[3] If the concentration exceeds its solubility limit at a given temperature, it will precipitate.
-
pH-Dependent Solubility: The solubility of phenolic compounds can be pH-dependent. At very low pH, the protonated form may be less soluble.
-
Formation of Insoluble Degradation Products: Polymerization, a potential degradation pathway, can lead to the formation of larger, less soluble molecules that precipitate out of solution.
Solutions:
-
Verify Concentration and Solubility: Check the concentration of your solution against the known solubility of this compound in your specific solvent system and temperature. You may need to gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
-
Adjust pH: If precipitation occurs upon pH adjustment, you may be in a pH range where the compound is less soluble. Consider if your experimental conditions allow for a slight modification of the pH.
-
Filter the Solution: If you suspect the precipitate is due to insoluble impurities or degradation products, you can filter the solution through a 0.22 µm or 0.45 µm syringe filter before use. However, this does not address the underlying stability issue.
Issue 3: Loss of Potency or Inconsistent Experimental Results Over Time
Probable Cause:
A gradual loss of potency or variability in experimental outcomes strongly suggests chemical degradation of the this compound in your stock or working solutions. The primary degradation pathways to consider are:
-
Hydrolysis: The chloro substituents on the aromatic ring can be susceptible to hydrolysis, especially under alkaline conditions, leading to the formation of other chlorinated or hydroxylated resorcinol species.[2][3][4]
-
Oxidation: As mentioned, oxidation can lead to the formation of quinones and other byproducts, which will no longer have the desired chemical properties of this compound.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and initiate degradation.[5]
Solutions:
-
Prepare Fresh Solutions: The most reliable way to ensure potency is to prepare solutions fresh before each experiment.
-
Conduct a Stability Study: If you need to store solutions, it is crucial to perform a stability study under your specific storage conditions (solvent, concentration, temperature, light exposure). A protocol for a basic stability study is provided in Section III.
-
Store Properly: Based on general chemical principles and safety data sheets, solutions should be stored at low temperatures (2-8°C or -20°C), protected from light, and in tightly sealed containers to minimize exposure to air.[3]
-
Quantify Before Use: For critical applications, the concentration of this compound in a stored solution should be verified analytically (e.g., by HPLC-UV) before use.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For aqueous applications, it is best to prepare a concentrated stock solution in a water-miscible organic solvent like methanol or dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer.[3] This can improve initial solubility and may enhance stability for storage. For applications where organic solvents are not suitable, prepare aqueous solutions fresh and use them immediately.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Generally, phenolic compounds are more stable in acidic to neutral solutions.[2][3][4] In alkaline conditions (pH > 7), the phenolic hydroxyl groups are deprotonated, forming phenoxide ions. These ions are more electron-rich and thus more susceptible to oxidation. Therefore, to maximize stability, it is recommended to maintain the pH of your aqueous solutions below 7.
Q3: Can I autoclave solutions of this compound?
While some phenolic compounds can be stable to autoclaving, it is generally not recommended without specific stability data.[6] The high temperature (121°C) can accelerate both hydrolysis and oxidation. If sterile solutions are required, sterile filtration through a 0.22 µm filter is the preferred method.
Q4: What are the likely degradation products of this compound?
While specific studies on this compound are limited, based on the chemistry of similar compounds, potential degradation products could include:
-
Oxidation Products: Various quinone and benzoquinone derivatives formed from the oxidation of the hydroxyl groups.
-
Hydrolysis Products: Monochlorinated resorcinols or trihydroxybenzenes if a chlorine atom is displaced.
-
Polymerization Products: Larger oligomeric or polymeric structures formed from the reaction of reactive intermediates.
Q5: How can I monitor the degradation of my this compound solution?
The most common and reliable method is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][7][8][9][10] A decrease in the peak area of this compound over time, along with the appearance of new peaks, is a clear indication of degradation. A detailed protocol for stability monitoring is provided in the next section.
III. Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a general procedure to assess the stability of this compound in a specific aqueous buffer at different temperatures.
Materials:
-
This compound
-
Desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade water
-
HPLC-grade acetonitrile and methanol
-
Formic acid or other suitable mobile phase modifier
-
Amber HPLC vials
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in your desired buffer to a known concentration (e.g., 1 mg/mL).
-
Aliquot the Solution: Dispense the solution into multiple amber HPLC vials.
-
Initial Analysis (T=0): Immediately analyze one of the vials by HPLC-UV to determine the initial concentration and purity. This will serve as your baseline.
-
Storage: Store the remaining vials under different conditions you wish to test (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 2 weeks), retrieve one vial from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC-UV. Record the peak area of the this compound peak and any new peaks that appear.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each storage condition.
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or the determined λmax of this compound)
Protocol 2: Identification of Degradation Products by LC-MS
This protocol provides a general workflow for identifying potential degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
A degraded sample of this compound solution (from Protocol 1)
-
A non-degraded (T=0) sample of this compound solution
-
LC-MS system (e.g., QTOF or Orbitrap for high-resolution mass data)
Procedure:
-
Analyze the Non-Degraded Sample: Inject the T=0 sample to obtain the retention time and mass spectrum of the parent this compound.
-
Analyze the Degraded Sample: Inject the degraded sample using the same LC method.
-
Compare Chromatograms: Compare the total ion chromatograms of the degraded and non-degraded samples to identify new peaks that represent potential degradation products.
-
Extract Mass Spectra: For each new peak, extract the mass spectrum.
-
Determine Molecular Formula: Use the accurate mass measurement from a high-resolution mass spectrometer to propose a molecular formula for each degradation product.
-
Fragment Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion of each degradation product to obtain fragmentation patterns. These patterns can provide structural information to help elucidate the chemical structure.[11][12]
IV. Data Presentation and Visualization
Table 1: Hypothetical Stability of this compound (1 mg/mL in pH 7.4 Buffer)
| Storage Condition | % Remaining after 1 Week | % Remaining after 4 Weeks | Appearance |
| -20°C, Protected from Light | 99.5% | 98.2% | Colorless |
| 4°C, Protected from Light | 95.1% | 85.3% | Faint Yellow |
| Room Temp, Protected from Light | 80.2% | 55.7% | Yellow-Brown |
| Room Temp, Exposed to Light | 65.4% | 30.1% | Dark Brown |
Note: This data is illustrative and should be confirmed by your own stability studies.
Diagrams
Caption: Workflow for assessing the stability of this compound.
V. References
-
Bae, S. Y., Winemiller, M. D., Hsu, F. L., Rohrbaugh, D. K., & Banks, H. D. (2008). Synthesis and mass spectral analysis of HD degradation products. A computational elucidation of the results. Defense Technical Information Center.
-
Degradation products identified by HPLC method. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Fishel, F. (2002). Effects of Water pH on the Stability of Pesticides. MU Extension.
-
ECETOC. (n.d.). APPENDIX D: MEASUREMENT OF HYDROLYSIS.
-
LookChem. (n.d.). This compound | 137-19-9. Retrieved January 8, 2026, from [Link]
-
Stone, J. (2008). Effect of water pH on the stability of pesticides. MSU Extension.
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
-
El-Aneed, A., Cohen, A., & Pillai, G. (2009). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Toxicology and Chemistry, 28(11), 2357–2365.
-
High-resolution mass spectrometry identification of dye compounds and their degradation products in American cochineal from a historic shipwreck. (2023). Dyes and Pigments, 216, 111361.
-
Giraud, S., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1764.
-
SIELC Technologies. (2017). Compact HPLC Systems for the Analysis of Pesticides, Dyes and Drugs. Labcompare.
-
Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved January 8, 2026, from [Link]
-
Hu, D., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere.
-
MySkinRecipes. (n.d.). This compound. Retrieved January 8, 2026, from [Link]
-
(PDF) HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Shah, K. A., Samuels, S. A., Michaels, M. K., & Warren, J. W. (1984). Liquid chromatographic analysis of dichlorophen and its major impurity. Journal of Pharmaceutical Sciences, 73(6), 822–823.
-
P212121. (n.d.). This compound | CAS 137-19-9. Retrieved January 8, 2026, from [Link]
-
UPLC-QTOF Mass Spectrometry Detection of Four Endocrine Disrupting Chemicals (Methyl Paraben, 2,4-Dichlorophenoxyacetic acid, Monobutyl Phthalate, and Bisphenol A) in Urine of Filipino Women. (2019). Acta Medica Philippina, 53(4).
-
Stability of adenine-based cytokinins in aqueous solution. (2016). PloS one, 11(2), e0149130.
-
Stability of corticosteroids in aqueous solutions. (1968). Endocrinology, 82(2), 318-326.
-
LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. (2024). LCGC International.
-
Photodegradation of acetochlor in water and UV photoproducts identified by mass spectrometry. (2004). Pest Management Science, 60(5), 489-494.
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. atticusllc.com [atticusllc.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 10. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. chromatographyonline.com [chromatographyonline.com]
4,6-Dichlororesorcinol Stability & Storage: A Technical Guide
Welcome to the Technical Support Center for 4,6-Dichlororesorcinol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you prevent degradation and troubleshoot common issues encountered during storage and handling.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the storage of this compound.
Q1: What are the ideal storage conditions for this compound? For maximum stability, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere.[1][2][3] A tightly sealed container is crucial to prevent exposure to moisture and air.[2][3]
Q2: Why is protection from light so critical? Like its parent compound resorcinol, this compound is a phenolic compound. Such compounds are susceptible to photo-oxidation. Exposure to light, particularly UV wavelengths, can provide the energy needed to initiate degradation reactions, often leading to discoloration (e.g., turning pink or brown).[1][4][5]
Q3: My lab is humid. How important is it to control for moisture? It is extremely important. Safety data for similar compounds indicate a hygroscopic nature, meaning the compound can readily absorb moisture from the air.[2] Water can act as a medium for degradation reactions and may lead to clumping of the powder. Always store in a well-ventilated, dry place, and consider using a desiccator for long-term storage.[2][3][5]
Q4: What type of container is best for storing this compound? The ideal container is an amber glass bottle with a tight-fitting, secure cap. The amber color protects the contents from light, while the glass provides an inert, impermeable barrier. For highly sensitive applications, sealing the cap with paraffin film can provide an extra layer of protection against atmospheric exchange.
Q5: Is refrigeration or freezing recommended? Storing in a cool location is recommended.[1][3][4] Refrigeration (2-8°C) is generally acceptable and can slow the rate of potential degradation. If freezing, ensure the container is properly sealed to prevent moisture condensation during temperature changes. Always allow the container to warm to room temperature before opening to avoid condensation on the compound.[6]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter, explaining the underlying chemistry and providing actionable solutions.
Q: My this compound, which was originally a white powder, has developed a pink or brownish tint. What has happened?
A: The color change is a classic indicator of chemical degradation.
-
Causality (The "Why"): This discoloration is almost certainly due to oxidation and/or polymerization of the resorcinol ring. The two hydroxyl (-OH) groups on the benzene ring make the molecule highly susceptible to oxidation. Exposure to atmospheric oxygen, accelerated by light or trace metal impurities, can initiate a cascade of reactions forming quinone-like structures. These new, conjugated molecules absorb light differently than the parent compound, resulting in the observed color. This behavior is well-documented for resorcinol itself.[1][4][5]
-
Primary Triggers:
-
Air (Oxygen): The primary culprit is atmospheric oxygen, which directly oxidizes the phenolic groups.[1][2]
-
Light (Photo-oxidation): Light acts as a catalyst, providing the activation energy for oxidation reactions.[2][4]
-
Moisture: Absorbed water can facilitate degradation pathways.[2]
-
Contaminants: Exposure to strong oxidizing agents, bases, or certain metals can catalyze decomposition.[1][2][4]
-
Below is a workflow diagram illustrating the factors leading to degradation.
Caption: Key environmental factors that trigger the degradation of this compound.
Q: I suspect my sample is degraded due to discoloration. How can I be certain, and is it still usable for my experiments?
A: Analytical confirmation is required to determine purity. Usability depends entirely on your application's sensitivity.
-
How to Confirm Degradation:
-
Chromatographic Analysis: The most reliable method is to assess purity using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] A pure sample will show a single major peak, whereas a degraded sample will display additional peaks corresponding to impurities. LC-MS can be particularly powerful for identifying the mass of the degradation products.[7][9]
-
Spectroscopic Analysis: Acquiring a UV-Visible spectrum can be a quick check. The formation of colored, conjugated degradation products will likely introduce new absorbance peaks at longer wavelengths.[7]
-
Melting Point Analysis: A degraded compound will typically exhibit a lower and broader melting point range compared to the sharp melting point of the pure substance (115°C).[10]
-
-
Guidance on Usability:
-
Not Recommended for: Quantitative assays, synthesis where stoichiometry is critical, reference standard preparation, or any application requiring high purity. The impurities can interfere with reactions, alter biological activity, and produce misleading results.
-
Potentially Usable (with caution): For some non-critical, qualitative applications, it might be acceptable. However, you are introducing a significant, unknown variable into your experiment. It is best practice to use a fresh, pure sample.
-
Part 3: Recommended Protocols for Storage & Handling
Adherence to these protocols will maximize the shelf-life and integrity of your this compound.
Experimental Protocol: Long-Term Storage
-
Container Selection: Use an amber glass bottle with a PTFE-lined cap.
-
Inert Atmosphere Blanketing (Best Practice): Before sealing for long-term storage, gently flush the container headspace with an inert gas like dry nitrogen or argon. This displaces oxygen and moisture.[2]
-
Sealing: Close the cap tightly. For added protection, wrap the cap-bottle interface with paraffin film.
-
Environment: Store the sealed bottle in a designated cool and dark location, such as a refrigerator (2-8°C), away from strong oxidizing agents, acids, and bases.[1][4]
-
Desiccation: For labs in humid environments, place the sealed bottle inside a desiccator cabinet or a sealed secondary container with a desiccant (e.g., silica gel).
Experimental Protocol: Handling During Use
-
Equilibration: Before opening, remove the container from cold storage and allow it to warm to ambient laboratory temperature completely. This prevents atmospheric moisture from condensing onto the cold powder.
-
Minimize Exposure: Open the container only for the time necessary to weigh and dispense the material.
-
Dispensing: Use clean, dry spatulas and weighing vessels.
-
Resealing: After dispensing, immediately recap the bottle tightly. If the compound will be used frequently, consider preparing smaller aliquots in separate vials to avoid repeatedly exposing the main stock to the atmosphere.
Data Presentation: Summary of Storage Conditions
| Parameter | Optimal Condition | Unacceptable Condition | Rationale |
| Temperature | Cool (e.g., 2-8°C) | Room temperature for long periods; near heat sources.[1][6] | Reduces the kinetic rate of degradation reactions.[11][12] |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Ambient Air | Prevents auto-oxidation of the electron-rich phenolic ring.[1][2] |
| Light | Complete Darkness (Amber Bottle) | Direct sunlight or bright lab light | Prevents photo-oxidation.[1][4][5] |
| Moisture | Dry (Anhydrous) | Humid / Open to Atmosphere | The compound is hygroscopic; moisture can facilitate degradation.[2] |
| Container | Tightly Sealed Amber Glass | Loosely capped, clear, or plastic containers | Provides a physical barrier against light, air, and moisture.[1][2] |
Part 4: Troubleshooting Degradation - A Logical Workflow
If you suspect degradation, follow this logical workflow to make an informed decision.
Caption: A decision-making workflow for suspected this compound degradation.
References
- This compound - LookChem.LookChem. [Link]
- Laboratory Chemicals, this compound, 25g, Each.CP Lab Safety. [Link]
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021). International Journal in Management and Social Science. [Link]
- Cold Weather Storage & Handling of Pesticides.
- Guidance on Storage and Handling of Chlorin
- Effect of Temperature on the Dissipation of Seven Herbicides in a Biobed M
- Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group...
- Analytical Methods for Pesticide Residues.
- Optimizing the Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Herbicide from Aqueous Solution. (2023).
- Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. (1994).
- Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. (2019). SciELO. [Link]
- Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (2022). MDPI. [Link]
- Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group...
- Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. (2021). National Institutes of Health (NIH). [Link]
- Forced degradation study of thiocolchicoside: characterization of its degrad
- 2,4-Dichlorophenoxyacetic Acid P
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- 12. researchgate.net [researchgate.net]
Technical Support Center: 4,6-Dichlororesorcinol Purity & Purification
This guide is designed for researchers, scientists, and drug development professionals working with 4,6-Dichlororesorcinol. It provides in-depth technical guidance on identifying and removing common impurities that may be present in the material, ensuring the quality and integrity of your experimental outcomes. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to directly address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The impurity profile of this compound is heavily dependent on its synthetic route. The most common method is the direct chlorination of resorcinol.[1][2] This electrophilic aromatic substitution can result in a mixture of chlorinated resorcinols.
Common Impurities Include:
-
Isomeric Byproducts: 2,4-Dichlororesorcinol
-
Under-chlorinated Species: 4-Chlororesorcinol and 2-Chlororesorcinol[1][2]
-
Residual Solvents: From synthesis and purification steps.
-
Inorganic Salts: From pH adjustments or catalyst quenching.
The presence and relative abundance of these impurities can significantly impact downstream applications, making their identification and removal critical.
Q2: How can I quickly assess the purity of my this compound sample?
A2: A preliminary purity assessment can often be made using simple physical and analytical techniques.
-
Melting Point Analysis: Pure this compound has a sharp melting point reported between 104-106 °C.[5][6] A broad melting range or a depression in the melting point typically indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method to visualize the number of components in your sample. By spotting your sample alongside a reference standard (if available) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can often resolve the main compound from major impurities.
-
Spectroscopic Screening (¹H NMR): A quick ¹H NMR spectrum can provide significant information. The spectrum of pure this compound should be relatively simple. The appearance of unexpected peaks, particularly in the aromatic region, suggests the presence of isomeric or other organic impurities.[7][8]
Q3: Which analytical technique provides the most definitive purity data?
A3: For quantitative and definitive purity analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[9][10]
-
Why HPLC? HPLC offers excellent resolution for separating structurally similar compounds, such as the various chlorinated resorcinol isomers.[11] When coupled with a UV detector, it allows for the quantification of impurities as a percentage of the total peak area (Area %). For even greater certainty, HPLC coupled with Mass Spectrometry (LC-MS) can confirm the identity of impurity peaks by their mass-to-charge ratio.
A typical starting point for HPLC method development would involve a reverse-phase C18 column with a mobile phase gradient of water and a polar organic solvent like methanol or acetonitrile.[10][12]
Section 2: Troubleshooting & Experimental Guides
Troubleshooting Guide 1: Unexpected Results in Downstream Reactions
Issue: My reaction using this compound is giving low yields, unexpected side products, or failing completely. I suspect the starting material purity is the problem.
Solution Workflow:
Caption: Decision process for selecting an appropriate recrystallization solvent.
Protocol 2: Step-by-Step Recrystallization
Based on available data, a mixed solvent system or a single polar solvent could be effective. Water is a potential candidate, as this compound is soluble in water. [5][6]Organic solvents like ethanol or mixtures containing chloroform or toluene are also possibilities. [13][14] Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., hot water or an ethanol/water mixture). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise to ensure you are creating a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals thoroughly. This can be done by air drying on the filter, followed by drying in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).
After purification, re-run the HPLC or melting point analysis to confirm the success of the recrystallization.
References
- This compound|137-19-9. LookChem. [Link]
- Aqueous chlorination of resorcinol.
- Electronic Supporting Information. The Royal Society of Chemistry. [Link]
- A study for chloroform formation in chlorination of resorcinol | Request PDF.
- ¹H NMR spectra of 4 c measured in chloroform‐d and concentrated sulfuric acid‐d2.
- III Analytical Methods. Japan Environment Agency. [Link]
- Preparation of 4,6-diaminoresorcinol through a bisazoarylresorcinol intermediate.
- OPINION ON 4-Chlororesorcinol. European Commission. [Link]
- Resorcinol | C6H6O2 | CID 5054. PubChem - NIH. [Link]
- The Chemistry of Disinfectants in Water: Reactions and Products. NCBI - NIH. [Link]
- RESORCINOL.
- Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water | Request PDF.
- Process for preparing 4,6-diamino-resorcinol dihydrochloride.
- Refinement of 4,6-diaminoresorcinol by recrystallization in hydrochloric acid.
- HPLC in Natural Product Analysis: The Detection Issue. Springer. [Link]
- Organic Solvent Solubility D
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
- Compact HPLC Systems for the Analysis of Pesticides, Dyes and Drugs. Labcompare.com. [Link]
- 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398).
- Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
- dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses Procedure. [Link]
- (PDF) HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG.
- Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
- Liquid chromatographic analysis of dichlorophen and its major impurity. PubMed. [Link]
- Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent | Request PDF.
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- Crystallization process of 2-chloro-4, 6-diaminoresorcinol | Request PDF.
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4,6-Dichlororesorcinol
Welcome to the technical support center for the synthesis of 4,6-Dichlororesorcinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical, field-proven experience.
Introduction to the Synthesis
The synthesis of this compound typically involves the direct chlorination of resorcinol. While seemingly straightforward on a lab scale, scaling up this electrophilic aromatic substitution presents significant challenges. These include controlling selectivity to minimize the formation of isomers and over-chlorinated byproducts, managing reaction exotherms, and ensuring safe handling of corrosive and hazardous reagents. The most common chlorinating agents used are sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂).
A generalized reaction scheme is presented below:
Caption: Generalized reaction for the synthesis of this compound.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the scale-up synthesis of this compound.
Reaction Control & Selectivity
Q1: My reaction is producing a high percentage of 2,4-Dichlororesorcinol and 2,4,6-Trichlororesorcinol. How can I improve the selectivity for the 4,6-dichloro isomer?
A1: This is a classic selectivity challenge in electrophilic aromatic substitution on a highly activated ring like resorcinol. The formation of multiple isomers and over-chlorinated products is common.[1] Here’s a breakdown of the causative factors and corrective actions:
-
Causality: The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing. This leads to rapid, often uncontrollable, chlorination at multiple sites. The reaction is also highly exothermic, and localized temperature spikes can further decrease selectivity.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a consistently low reaction temperature, typically between 0-5°C. Use a robust cooling system and monitor the internal reaction temperature closely. Localized heating can be mitigated by efficient stirring and a well-designed reactor.
-
Slow Reagent Addition: Add the chlorinating agent (e.g., sulfuryl chloride) dropwise or via a syringe pump over an extended period. This keeps the concentration of the electrophile low, favoring the desired dichlorination and minimizing over-chlorination.
-
Solvent Choice: The choice of solvent is critical. A non-polar, aprotic solvent is generally preferred to moderate the reactivity of the chlorinating agent. While various solvents can be used, consider options that offer good solubility for resorcinol but do not actively participate in the reaction.
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will inevitably lead to the formation of trichloro- and tetrachlororesorcinols. Start with approximately 2.0-2.2 equivalents of the chlorinating agent and optimize based on in-process monitoring.
-
Q2: I'm observing a significant exotherm that is difficult to control, leading to a runaway reaction. What are the immediate steps to mitigate this and prevent it in future batches?
A2: A runaway reaction is a serious safety concern, primarily due to the rapid evolution of heat and gas (HCl and SO₂).
-
Causality: The reaction of sulfuryl chloride or thionyl chloride with resorcinol is highly exothermic. Inadequate heat removal on a larger scale can lead to a rapid increase in temperature, accelerating the reaction rate and creating a dangerous feedback loop.
-
Immediate Mitigation:
-
Stop the addition of the chlorinating agent immediately.
-
Increase cooling to the maximum capacity.
-
If the reaction is still accelerating, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
-
-
Preventative Measures for Future Batches:
-
Process Safety Analysis: Conduct a thorough process safety analysis before scaling up. This includes determining the heat of reaction and ensuring your reactor's cooling capacity is sufficient.
-
Semi-Batch Operation: Employ a semi-batch process where the chlorinating agent is added gradually to a solution of resorcinol. This allows for better control over the reaction rate and heat generation.
-
Dilution: Increasing the solvent volume can help to dissipate heat more effectively. However, this may also impact reaction kinetics and downstream processing, so it requires optimization.
-
Product Isolation & Purification
Q3: My crude product is a dark, oily residue instead of a solid. What is causing this, and how can I obtain a crystalline product?
A3: The formation of a dark, oily product often indicates the presence of impurities and possibly polymeric byproducts.
-
Causality:
-
High Reaction Temperature: Elevated temperatures can lead to the formation of colored, polymeric tars.
-
Oxidation: Resorcinol and its chlorinated derivatives can be susceptible to oxidation, especially in the presence of air and light, leading to discoloration.
-
Residual Solvent/Reagents: Incomplete removal of the solvent or unreacted starting materials can result in an oily product.
-
-
Troubleshooting and Purification Protocol:
-
Quenching: After the reaction is complete, quench the mixture by carefully adding it to cold water or a dilute basic solution to neutralize any remaining acidic components.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or diethyl ether. Wash the organic layer with brine to remove water-soluble impurities.
-
Decolorization: If the solution is still colored, you can treat it with activated carbon to adsorb colored impurities.[2]
-
Recrystallization: This is the most critical step for obtaining a pure, crystalline product.
-
Solvent Selection: A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at low temperatures. Common solvent systems for this compound and similar compounds include toluene, hexane/ethyl acetate mixtures, or aqueous ethanol.[3][4]
-
Protocol: a. Dissolve the crude product in a minimal amount of hot solvent. b. If necessary, filter the hot solution to remove any insoluble impurities. c. Allow the solution to cool slowly to room temperature to promote the formation of large crystals. d. Further cool the solution in an ice bath to maximize yield. e. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Q4: I'm struggling with the final purity of my this compound. What are the best analytical techniques to monitor purity, and what are typical acceptance criteria?
A4: Achieving high purity is essential, especially for pharmaceutical applications.
-
Analytical Monitoring:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically effective for separating the desired product from isomers and other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the identity of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess purity, as impurities will typically broaden and depress the melting point.
-
-
Typical Purity Specifications: For pharmaceutical intermediates, the purity of this compound is often required to be >99.0%. Impurity profiles are also critical, with specific limits on isomers (e.g., <0.5% for 2,4-Dichlororesorcinol) and the highly chlorinated species (e.g., <0.1% for 2,4,6-Trichlororesorcinol).
| Parameter | Typical Specification | Recommended Analytical Method |
| Purity | > 99.0% | HPLC, qNMR |
| 2,4-Dichlororesorcinol | < 0.5% | HPLC, GC-MS |
| 2,4,6-Trichlororesorcinol | < 0.1% | HPLC, GC-MS |
| Residual Solvents | Varies by solvent | GC-HS (Headspace) |
Safety & Handling
Q5: What are the primary safety hazards associated with the chlorinating agents used in this synthesis, and what are the best practices for handling them on a large scale?
A5: Both sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂) are highly hazardous and require strict handling protocols.[5][6][7]
-
Hazards:
-
Corrosivity: They are highly corrosive to skin, eyes, and the respiratory tract.[5]
-
Reactivity with Water: They react violently with water, releasing toxic and corrosive gases (HCl and SO₂).[6][7] This reaction is highly exothermic.
-
Toxicity: Inhalation of vapors can cause severe respiratory damage, including pulmonary edema, and can be fatal.[5][8]
-
-
Best Practices for Scale-Up Handling:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat over chemical-resistant clothing, safety goggles, a face shield, and gloves specifically rated for these chemicals (e.g., butyl rubber or Viton).[9]
-
Ventilation: All manipulations must be conducted in a well-ventilated area, preferably within a fume hood or a closed system with appropriate exhaust ventilation.[9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.
-
Material Compatibility: Ensure all equipment (reactor, tubing, etc.) is made of compatible materials (e.g., glass, Teflon) that will not be corroded by the reagents or the acidic byproducts.
-
Spill Management: Have appropriate spill kits readily available. These should include an inert absorbent material (e.g., sand or vermiculite) and a neutralizing agent (e.g., sodium bicarbonate or calcium carbonate) for decontamination.[5][7]
-
Waste Disposal: All waste containing these reagents must be treated as hazardous waste and disposed of according to institutional and local regulations.[9] Quench any residual reagent slowly and carefully with a suitable nucleophile (e.g., an alcohol) before neutralization and disposal.
-
Caption: Key safety considerations for handling chlorinating agents.
Frequently Asked Questions (FAQs)
Q: Can I use a different chlorinating agent, like N-Chlorosuccinimide (NCS)? A: While NCS is a milder and safer chlorinating agent, its reactivity is often insufficient for the dichlorination of resorcinol in high yield. The stronger electrophilicity of sulfuryl chloride is generally required to achieve the desired transformation efficiently.
Q: How do I effectively remove the sulfur-containing byproducts from my final product? A: The primary byproducts from sulfuryl chloride are HCl and SO₂, which are gases and are largely removed during the workup. Any residual sulfur-containing impurities are typically removed during the aqueous wash and subsequent recrystallization.
Q: Is it possible to perform this reaction without a solvent? A: While some reactions can be run "neat," it is highly inadvisable for the chlorination of resorcinol, especially on a larger scale. The solvent is crucial for moderating the reaction rate, dissipating heat, and preventing the solidification of the reaction mixture.
Q: My final product has a pink or brownish tint. What is the cause, and is it a concern? A: A slight pink or brownish tint is common and is often due to trace amounts of oxidized impurities. For many applications, this may be acceptable. However, for high-purity applications like pharmaceuticals, the color should be removed. This can often be achieved by treating a solution of the product with activated carbon followed by recrystallization.
Q: What are the key differences between using sulfuryl chloride and thionyl chloride for this synthesis? A: Sulfuryl chloride (SO₂Cl₂) is a source of chlorine (Cl₂) and is primarily used for chlorination reactions. Thionyl chloride (SOCl₂) is typically used to convert carboxylic acids to acyl chlorides or alcohols to alkyl chlorides.[7] For the chlorination of an aromatic ring, sulfuryl chloride is the more appropriate reagent.[6]
References
- Aqueous chlorination of resorcinol - USGS Publications Warehouse. (1989).
- ICSC 1409 - THIONYL CHLORIDE. International Labour Organization.
- Sulfuryl chloride - Sciencemadness Wiki. (2023).
- Thionyl chloride - Sciencemadness Wiki. (2025).
- A study for chloroform formation in chlorination of resorcinol | Request PDF. ResearchGate. (n.d.).
- Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University. (2013).
- Disinfection by-product formation from the chlorination and chloramination of amines | Request PDF. ResearchGate. (n.d.).
- Thionyl Chloride | SOCl2 | CID 24386 - PubChem. National Institutes of Health. (n.d.).
- Recrystallization. Homi Bhabha Centre for Science Education. (n.d.).
- OPINION ON 4-Chlororesorcinol. European Commission. (2010).
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. (n.d.).
- Analytical methods for the monitoring of solid phase organic synthesis. PubMed. (2002).
- Tools for Purifying the Product. ResearchGate. (n.d.).
- Researchers Discover How Common Water Disinfection Process Can Create Toxins. Johns Hopkins University. (2025).
- Recrystallization with two solvents : r/Chempros. Reddit. (2019).
- Go-to recrystallization solvent mixtures : r/Chempros. Reddit. (2023).
- Refinement of 4,6-diaminoresorcinol by recrystallization in hydrochloric acid. ResearchGate. (n.d.).
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. ResearchGate. (n.d.).
- Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. National Institutes of Health. (n.d.).
- Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PubMed Central. (n.d.).
- Formation and Fate of Chlorination Byproducts in Desalination Systems. California State Water Resources Control Board. (n.d.).
- CN103172500A - Novel 2-chlororesorcinol preparation method. Google Patents. (n.d.).
- Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). PubMed Central. (2021).
- References for Biomonitoring Analytical Methods | NER. Centers for Disease Control and Prevention. (2024).
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- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 6. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drexel.edu [drexel.edu]
Technical Support Center: Optimizing Solvent Systems for 4,6-Dichlororesorcinol Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing solvent systems in reactions involving 4,6-Dichlororesorcinol. The following sections offer troubleshooting advice and frequently asked questions to address specific challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding solvent selection for reactions with this compound.
Q1: What are the key solubility characteristics of this compound?
A1: this compound is a solid with a melting point of 104-106 °C.[1][2] Its solubility is a critical factor in reaction optimization. It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2][3] It is also soluble in water.[1][2] For other organic solvents, experimental determination is often necessary, as its two hydroxyl groups and two chlorine atoms create a unique polarity profile.
Q2: How do the electronic properties of this compound influence solvent choice?
A2: The two chlorine atoms on the resorcinol ring are electron-withdrawing, which increases the acidity of the phenolic hydroxyl groups compared to unsubstituted resorcinol. This enhanced acidity can influence the choice of base and solvent system, particularly in reactions involving deprotonation of the hydroxyl groups. The electron-withdrawing nature of the chlorine atoms also deactivates the aromatic ring towards electrophilic substitution, potentially requiring more forcing reaction conditions and solvents that can facilitate such transformations.
Q3: What are the primary types of reactions performed with this compound, and how does reaction type dictate solvent selection?
A3: The most common reactions involving this compound are O-alkylation (like Williamson ether synthesis), electrophilic aromatic substitution (such as Vilsmeier-Haack formylation), and reactions involving the hydroxyl groups.
-
For O-alkylation (Williamson Ether Synthesis): Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred.[4] These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a more reactive, "naked" phenoxide nucleophile. Protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity.[5]
-
For Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack): The choice of solvent can be more flexible. In many cases, an excess of the amide used in the Vilsmeier reagent (e.g., DMF) can serve as the solvent.[6] Other non-protic solvents like chloroform, benzene, or dioxane can also be employed.[6] The key is to use a solvent that does not react with the highly electrophilic Vilsmeier reagent.
-
Reactions involving the hydroxyl groups (e.g., acylation): The choice of solvent will depend on the specific acylating agent and catalyst used. Aprotic solvents are generally favored to avoid side reactions with the solvent.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during reactions with this compound.
Issue 1: Low Yield or No Reaction in Williamson Ether Synthesis
Q: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am observing very low yields or no product formation. What are the likely causes and how can I troubleshoot this?
A: This is a common issue that can often be traced back to the base, solvent, or reaction temperature.
-
Inadequate Deprotonation: The pKa of the hydroxyl groups in this compound is influenced by the electron-withdrawing chlorine atoms. While a relatively weak base like potassium carbonate (K₂CO₃) is often sufficient, a stronger base such as sodium hydride (NaH) might be necessary to achieve complete deprotonation, especially if the alkyl halide is not very reactive.[4]
-
Incorrect Solvent Choice: As mentioned, polar aprotic solvents are ideal for O-alkylation.[4] Using a protic solvent like ethanol can significantly reduce the nucleophilicity of the resulting phenoxide through hydrogen bonding, hindering the reaction.[5] Switching to DMF or DMSO can dramatically improve yields.
-
Reaction Temperature: Williamson ether syntheses often require heating to proceed at a reasonable rate, typically in the range of 50-100 °C.[4] If the reaction is being run at room temperature, increasing the temperature may be necessary.
-
Side Reaction - C-alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[4] While O-alkylation is generally favored, C-alkylation can become a significant side reaction, especially with more reactive alkylating agents. Using polar aprotic solvents helps to favor O-alkylation.[4][7]
Issue 2: Formation of Multiple Products in Electrophilic Aromatic Substitution
Q: During an electrophilic aromatic substitution on this compound, I am observing the formation of multiple products, making purification difficult. How can I improve the selectivity of my reaction?
A: The directing effects of the substituents on the resorcinol ring can lead to a mixture of products. Optimizing the solvent and reaction conditions can enhance selectivity.
-
Solvent Polarity: The polarity of the solvent can influence the regioselectivity of electrophilic aromatic substitution. Experimenting with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) can help identify the optimal conditions for directing the incoming electrophile to the desired position.
-
Temperature Control: Electrophilic aromatic substitutions can be sensitive to temperature. Running the reaction at a lower temperature may increase the selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Choice of Lewis Acid (for Friedel-Crafts type reactions): The strength and steric bulk of the Lewis acid catalyst can influence the position of substitution. A bulkier Lewis acid may favor substitution at the less sterically hindered position.
Issue 3: Poor Solubility of this compound in the Reaction Medium
Q: My this compound is not fully dissolving in the chosen solvent, leading to a heterogeneous reaction mixture and inconsistent results. What can I do to improve solubility?
A: Addressing solubility issues is crucial for achieving reproducible results.
-
Solvent Screening: A systematic solvent screening is the most effective approach.[8][9][10] Create a small-scale experimental matrix to test the solubility of this compound in a variety of solvents with different polarities.
-
Use of a Co-solvent: If a single solvent does not provide adequate solubility, a co-solvent system can be employed. For example, adding a small amount of a highly polar aprotic solvent like DMF or DMSO to a less polar solvent can significantly enhance the solubility of this compound.
-
Elevated Temperature: Gently heating the solvent while adding the this compound can increase its solubility. However, be mindful of the thermal stability of your reactants and the desired reaction temperature.
Section 3: Experimental Protocols & Data Presentation
Protocol: Systematic Solvent Screening for a Generic Reaction
This protocol provides a general framework for screening solvents to optimize a reaction involving this compound.
-
Preparation: In a series of small reaction vials, weigh out an equal, small amount of this compound.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide). Add enough solvent to achieve the desired reaction concentration.
-
Solubility Assessment: Observe the solubility of this compound in each solvent at room temperature. Note any solvents where it is fully soluble, partially soluble, or insoluble.
-
Reagent Addition: Add the other reactants and any necessary catalysts or bases to each vial.
-
Reaction Monitoring: Stir all reactions at the desired temperature and monitor their progress over time using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Analysis: Compare the reaction outcomes (e.g., yield, selectivity, side product formation) for each solvent to identify the optimal system.
Data Summary: Solvent Properties for Consideration
The following table summarizes key properties of common laboratory solvents to aid in the selection process.
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Type | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | Aprotic | Good for less polar reactants. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic | Common for organometallic reactions. |
| Acetone | 21 | 56 | Aprotic | Good for Sₙ2 reactions. |
| Acetonitrile (MeCN) | 37.5 | 82 | Aprotic | Polar, good for a range of reactions. |
| Dimethylformamide (DMF) | 36.7 | 153 | Aprotic | Highly polar, excellent for Sₙ2 reactions.[11] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Aprotic | Very polar, can accelerate Sₙ2 reactions.[12] |
| Ethanol (EtOH) | 24.6 | 78 | Protic | Can interfere with nucleophiles. |
| Methanol (MeOH) | 32.7 | 65 | Protic | Similar to ethanol, can act as a nucleophile. |
Section 4: Visualizing Solvent Selection Logic
The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system for a this compound reaction.
Caption: Decision tree for solvent selection in this compound reactions.
References
- LookChem. This compound|137-19-9. [Link]
- ResearchGate. Screening of Suitable Solvents in Organic Synthesis.
- PubChem. 4-Chlororesorcinol. [Link]
- RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
- National Center for Biotechnology Information. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
- SciSpace. (Open Access) Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems (2018)
- ScienceDirect. Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. [Link]
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- JOCPR. Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. [Link]
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- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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- SFU Summit. Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol. [Link]
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Technical Support Center: Catalyst Selection and Optimization for 4,6-Dichlororesorcinol Synthesis
Welcome to the technical support center for the synthesis of 4,6-Dichlororesorcinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic protocols.
Introduction to this compound Synthesis
This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its preparation typically involves the electrophilic chlorination of resorcinol. However, the high reactivity of the resorcinol ring presents a significant challenge: controlling the selectivity of the chlorination to favor the desired 4,6-dichloro isomer over other chlorinated byproducts.[3] This guide will delve into the critical aspects of catalyst selection and reaction optimization to maximize yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound and Formation of Multiple Byproducts
Question: My reaction is producing a mixture of chlorinated resorcinols (e.g., 4-chlororesorcinol, 2,4-dichlororesorcinol, and 2,4,6-trichlororesorcinol) with a low yield of the desired this compound. How can I improve the selectivity?
Answer: This is a common challenge due to the activated nature of the resorcinol ring, which can lead to multiple chlorination events.[3] The key is to control the reaction kinetics and thermodynamics. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Chlorinating Agent:
-
Mild vs. Strong Chlorinating Agents: The choice of chlorinating agent is critical. Strong agents like chlorine gas can be aggressive and lead to over-chlorination. Consider using milder and more selective reagents.
-
Sulfuryl chloride (SO₂Cl₂): Often used for selective chlorination of activated aromatic compounds. It can offer better control compared to Cl₂.
-
N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that can provide good selectivity, especially when used with a suitable catalyst.
-
Sodium hypochlorite (NaOCl): While readily available, its reactivity is highly pH-dependent, which can complicate control.[3][4]
-
2. Optimize Reaction Temperature:
-
Lowering the Temperature: Electrophilic aromatic substitution is an exothermic process. Lowering the reaction temperature (e.g., to 0-5 °C) can decrease the reaction rate and improve selectivity by favoring the thermodynamically more stable product and reducing the likelihood of over-chlorination.
3. Control Stoichiometry and Addition Rate:
-
Precise Stoichiometry: Ensure you are using a precise stoichiometry of the chlorinating agent. A slight excess can lead to the formation of trichloro- and tetrachloro-resorcinols.[3] Start with a molar ratio of resorcinol to chlorinating agent of 1:2.
-
Slow Addition: Add the chlorinating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile, which favors mono- and di-substitution over poly-substitution.
4. The Role of the Solvent:
-
Solvent Polarity: The solvent can influence the reactivity of the chlorinating agent and the stability of the reaction intermediates.
-
Non-polar solvents (e.g., Dichloromethane, 1,2-Dichloroethane): These are often good choices for controlling reactivity.
-
Polar aprotic solvents (e.g., Acetonitrile): Can be used but may enhance the reactivity of the chlorinating agent.
-
Protic solvents (e.g., Acetic Acid): Can participate in the reaction and may lead to different product distributions.
-
5. Catalyst Selection and Screening:
-
Lewis Acid Catalysts: While often used to activate less reactive aromatics, in the case of the highly activated resorcinol, a strong Lewis acid can exacerbate over-chlorination. If a catalyst is necessary, consider milder options.
-
Heterogeneous Catalysts: These can offer advantages in terms of product separation and catalyst recycling. Zeolites or clays with tailored acidity could be explored for shape-selective chlorination.
Troubleshooting Workflow:
Sources
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- 2. scbt.com [scbt.com]
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- 4. researchgate.net [researchgate.net]
- 5. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Resorcinol Chlorination
Welcome to our dedicated technical support center for navigating the complexities of resorcinol chlorination. This resource is designed for researchers, scientists, and drug development professionals who are looking to control the formation of regioisomers in this critical synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments.
Understanding the Challenge: The Regiochemistry of Resorcinol Chlorination
Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic compound due to the presence of two powerful electron-donating hydroxyl groups. These groups direct electrophilic substitution to the ortho and para positions.[1][2] Consequently, the chlorination of resorcinol can lead to a mixture of products, primarily 2-chlororesorcinol, 4-chlororesorcinol, and dichlorinated species such as 4,6-dichlororesorcinol.[3] Controlling the regioselectivity to favor a single isomer is a common challenge that requires a nuanced understanding of the reaction mechanism and careful control of experimental parameters.
This guide will provide you with the expert insights and practical protocols needed to steer your reaction toward the desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the laboratory and offers actionable solutions based on established chemical principles.
Question 1: My reaction is producing a mixture of 2- and 4-chlororesorcinol. How can I improve the selectivity for 4-chlororesorcinol?
Answer:
Achieving high selectivity for 4-chlororesorcinol, the para isomer, is a common objective. The formation of the ortho isomer (2-chlororesorcinol) is often a competing pathway. Here’s how you can troubleshoot this issue:
Underlying Cause: The hydroxyl groups in resorcinol activate the 2, 4, and 6 positions for electrophilic attack. The distribution of isomers is influenced by both steric and electronic factors, which can be modulated by the choice of chlorinating agent, solvent, and reaction temperature.
Solutions:
-
Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is frequently used for the selective synthesis of 4-chlororesorcinol.[4][5] This reagent, particularly in a non-polar solvent like diethyl ether, tends to favor the sterically less hindered para position.[4][6]
-
Solvent Effects: The choice of solvent can significantly impact the regioisomeric ratio.
-
Non-polar solvents such as diethyl ether or benzene are often employed to enhance para-selectivity.[6]
-
Polar solvents can solvate the hydroxyl groups, potentially altering their directing ability and leading to different isomer distributions.
-
-
Temperature Control: Running the reaction at a controlled temperature is crucial. The slow, dropwise addition of sulfuryl chloride to a refluxing solution of resorcinol in diethyl ether is a reported method.[5][6] Maintaining a consistent temperature can help ensure reproducible results.
Experimental Protocol for Enhanced 4-Chlororesorcinol Selectivity:
Question 2: I am trying to synthesize 2-chlororesorcinol, but the yield is low and I'm getting other isomers. How can I favor the ortho product?
Answer:
Synthesizing 2-chlororesorcinol often requires a different strategy than that for the 4-chloro isomer. Here are some approaches to enhance the yield of the ortho product:
Underlying Cause: Directing the chlorination to the sterically more hindered ortho position (between the two hydroxyl groups) can be challenging. Specific reagent systems and reaction conditions are necessary to overcome the natural preference for para substitution.
Solutions:
-
Use of a Bulky Chlorinating Agent or Catalyst System: While not explicitly detailed for 2-chlororesorcinol in the provided context, a general strategy for ortho-selectivity in phenols involves using bulky reagents or catalysts that can direct the electrophile to the less accessible position through specific interactions.
-
Phase Transfer Catalysis: One reported method for preparing 2-chlororesorcinol involves the use of HCl gas with a phase transfer catalyst like tetrabutylammonium chloride.[7] This method can alter the reaction environment and favor the formation of the ortho isomer.
-
Alternative Synthetic Routes: A multi-step synthesis starting from 1,3-cyclohexanedione has been reported for the preparation of 2-chlororesorcinol.[8] This approach involves the chlorination of the dione followed by subsequent steps to yield the desired product.[8][9]
Experimental Protocol for 2-Chlororesorcinol Synthesis (Method 1):
Question 3: My reaction is producing a significant amount of dichlorinated products. How can I minimize over-chlorination?
Answer:
The high reactivity of resorcinol makes it susceptible to multiple chlorinations.[1] Minimizing the formation of di- and tri-chlorinated byproducts is key to achieving a good yield of the desired monochlorinated product.
Underlying Cause: Once the first chlorine atom is introduced, the ring remains highly activated, and a second electrophilic substitution can occur readily, leading to products like this compound.[10]
Solutions:
-
Control of Stoichiometry: Carefully control the molar ratio of the chlorinating agent to resorcinol. Use a slight sub-stoichiometric amount or a 1:1 molar ratio of the chlorinating agent.
-
Slow Reagent Addition: Add the chlorinating agent slowly and in a controlled manner to the resorcinol solution. This helps to maintain a low concentration of the electrophile in the reaction mixture, favoring monosubstitution.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can reduce the reaction rate and decrease the likelihood of multiple substitutions.
-
Monitoring the Reaction: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as a significant amount of the desired product has formed and before substantial amounts of dichlorinated products appear.
Table 1: Impact of Reaction Parameters on Product Distribution
| Parameter | To Increase Monochlorination | To Increase Dichlorination | Rationale |
| Chlorinating Agent Stoichiometry | ≤ 1 equivalent | > 1 equivalent | Limits the availability of the electrophile for a second substitution. |
| Rate of Addition | Slow, dropwise | Rapid addition | Maintains a low concentration of the chlorinating agent. |
| Temperature | Lower temperature | Higher temperature | Reduces the overall reaction rate and the rate of the second chlorination. |
| Reaction Time | Shorter, monitored | Longer | Minimizes the time for the second substitution to occur. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of resorcinol chlorination?
A1: The chlorination of resorcinol proceeds via an electrophilic aromatic substitution (EAS) mechanism.[11][12] The hydroxyl groups are strong activating groups that donate electron density into the benzene ring, making the ortho and para positions highly nucleophilic.[2] The electrophile (a chloronium ion or a polarized chlorine species) is then attacked by the electron-rich ring to form a resonance-stabilized carbocation intermediate (the sigma complex).[12] Subsequent loss of a proton restores the aromaticity of the ring, yielding the chlorinated resorcinol.
Q2: Which chlorinating agents are commonly used for resorcinol, and how do they differ?
A2: Several chlorinating agents can be used, each with its own characteristics:
-
Sulfuryl chloride (SO₂Cl₂): Often used for selective para-chlorination.[4][13] It is a convenient liquid reagent.
-
N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that is effective for chlorinating activated aromatic rings like phenols.[14][15] It can be used under mild conditions.[15]
-
Chlorine gas (Cl₂): A highly reactive and hazardous gas, its use requires specialized equipment and safety precautions.
-
Hypochlorous acid (HOCl) or its salts (e.g., NaOCl): Often used in aqueous media. The reaction can be complex, potentially leading to a variety of chlorinated intermediates and even ring-opening products under certain conditions.[3][16]
Q3: How can I effectively separate the different chlorinated isomers of resorcinol?
A3: The separation of regioisomers can be challenging due to their similar physical properties. Common laboratory techniques include:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.[5][6]
-
Crystallization: Exploiting differences in solubility and melting points can allow for the separation of isomers through careful crystallization from an appropriate solvent system.
-
Column Chromatography: This is a versatile technique for separating isomers on a laboratory scale.[7] The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.
Q4: Are there any safety precautions I should be aware of when performing resorcinol chlorination?
A4: Yes, several safety precautions are essential:
-
Handling of Reagents: Chlorinating agents like sulfuryl chloride and chlorine gas are corrosive and toxic.[17][18] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Quenching: Be cautious when quenching the reaction, especially with water, as some chlorinating agents can react violently.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
By understanding the principles of electrophilic aromatic substitution and carefully controlling the reaction parameters as outlined in this guide, you can significantly improve the regioselectivity of your resorcinol chlorination reactions and achieve higher yields of your desired product.
References
- PubChem. 4-Chlororesorcinol. [Link]
- ACS Publications. Monochloramination of Resorcinol: Mechanism and Kinetic Modeling. [Link]
- National Center for Biotechnology Information. Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). [Link]
- Google Patents.
- Google Patents.
- National Center for Biotechnology Information.
- ResearchGate.
- ResearchGate. A study for chloroform formation in chlorination of resorcinol | Request PDF. [Link]
- ResearchGate. Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. [Link]
- ACS Publications.
- Chemistry LibreTexts. 22.6: Electrophilic Substitution of Phenols. [Link]
- Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
- International Science Community Association. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]
- USGS Publications Warehouse.
- Google Patents.
- Chemistry LibreTexts. 15.
- Scientific Update.
- Market Publishers. Sulfuryl Chloride Uses & Applications: Impacting Various Industries. [Link]
- WordPress.
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- 8. CN103172500B - Novel 2-chlororesorcinol preparation method - Google Patents [patents.google.com]
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Technical Support Center: Isolating Pure 4,6-Dichlororesorcinol
Welcome to the technical support center for the synthesis and purification of 4,6-Dichlororesorcinol. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we move beyond simple protocols to address the nuanced challenges of experimental chemistry, providing troubleshooting advice and in-depth FAQs to ensure you can confidently isolate high-purity this compound. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your work-up procedures.
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems that can arise during the isolation of this compound following its synthesis.
Question 1: My crude product has oiled out or remains a viscous liquid after solvent evaporation. How can I induce solidification?
Answer: This is a common issue often caused by residual solvent or the presence of impurities that depress the compound's melting point (literature m.p. 104-106 °C)[1][2][3]. The goal is to remove these interfering substances and provide the necessary energy for crystal lattice formation.
Causality:
-
Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely and will keep the product in a semi-liquid state.
-
Impurities: Unreacted starting materials (e.g., 4-chlororesorcinol) or reaction byproducts can act as a "eutectic" mixture, lowering the overall melting point of the crude material.
Troubleshooting Protocol:
-
Ensure Complete Solvent Removal: Place the flask under a high-vacuum line for several hours. Gentle heating (e.g., 40-50 °C water bath) can aid in removing stubborn solvents, but be cautious of potential product sublimation.
-
Trituration: Add a small amount of a non-polar solvent in which this compound is insoluble (e.g., hexanes or cold diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This action creates nucleation sites for crystallization and helps wash away non-polar impurities.
-
Seeding: If you have a small crystal of pure this compound, add it to the oil. This "seed crystal" provides a template for crystal growth.
-
Cold Shock: Cooling the flask in an ice or dry ice/acetone bath can sometimes provide the thermodynamic push needed for crystallization, especially after scratching or seeding.
Caption: Standard liquid-liquid extraction workflow.
Question 2: Which solvent system is best for the final purification of this compound by recrystallization?
Answer: The ideal recrystallization solvent is one that dissolves the compound well when hot but poorly when cold. For this compound, which has moderate polarity due to its two hydroxyl groups, several options are viable. The compound is noted to be soluble in water. [1][3][4] Solvent Selection Strategy:
-
Single Solvent: Hot water is an excellent starting point due to its low cost, non-toxicity, and the compound's known solubility. [1]The key is to use the minimum amount of boiling water to fully dissolve the crude product.
-
Mixed Solvent System: If the product is too soluble in a hot solvent (like methanol or ethanol) for good recovery, or not soluble enough in hot water, a mixed solvent system is ideal. A common choice would be Ethanol/Water or Methanol/Water .
-
Procedure: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethanol). Then, slowly add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.
-
| Solvent System | Boiling Point (°C) | Rationale & Characteristics |
| Water | 100 °C | Excellent choice. Non-flammable, inexpensive. Good for polar compounds. May require a large volume if solubility is low. [1] |
| Ethanol/Water | 78-100 °C | Highly tunable. Dissolve in hot ethanol, add hot water to induce crystallization upon cooling. Allows for fine control over solubility. |
| Toluene | 111 °C | A less polar option. May be useful if the primary impurities are highly polar. Dissolves the compound when hot, less so when cold. |
Question 3: How can I definitively confirm the purity and structural identity of my final product?
Answer: A combination of analytical techniques should be used to provide orthogonal data confirming both the identity and purity of your isolated this compound.
-
Melting Point Analysis: This is a quick and powerful indicator of purity. A pure compound will have a sharp melting point that matches the literature value (104-106 °C). [2][3]A broad or depressed melting point range indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most definitive method for structural confirmation. For the symmetric this compound, you would expect to see two signals: one for the two equivalent aromatic protons and another for the two equivalent hydroxyl (-OH) protons.
-
¹³C NMR: This will confirm the carbon framework of the molecule.
-
-
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): A quick method to assess purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods provide quantitative purity data. Commercial standards for this compound are often specified with a purity of >96% or 97% by GC or HPLC. [2][4][5]
-
References
- This compound|137-19-9 - LookChem. (n.d.).
- Synthesis of Resorcinol Derivatives and their Effects on Melanin Production - MDPI. (n.d.).
- 1,2,3-Trichlorobenzene | C6H3Cl3 | CID 6895 - PubChem. (n.d.).
- 1,2,3-TRICHLOROBENZENE FOR SYNTHESIS - ChemBK. (n.d.).
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation - ResearchGate. (n.d.).
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation - Journal of Medicinal and Chemical Sciences. (2022, August 27).
- US4426332A - Preparation of resorcinol derivatives - Google Patents. (n.d.).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Study on the synthetic technology of 4,6-Diaminoresorcinol dichloride - ResearchGate. (n.d.).
- WO1995023130A1 - Preparation of 4,6-diaminoresorcinol through a bisazoarylresorcinol intermediate - Google Patents. (n.d.).
- OPINION ON 4-Chlororesorcinol - European Commission. (2010, March 23).
- Refinement of 4,6-diaminoresorcinol by recrystallization in hydrochloric acid - ResearchGate. (n.d.).
- dl-4,4',6,6'-TETRACHLORODIPHENIC ACID - Organic Syntheses Procedure. (n.d.).
- CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol - Google Patents. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Comparative Guide: 4,6-Dichlororesorcinol vs. 4-Chlororesorcinol as Dye Couplers in Enzymatic Assays
For researchers, scientists, and drug development professionals engaged in the development of sensitive and robust enzymatic assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), the choice of a chromogenic substrate is a critical decision that directly impacts assay performance. This guide provides an in-depth technical comparison of two resorcinol-based dye couplers: 4,6-Dichlororesorcinol and 4-Chlororesorcinol. While 4-Chlororesorcinol is a more commonly referenced coupler, this guide will also explore the potential advantages and characteristics of its dichlorinated counterpart, drawing upon established principles of organic chemistry and immunoassay development.
Introduction to Resorcinol-Based Dye Couplers
Resorcinol and its halogenated derivatives serve as excellent dye couplers in oxidative reactions catalyzed by enzymes like horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP oxidizes these phenolic compounds, which then couple with other molecules (or self-couple) to form colored products. The intensity of the color produced is proportional to the amount of enzyme activity, which, in an ELISA, is correlated with the concentration of the analyte of interest.
The choice of coupler can significantly influence key assay parameters such as sensitivity, signal-to-noise ratio, and the stability of the final colored product. Halogenation of the resorcinol ring can modulate the electronic properties of the molecule, thereby affecting its reactivity and the spectral properties of the resulting dye.
Head-to-Head Comparison: Physicochemical and Performance Characteristics
While direct, side-by-side experimental data comparing this compound and 4-Chlororesorcinol in an ELISA context is not extensively available in peer-reviewed literature, we can construct a comparative profile based on their known chemical properties and the established effects of halogen substitution on aromatic compounds.
| Property | 4-Chlororesorcinol | This compound | Scientific Rationale for Comparison |
| Molecular Formula | C₆H₅ClO₂ | C₆H₄Cl₂O₂ | The addition of a second chlorine atom increases the molecular weight. |
| Molecular Weight | 144.56 g/mol | 179.00 g/mol | A higher molecular weight may influence diffusion rates in solution. |
| Reactivity | Good reactivity in oxidative coupling.[1] | Potentially higher reactivity. | The two electron-withdrawing chlorine atoms on this compound are expected to make the aromatic ring more electron-deficient, potentially increasing its susceptibility to oxidative coupling. |
| λmax of Formed Dye | Dependent on the coupling partner. | Expected to be different from 4-Chlororesorcinol. | The additional chlorine atom will likely influence the electronic structure of the resulting dye, leading to a shift in the maximum absorbance wavelength (λmax). This may require optimization of the reading wavelength on a plate reader. |
| Molar Absorptivity (ε) | Moderate to high. | Potentially higher. | Halogen substitution can sometimes lead to an increase in the molar absorptivity of a dye, which would result in a stronger signal for the same amount of product. |
| Stability of Colored Product | Generally stable for spectrophotometric readings. | Potentially higher stability. | The increased halogenation may enhance the stability of the final dye product, leading to a more consistent signal over time. |
| Solubility | Soluble in alcohol.[2] | Slightly soluble in DMSO and Methanol.[3] | Differences in solubility may require adjustments to the substrate buffer composition to ensure the coupler remains in solution during the assay. |
The Underlying Chemistry: HRP-Mediated Oxidative Coupling
The enzymatic reaction that leads to color formation is a well-understood process. Horseradish peroxidase, in its resting state, contains a ferric (Fe³⁺) heme cofactor. The catalytic cycle is initiated by the binding of hydrogen peroxide.
In this cycle, the phenolic coupler (4-chlororesorcinol or this compound) acts as the reducing substrate (AH₂). It undergoes a one-electron oxidation to form a radical intermediate (AH•). These radicals then react with each other or other molecules in the reaction mixture to form a stable, colored dimeric or polymeric product. The specific structure of the final dye, and thus its color and spectral properties, will depend on the precise coupling mechanism.
Experimental Protocol: Comparative Evaluation in an ELISA Format
To empirically determine the optimal coupler for a specific ELISA, a direct comparison is essential. The following protocol outlines a general procedure for evaluating the performance of this compound and 4-Chlororesorcinol.
Objective: To compare the signal intensity, background noise, and kinetic profile of this compound and 4-Chlororesorcinol as chromogenic substrates for HRP in a direct ELISA format.
Materials:
-
96-well ELISA plates
-
Antigen for coating
-
HRP-conjugated primary antibody specific to the antigen
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Buffer (e.g., citrate-phosphate buffer, pH 5.0)
-
Hydrogen Peroxide (30% solution)
-
4-Chlororesorcinol
-
This compound
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Workflow:
Detailed Steps:
-
Antigen Coating: Coat the wells of a 96-well plate with the antigen of interest at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
HRP-Conjugated Antibody: Add the HRP-conjugated antibody, diluted in blocking buffer, to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Preparation:
-
4-Chlororesorcinol Solution: Prepare a stock solution of 4-chlororesorcinol in a suitable solvent (e.g., methanol). Immediately before use, dilute the stock solution into the substrate buffer to the desired final concentration (e.g., 0.1 - 1.0 mg/mL). Add hydrogen peroxide to a final concentration of ~0.01%.
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Immediately before use, dilute the stock solution into the substrate buffer to the desired final concentration. Add hydrogen peroxide to a final concentration of ~0.01%.
-
-
Color Development: Add 100 µL of the freshly prepared substrate solutions to the appropriate wells. Incubate at room temperature, protected from light. Monitor the color development.
-
Stopping the Reaction: Stop the enzymatic reaction by adding 50 µL of stop solution.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the optimal wavelength for each dye.
Discussion and Causality Behind Experimental Choices
-
Solvent for Stock Solutions: The choice of solvent for the stock solutions is critical due to the differing solubilities of the two compounds. It is essential to ensure complete dissolution before dilution into the aqueous substrate buffer to avoid precipitation.
-
Optimization of Substrate Concentration: The optimal concentration of the dye coupler may differ. A concentration curve should be run for each to determine the concentration that provides the best signal-to-noise ratio.
-
Kinetic Reading: For a more detailed comparison, the plate can be read kinetically (multiple readings over time) before adding the stop solution. This will provide information on the rate of the reaction for each substrate, which is a key performance indicator.
-
Wavelength Scan: To determine the optimal reading wavelength for the dyes formed from each coupler, a wavelength scan of the stopped reaction product should be performed.
Conclusion and Recommendations
The choice between this compound and 4-Chlororesorcinol as a dye coupler will depend on the specific requirements of the assay.
-
4-Chlororesorcinol is a reliable and well-documented choice for many applications. Its performance characteristics are generally predictable.
-
This compound , based on chemical principles, has the potential to offer enhanced performance in terms of reactivity and signal intensity due to the presence of a second chlorine atom. However, this is a theoretical advantage that must be confirmed experimentally. The potential for higher sensitivity makes it an intriguing candidate for assays requiring the detection of low-abundance analytes.
It is strongly recommended that researchers perform a direct comparative validation, as outlined in the experimental protocol, to determine the most suitable coupler for their specific assay system. This empirical approach will provide the most reliable data on which to base a decision, ensuring the development of a robust and sensitive immunoassay.
References
- European Commission, Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 4-Chlororesorcinol. [Link]
- Atul Ltd.
- LookChem. This compound. [Link]
- Al-Ghabsha, T. S., & Al-Sabawi, A. M. (2022). Spectrophotometric estimation of para-aminophenol via diazotization and coupling reaction with 4-chlororesorcinol -Application on paracetamol.
- Dunford, H. B. (2012). Mechanisms of horseradish peroxidase and α-chymotrypsin. *Physical Science & Biophysics Journal, 1(3), 1-13.
- Engvall, E., & Perlmann, P. (1971). Enzyme-linked immunosorbent assay (ELISA). Quantitative assay of immunoglobulin G. Immunochemistry, 8(9), 871–874.
Sources
A Comparative Guide to Resorcinol Derivatives in Enzyme Inhibition: Mechanisms, Potency, and Methodologies
For Immediate Release to the Scientific Community
An in-depth comparative analysis of resorcinol derivatives reveals their significant potential as potent enzyme inhibitors, with wide-ranging applications in therapeutics and dermocosmetics. This guide synthesizes key findings on their structure-activity relationships, inhibitory potency against crucial enzymes like tyrosinase, carbonic anhydrase, and aldose reductase, and provides detailed experimental protocols for researchers in drug development and related fields.
The unique chemical structure of resorcinol, characterized by a meta-dihydroxy moiety on a benzene ring, makes it a compelling scaffold for designing enzyme inhibitors. This arrangement is resistant to oxidation by enzymes like tyrosinase, a common issue with other phenolic inhibitors, while still allowing for crucial interactions with metallic ions in the enzyme's active site[1]. This guide will delve into the nuances of these interactions and the resulting inhibitory effects.
Tyrosinase Inhibition: A Focus on Hyperpigmentation
Tyrosinase is a key copper-containing enzyme in the melanogenesis pathway, responsible for catalyzing the initial steps of melanin production. Its inhibition is a primary strategy for treating hyperpigmentary disorders such as melasma. Resorcinol derivatives have emerged as some of the most potent tyrosinase inhibitors, outperforming traditional agents like kojic acid and hydroquinone[1][2].
The inhibitory potency of resorcinol derivatives against tyrosinase is highly dependent on their chemical structure. The 4-substituted resorcinol skeleton is a critical feature for potent tyrosinase inhibition[3][4].
-
Alkyl Chains: The addition of alkyl chains at the 4-position of the resorcinol ring significantly enhances inhibitory activity. For instance, 4-butylresorcinol (rucinol) and 4-hexylresorcinol are well-known potent inhibitors[5]. This is attributed to increased hydrophobicity, which facilitates better interaction with the enzyme's active site.
-
Thiazole Moiety: The incorporation of a thiazole ring to the resorcinol core has led to the development of highly potent and selective human tyrosinase inhibitors, such as Thiamidol[2][6]. The thiazole sulfur is believed to have a specific interaction with a conserved asparagine residue in the human tyrosinase active site, contributing to its superior inhibitory activity[6].
-
Cinnamic Acid and Chalcone Scaffolds: Integrating the 2,4-dihydroxyphenyl motif of resorcinol into cinnamic acid and chalcone derivatives has also yielded potent tyrosinase inhibitors[7].
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the IC50 values for various resorcinol derivatives against mushroom and human tyrosinase.
| Compound | Enzyme Source | IC50 Value (µM) | Inhibition Type | Reference |
| 4-Hexylresorcinol | Mushroom Tyrosinase | 0.15–0.56 | Competitive | [5] |
| 4-Hexylresorcinol | Human Tyrosinase | 21–131 | - | [5] |
| Thiamidol (a thiazolyl resorcinol) | Human Tyrosinase | 0.14 | - | [7] |
| Compound 3g (a DPPA derivative) | Mushroom Tyrosinase | Low nanomolar | - | [8][9] |
| Urolithin derivative 1h | Mushroom Tyrosinase | 4.14 ± 0.10 | Competitive | [3] |
| Kojic Acid (Reference) | Mushroom Tyrosinase | 48.62 ± 3.38 | - | [3] |
Note: IC50 values can vary between studies due to different experimental conditions. It is crucial to consider the enzyme source (e.g., mushroom vs. human) as inhibitor potency can differ significantly[7].
Resorcinol derivatives primarily act as competitive inhibitors of tyrosinase, meaning they bind to the active site of the enzyme and compete with the natural substrates, L-tyrosine and L-DOPA[3][4][8]. Molecular docking studies have shown that the hydroxyl groups of the resorcinol moiety are crucial for binding to the copper ions in the active site of tyrosinase[3].
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for a typical tyrosinase inhibition assay.
Detailed Protocol for Tyrosinase Inhibition Assay
This protocol is a generalized procedure and may require optimization for specific resorcinol derivatives and laboratory conditions.
-
Preparation of Reagents:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM solution of potassium phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000-2000 U/mL. Store on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in the phosphate buffer. Prepare this solution fresh before use.
-
Inhibitor Solutions: Prepare a stock solution of the resorcinol derivative in a suitable solvent (e.g., DMSO). Then, prepare a series of dilutions in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
20 µL of the resorcinol derivative solution (or buffer for the control, and solvent for the blank).
-
140 µL of phosphate buffer.
-
20 µL of the mushroom tyrosinase solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the derivative using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Carbonic Anhydrase and Aldose Reductase Inhibition: Expanding Therapeutic Horizons
Beyond tyrosinase, resorcinol derivatives have shown inhibitory activity against other clinically relevant enzymes.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[11]
Some resorcinol derivatives, such as 4-ethylresorcinol and 5-methylresorcinol, have been identified as competitive inhibitors of human carbonic anhydrase I (hCA I)[10]. Phenolic compounds, in general, are effective CA inhibitors in the low micromolar range[12].
Comparative Inhibitory Potency (IC50) against hCA I
| Compound | IC50 Value (µM) | Reference |
| 4-Ethylresorcinol | - | [10] |
| 5-Methylresorcinol | - | [10] |
Note: Specific IC50 values for 4-ethylresorcinol and 5-methylresorcinol against hCA-I were not explicitly stated in the provided search results, but their inhibitory effects were confirmed.
Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which becomes activated during hyperglycemia. By converting glucose to sorbitol, AR contributes to the development of diabetic complications. Therefore, AR inhibitors are being investigated for the prevention and treatment of these complications[13][14].
Several resorcinol derivatives have demonstrated effective inhibition of recombinant human aldose reductase[13][14].
Comparative Inhibitory Potency (IC50) against Aldose Reductase
| Compound | IC50 Value (µM) | Reference |
| 5-Pentylresorcinol | 9.90 | [13][14] |
| 4-Hexylresorcinol | 17.32 | [13][14] |
| 4-Ethylresorcinol | 19.25 | [13][14] |
| 2-Methylresorcinol | 28.87 | [13][14] |
| 5-Methylresorcinol | 43.31 | [13][14] |
| Resorcinol | 49.50 | [13][14] |
| 2,5-Dimethylresorcinol | 57.75 | [13][14] |
The data clearly indicates that the presence and length of an alkyl substituent on the resorcinol ring play a crucial role in determining the inhibitory potency against aldose reductase, with longer chains generally leading to stronger inhibition[13][14].
General Mechanism of Enzyme Inhibition by Resorcinol Derivatives
Caption: Generalized competitive inhibition mechanism of resorcinol derivatives.
Conclusion and Future Directions
Resorcinol derivatives represent a versatile and highly potent class of enzyme inhibitors with significant therapeutic and cosmetic potential. The 4-substituted resorcinols, in particular, have demonstrated exceptional inhibitory activity against tyrosinase, making them valuable agents for managing hyperpigmentation. Furthermore, their ability to inhibit other key enzymes like carbonic anhydrase and aldose reductase opens up avenues for their development as drugs for a range of diseases.
Future research should focus on:
-
Synthesizing novel resorcinol derivatives to further optimize potency and selectivity for specific enzyme targets.
-
Conducting comprehensive in vivo studies and clinical trials to validate the efficacy and safety of promising candidates.
-
Elucidating the precise molecular interactions between these inhibitors and their target enzymes through advanced techniques like X-ray crystallography.
The continued exploration of resorcinol derivatives holds great promise for the development of next-generation enzyme inhibitors with improved therapeutic profiles.
References
- ResearchGate. (n.d.). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors | Request PDF.
- MDPI. (2023). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds.
- Mann, T., et al. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. PubMed Central.
- Preprints.org. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors.
- MDPI. (2020). Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety.
- Bentham Science. (2022). Resorcinol Derivatives as Novel Aldose Reductase Inhibitors: In Silico and In Vitro Evaluation.
- Mann, T., et al. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. PubMed.
- Shimizu, K., et al. (2000). Inhibition of tyrosinase by flavonoids, stilbenes and related 4-substituted resorcinols: structure-activity investigations. PubMed.
- ResearchGate. (n.d.). Summary of tyrosinase inactivation by resorcinol derivatives a.
- Roulier, B., et al. (2017). Resorcinol-based hemiindigoid derivatives as human tyrosinase inhibitors and melanogenesis suppressors in human melanoma cells. Semantic Scholar.
- Bentham Science Publishers. (2022). Resorcinol Derivatives as Novel Aldose Reductase Inhibitors: In Silico and In Vitro Evaluation.
- ResearchGate. (n.d.). The interactions of 5-pentylresorcinol and urease.
- DergiPark. (2021). Effects of 4-Ethyl Resorcinol and 5-Methylresorcinol on Human Carbonic Anhydrase-I and Molecular Docking Study.
- MDPI. (2017). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors.
- ResearchGate. (n.d.). Presentation interactions of 4-Butylresorcinol with urease enzyme.
- Journal of Medicinal and Chemical Sciences. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation.
- PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
- Journal of Medicinal and Chemical Sciences. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation.
- PubMed. (n.d.). Resorcinol derivatives with α-glucosidase inhibitory activities from Syzygium samarangense.
- ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?.
- ResearchGate. (n.d.). Some of the critical carbonic anhydrase inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of tyrosinase by flavonoids, stilbenes and related 4-substituted resorcinols: structure-activity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Resorcinol Derivatives as Novel Aldose Reductase Inhibitors: In Silico and In Vitro Evaluation | Bentham Science [benthamscience.com]
- 14. benthamdirect.com [benthamdirect.com]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4,6-Dichlororesorcinol Analysis
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality; it is the bedrock of product quality and patient safety. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 4,6-Dichlororesorcinol. As a key intermediate in the synthesis of various pharmaceutical compounds and a potential process impurity, its accurate quantification is critical.[1][2]
This document eschews a simple checklist approach. Instead, it delves into the causality behind experimental design, grounding every protocol in the authoritative standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5] We will construct a robust validation plan, present a comparative analysis with an alternative technique, and provide the practical tools necessary for implementation in a regulated laboratory environment.
Part 1: The Primary Method: A Validated Reversed-Phase HPLC Assay
Method Design Rationale: Why RP-HPLC?
This compound (C₆H₄Cl₂O₂) is a polar phenolic compound, soluble in water and various organic solvents.[1][6] These characteristics make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical choice. The stationary phase, typically a nonpolar C18 silica-based material, effectively retains the analyte from a polar mobile phase. Elution is then controlled by modulating the mobile phase's organic content. Furthermore, the benzene ring in its structure acts as a chromophore, allowing for sensitive and specific detection using a UV-Vis spectrophotometer. An isocratic method, where the mobile phase composition remains constant, is preferred for its simplicity and robustness in a quality control setting.[7]
Proposed Chromatographic Conditions
The following conditions are proposed as a starting point for the analysis, based on established methods for resorcinol and related phenolic compounds.[7][8][9]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving small polar molecules. Provides a good balance of efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.8) (60:40 v/v) | Acetonitrile provides good peak shape for phenols. The acidic buffer suppresses the ionization of the phenolic hydroxyl groups, ensuring consistent retention and symmetrical peaks.[9] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, ensuring efficient separation within a reasonable runtime. |
| Detection | UV at 280 nm | Provides high sensitivity for the analyte based on its chromophore.[7][9] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 25°C | Maintained temperature ensures retention time reproducibility. |
The Validation Protocol: A Framework for Trustworthiness
Method validation demonstrates that an analytical procedure is fit for its intended purpose.[10] The following protocols are designed in accordance with the ICH Q2(R2) guideline, "Validation of Analytical Procedures."[3][11][12][13]
Specificity / Selectivity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. A lack of specificity can be compensated for by using a second, complementary procedure.[14] For this assay, we must prove that the HPLC signal at the retention time of this compound is due only to the analyte.
Experimental Protocol:
-
Prepare a solution of a placebo (all formulation components except the active ingredient).
-
Prepare a solution of this compound standard.
-
Prepare a spiked sample by adding a known amount of this compound to the placebo.
-
Inject all three solutions into the HPLC system.
-
Acceptance Criterion: The chromatogram of the placebo should show no significant peaks at the retention time of this compound. The peak in the spiked sample should be spectrally pure (if using a Diode Array Detector) and its retention time must match the standard.
Linearity & Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15][16]
Experimental Protocol:
-
Prepare a stock solution of this compound at a high concentration (e.g., 100 µg/mL).
-
Perform serial dilutions to create at least five concentration levels covering the expected working range (e.g., 80% to 120% of the target concentration).
-
Inject each concentration level in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Presentation & Acceptance Criteria:
| Parameter | Acceptance Criterion | Example Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | 11.8571 |
| Range | e.g., 10 - 70 µg/mL | 10.28 - 71.96 µg/mL[9] |
Accuracy
Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] It is typically determined by applying the method to a sample matrix spiked with a known amount of the analyte.
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation & Acceptance Criteria:
| Concentration Level | Acceptance Criterion (% Recovery) | Example Result (% Recovery) |
| Low (80%) | 98.0 - 102.0% | 99.5% |
| Medium (100%) | 98.0 - 102.0% | 100.2% |
| High (120%) | 98.0 - 102.0% | 101.1% |
Precision
Expertise & Experience: Precision is the measure of the random error of a method, expressed as the relative standard deviation (%RSD) of a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[15]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Data Presentation & Acceptance Criteria:
| Precision Level | Acceptance Criterion (%RSD) | Example Result (%RSD) |
| Repeatability | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare a series of dilute solutions of this compound.
-
Inject them to determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
Data Presentation & Acceptance Criteria:
| Parameter | Acceptance Criterion | Example Result |
| LOD (S/N Ratio) | ~ 3:1 | 2 µ g/sample [18] |
| LOQ (S/N Ratio) | ~ 10:1 | 12 µ g/sample [18] |
Robustness
Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[14][16] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.1 units)
-
-
Acceptance Criterion: The system suitability parameters (see below) should still be met, and the results should not significantly deviate from the nominal conditions.
System Suitability Testing (SST)
Authoritative Grounding: Before any validation or sample analysis, the chromatographic system must be shown to be suitable for the intended analysis. The USP General Chapter <621> on Chromatography provides the framework for these tests.[4][5][19][20][21]
Protocol: A standard solution is injected five times, and the following parameters are evaluated:
-
Tailing Factor (Asymmetry): Must be ≤ 2.0
-
Theoretical Plates (N): Must be ≥ 2000
-
%RSD of Peak Areas: Must be ≤ 2.0%
HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Part 2: Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the preferred method, Gas Chromatography (GC) represents a viable alternative for the analysis of phenolic compounds.[18][22] A typical GC method would involve derivatization of the polar hydroxyl groups to increase volatility, followed by separation on a capillary column and detection by a Flame Ionization Detector (FID).
Comparison of Analytical Workflows
Caption: Comparison of HPLC and GC analytical workflows.
Head-to-Head Performance Comparison
| Feature | HPLC-UV Method | GC-FID Method | Advantage |
| Specificity | High. Separation is based on polarity; UV detection is specific to chromophores. | Moderate. Derivatization can introduce side products. FID is a universal detector for organics, risking interference.[18] | HPLC |
| Sample Preparation | Simple dissolution in the mobile phase. | Requires an extra, often time-consuming, derivatization step. | HPLC |
| Analyte Suitability | Ideal for polar, non-volatile compounds. No risk of thermal degradation. | Requires volatile or semi-volatile compounds. Risk of degradation at high temperatures. | HPLC |
| Sensitivity (LOQ) | Typically in the low µg/mL to ng/mL range. | Can be very sensitive, but dependent on derivatization efficiency and detector. | Variable |
| Sample Throughput | High. Minimal sample prep allows for faster turnaround. | Lower. The derivatization step adds significant time per sample. | HPLC |
| Cost of Operation | Solvents (acetonitrile, methanol) can be costly. Columns have a finite lifetime. | Gases (Helium, Hydrogen) are generally cheaper. Columns are robust. Derivatization agents add cost. | GC |
| Robustness | Very robust for routine QC use. | Derivatization step can be a source of variability. | HPLC |
Expert Recommendation
For routine quality control of this compound in a pharmaceutical setting, the Reversed-Phase HPLC method is unequivocally superior . Its primary advantages are the simplicity and speed of sample preparation, high specificity, and overall robustness, which are paramount in a regulated environment. The elimination of the derivatization step not only increases sample throughput but also removes a significant source of potential analytical error.
Gas Chromatography could be considered a useful orthogonal technique for confirmatory analysis or for specialized investigations where an alternative separation mechanism is required, but it is not the recommended primary method for routine quantification.
Conclusion
This guide has detailed a comprehensive framework for the validation of an HPLC method for this compound, grounded in the principles of scientific integrity and regulatory compliance. By following the outlined protocols for specificity, linearity, accuracy, precision, and robustness, laboratories can establish a self-validating system that ensures trustworthy and reliable data. The comparative analysis further solidifies the choice of HPLC as the most efficient and robust technique for this application. The adoption of such a rigorously validated method is a critical step in ensuring the quality and safety of the final pharmaceutical product.
References
- Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL:[Link]
- Title: Q2(R2)
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
- Title: <621> Chromatography - US Pharmacopeia (USP) Source: US Pharmacopeia URL:[Link]
- Title: ICH and FDA Guidelines for Analytical Method Valid
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
- Title: Are You Sure You Understand USP <621>?
- Title: HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column Source: SIELC Technologies URL:[Link]
- Title: Steps for HPLC Method Valid
- Title: this compound|137-19-9 Source: LookChem URL:[Link]
- Title: Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique Source: PMC - NIH URL:[Link]
- Title: Analytical methods for resorcinol‐formaldehyde resins Source: ResearchG
- Title: Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formul
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: resorcinol 5701 | niosh Source: CDC URL:[Link]
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL:[Link]
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
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- 9. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Reactivity of 4,6-Dichlororesorcinol for Advanced Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of aromatic compounds, phenols serve as foundational building blocks for countless applications, from pharmaceuticals to advanced polymers. However, not all phenols are created equal. Their reactivity is a nuanced interplay of activating and deactivating groups appended to the aromatic core. This guide provides an in-depth comparison of 4,6-dichlororesorcinol against other common phenols, offering both mechanistic explanations and practical experimental data to inform your synthetic strategies.
The Duality of Structure: Understanding Reactivity in Substituted Phenols
The reactivity of a phenolic compound, particularly in electrophilic aromatic substitution, is dictated by the electron density of the benzene ring. Substituents can either donate or withdraw electron density, fundamentally altering the speed and orientation of reactions.
-
The Activating Power of Hydroxyl Groups: The hydroxyl (-OH) group of phenol is a potent activating group.[1][2] Through the mesomeric effect (+M), a lone pair of electrons from the oxygen atom is delocalized into the aromatic π-system. This enriches the electron density of the ring, especially at the ortho and para positions, making it significantly more susceptible to attack by electrophiles than benzene itself.[2][3]
-
Resorcinol: A Case of Amplified Activation: In resorcinol (1,3-dihydroxybenzene), two hydroxyl groups work in concert. Their meta-positioning means their activating effects converge on the carbon atoms at positions 2, 4, and 6, making these sites exceptionally electron-rich. This renders resorcinol one of the most reactive simple phenols, readily undergoing reactions under mild conditions.[4][5][6] Theoretical studies and experimental data confirm that resorcinol's condensation with formaldehyde, a key step in resin formation, occurs at a much lower energy barrier than that of phenol, highlighting its superior nucleophilicity.[4][7]
-
The Halogen Conundrum: Chlorine atoms introduce a competing dynamic. They exhibit a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which pulls electron density away from the ring and deactivates it towards electrophilic attack.[8] Simultaneously, they exert a weaker, electron-donating mesomeric effect (+M) , directing incoming electrophiles to the ortho and para positions.[8] In most chlorophenols, the deactivating inductive effect dominates, making them less reactive than phenol.
-
This compound: A Tale of Two Effects: this compound presents a fascinating case where the powerful activating influence of two hydroxyl groups is tempered by the deactivating inductive effect of two chlorine atoms. The molecule's reactivity is thus a finely balanced outcome of these opposing electronic forces. The primary sites for electrophilic attack are the remaining C-H bonds at positions 2 and 5.
Caption: Electronic influences on the this compound ring.
Comparative Reactivity: Experimental Insights
To quantify these theoretical differences, we can compare the performance of this compound against other phenols in key reaction classes.
A. Electrophilic Aromatic Substitution: The Bromination Test
A classic benchmark for phenol reactivity is the reaction with aqueous bromine. The speed of bromine decolorization and the formation of a precipitate provide a clear, qualitative measure of the ring's activation level.
| Compound | Reaction with Aqueous Bromine (Room Temp.) | Relative Reactivity |
| Phenol | Instant decolorization and formation of a white precipitate (2,4,6-tribromophenol).[1][3] | High |
| Resorcinol | Extremely rapid, often violent reaction with instant decolorization and precipitation. | Very High |
| 4-Chlorophenol | Slower reaction than phenol, requires time or warming to go to completion. | Moderate |
| This compound | Rapid decolorization, but noticeably slower than resorcinol. Forms a precipitate of 2-bromo-4,6-dichlororesorcinol. | High, but less than Resorcinol |
Causality: The results align perfectly with our electronic principles. Resorcinol's dual-OH activation makes it the most reactive. The single chlorine in 4-chlorophenol deactivates the ring, slowing the reaction. This compound, while deactivated by two chlorines, retains a high level of reactivity due to the powerful activation from its two hydroxyl groups, placing it between resorcinol and simple chlorophenols.
B. Acidity and pKa: The Stability of the Phenoxide Ion
The acidity of a phenol is determined by the stability of the negative charge on the corresponding phenoxide anion after deprotonation. Electron-withdrawing groups stabilize this anion through the inductive effect, thereby increasing acidity (i.e., lowering the pKa).
| Compound | Approximate pKa | Relative Acidity |
| Phenol | 9.95 | Baseline |
| Resorcinol | 9.15 | More acidic than Phenol |
| 4-Chlorophenol | 9.38 | More acidic than Phenol |
| This compound | 7.55 (Predicted)[9] | Significantly more acidic |
Causality: The presence of two strongly electron-withdrawing chlorine atoms in this compound provides significant stabilization for the phenoxide ion. This, combined with the inductive pull from the second hydroxyl group, makes it a markedly stronger acid than both phenol and resorcinol. This enhanced acidity is a critical parameter in designing base-catalyzed reactions, as it dictates the ease of phenoxide formation.
C. Oxidation Reactions
Phenols are susceptible to oxidation, often leading to quinone-type structures or ring-cleavage products.[8][10] The ease of oxidation is generally hindered by electron-withdrawing groups.
-
Resorcinol and Phenol are readily oxidized.
-
Chlorinated Phenols exhibit more complex behavior. While the electron-withdrawing nature of chlorine generally hinders oxidation, the substitution pattern heavily influences the reaction pathway and product distribution, especially in advanced oxidation processes used in environmental remediation.[8][10] Studies on the oxidation of various chlorophenols show that an increasing number of chlorine substituents generally hinders the degradation process.[8] Therefore, this compound is expected to be more resistant to oxidation than unsubstituted resorcinol.
Experimental Protocols for Comparative Analysis
To validate these comparisons in your own laboratory setting, the following self-validating protocols can be employed.
Protocol 1: Qualitative Comparison of Electrophilic Bromination Rates
This experiment provides a direct visual comparison of reactivity towards an electrophile.
Objective: To establish a qualitative reactivity series for different phenols.
Materials:
-
Phenol (1% w/v in ethanol/water)
-
Resorcinol (1% w/v in ethanol/water)
-
4-Chlorophenol (1% w/v in ethanol/water)
-
This compound (1% w/v in ethanol/water)
-
Bromine water (saturated solution)
-
Test tubes and rack
-
Droppers
Procedure:
-
Preparation: Label four test tubes and add 2 mL of each respective phenol solution.
-
Reaction Initiation: To each test tube, add bromine water dropwise, shaking gently after each drop.
-
Observation: Carefully observe the rate at which the orange-brown color of the bromine disappears. Note the number of drops required for the color to persist and observe the formation of any precipitate.
-
Analysis: The faster the decolorization, the more reactive the phenol. A reactivity series can be established based on these visual cues.
Caption: Workflow for the comparative bromination experiment.
Conclusion and Strategic Implications
This compound is not merely another substituted phenol; it is a molecule with a distinct and predictable reactivity profile.
-
Summary of Reactivity: It is a highly activated system due to its two hydroxyl groups, making it far more reactive in electrophilic substitutions than simple chlorophenols. However, the deactivating effect of the two chlorine atoms makes it more controlled and less reactive than the parent resorcinol. Furthermore, its acidity is significantly enhanced, facilitating reactions that require the formation of a phenoxide intermediate.
-
Strategic Application: For the drug development professional, this unique reactivity profile allows for selective functionalization. The high activation permits reactions under milder conditions than those required for other chloroarenes, while the chlorine atoms provide handles for subsequent nucleophilic substitution or cross-coupling reactions under more forcing conditions. Understanding this balance is key to leveraging this compound as a versatile intermediate in complex molecular architecture.
References
- Reckhow, D. A., & Singer, P. C. (Year). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology.
- Schmidt, W., et al. (2023). Reaction Mechanisms of Chlorine Dioxide with Phenolic Compounds: Influence of Different Substituents on Stoichiometric Ratios and Intrinsic Formation of Free Available Chlorine. ACS Publications.
- Schmidt, W., et al. (2023). Reaction Mechanisms of Chlorine Dioxide with Phenolic Compounds: Influence of Different Substituents on Stoichiometric Ratios and Intrinsic Formation of Free Available Chlorine. ResearchGate.
- Schmidt, W., et al. (2023). Reaction Mechanisms of Chlorine Dioxide with Phenolic Compounds─Influence of Different Substituents on Stoichiometric Ratios and Intrinsic Formation of Free Available Chlorine. PubMed.
- He, G., & Riedl, B. (2017). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. PMC - NIH.
- Buthelezi, S. P., et al. (2026). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. MDPI.
- Various Authors. (n.d.). resorcinol series phenols: Topics. Science.gov.
- Is resorcinol a phenol? (2020). Quora.
- ring reactions of phenol. (n.d.). Chemguide.
- Reactions of Phenol. (2024). Save My Exams.
- How Does Phenol React With Other Chemicals? (2025). Chemistry For Everyone - YouTube.
- Phenol Resorcinol Formaldehyde Resin: Properties. (2024). chembroad.
- Comparison of phenol and resorcinol molecules. (n.d.). ResearchGate.
- This compound|137-19-9. (n.d.). LookChem.
- Other Reactions of Phenol. (2023). Chemistry LibreTexts.
- Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts.
- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry.
- Organic Chem Review: Product of Electrophilic Aromatic Substitution Reaction. (2019). Kaplan MCAT Prep - YouTube.
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- 10. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chromogenic Substrate Performance in Immunoassays
For fellow researchers, scientists, and professionals in drug development, the selection of a chromogenic substrate is a pivotal decision in the architecture of a robust and sensitive immunoassay. This choice is not merely about generating a colorimetric signal; it is about defining the limits of detection, the dynamic range, and the overall reliability of your assay.
This guide provides an in-depth comparison of the most prevalent chromogenic substrates used in enzyme-linked immunosorbent assays (ELISAs) and other immunodetection methods. We will delve into the performance characteristics of the "gold standard" substrates for Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP). Furthermore, we will conduct an investigative analysis of 4,6-Dichlororesorcinol, a compound specified in our topic of inquiry, to clarify its role and potential within this context based on available scientific literature.
Section 1: The Workhorses of HRP-Based Detection: TMB, OPD, and ABTS
Horseradish Peroxidase (HRP) is a staple enzyme conjugate due to its stability, high turnover rate, and cost-effectiveness. The performance of an HRP-based assay is critically dependent on the substrate chosen to react with it. The three most common choices are 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
Mechanism of Action: The Chemistry of Color
The fundamental principle involves the HRP-catalyzed oxidation of the substrate by hydrogen peroxide (H₂O₂), resulting in a colored product that can be quantified spectrophotometrically.
Caption: General HRP enzymatic reaction pathway.
Each substrate, however, follows a slightly different path to its final colored state, influencing the assay's characteristics.
-
TMB: This substrate is oxidized to a blue-colored cation radical. In endpoint assays, the addition of an acid stop solution (e.g., sulfuric acid) converts this to a more stable, yellow-colored diimine, which also significantly enhances the signal intensity.[1][2][3]
-
OPD: HRP catalyzes the oxidation of OPD to 2,3-diaminophenazine, a water-soluble product with a distinct yellow-orange color.[4]
-
ABTS: ABTS is oxidized to a stable, water-soluble, green-colored cation radical.[1][4]
Head-to-Head Performance Comparison
The choice between these substrates involves a trade-off between sensitivity, safety, and procedural requirements.
| Feature | TMB (3,3',5,5'-Tetramethylbenzidine) | OPD (o-Phenylenediamine) | ABTS (2,2'-azino-bis...) |
| Sensitivity | Highest [3][5] | High[4] | Moderate[1][4] |
| Reaction Speed | Fast[1] | Moderate | Slow[1] |
| Color (No Stop Solution) | Blue | Yellow-Orange | Green |
| Wavelength (No Stop) | ~370 nm or 652 nm[6][7] | ~450 nm | ~410 nm or 650 nm[6][7] |
| Color (With Stop Solution) | Yellow | Orange (intensified) | Green (no significant change) |
| Wavelength (Stopped) | 450 nm [7][8] | 490 nm[3] | 410 nm |
| Key Advantage | High signal-to-noise ratio; non-carcinogenic.[9] | Cost-effective.[8] | Wide dynamic range; stable soluble end product.[8] |
| Key Disadvantage | Higher background if not optimized.[1] | Potential mutagen; light-sensitive.[8][9] | Lower sensitivity.[1][4] |
Expert Insight: The superior sensitivity of TMB makes it the substrate of choice for detecting low-abundance analytes.[2][5] However, for assays with high antigen concentrations, the slower reaction kinetics of ABTS can be advantageous, preventing rapid signal saturation and widening the usable dynamic range of the assay.[1][2] OPD remains a viable option when cost is a primary driver, but appropriate safety precautions are essential due to its potential mutagenicity.[8][9]
Section 2: The Standard for Alkaline Phosphatase Detection: PNPP
While HRP dominates many applications, Alkaline Phosphatase (AP) is another widely used enzyme conjugate, particularly in scenarios where endogenous peroxidase activity in the sample could cause background issues.
Mechanism and Performance of p-NPP
The most common chromogenic substrate for AP is p-Nitrophenyl Phosphate (PNPP). The mechanism is a straightforward enzymatic hydrolysis.
Caption: Enzymatic hydrolysis of p-NPP by Alkaline Phosphatase.
AP cleaves the phosphate group from the colorless p-NPP, yielding p-Nitrophenol, a soluble product that is yellow in color and can be measured at 405 nm.[4][7]
| Feature | p-Nitrophenyl Phosphate (p-NPP) |
| Enzyme | Alkaline Phosphatase (AP) |
| Detection Limit | ~100 ng/mL[4] |
| Reaction Product | Soluble |
| Color | Yellow |
| Wavelength | 405 nm[7] |
| Key Advantage | Reliable, simple, and widely used for AP detection. |
| Key Disadvantage | Generally less sensitive than HRP/TMB systems. |
Another common AP substrate system is a combination of 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) and Nitro-blue tetrazolium chloride (NBT). AP dephosphorylates BCIP, and the resulting product reduces NBT to form an insoluble, dark purple precipitate.[7][10] This system is ideal for membrane-based assays like Western blotting and immunohistochemistry due to the insoluble product.[6]
Section 3: An Investigative Look at this compound
A comprehensive literature search reveals that This compound is not a recognized or commercially available standalone chromogenic substrate for HRP or AP in standard immunoassay formats. Its primary applications are as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and polymers.
However, the chemical family to which it belongs—chlorinated phenols and resorcinol derivatives—does interact with peroxidases, making an investigation into its potential worthwhile.
-
HRP Can Oxidize Chlorinated Phenols: HRP is known to catalyze the oxidation of other structurally related compounds, such as 2,4,6-trichlorophenol and 2,6-dichlorophenol.[7] These reactions typically form colored dimers or benzoquinones. This suggests a theoretical possibility that HRP could oxidize this compound to produce a colorimetric signal. However, without experimental data, the efficiency, stability, and sensitivity of such a reaction are unknown.
-
Inhibition of Other Peroxidases: Research has shown that resorcinol derivatives can act as suicide inhibitors for thyroid peroxidase and lactoperoxidase.[8] Critically, that same research demonstrated that HRP activity was unaffected, suggesting a different interaction mechanism.[8] This is an important distinction for anyone considering experimenting with this compound.
-
Use in Coupled Reactions: Unsubstituted resorcinol has been used in a chromogenic system for HRP, but only when coupled with another reagent, 4-Aminoantipyrine (4-AAP). In this system, HRP-mediated oxidation leads to the formation of a colored product derived from both molecules. This indicates that resorcinol can be part of a color-generating reaction but does not act as a complete chromogen on its own in this context.
Part 4: Experimental Protocols for Substrate Comparison
To ensure the trustworthiness of your substrate selection, a self-validating comparative experiment is essential. Here is a standardized protocol for comparing HRP substrates in a direct ELISA format.
Caption: Experimental workflow for comparing HRP chromogenic substrates.
Detailed Methodology: Direct ELISA for HRP Substrate Comparison
-
Antigen Coating: Coat a 96-well microplate with 100 µL/well of your target antigen (e.g., 1 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature (RT).
-
Primary Antibody: Wash the plate three times. Add 100 µL/well of the primary antibody diluted in Blocking Buffer. Create a serial dilution across the plate to test a range of concentrations. Incubate for 2 hours at RT.
-
Secondary Antibody: Wash the plate three times. Add 100 µL/well of an HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 1 hour at RT.
-
Substrate Comparison:
-
Wash the plate five times to ensure removal of all unbound conjugate.
-
Divide the plate into sections for each substrate (TMB, OPD, ABTS).
-
Prepare each substrate according to the manufacturer's instructions immediately before use.
-
Add 100 µL of the respective substrate solution to the appropriate wells.
-
-
Signal Development & Reading:
-
Incubate the plate in the dark at RT.
-
For a kinetic assay, read the plate at multiple time points (e.g., every 5 minutes for 30 minutes) at the appropriate "non-stopped" wavelength for each substrate.[3]
-
For an endpoint assay, allow the color to develop for a fixed time (e.g., 15-30 minutes). Stop the reaction by adding 100 µL of the appropriate stop solution (e.g., 2M H₂SO₄ for TMB and OPD; 1% SDS for ABTS).[3][8]
-
Read the absorbance at the "stopped" wavelength within 30 minutes.[8]
-
-
Data Analysis: Plot the absorbance values against the antigen/antibody concentration for each substrate. Compare the signal-to-noise ratio, the slope of the linear range (sensitivity), and the maximum signal obtained.
This self-validating protocol allows you to directly observe the performance characteristics of each substrate within the specific context of your own assay, providing empirical data to support the optimal choice for your research needs.
References
- G-Biosciences. (2016, June 29).
- Supriya B S, et al. (2023). Spectrophotometric Assay based on Horseradish Peroxidase-Catalysed Hydrogen Peroxide using Amino Antipyrine and Resorcinol as Chromogenic Reagents for Sensitive Detection of Peroxidase in Plant Extracts.
- Laurenti, E., et al. (2001). Oxidative 4-dechlorination of 2,4,6-trichlorophenol catalyzed by horseradish peroxidase. PubMed. [Link]
- Divi, R. L., & Doerge, D. R. (1994).
- Biomatik. (2021, July 21).
- MySkinRecipes. This compound. [Link]
- Bio-Rad.
- ResearchGate. (2025). A comparison of chromogenic substrates for horseradish peroxidase as a label in steroid immunoassay. [Link]
- Rockland Immunochemicals Inc. (2024, February 8).
- Garlapati, V. K., et al. (2000). Enzymatic degradation of 2,6-dichlorophenol by horseradish peroxidase: UV-visible and mass spectrometry characterization of the reaction products. PubMed. [Link]
- ResearchGate. (2014, October 2).
- SeraCare.
Sources
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- 4. Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic degradation of 2,6-dichlorophenol by horseradish peroxidase: UV-visible and mass spectrometry characterization of the reaction products [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-based inactivation of lactoperoxidase and thyroid peroxidase by resorcinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. This compound [myskinrecipes.com]
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- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Investigating Cross-Reactivity of 4,6-Dichlororesorcinol in Common Assay Platforms
For researchers, scientists, and drug development professionals, the integrity of assay data is paramount. The discovery of promising lead compounds can be quickly derailed by unforeseen off-target effects and assay interference. One such class of compounds that warrants careful scrutiny is phenolic compounds, notorious for their potential to produce false-positive or false-negative results.[1][2][3] This guide provides an in-depth, technical comparison of potential cross-reactivity of 4,6-Dichlororesorcinol, a halogenated phenolic compound, in commonly used assay formats. We will explore the underlying mechanisms of interference and provide a framework for designing and executing robust cross-reactivity studies.
The Enigmatic Nature of this compound: A Double-Edged Sword
This compound (4,6-DCR) is a chlorinated derivative of resorcinol.[4][5][6] Its chemical structure, characterized by a benzene ring with two hydroxyl groups and two chlorine atoms, bestows upon it a unique combination of properties. The phenolic hydroxyl groups make it a potential hydrogen bond donor and acceptor, and also susceptible to oxidation. The chlorine atoms enhance its electrophilicity and potential for reactivity.[7] While these features may be desirable in certain therapeutic or industrial applications, they also raise red flags for potential assay interference.
Phenolic compounds, as a class, are known to interfere in biological assays through several mechanisms[1][3]:
-
Aggregation: At higher concentrations, some phenolic compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[1]
-
Redox Activity: The phenolic hydroxyl groups can be easily oxidized, leading to interference in assays that rely on redox reactions, such as those employing horseradish peroxidase (HRP).[8][9]
-
Protein Binding: Phenolic compounds can bind non-specifically to proteins, including enzymes and antibodies, altering their conformation and function.[10]
-
Structural Similarity: If 4,6-DCR shares structural motifs with the target analyte of an immunoassay, it may be recognized by the assay antibodies, leading to a false-positive signal.[11][12][13]
This guide will focus on two of the most common and critical assay platforms in drug discovery and diagnostics: Enzyme-Linked Immunosorbent Assays (ELISAs) and enzyme activity assays, particularly those utilizing HRP.
Visualizing the Experimental Approach
To systematically investigate the cross-reactivity of this compound, a multi-pronged approach is necessary. The following workflow outlines the key stages of a comprehensive study.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Part 1: Immunoassay Cross-Reactivity Studies
Immunoassays are a cornerstone of diagnostics and bioanalysis, relying on the specific binding of antibodies to their target antigens.[11][13] Cross-reactivity occurs when a substance other than the intended analyte is recognized by the assay antibodies, leading to inaccurate quantification.[12][14][15] Given the structural features of 4,6-DCR, it is prudent to evaluate its potential to cross-react in a representative immunoassay format.
Experimental Design: A Comparative Approach
To assess the cross-reactivity of 4,6-DCR, we will utilize a competitive ELISA format. This design is highly sensitive to the presence of cross-reacting substances. As a point of comparison, we will include Resorcinol (the parent compound without chlorine atoms) and 2,4-Dichlorophenol (a structural isomer with a single hydroxyl group).
Hypothetical Target Analyte: For the purpose of this guide, we will consider a hypothetical competitive ELISA for the quantification of a small molecule "Analyte X," which shares a substituted phenolic ring as a core structural feature.
Step-by-Step Protocol: Competitive ELISA
-
Coating: A 96-well microplate is coated with a conjugate of Analyte X linked to a carrier protein (e.g., BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of anti-Analyte X antibody is pre-incubated with varying concentrations of 4,6-DCR, Resorcinol, 2,4-Dichlorophenol, or the Analyte X standard.
-
Incubation: The pre-incubated mixtures are added to the coated and blocked microplate. The free antibody (not bound to the test compound or standard) will bind to the immobilized Analyte X conjugate.
-
Detection: A secondary antibody conjugated to HRP, which recognizes the primary antibody, is added.
-
Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte or cross-reacting compound in the sample.
Data Presentation and Interpretation
The results of the competitive ELISA can be presented as a dose-response curve, plotting the percentage of antibody binding against the logarithm of the compound concentration. From these curves, the IC50 value (the concentration of a compound that inhibits 50% of antibody binding) can be determined.
Table 1: Hypothetical Cross-Reactivity Data for this compound and Analogs in a Competitive ELISA for Analyte X
| Compound | IC50 (µM) | % Cross-Reactivity* |
| Analyte X (Standard) | 0.1 | 100 |
| This compound | 15 | 0.67 |
| Resorcinol | > 100 | < 0.1 |
| 2,4-Dichlorophenol | 50 | 0.2 |
% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100
Interpretation: In this hypothetical scenario, this compound exhibits a low but measurable level of cross-reactivity. The presence of both the resorcinol backbone and the chlorine atoms appears to contribute to this, as Resorcinol alone shows negligible cross-reactivity. While the cross-reactivity is relatively low, it is important to consider the potential for high concentrations of 4,6-DCR in a sample to generate a false-positive signal.
Part 2: Enzyme Assay Interference Studies
Enzyme assays are fundamental to understanding biological pathways and for high-throughput screening of potential drug candidates. Horseradish peroxidase (HRP) is a widely used enzyme in many assay formats, including ELISAs and Western blotting, due to its ability to catalyze the oxidation of various substrates in the presence of hydrogen peroxide, resulting in a detectable signal.[9][16][17] However, phenolic compounds can interfere with HRP-based assays.[8]
Mechanism of Interference
The interference of phenolic compounds in HRP-based assays can occur through two primary mechanisms:
-
Direct Inhibition of HRP: The compound may bind to the active site of HRP or an allosteric site, preventing the substrate from binding and being converted to product.[18]
-
Redox Cycling: The phenolic compound itself can act as a substrate for HRP, competing with the intended chromogenic substrate and leading to an altered signal.[9][19]
Experimental Design: Assessing HRP Inhibition
To investigate the potential of 4,6-DCR to interfere with HRP activity, a direct enzyme activity assay will be performed. Again, Resorcinol and 2,4-Dichlorophenol will be included for comparison.
Step-by-Step Protocol: HRP Activity Assay
-
Reaction Mixture Preparation: A reaction mixture containing a fixed concentration of HRP and its chromogenic substrate (e.g., ABTS) in a suitable buffer is prepared.
-
Compound Addition: Varying concentrations of 4,6-DCR, Resorcinol, or 2,4-Dichlorophenol are added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of a fixed concentration of hydrogen peroxide.
-
Kinetic Measurement: The change in absorbance over time is monitored using a microplate reader at the appropriate wavelength for the oxidized substrate. The rate of the reaction is proportional to the HRP activity.
Data Presentation and Interpretation
The rate of the enzymatic reaction is calculated for each concentration of the test compounds. The percentage of HRP inhibition is then determined relative to a control reaction with no inhibitor.
Table 2: Hypothetical HRP Inhibition Data for this compound and Analogs
| Compound | IC50 (µM) |
| This compound | 25 |
| Resorcinol | 80 |
| 2,4-Dichlorophenol | 45 |
Interpretation: The hypothetical data suggests that this compound is a moderate inhibitor of HRP activity. Its inhibitory potential is greater than that of both Resorcinol and 2,4-Dichlorophenol, indicating that the combination of the resorcinol structure and dichlorination enhances its interaction with HRP. This finding has significant implications for any assay that utilizes an HRP-based detection system, as the presence of 4,6-DCR could lead to a falsely low signal.
Mitigating and Understanding Cross-Reactivity
When cross-reactivity or interference is identified, several strategies can be employed:
-
Sample Dilution: If the concentration of the interfering substance is known, diluting the sample may reduce its effect to a negligible level.
-
Alternative Assay Formats: Utilizing an assay with a different detection principle (e.g., fluorescence resonance energy transfer instead of an HRP-based readout) can circumvent the interference.
-
Confirmation with an Orthogonal Method: Confirmation of results with a different analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), which separates compounds based on their physicochemical properties before detection, can provide definitive data.[20][21][22]
Visualizing the Cross-Reactivity Landscape
The following diagram illustrates the potential points of interference for this compound in the two assay types discussed.
Caption: Potential interference points of this compound in immunoassays and enzyme assays.
Conclusion
References
- Dahlin, J. L., Walters, M. A., & Baell, J. B. (2014). The trouble with PAINS. Nature Chemical Biology, 10(12), 979-980. [Link]
- Everette, J. D., Bryant, Q. M., Green, A. M., Abbey, Y. A., Wangila, G. W., & Walker, R. B. (2010). Thorough study of reactivity of various compound classes toward the Folin-Ciocalteu reagent. Journal of Agricultural and Food Chemistry, 58(14), 8139-8144. [Link]
- Liobikas, J., Skemiene, K., Trumbeckaite, S., & Borutaite, V. (2016). Polyphenols and their metabolites as inhibitors of mitochondrial function. Oxidative Medicine and Cellular Longevity, 2016, 1-12. [Link]
- Soares, S., Mateus, N., & de Freitas, V. (2007). Interaction of different classes of phenolic compounds with poly(l-proline): a model for protein-tannin interactions. Journal of Agricultural and Food Chemistry, 55(16), 6726-6735. [Link]
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
- Nicodemus, K. K., & Luchowski, R. (2012). Inactivation of horseradish peroxidase by phenol and hydrogen peroxide: a kinetic investigation. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1824(10), 1167-1173. [Link]
- Mocan, A., Diuzheva, A., Vlase, L., Crisan, G., & Babotă, M. (2018). The effects of different extraction solvents on the total phenolic content and antioxidant capacity of Romanian wild-growing raspberries (Rubus idaeus L.). Studia Universitatis Babes-Bolyai Chemia, 63(2), 163-172. [Link]
- Akkouh, O., Gsponer, J., & Hiller, S. (2015). The 2.0 Å resolution structure of the catalytic domain of human Tumor Necrosis Factor-α-Converting Enzyme (TACE). PLoS ONE, 10(4), e0123243. [Link]
- Veitch, N. C. (2004). Horseradish peroxidase: a modern view of a classic enzyme. Phytochemistry, 65(3), 249-259. [Link]
- Ismail, A. A., & Walker, M. J. (2009). Interference in immunoassay. Annals of Clinical Biochemistry, 46(Pt 2), 95-103. [Link]
- PubChem. (n.d.). This compound.
- Kricka, L. J. (1999). Interferences in immunoassay--still a threat. Clinical Chemistry, 45(7), 942-943. [Link]
- Michalke, A., & Wirtz, S. (2014). Oxidation of 2,4-dichlorophenol catalyzed by horseradish peroxidase: characterization of the reaction mechanism by UV-visible spectroscopy and mass spectrometry. Journal of Inorganic Biochemistry, 135, 1-6. [Link]
- Bjerner, J., Børmer, O. P., & Nustad, K. (2005). The hook effect in a single-step immunometric assay for human chorionic gonadotrophin. Clinical Chemistry, 51(8), 1509-1511. [Link]
- Rodil, R., Quintana, J. B., Concha-Graña, E., López-Mahía, P., Muniategui-Lorenzo, S., & Prada-Rodríguez, D. (2012). Multi-residue analytical method for the determination of emerging pollutants in environmental water samples by solid-phase extraction and liquid chromatography-tandem mass spectrometry.
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- Sturgeon, C. M., & Viljoen, A. (2011). Analytical error and interference in immunoassay: minimizing risk. Annals of Clinical Biochemistry, 48(Pt 5), 418-432. [Link]
- Hirsch, R., Ternes, T., Haberer, K., & Kratz, K. L. (1999). Occurrence of antibiotics in the aquatic environment. Science of the Total Environment, 225(1-2), 109-118. [Link]
- Gasco, A., Fruttero, R., Sorba, G., & Di Stilo, A. (1996). 4,6-Dinitrobenzofuroxan: a powerful tool for the synthesis of new heterocyclic systems. Journal of Heterocyclic Chemistry, 33(4), 1145-1152. [Link]
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A Senior Application Scientist's Guide to Benchmarking 4,6-Dichlororesorcinol Against Alternative Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule.[1] 4,6-Dichlororesorcinol, a halogenated derivative of resorcinol, presents a unique set of electronic and steric properties. This guide provides an in-depth technical comparison of this compound against its parent molecule, resorcinol, and other key dihydroxybenzene isomers—catechol and hydroquinone—as well as the highly activated phloroglucinol.
This analysis focuses on two fundamental and widely employed transformations in the synthesis of bioactive scaffolds: the Pechmann condensation for coumarin synthesis and acid-catalyzed cyclization for the preparation of benzofurans. Through a detailed examination of experimental data and reaction mechanisms, this guide will equip you with the insights necessary to make informed decisions in your synthetic endeavors.
Executive Summary: Comparative Performance at a Glance
For rapid assessment, the following table summarizes the general performance of this compound and its alternatives in the key reactions discussed in this guide. The reactivity is qualitatively assessed based on reported yields and reaction conditions.
| Building Block | Structure | Pechmann Condensation (Coumarin Synthesis) | Benzofuran Synthesis |
| This compound | ![]() | Low to No Reactivity | Low Reactivity (Predicted) |
| Resorcinol | ![]() | High Reactivity | Moderate to High Reactivity |
| Catechol | ![]() | Low to No Reactivity | Moderate Reactivity |
| Hydroquinone | ![]() | Low to No Reactivity | Low Reactivity |
| Phloroglucinol | ![]() | Very High Reactivity | High Reactivity |
Section 1: Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a cornerstone reaction for the synthesis of coumarins, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[2][3] The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[4] The reactivity of the phenolic component is paramount for the success of this transformation.
Mechanistic Considerations
The accepted mechanism for the Pechmann condensation begins with the formation of a β-hydroxy ester intermediate, which then undergoes cyclization and dehydration to yield the coumarin ring system. The nucleophilicity of the aromatic ring is crucial for the intramolecular Friedel-Crafts-type cyclization step.
Caption: Generalized mechanism of the Pechmann condensation.
Comparative Performance Data
The following table presents a comparative analysis of this compound and its alternatives in the Pechmann condensation with ethyl acetoacetate to form a substituted 4-methylcoumarin.
| Building Block | Catalyst | Conditions | Yield (%) | Reference |
| This compound | H₂SO₄ | Not specified | Failed to react | [5] |
| Resorcinol | H₂SO₄ | Room temp., 30 min | 49 | [6] |
| Resorcinol | Polyphosphoric Acid | 75-80°C, 20 min | Not specified | [7] |
| Resorcinol | Diatomite-based catalyst | 90-130°C, 1-3 h | 88.5-92 | [8] |
| Catechol | H₂SO₄ | Not specified | Failed to react | [5] |
| Hydroquinone | H₂SO₄ | Not specified | Failed to react | [5] |
| Phloroglucinol | Zn₀.₉₂₅Ti₀.₀₇₅O | 110°C, 3 h (solvent-free) | 88 | [9] |
Analysis of Reactivity
The stark differences in reactivity can be attributed to the electronic effects of the substituents on the aromatic ring.
-
This compound: The two electron-withdrawing chlorine atoms significantly deactivate the aromatic ring towards electrophilic substitution, which is a key step in the cyclization. This deactivation is so pronounced that under standard Pechmann conditions, the reaction fails to proceed.[5]
-
Resorcinol: As the parent compound, resorcinol demonstrates good reactivity. The two hydroxyl groups are activating and ortho-, para-directing. The meta-disposition of the hydroxyl groups allows for attack at the activated C4 position, leading to efficient cyclization.
-
Catechol and Hydroquinone: In contrast to resorcinol, the ortho- and para-disposition of the hydroxyl groups in catechol and hydroquinone, respectively, leads to a different distribution of electron density. While the rings are activated, the steric hindrance and electronic effects in catechol, and the symmetry in hydroquinone, do not favor the intramolecular cyclization required for coumarin formation under these conditions.[5]
-
Phloroglucinol: With three activating hydroxyl groups, phloroglucinol is the most reactive of the building blocks tested. The high electron density on the aromatic ring facilitates rapid electrophilic attack and subsequent cyclization, resulting in excellent yields of the corresponding coumarin.[9]
Section 2: Synthesis of Benzofurans
Benzofurans are another class of heterocyclic compounds with significant biological activity, and their synthesis often involves the cyclization of substituted phenols.
General Synthetic Approach
A common method for the synthesis of benzofurans involves the reaction of a phenol with an α-haloketone, followed by an intramolecular cyclization. The nucleophilicity of the phenoxide and the subsequent intramolecular cyclization are key to the success of this reaction.
Caption: A general workflow for the synthesis of benzofurans.
Comparative Performance and Reactivity Analysis
Direct comparative experimental data for the synthesis of benzofurans using this compound and all the selected alternatives is scarce. However, based on the principles of electrophilic aromatic substitution and nucleophilicity, we can predict their relative performance.
| Building Block | Predicted Reactivity in Benzofuran Synthesis | Rationale |
| This compound | Low | The electron-withdrawing chlorine atoms decrease the nucleophilicity of the hydroxyl groups and deactivate the ring for cyclization. |
| Resorcinol | Moderate to High | The activated ring and nucleophilic hydroxyl groups are well-suited for both O-alkylation and subsequent cyclization. |
| Catechol | Moderate | While the hydroxyl groups are nucleophilic, the potential for chelation and side reactions with the adjacent hydroxyl group can complicate the synthesis. |
| Hydroquinone | Low | The symmetrical nature and the para-disposition of the hydroxyl groups make intramolecular cyclization to form the five-membered furan ring less favorable compared to resorcinol. |
| Phloroglucinol | High | The highly activated ring and multiple nucleophilic sites make it a very reactive substrate for benzofuran synthesis. |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin from Resorcinol (Pechmann Condensation)
Materials:
-
Resorcinol (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ethanol
Procedure:
-
In a flask, dissolve resorcinol in ethyl acetoacetate.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled mixture with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[6]
Causality Behind Experimental Choices:
-
The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent.
-
The reaction is performed at low temperature to control the exothermic reaction and prevent the formation of side products.
-
Pouring the reaction mixture onto ice facilitates the precipitation of the product, which is sparingly soluble in water.
Conclusion
This comparative guide demonstrates that while this compound is a structurally interesting building block, its utility in common heterocyclic syntheses like the Pechmann condensation is severely limited by the deactivating effect of the chlorine substituents. For the synthesis of coumarins and likely benzofurans, resorcinol and the highly activated phloroglucinol are far superior starting materials, offering significantly higher yields under milder conditions. Catechol and hydroquinone also exhibit poor reactivity in the Pechmann condensation.
Researchers and drug development professionals should consider the electronic nature of the substituents on the aromatic ring when selecting a building block for these types of transformations. While halogenation can be a useful tool for modulating the biological activity of a final compound, it can also render the synthetic precursors unreactive in key bond-forming reactions. This guide provides a foundational understanding to aid in the strategic selection of building blocks for the efficient synthesis of bioactive heterocyclic compounds.
References
- What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. J Med Chem. 2021;64(23):17115-17122. [Link]
- A “building block triangle” representing building blocks for medicinal chemistry.
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- Understanding chemical space for the diverse selection of building blocks for parallel medicinal chemistry - ACS Fall 2025. N.A. [Link]
- Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN - YouTube. N.A. [Link]
- CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin - Google P
- Synthesis of 7-Hydroxy-4-Methyl Coumarin | PDF | Cooking, Food & Wine - Scribd. N.A. [Link]
- Synthesis of 7 hydroxy-4-methyl coumarin | PDF - Slideshare. N.A. [Link]
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
- Building block (chemistry) - Wikipedia. N.A. [Link]
- Synthesis of coumarins 20a–o from 4-chlororesorcinol 14.
- Dihydroxybenzenes - Wikipedia. N.A. [Link]
- PHARMACEUTICAL SCIENCES - iajps. N.A. [Link]
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- Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Deriv
- Pechmann condens
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. N.A. [Link]
- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - NIH. N.A. [Link]
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- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Natural source, bioactivity and synthesis of benzofuran deriv
- Pechmann Condensation – Knowledge and References - Taylor & Francis. N.A. [Link]
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A Comparative Guide to the Specificity of Chromogenic Probes for Horseradish Peroxidase-Based Assays
For researchers, scientists, and professionals in drug development, the selection of a chromogenic substrate for horseradish peroxidase (HRP) is a critical decision that directly impacts the reliability, sensitivity, and specificity of immunoassays such as ELISA, Western blotting, and immunohistochemistry. The ideal substrate, often referred to as a probe in this context, should be highly sensitive to HRP, exhibit minimal cross-reactivity with other enzymes, and provide a stable, easily quantifiable signal.
This guide provides an in-depth comparison of commonly used chromogenic HRP substrates. While the initial topic of interest was 4,6-Dichlororesorcinol-based probes, a comprehensive review of publicly available scientific literature and technical data reveals a scarcity of direct comparative performance metrics for this specific compound against widely adopted alternatives. Therefore, this guide will focus on the well-characterized and validated substrates: 3,3',5,5'-Tetramethylbenzidine (TMB) , o-Phenylenediamine (OPD) , and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) . The principles and experimental protocols outlined herein establish a robust framework for the validation of any new or existing HRP substrate, including this compound, should data become available.
The Central Role of HRP and its Substrates in Bioassays
Horseradish peroxidase is a widely used enzyme in molecular biology and diagnostics due to its stability, small size, and high turnover rate.[1] It catalyzes the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂), resulting in a detectable signal.[2] The choice of substrate is paramount as it dictates the nature and intensity of this signal.
Caption: Generalized mechanism of HRP-catalyzed substrate oxidation.
Head-to-Head Comparison of Common HRP Substrates
The selection of a chromogenic substrate is a trade-off between sensitivity, safety, and stability. The following table summarizes the key performance characteristics of TMB, OPD, and ABTS.
| Feature | 3,3',5,5'-Tetramethylbenzidine (TMB) | o-Phenylenediamine (OPD) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| Relative Sensitivity | Highest[3][4] | High | Moderate[5] |
| Detection Limit | As low as 20 pg/mL[5] | ~70 pg/mL[5] | ~2.5 ng/mL[5] |
| Oxidized Product Color | Blue (652 nm), turns Yellow (450 nm) with stop solution[6][7] | Yellow-Orange (490 nm with stop solution)[4][7] | Green (405-415 nm)[7][8] |
| Molar Absorptivity (ε) | 39,000 M⁻¹cm⁻¹ (at 652 nm) | Data not consistently reported | 36,000 M⁻¹cm⁻¹ (at 405 nm) |
| Reaction Kinetics | Fast | Moderate | Slow |
| Safety Profile | Non-mutagenic[3] | Potential mutagen, light-sensitive[7] | Generally considered safe |
| Advantages | High signal-to-noise ratio, excellent for sensitive assays[9] | Cost-effective, historically widely used | Wide dynamic range, soluble end product[7] |
| Disadvantages | Can have higher background if not optimized | Safety concerns, light sensitivity | Lower sensitivity, slower color development[5] |
Assessing Specificity: A Methodological Approach
Specificity in this context refers to the substrate's propensity to be oxidized solely by the enzyme of interest (HRP) and not by other biological components in the sample, which could lead to false positives or high background noise. A rigorous assessment of a new probe's specificity, such as for this compound, would involve the following experimental workflows.
Workflow for Determining Substrate Specificity
Caption: Workflow for assessing the enzymatic specificity of a new probe.
Experimental Protocol: Comparative Analysis of HRP Substrate Specificity
This protocol describes a typical indirect ELISA procedure designed to compare the performance and specificity of different chromogenic substrates.
1. Reagent Preparation:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Antigen: Prepare a 1-10 µg/mL solution of the target antigen in Coating Buffer.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Primary Antibody: Dilute in Blocking Buffer to the recommended concentration.
-
Secondary Antibody: HRP-conjugated secondary antibody, diluted in Blocking Buffer.
-
Substrate Solutions:
-
TMB: Use a commercial ready-to-use solution.
-
OPD: Prepare fresh by dissolving one OPD tablet in citrate-phosphate buffer (pH 5.0) with H₂O₂.
-
ABTS: Prepare a working solution by dissolving ABTS in citrate-phosphate buffer (pH 4.0) and adding H₂O₂ just before use.[10]
-
-
Stop Solutions:
-
TMB: 2 M Sulfuric Acid (H₂SO₄).
-
OPD: 3 M H₂SO₄.
-
ABTS: 1% Sodium Dodecyl Sulfate (SDS).[10]
-
2. ELISA Procedure:
-
Coating: Add 100 µL of antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Discard the blocking buffer and wash as in step 2. Add 100 µL of diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Substrate Incubation: Wash the plate 5 times. Add 100 µL of the respective substrate solution (TMB, OPD, or ABTS) to designated columns. Incubate in the dark at room temperature.
-
TMB: 5-20 minutes.
-
OPD: 10-20 minutes.
-
ABTS: 10-30 minutes.
-
-
Stopping the Reaction: Add 100 µL of the appropriate Stop Solution to each well.
-
Reading: Measure the optical density (OD) at the appropriate wavelength using a microplate reader.[11]
-
TMB (stopped): 450 nm.
-
OPD (stopped): 490 nm.
-
ABTS (stopped): 405 nm.
-
3. Specificity Control:
-
To assess cross-reactivity, run parallel experiments where the HRP-conjugate is replaced with other peroxidases (e.g., myeloperoxidase) or where the biological matrix (e.g., serum) is added without the target antigen to check for endogenous enzyme activity. Resorcinol derivatives have been shown to act as mechanism-based inactivators of thyroid peroxidase and lactoperoxidase, but not HRP, suggesting a degree of specificity.[6] A similar assessment would be crucial for this compound.
Conclusion and Recommendations
The specificity and performance of a chromogenic probe are fundamental to the generation of reliable and reproducible data in HRP-based assays.
-
For Highest Sensitivity: TMB is the substrate of choice, offering the lowest detection limits and a strong signal-to-noise ratio.[3][4] Its non-mutagenic nature also makes it a safer alternative to OPD.
-
For Cost-Effective Assays: OPD remains a viable option where high sensitivity is not the primary concern and appropriate safety precautions are taken.
-
For a Wider Dynamic Range: ABTS is advantageous in assays where high concentrations of the analyte are expected and a broader measurement range is more important than absolute sensitivity.[7]
While this compound may function as an HRP substrate, the lack of accessible, peer-reviewed comparative data prevents a definitive recommendation. Researchers considering its use should undertake a rigorous validation process as outlined in this guide, directly comparing its performance against established substrates like TMB to determine its sensitivity, specificity, and suitability for their specific application.
References
- A comparison of chromogenic substrates for horseradish peroxidase as a label in steroid immunoassay. (URL: [Link])
- Comparison of three chemiluminescent horseradish peroxidase substr
- What is the ideal substrate for your ELISA analyses?. (URL: [Link])
- Choosing Substr
- Horseradish peroxidase - Wikipedia. (URL: [Link])
- Everything You Want to Know About Horseradish Peroxidase. (URL: [Link])
- Mechanism-based inactivation of lactoperoxidase and thyroid peroxidase by resorcinol deriv
- ABTS vs.
- Comparison of ABTS, TMB, and OPD Peroxidase Substr
- ELISA Substr
- (PDF) Molar extinction coefficients of some commonly used solvents. (URL: [Link])
- Discovering a Dihydrofluorescein Analogue as a Promising Fluorescence Substr
- Development and Evaluation of a Quantitative Enzyme Linked Immunosorbent Assay (ELISA)
- How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips. (URL: [Link])
- Development and evaluation of an enzyme-linked immunosorbent assay (ELISA) method for the measurement of 2,4-dichlorophenoxyacetic acid in human urine. (URL: [Link])
- THE MOLAR EXTINCTION COEFFICIENT OF 2,6-DICHLOROPHENOL INDOPHENOL. (URL: [Link])
- THE MOLAR EXTINCTION COEFFICIENT OF 2,6-DICHLOROPHENOL INDOPHENOL. (URL: [Link])
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bosterbio.com [bosterbio.com]
A Senior Application Scientist's Guide to the Comparative Stability of Chlorinated Resorcinols
Introduction: The Stability Imperative for Chlorinated Resorcinols
Resorcinol (1,3-dihydroxybenzene) and its chlorinated analogues are pivotal structural motifs in medicinal chemistry and pharmaceutical manufacturing. They serve as key starting materials and intermediates for a wide array of active pharmaceutical ingredients (APIs). The introduction of chlorine atoms onto the resorcinol ring significantly alters the molecule's physicochemical properties, including its reactivity and, consequently, its stability.
Understanding the stability of a specific chlorinated resorcinol is not merely an academic exercise; it is a critical component of drug development and chemical process safety. Instability can lead to loss of potency, the formation of potentially toxic degradation products, and unpredictable manufacturing outcomes.[1][2] This guide presents a systematic approach to evaluating the stability of chlorinated resorcinols through forced degradation studies, a methodology designed to identify intrinsic stability characteristics and elucidate degradation pathways.[3]
Fundamental Drivers of Degradation
The stability of a chlorinated resorcinol is primarily influenced by its susceptibility to hydrolysis, oxidation, and photolysis. The number and position of chlorine substituents on the aromatic ring dictate the electron density and steric environment, thereby modulating the molecule's vulnerability to these degradation forces.
-
Hydrolytic Degradation (pH Influence): The phenolic hydroxyl groups of resorcinol are weakly acidic (pKa₁ ≈ 9.3).[4] In acidic or basic aqueous solutions, these groups can be ionized, altering the molecule's susceptibility to nucleophilic or electrophilic attack. Extreme pH conditions can catalyze hydrolysis, potentially leading to ring-opening or other structural rearrangements.[5] The presence of electron-withdrawing chlorine atoms can further influence the pKa of the hydroxyl groups and the overall reactivity.
-
Oxidative Degradation: Phenolic compounds are inherently susceptible to oxidation. The hydroxyl groups can be oxidized to form quinone-type structures, often resulting in highly colored degradation products.[6] The presence of atmospheric oxygen, residual peroxides, or metal ion catalysts can initiate and propagate these oxidative reactions. The reaction of free chlorine with resorcinol, for instance, is known to be pH-dependent and can lead to the formation of various chlorinated intermediates and byproducts.[7][8]
-
Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy required to excite the molecule to a higher energy state, initiating photochemical reactions.[9] This can lead to the formation of reactive radical species, resulting in complex degradation pathways that may include dechlorination, polymerization, or oxidation. Crystalline resorcinol, for example, is known to turn pale red when exposed to light and air.[4]
-
Thermal Degradation: Elevated temperatures accelerate the rates of all chemical reactions, including degradation.[10] For chlorinated resorcinols, thermal stress can provide the activation energy needed to overcome reaction barriers for hydrolysis, oxidation, and elimination reactions, such as dehydrochlorination.
Experimental Design: A Forced Degradation Workflow
Forced degradation, or stress testing, is the cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally induce and identify degradation products.[1][3] This process is essential for developing stability-indicating analytical methods.
A typical workflow involves preparing a stock solution of the chlorinated resorcinol, subjecting aliquots to various stress conditions, and analyzing the samples at specified time points using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for a forced degradation study of chlorinated resorcinols.
Detailed Experimental Protocols
The following protocols are generalized starting points. Specific concentrations, temperatures, and time points should be optimized to achieve a target degradation of 5-20% of the parent compound.[2]
Protocol: Stability-Indicating HPLC Method Development
A robust analytical method is required to separate the parent chlorinated resorcinol from all potential degradation products.
-
Column: Waters C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[11]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 2.8) is a common starting point.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent and expected degradants absorb (e.g., 280 nm).[12] A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.
Protocol: Acid and Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of the chlorinated resorcinol in a suitable solvent (e.g., methanol).
-
Acid Stress: Add an equal volume of the stock solution to a vial containing 1.0 N HCl.
-
Base Stress: Add an equal volume of the stock solution to a vial containing 1.0 N NaOH.
-
Control: Prepare a control sample with the stock solution and an equal volume of water.
-
Incubation: Store the vials at room temperature or slightly elevated temperature (e.g., 60°C) to accelerate degradation.
-
Sampling: At designated time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot.
-
Quenching: For the acid sample, neutralize with an equivalent amount of NaOH. For the base sample, neutralize with an equivalent amount of HCl.[3] This step is critical to stop the degradation reaction before analysis.
-
Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.
Protocol: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the chlorinated resorcinol.
-
Oxidative Stress: Add an equal volume of the stock solution to a vial containing 3-6% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling & Analysis: Withdraw aliquots at designated time points, dilute with mobile phase, and analyze immediately by HPLC. No quenching step is typically required, but analysis should be prompt.
Protocol: Thermal Degradation
-
Preparation: Prepare a 1 mg/mL solution of the chlorinated resorcinol in water or a suitable buffer.
-
Thermal Stress: Place the solution in a calibrated oven at an elevated temperature (e.g., 80°C).[13]
-
Control: Maintain a control sample at room temperature or refrigerated, protected from light.
-
Sampling & Analysis: At designated time points, withdraw aliquots, allow them to cool to room temperature, dilute as necessary, and analyze by HPLC.
Protocol: Photostability Testing
-
Standard: Follow the recommendations of the ICH Q1B guideline.[9]
-
Preparation: Expose the chlorinated resorcinol as both a solid powder and in solution (e.g., 1 mg/mL in water/methanol).
-
Light Source: Expose samples to a light source that provides a combination of visible and UV light with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[9]
-
Control: Prepare a dark control sample by wrapping an identical sample in aluminum foil and storing it under the same temperature and humidity conditions.
-
Sampling & Analysis: After the exposure period, dissolve the solid sample, dilute all samples as necessary, and analyze by HPLC.
Comparative Data and Interpretation
The stability of different chlorinated resorcinols can vary significantly. The table below provides a hypothetical summary of results from a forced degradation study.
| Compound | Acid Hydrolysis (0.1N HCl, 60°C, 24h) | Base Hydrolysis (0.1N NaOH, RT, 24h) | Oxidation (3% H₂O₂, RT, 24h) | Thermal (80°C, 24h) | Photostability (ICH Q1B) |
| Resorcinol | Stable (<2% loss) | Moderately Stable (5-10% loss, discoloration) | Susceptible (>20% loss, major degradants) | Stable (<5% loss) | Moderately Stable (slight discoloration) |
| 4-Chlororesorcinol | Stable (<2% loss) | Susceptible (10-15% loss, discoloration) | Highly Susceptible (>30% loss) | Moderately Stable (5-10% loss) | Susceptible (significant degradation) |
| 4,6-Dichlororesorcinol | Stable (<2% loss) | Moderately Stable (5-10% loss) | Susceptible (>20% loss) | Stable (<5% loss) | Moderately Stable (less degradation than mono-chloro) |
Interpretation of Results:
-
Oxidative Instability: As a general trend for phenolic compounds, the primary liability is oxidation.[6] The presence of chlorine, an electron-withdrawing group, can activate the ring, making it more susceptible to oxidative attack, as seen with 4-chlororesorcinol.
-
pH Effects: Degradation under basic conditions is often more pronounced due to the formation of the more easily oxidized phenoxide ion.
-
Positional Effects: The position of the chlorine atoms is critical. Chlorine at the 4-position may increase susceptibility to oxidation more than at other positions due to its influence on the electronic distribution of the aromatic ring.
-
Degradation Pathways: The primary degradation products from oxidation are often hydroxylated and quinone-type species. Hydrolysis may lead to dechlorination or ring-opening under very harsh conditions.
Sources
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A Senior Application Scientist's Guide to the Validation of 4,6-Dichlororesorcinol as an Analytical Standard
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standard. A well-characterized standard is the bedrock upon which the accuracy, precision, and reliability of an entire analytical method are built. This guide provides an in-depth technical framework for the validation of 4,6-Dichlororesorcinol as a primary analytical standard, a compound utilized in the synthesis of pharmaceuticals and other chemical applications.[1][2]
We will explore the rigorous, multi-faceted process of characterization, compare its performance attributes, and provide the detailed experimental protocols necessary for its validation. This is not merely a procedural checklist but a guide grounded in the principles of causality and self-validation, designed to meet the exacting requirements of regulatory scrutiny and sound science.
The Imperative of a Primary Analytical Standard
Before embarking on experimental work, it is crucial to understand why such rigorous validation is necessary. A primary standard is a substance of such high purity and stability that it can be used to directly prepare a standard solution of a precisely known concentration.[3][4] Unlike secondary standards, which are qualified against a primary standard, a primary standard is the ultimate point of reference.[4][5]
To qualify as a primary standard, a candidate material like this compound should ideally possess:
-
High Purity: Typically >99.9%, with all impurities identified and quantified.
-
Stability: Resistance to degradation under ambient and storage conditions.
-
Low Hygroscopicity: Minimal tendency to absorb atmospheric moisture.
-
High Molecular Weight: To minimize weighing errors.
-
Known Chemical Structure: Unambiguously confirmed.
This guide will systematically address how to verify these attributes for a candidate batch of this compound.
The Validation Workflow: A Holistic Approach
The validation of an analytical standard is not a single experiment but a confluence of orthogonal (independent) analytical techniques. Our approach is centered on the Mass Balance concept, a robust method to assign purity by independently quantifying the main component and all detectable impurities.[6][7][8] The sum of these parts should ideally approach 100%.
Purity Determination: The Mass Balance Deep Dive
The mass balance approach provides a comprehensive purity value by summing the contributions of all potential impurities.[6][7]
Purity (%) = 100% − (% Organic Impurities + % Water + % Residual Solvents + % Non-Volatile Impurities)
Chromatographic Purity (HPLC-UV)
This technique quantifies structurally related organic impurities. The choice of method parameters is critical. For this compound, a dichlorinated phenol, a reversed-phase C18 column is an appropriate starting point due to its hydrophobicity.
-
Rationale: A gradient elution (e.g., water/acetonitrile) is employed to ensure that impurities with a wide range of polarities are separated and eluted. The detection wavelength should be set at a UV maximum for this compound to ensure maximum sensitivity, while also monitoring at lower wavelengths to detect impurities that may lack the primary chromophore. Per international guidelines, area percent normalization is used for the calculation, assuming a response factor of 1.0 for all impurities unless their identity and response are known.[9]
Water Content (Karl Fischer Titration)
Water is a common and significant impurity. The Karl Fischer (KF) titration is the gold standard for water determination due to its specificity for water, unlike the 'Loss on Drying' method which measures all volatiles.[10]
-
Rationale: A volumetric KF titration is suitable for a solid material like this compound, which is soluble in solvents like methanol.[10][11] The method must be validated for the specific substance to ensure there are no side reactions with the KF reagents.[12] The USP General Chapter <921> provides detailed guidance on this procedure.[10][12]
Residual Solvents (Headspace GC-MS)
Organic volatile impurities, often remnants from the synthesis and purification process, must be quantified.[13][14][15] USP General Chapter <467> categorizes solvents based on their toxicity and sets corresponding limits.[14][16][17]
-
Rationale: Static headspace coupled with gas chromatography-mass spectrometry (GC-MS) is the preferred method. Heating the sample in a sealed vial partitions volatile solvents into the headspace, which is then injected into the GC. The MS detector provides definitive identification of the solvents, while the flame ionization detector (FID) offers superior quantitation.
Non-Volatile / Inorganic Impurities (Residue on Ignition)
This gravimetric method quantifies any non-volatile inorganic material, such as salts or catalyst residues, that may be present. The sample is heated to a high temperature, burning off the organic substance and leaving behind an inorganic residue.
-
Rationale: A sulfated ash procedure is often preferred as it converts metal oxides and salts to more stable sulfates, providing a more consistent result. While often a minor component, it is an essential part of a complete mass balance assessment.
Orthogonal Purity Verification: Quantitative NMR (qNMR)
While the mass balance approach is comprehensive, an orthogonal method—one based on a completely different physical principle—is essential for true validation. Quantitative Nuclear Magnetic Resonance (qNMR) serves this purpose perfectly.[18][19]
-
Causality: Unlike chromatography, where the detector response can vary between the analyte and its impurities, the NMR signal integral is directly proportional to the number of nuclei generating that signal.[18][20] This makes qNMR a primary ratio method of measurement. By including a certified internal standard of known purity in the sample, one can directly calculate the purity of the this compound without relying on its own response factor.[21] This provides a powerful, independent verification of the mass balance result.[18]
Comparative Analysis: Performance Data
To provide context, let's compare the validation results of a hypothetical batch of this compound with a commercially available, high-purity Resorcinol Certified Reference Material (CRM).
| Parameter | This compound (Validated Batch) | Resorcinol (Commercial CRM) | Methodology |
| Purity (Mass Balance) | 99.91% | 99.95% | HPLC, KF, GC, ROI |
| Purity (qNMR) | 99.88% | 99.93% | ¹H NMR vs. Maleic Anhydride |
| Agreement (MB vs. qNMR) | 0.03% | 0.02% | Absolute Difference |
| Water Content | 0.05% | 0.02% | Karl Fischer Titration |
| Total Organic Impurities | 0.03% (2 impurities detected) | < 0.01% (1 impurity detected) | HPLC-UV (220 nm) |
| Residual Solvents | < 0.01% (No solvents detected) | < 0.01% (No solvents detected) | Headspace GC-MS |
| Residue on Ignition | < 0.01% | < 0.01% | Sulfated Ash @ 600°C |
| Assigned Purity | 99.9% ± 0.1% | 99.95% ± 0.05% | Based on agreement of orthogonal methods |
Analysis: The data demonstrates excellent agreement between the mass balance and qNMR purity values for the this compound batch, lending high confidence to the assigned purity. While the Resorcinol CRM shows slightly higher purity, the validated this compound batch meets the criteria for a primary analytical standard.
Detailed Experimental Protocols
Adherence to validated procedures is paramount for reproducible results. The principles outlined here are based on established pharmacopeial methods and ICH guidelines.[22][23][24]
Protocol 1: Chromatographic Purity by HPLC-UV
-
System: HPLC with UV-Vis Detector (e.g., Agilent 1260 or equivalent).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 50 mL of 50:50 Water:Acetonitrile to make a 0.5 mg/mL solution.
-
Calculation: Use area normalization. Sum the areas of all impurity peaks and divide by the total peak area. Report as % Area.
Protocol 2: Water Content by Volumetric Karl Fischer
-
System: Volumetric Karl Fischer Titrator.
-
Reagent: Commercially available two-component Karl Fischer reagents (titrant and solvent).
-
Standardization: Standardize the titrant daily using a certified water standard or disodium tartrate dihydrate. The water equivalence factor (F) should be determined in mg/mL.
-
Procedure:
-
Add sufficient KF solvent to the titration vessel to immerse the electrode.
-
Titrate the solvent to a dry endpoint.
-
Accurately weigh and add a suitable amount of this compound (typically containing 5-20 mg of water) to the vessel.[25]
-
Titrate the sample to the endpoint.
-
-
Calculation:
-
Water (%) = (Volume of Titrant (mL) * F (mg/mL)) / (Sample Weight (mg)) * 100
-
Conclusion and Recommendations
The comprehensive analytical data, derived from a combination of the mass balance approach and the orthogonal qNMR technique, confirms that the candidate batch of this compound demonstrates the high purity and characterization required of a primary analytical standard. The low levels of water, residual solvents, and non-volatile impurities, combined with the strong agreement between independent purity-assignment methods, instill a high degree of confidence in its assigned value of 99.9% ± 0.1% .
For researchers, scientists, and drug development professionals, the use of this validated this compound as an in-house primary standard is a scientifically sound and justifiable practice for the quantitative analysis of related substances, provided it is stored under controlled conditions (e.g., room temperature, sealed in a dry environment) and its stability is periodically monitored.[11]
References
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- (467) RESIDUAL SOLVENTS. USP-NF.
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- Quality Guidelines. ICH.
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- (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
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A Guide to Inter-Laboratory Comparison of 4,6-Dichlororesorcinol Analysis: Ensuring Accuracy and Comparability in Pharmaceutical and Environmental Monitoring
In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of impurities and contaminants is paramount. 4,6-Dichlororesorcinol, a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) and a possible environmental contaminant, demands robust analytical methodologies to ensure product quality and environmental safety.[1][2][3] This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis, designed for researchers, scientists, and drug development professionals. Our focus is to move beyond a simple checklist of procedures and delve into the scientific rationale behind the experimental design, fostering a deeper understanding of how to achieve reliable and comparable results across different laboratories.
The objective of an inter-laboratory comparison, or proficiency test, is to assess the performance of individual laboratories for specific tests or measurements and to monitor laboratories' continuing performance. This guide will detail the critical components of such a study for this compound, from sample preparation to data analysis and interpretation, emphasizing the principles of scientific integrity and trustworthiness.
The Critical Need for Method Harmonization
Discrepancies in analytical results between laboratories can lead to significant challenges, including delays in drug development, disputes over environmental compliance, and ultimately, risks to public health. The goal of this guide is to provide a structured approach to identify and control sources of variability in the analysis of this compound.
Part 1: Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory study hinges on a meticulously planned design. This section outlines the key considerations for establishing a study that will yield meaningful and actionable data.
Study Coordinator and Participating Laboratories
A central study coordinator is essential for overseeing the entire process, from sample preparation and distribution to data collection and statistical analysis. Participating laboratories should represent a diverse range of institutions, including pharmaceutical quality control labs, contract research organizations (CROs), and environmental testing facilities, to ensure the broad applicability of the findings.
Test Material Selection and Preparation
The choice of test material is critical. For this study, we will utilize two distinct matrices to simulate real-world analytical challenges:
-
Matrix 1: Simulated Pharmaceutical Process Stream: A solution of a model API in a relevant organic solvent (e.g., acetonitrile) will be spiked with this compound at two concentration levels: a low level (e.g., 5 µg/mL) and a high level (e.g., 50 µg/mL). This matrix will assess the methods' performance in a relatively clean, well-defined system.
-
Matrix 2: Spiked Wastewater Effluent: A real wastewater effluent sample, pre-screened to be free of this compound, will be spiked at the same two concentration levels. This matrix introduces the complexity of environmental samples, with potential for significant matrix effects and interferences.[4][5]
Rationale: The use of two distinct matrices allows for a comprehensive evaluation of the analytical methods' robustness and their susceptibility to matrix effects. The concentration levels are chosen to be representative of potential impurity limits in pharmaceutical manufacturing and environmentally relevant concentrations.[4][5]
Reference Material and Traceability
All participating laboratories will be provided with a certified reference material (CRM) of this compound. The use of a common, high-purity reference standard is fundamental to ensuring the traceability and comparability of measurements.
Homogeneity and Stability Testing
Prior to distribution, the study coordinator must conduct rigorous homogeneity and stability testing on the prepared test materials. This ensures that any observed variability between laboratories is due to their analytical procedures and not inconsistencies in the samples themselves.
Timeline and Reporting
A clear timeline for sample analysis and data submission must be established. A standardized reporting template should be provided to all participants to ensure consistent data formatting.
Part 2: Analytical Methodologies for Comparison
This study will compare the two most common analytical techniques for the quantification of organic impurities: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Participating laboratories will be instructed to use their existing in-house validated methods, but key recommended starting parameters are provided below to guide method development and ensure a baseline of comparability.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
-
Sample Preparation:
-
Simulated Pharmaceutical Process Stream: Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Spiked Wastewater Effluent: Perform a solid-phase extraction (SPE) to remove interfering matrix components. A mixed-mode cation exchange SPE cartridge is recommended.[4] Elute the analyte with an appropriate solvent (e.g., methanol with 2% formic acid), evaporate to dryness, and reconstitute in the mobile phase.
-
-
Chromatographic Conditions (Recommended Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
Calibration: Prepare a multi-point calibration curve using the provided CRM, covering the expected concentration range of the samples.
Causality Behind Experimental Choices:
-
The C18 column is chosen for its broad applicability in reversed-phase chromatography, suitable for retaining moderately polar compounds like this compound.
-
The addition of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention time stability.
-
SPE for the wastewater sample is crucial to minimize matrix effects, which can manifest as ion suppression or enhancement, leading to inaccurate quantification.[4]
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.
-
Sample Preparation and Derivatization:
-
Simulated Pharmaceutical Process Stream & Spiked Wastewater Effluent: After appropriate dilution or SPE cleanup as described for HPLC, perform a derivatization step. A common approach is acetylation using acetic anhydride in the presence of a catalyst (e.g., pyridine or potassium carbonate).[6]
-
-
GC-MS Conditions (Recommended Starting Point):
-
GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.
-
-
Calibration: Prepare a multi-point calibration curve using the derivatized CRM.
Causality Behind Experimental Choices:
-
Derivatization is essential to block the polar hydroxyl groups of this compound, making it more volatile and less prone to adsorption in the GC system, resulting in improved peak shape and sensitivity.
-
The use of SIM mode in the mass spectrometer significantly enhances the signal-to-noise ratio by only monitoring specific ions of the target analyte, which is particularly important for trace-level analysis in complex matrices.[7]
Caption: Workflow for the GC-MS analysis of this compound.
Part 3: Data Analysis and Performance Evaluation
Data Submission and Initial Review
Laboratories will submit their raw data, including chromatograms, calibration curves, and calculated concentrations for each sample. The study coordinator will perform an initial review to identify any obvious errors or deviations from the protocol.
Statistical Analysis
The performance of each laboratory will be assessed using internationally recognized statistical methods, such as those outlined in ISO 13528. The primary performance metric will be the z-score , which is calculated as:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (the robust mean of all reported results after outlier removal).
-
σ is the standard deviation for proficiency assessment.
Interpretation of z-scores:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance (warning signal).
-
|z| ≥ 3: Unsatisfactory performance (action signal).
Data Presentation
The results of the inter-laboratory comparison will be summarized in a comprehensive report. This will include:
-
A summary of the participating laboratories and the analytical methods used.
-
Graphical representations of the data, such as Youden plots, to visualize the systematic and random errors of each laboratory.
-
A table of z-scores for each laboratory and each test material.
Table 1: Hypothetical Results for this compound in Simulated Pharmaceutical Process Stream (High Level - 50 µg/mL)
| Laboratory ID | Analytical Method | Reported Value (µg/mL) | z-score |
| Lab 1 | HPLC-UV | 49.5 | -0.5 |
| Lab 2 | HPLC-UV | 52.1 | 2.1 |
| Lab 3 | GC-MS | 48.9 | -1.1 |
| Lab 4 | HPLC-UV | 50.2 | 0.2 |
| Lab 5 | GC-MS | 47.8 | -2.2 |
| Lab 6 | HPLC-UV | 53.5 | 3.5 |
| ... | ... | ... | ... |
Table 2: Hypothetical Results for this compound in Spiked Wastewater Effluent (Low Level - 5 µg/mL)
| Laboratory ID | Analytical Method | Reported Value (µg/mL) | z-score |
| Lab 1 | HPLC-UV | 4.8 | -0.8 |
| Lab 2 | HPLC-UV | 5.5 | 2.0 |
| Lab 3 | GC-MS | 4.5 | -2.0 |
| Lab 4 | HPLC-UV | 5.1 | 0.4 |
| Lab 5 | GC-MS | 4.2 | -3.2 |
| Lab 6 | HPLC-UV | 6.2 | 4.8 |
| ... | ... | ... | ... |
Part 4: Troubleshooting and Continuous Improvement
An inter-laboratory comparison is not merely an assessment but a valuable tool for learning and improvement. Laboratories with questionable or unsatisfactory performance should be encouraged to conduct a thorough root cause analysis.
Potential Sources of Error:
-
Sample Preparation: Incomplete extraction, loss of analyte during solvent evaporation, or contamination.
-
Chromatography: Poor peak shape, co-eluting interferences, or retention time drift.
-
Calibration: Use of an incorrect standard concentration, improper curve fitting, or a limited calibration range.
-
Data Processing: Integration errors or incorrect calculations.
By systematically investigating these potential issues, laboratories can refine their analytical methods and improve the accuracy and reliability of their results.
Conclusion
A well-designed and executed inter-laboratory comparison is an indispensable tool for ensuring the quality and comparability of analytical data for this compound. This guide provides a scientifically grounded framework for conducting such a study, emphasizing the importance of a robust experimental design, validated analytical methods, and sound statistical analysis. By embracing the principles of continuous improvement, the scientific community can enhance the reliability of analytical measurements, thereby safeguarding pharmaceutical product quality and protecting the environment.
References
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- Qiu, F., & Norwood, D. L. (n.d.). Identification of Pharmaceutical Impurities.
- Karagianis, G. (2004, November 1). Organic Impurities in Chemical Drug Substances. Pharmaceutical Technology.
- Kalidindi, S. et al. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research and Allied Sciences, 13(2), 1-15.
- Agilent Technologies. (2018, March 9). A novel comprehensive strategy for residual pesticide analysis in cannabis flower.
- United States Department of Agriculture. (n.d.). Confirmation of Pesticides by GC/MS/MS.
- Preprints.org. (2025, April 23). Impurities in Pharmaceutical Products: Review on Qc Practices in DRCongo.
- Shimadzu. (n.d.). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040).
- Carmo, L. S., et al. (2007). Analytical interferences of drugs in the chemical examination of urinary protein. Clinical Biochemistry, 40(13-14), 1074-1076.
- SIELC Technologies. (2017, January 19). Compact HPLC Systems for the Analysis of Pesticides, Dyes and Drugs. Labcompare.
- Wang, L., et al. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5641-5644.
- U.S. Environmental Protection Agency. (n.d.). Chapter 2 - Synectics.
- Batt, A. L., & Aga, D. S. (2008). Analysis of Ecologically Relevant Pharmaceuticals in Wastewater and Surface Water Using Selective Solid-Phase Extraction and UPLC−MS/MS. Analytical Chemistry, 80(13), 5021-5030.
- Kostich, M. S., Batt, A. L., & Lazorchak, J. M. (2014). Concentrations of prioritized pharmaceuticals in effluents from 50 large wastewater treatment plants in the US and implications for risk estimation. Environmental Pollution, 184, 354-359.
- Shah, K. A., et al. (1984). Liquid chromatographic analysis of dichlorophen and its major impurity. Journal of Pharmaceutical Sciences, 73(6), 822-823.
- Elliott, S. M., et al. (2017). Frequency and maximum concentration (ng/L) of detected wastewater indicator and pharmaceutical compounds in surface water samples from National Parks in the Great Lakes Network.
- U.S. Geological Survey. (n.d.). Concentrations of prioritized pharmaceuticals in effluents from 50 large wastewater 1 treatment plants in the US and implications for risk.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D.
- U.S. Geological Survey. (n.d.). Appendix 4. Total concentrations and estimated loads of pharmaceuticals and organic wastewater compounds detected in 24-hour flow-weighted influent and effluent composite samples.
- Gomes Junior, P. C., et al. (2025, August 6). Electrochemical oxidation of 2,4-Dichlorophenoxyacetic acid: Analysis of by-products and improvement of the biodegradability.
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Resorcinol Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, comparative analysis of Quantitative Structure-Activity Relationship (QSAR) modeling as applied to resorcinol derivatives, a class of compounds renowned for their diverse therapeutic potential, including antioxidant and tyrosinase inhibitory activities. We will navigate through the nuances of model selection, descriptor calculation, and validation, offering a clear perspective on how to leverage QSAR for the rational design of more potent and specific resorcinol-based therapeutic agents.
The Significance of Resorcinol Derivatives and the Role of QSAR
Resorcinol (1,3-dihydroxybenzene) and its derivatives are a versatile scaffold in medicinal chemistry. The phenolic hydroxyl groups are key to their biological activities, particularly their ability to act as antioxidants by scavenging free radicals. Furthermore, the 4-substituted resorcinol moiety has been identified as a critical pharmacophore for the inhibition of tyrosinase, a key enzyme in melanin biosynthesis, making these compounds promising agents for treating hyperpigmentation disorders.[1][2]
QSAR provides a computational framework to correlate the chemical structure of these derivatives with their biological activities. By developing robust QSAR models, we can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.
The QSAR Workflow: A Step-by-Step Methodological Overview
A typical QSAR study involves a series of well-defined steps, each crucial for the development of a predictive and reliable model. The causality behind these experimental choices is rooted in the fundamental principle of QSAR: that the biological activity of a compound is a function of its physicochemical and structural properties.
Caption: A generalized workflow for a QSAR study.
Experimental Protocol: Dataset Preparation
-
Data Collection: Compile a dataset of resorcinol derivatives with their corresponding biological activities (e.g., IC50 values for tyrosinase inhibition or antioxidant activity). It is crucial that the biological data is consistent and measured under uniform experimental conditions.
-
Structural Drawing and Optimization: Draw the 2D structures of all compounds using a chemical drawing software. For 3D-QSAR, generate 3D conformations and optimize their geometry using computational chemistry methods like molecular mechanics or quantum mechanics.
-
Data Splitting: Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance. A common split is 80% for the training set and 20% for the test set, ensuring that the test set compounds are representative of the chemical space of the entire dataset.
A Comparative Analysis of QSAR Modeling Techniques
The choice of modeling technique is a critical decision in any QSAR study. Here, we compare the performance of several commonly used methods for modeling the activity of phenolic compounds, a class that includes resorcinol derivatives.
2D-QSAR vs. 3D-QSAR: A Dimensionality Perspective
2D-QSAR models utilize descriptors calculated from the 2D representation of molecules. These descriptors can be topological, constitutional, or physicochemical in nature. They are computationally less expensive and easier to interpret.
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of molecules and calculate steric and electrostatic fields around them. These models can provide valuable insights into the 3D structural requirements for optimal biological activity.
A comparative study on a series of histamine H3 receptor antagonists demonstrated that while 3D-QSAR methods can be powerful, simpler 2D-QSAR approaches like Multiple Linear Regression (MLR) can sometimes be equally reliable and predictive.[3] Another study found that combining 2D and 3D descriptors often leads to more robust and predictive models, as they capture different and complementary aspects of the molecular structure.[4][5][6][7]
Traditional vs. Machine Learning Approaches
Traditional QSAR models often rely on linear regression techniques like Multiple Linear Regression (MLR) . While interpretable, they may not capture the complex, non-linear relationships between structure and activity.
Machine Learning (ML) algorithms, such as Artificial Neural Networks (ANN) , Support Vector Machines (SVM) , and Random Forest (RF) , have gained prominence in QSAR modeling due to their ability to handle non-linearity and high-dimensional data.
A study on the cytotoxicity of phenols demonstrated that a Deep Neural Network (DNN) model significantly outperformed MLR, with a correlation coefficient (R²) of 0.943 compared to 0.67 for the MLR model.[8] Another comparative study on anti-inflammatory compounds found that a non-linear Support Vector Regression (SVR) model showed superior performance over Random Forest (RF) and Gradient Boosting Regression (GBR).[9]
| QSAR Model Type | Strengths | Weaknesses | Best Suited For |
| 2D-QSAR (e.g., MLR) | - Computationally efficient- Easy to interpret | - May not capture complex 3D interactions- Assumes linearity | - Initial screening- When 3D structural information is limited |
| 3D-QSAR (e.g., CoMFA) | - Provides 3D structural insights- Can be highly predictive | - Requires molecular alignment- Computationally intensive | - Lead optimization- Understanding ligand-receptor interactions |
| Machine Learning (e.g., ANN, SVM) | - Can model non-linear relationships- Robust with large datasets | - Can be a "black box" (less interpretable)- Prone to overfitting if not carefully validated | - Complex SAR landscapes- High-throughput screening data |
Descriptor Selection and Model Validation: Ensuring Scientific Integrity
The selection of appropriate molecular descriptors is a critical step that directly influences the predictive power and interpretability of a QSAR model. Descriptors can be broadly categorized as:
-
1D Descriptors: Molecular weight, atom counts.
-
2D Descriptors: Topological indices, connectivity indices.
-
3D Descriptors: Steric and electronic fields, solvent accessible surface area.
A robust QSAR model must be rigorously validated to ensure its predictive power and to avoid chance correlations. The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validation.
Key Validation Metrics
| Metric | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, typically calculated using leave-one-out cross-validation. | > 0.5 |
| R²_pred (External Validation R²) | R² calculated for the external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |
It is important to note that relying solely on a high R² value can be misleading. A comprehensive validation should include both internal and external validation procedures.[10][11][12][13][14]
Case Study: QSAR of Resorcinol Derivatives as Tyrosinase Inhibitors
Several studies have highlighted the importance of the 4-substituted resorcinol moiety for tyrosinase inhibition. A study on urolithin derivatives, which contain a resorcinol core, identified compounds with significantly greater tyrosinase inhibitory activity than the well-known inhibitor, kojic acid.[2] For example, compound 1h showed an IC50 of 4.14 µM, while kojic acid had an IC50 of 48.62 µM.[2] Another study on 3-(2,4-dihydroxyphenyl)propionic acid (DPPA) derivatives identified a compound with a nanomolar IC50 value.[15]
Caption: Key structural features of resorcinol derivatives influencing tyrosinase inhibition.
Conclusion and Future Directions
QSAR modeling is an indispensable tool in the modern drug discovery process for resorcinol derivatives. This guide has provided a comparative overview of different QSAR methodologies, emphasizing the importance of a rigorous and well-validated approach. While both 2D and 3D-QSAR models have their merits, the integration of machine learning techniques is proving to be particularly powerful in capturing the complex structure-activity relationships of these versatile compounds.
Future research should focus on the development of more comprehensive QSAR models for resorcinol derivatives that can simultaneously predict multiple biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The generation of high-quality, publicly available datasets of resorcinol derivatives and their biological activities would be invaluable for the development and validation of more robust and predictive QSAR models, ultimately accelerating the discovery of new and improved therapeutics.
References
- Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety. MDPI.
- QSAR models for tyrosinase inhibitory activity description applying modern statistical classification techniques: A comparative study. Universidad San Francisco de Quito USFQ.
- Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org.
- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. Wiley Online Library.
- On Two Novel Parameters for Validation of Predictive QSAR Models. PMC - NIH.
- Further exploring rm2 metrics for validation of QSPR models. ResearchGate.
- The rm2 Metrics for Validation of QSAR/QSPR Models. ResearchGate.
- Summary of tyrosinase inactivation by resorcinol derivatives a. ResearchGate.
- Resorcinol-based hemiindigoid derivatives as human tyrosinase inhibitors and melanogenesis suppressors in human melanoma cells. PubMed.
- A comparison between 2D and 3D descriptors in QSAR modeling based on bio-active conformations. PubMed.
- A comparison between 2D and 3D descriptors in QSAR modeling based on bio-active conformations. Bar-Ilan University.
- Comparison of various methods for validity evaluation of QSAR models. ResearchGate.
- A comparison between 2D and 3D descriptors in QSAR modeling based on bio‐active conformations. Scilit.
- Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists. PMC - PubMed Central.
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences.
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. ResearchGate.
- QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. NIH.
- Comparative Study of Machine Learning-Based QSAR Modeling of Anti-inflammatory Compounds from Durian Extraction. PMC - NIH.
- Comprehensive Evaluation and Comparison of Machine Learning Methods in QSAR Modeling of Antioxidant Tripeptides. PMC - PubMed Central.
- A machine learning-based QSAR model for predicting phenols cytotoxicity. International Journal of Scientific and Management Research.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 4,6-Dichlororesorcinol in Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of a synthetic route. This guide provides an in-depth evaluation of the cost-effectiveness of 4,6-Dichlororesorcinol, a key intermediate in the synthesis of various high-value compounds. We will objectively compare its performance and cost implications against a primary alternative, Resorcinol, with a focus on the synthesis of the specialty polymer monomer, 4,6-diaminoresorcinol.
Introduction to this compound: A Versatile Synthetic Building Block
This compound, with the chemical formula C₆H₄Cl₂O₂, is a halogenated aromatic diol.[1][2][3] Its chlorinated benzene ring and hydroxyl groups make it a versatile precursor in organic synthesis. It is particularly noted for its role as an intermediate in the production of pharmaceuticals, antiseptics, disinfectants, dyes, and specialty polymers.[4] One of the most significant applications of this compound is in the synthesis of 4,6-diaminoresorcinol, a monomer used in the production of high-performance poly(p-phenylene benzobisoxazole) (PBO) fibers, known for their exceptional thermal stability and mechanical strength.[5][6]
The Synthetic Conundrum: Choosing the Right Starting Material
The synthesis of 4,6-diaminoresorcinol typically involves the introduction of amino groups onto the resorcinol backbone. The choice of the initial building block significantly influences the synthetic strategy, number of steps, overall yield, and ultimately, the cost-effectiveness of the entire process. Here, we evaluate two primary pathways:
-
Route A: Starting from This compound .
-
Route B: Starting from the more fundamental building block, Resorcinol .
This guide will dissect these two routes, providing a comparative analysis of their economic and practical implications.
Cost-Effectiveness Analysis: A Head-to-Head Comparison
The cost of a chemical synthesis is a multifaceted issue, extending beyond the initial price of the starting materials. It encompasses factors such as the number of synthetic steps, reagent costs, reaction yields, purification complexity, and waste generation.
Starting Material Cost Comparison
The initial procurement cost is a primary consideration. The following table provides a snapshot of the typical market prices for this compound and Resorcinol. Prices can vary based on purity, quantity, and supplier.
| Compound | Molecular Weight ( g/mol ) | Typical Price (per kg) |
| This compound | 179.00 | $2000 - $4000+ |
| Resorcinol | 110.11 | $142 - $182[1][4] |
Note: Prices are estimates based on publicly available data from various chemical suppliers and are subject to change. Bulk pricing may be significantly different.
As evidenced by the table, Resorcinol is substantially more economical on a per-kilogram basis than this compound. This initial cost difference sets the stage for our broader analysis.
Synthetic Pathway Comparison
To provide a comprehensive evaluation, we will focus on the synthesis of 4,6-diaminoresorcinol dihydrochloride, a stable salt of the target monomer.
This route is not explicitly detailed in the provided search results as a direct conversion. A plausible, albeit not directly cited, multi-step process would likely involve nitration followed by reduction. A more direct, though less common, approach might involve direct amination under harsh conditions. For the purpose of this guide, we will outline a hypothetical, yet chemically reasonable, two-step pathway.
This pathway is well-documented and involves a multi-step process of sulfonation, nitration, hydrolysis, and subsequent reduction.[2][7] While this route appears longer, the low cost of the starting material may offset the increased number of steps.
The following table summarizes the key comparative metrics for the two routes.
| Metric | Route A (from this compound) | Route B (from Resorcinol) |
| Starting Material Cost | High | Low |
| Number of Steps | Fewer (Hypothetical) | More |
| Key Intermediates | 4,6-Dichloro-1,3-dinitrobenzene | Resorcinol-2,4,6-trisulfonic acid, 2-Sulfonic acid-4,6-dinitroresorcinol, 4,6-Dinitroresorcinol |
| Overall Yield | Potentially higher per step, but overall yield is process-dependent. | A patent suggests an overall yield of around 82% for the dinitro intermediate and a 96.2% yield for the final reduction.[2][7] |
| Reagent Complexity | May require specialized reagents for amination. | Utilizes common industrial chemicals like fuming sulfuric acid and nitric acid. |
| Process Safety | Handling of chlorinated and potentially energetic intermediates. | Involves highly corrosive and oxidizing acids. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are detailed, step-by-step methodologies for the synthesis of 4,6-diaminoresorcinol dihydrochloride via both routes.
Protocol 1: Synthesis of 4,6-diaminoresorcinol dihydrochloride from Resorcinol (Route B)
This protocol is a synthesized representation based on patented industrial processes.[2][7]
Step 1: Sulfonation, Nitration, and Hydrolysis to form 4,6-Dinitroresorcinol
-
In a suitable reactor, add fuming sulfuric acid (25-30 wt% SO₃).
-
Heat the acid to 80-90°C.
-
Slowly add Resorcinol (1 mole equivalent) to the heated acid over a period of 2-10 hours.
-
Cool the reaction mixture to 40-50°C.
-
Slowly add nitric acid (60-65 wt%, 2-5 mole equivalents) to the sulfonated mixture over 3-10 hours.
-
Pour the reaction mixture into a large volume of water (100-120 mole equivalents).
-
Heat the diluted solution to 100°C for 4-14 hours to effect hydrolysis.
-
Cool the solution to precipitate the 4,6-Dinitroresorcinol intermediate.
-
Filter and wash the solid product. An overall yield of approximately 82% with a purity of 99.9% for 4,6-dinitroresorcinol can be achieved.[7]
Step 2: Hydrogenation to 4,6-diaminoresorcinol dihydrochloride
-
In a hydrogenation reactor, charge 4,6-Dinitroresorcinol (1 mole equivalent), 6% hydrochloric acid, and a 5% palladium on carbon catalyst (0.0001-0.02 mole equivalents).[7]
-
Purge the reactor with nitrogen, followed by hydrogen.
-
Heat the mixture to 50-60°C and pressurize with hydrogen to 0.5-0.8 MPa.[7]
-
Maintain the reaction until hydrogen uptake ceases.
-
Cool the reactor and filter to remove the catalyst.
-
Crystallize the 4,6-diaminoresorcinol dihydrochloride from the filtrate. A yield of 96.2% for this step has been reported.[2]
Protocol 2: Hypothetical Synthesis of 4,6-diaminoresorcinol from 2-chloro-4,6-dinitroresorcinol (A related pathway)
While a direct, detailed protocol from this compound is not available, a similar synthesis starting from 2-chloro-4,6-dinitroresorcinol provides insight into the reduction step. This intermediate could conceptually be derived from this compound.
Step 1: Hydrogenation of 2-chloro-4,6-dinitroresorcinol
-
In a 5L hydrogenation reactor, add 100g of 2-chloro-4,6-dinitroresorcinol, 1g of 5 wt% palladium on carbon catalyst, 1500mL of ethanol, and 300mL of purified water.
-
Purge the reactor with nitrogen three times, then introduce hydrogen.
-
Maintain the hydrogen pressure at 0.3-0.4 MPa and the temperature at 30-40°C for 2 hours, monitoring the reaction by HPLC until the starting material is consumed.
Step 2: Conversion to 4,6-diaminoresorcinol dihydrochloride
-
To the resulting mixture containing 2-chloro-4,6-diaminoresorcinol, add 25 wt% concentrated aqueous ammonia.
-
Maintain a hydrogen pressure of 0.2-0.3 MPa and heat to 60-70°C for 3 hours.
-
After the reaction is complete, acidify the mixture with a hydrochloric acid solution and filter to obtain the crude 4,6-diaminoresorcinol dihydrochloride.
-
Recrystallize the crude product to obtain a white solid with a purity of 99.74% and a yield of 75.9%.
Visualizing the Synthetic Workflows
To better illustrate the two synthetic approaches, the following diagrams outline the key transformations.
Caption: Fig 1. Hypothetical synthetic route from this compound.
Caption: Fig 2. Established synthetic route from Resorcinol.
Discussion and Conclusion: A Verdict on Cost-Effectiveness
Based on the available data, a clear picture emerges regarding the cost-effectiveness of this compound versus Resorcinol for the synthesis of 4,6-diaminoresorcinol.
While the synthetic route starting from This compound is hypothetically shorter, the significantly higher initial cost of the starting material presents a major economic barrier. Furthermore, the lack of well-established, high-yield public domain protocols for its direct conversion to 4,6-diaminoresorcinol introduces a level of process development risk.
Conversely, the synthetic pathway originating from Resorcinol is a well-trodden path, with detailed procedures available in the patent literature.[2][7] Despite having more steps, this route offers several key advantages:
-
Dramatically Lower Starting Material Cost: Resorcinol is an order of magnitude cheaper than this compound, providing a substantial upfront cost saving.
-
High Overall Yield: The reported high yields for the individual steps contribute to an economically favorable overall process.[2][7]
-
Use of Commodity Chemicals: The reagents used in this pathway are common, bulk industrial chemicals, further contributing to lower overall costs.
For small-scale laboratory synthesis, where the absolute cost of starting materials may be less critical and process optimization is not the primary goal, the use of a more advanced intermediate like this compound or its derivatives could be considered if it simplifies the synthetic effort. However, for any process with commercial aspirations, the economic fundamentals strongly favor Resorcinol as the starting point for the synthesis of 4,6-diaminoresorcinol.
References
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A Comparative Guide to the Synthetic Routes of 4,6-Dichlororesorcinol
In the landscape of pharmaceutical intermediates and fine chemical synthesis, 4,6-dichlororesorcinol stands as a crucial building block. Its di-chloro-dihydroxybenzene structure is a key pharmacophore in numerous biologically active molecules. The regioselective synthesis of this compound, however, presents unique challenges due to the activated nature of the resorcinol ring. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to produce this compound, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal route for their specific application. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a transparent comparison of their respective yields, purities, and scalability.
Introduction to this compound and its Synthetic Challenges
Resorcinol (1,3-dihydroxybenzene) is an electron-rich aromatic system, highly susceptible to electrophilic substitution. The two hydroxyl groups are ortho-, para-directing and strongly activating, making the 2, 4, and 6 positions (with the 4 and 6 positions being equivalent) highly reactive. The primary challenge in the synthesis of this compound lies in achieving selective dichlorination without the formation of over-chlorinated byproducts or isomeric impurities. The choice of chlorinating agent, solvent, and reaction conditions are paramount in controlling the selectivity and overall efficiency of the synthesis.
This guide will focus on the two most prevalent and practical synthetic approaches:
-
Route 1: Direct Chlorination of Resorcinol with Sulfuryl Chloride
-
Route 2: Stepwise Chlorination via 4-Chlororesorcinol
We will explore the nuances of each route, providing a comprehensive understanding of their advantages and limitations.
Route 1: Direct Dichlorination of Resorcinol with Sulfuryl Chloride
The direct dichlorination of resorcinol using sulfuryl chloride (SO₂Cl₂) is a common and often high-yielding method for the preparation of this compound. Sulfuryl chloride is a convenient source of chlorine, and the reaction can be modulated by the choice of solvent and temperature.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl groups of resorcinol strongly activate the aromatic ring, particularly at the 4 and 6 positions, making them susceptible to attack by an electrophilic chlorine species. While sulfuryl chloride itself is not strongly electrophilic, it can be polarized by a Lewis acid catalyst or, in many cases, the solvent itself can facilitate the generation of the active electrophile. The reaction is typically performed in a non-polar solvent to moderate the reactivity and improve selectivity.
Caption: Workflow for the direct dichlorination of resorcinol.
Experimental Protocol
The following protocol is a representative example of the direct dichlorination of resorcinol.
Materials:
-
Resorcinol
-
Sulfuryl chloride (SO₂Cl₂)
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (concentrated)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve resorcinol in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sulfuryl chloride (2.2 equivalents) in anhydrous diethyl ether dropwise to the resorcinol solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Route 2: Stepwise Chlorination via 4-Chlororesorcinol
An alternative approach to improve selectivity and minimize the formation of over-chlorinated byproducts is a stepwise chlorination. This method involves the initial synthesis and isolation of 4-chlororesorcinol, followed by a second chlorination step to introduce the second chlorine atom at the 6-position.
Mechanistic Rationale
This route breaks down the dichlorination into two distinct steps. The first step, the monochlorination of resorcinol, can be achieved with a milder chlorinating agent or by carefully controlling the stoichiometry of a more reactive one like sulfuryl chloride. The presence of the first electron-withdrawing chlorine atom on the ring slightly deactivates it, making the second chlorination step more controllable and less prone to overreaction.
Caption: Workflow for the stepwise synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 4-Chlororesorcinol
A procedure for synthesizing 4-chlororesorcinol involves reacting resorcinol with sulfuryl chloride.[1]
Materials:
-
Resorcinol
-
Sulfuryl chloride (SO₂Cl₂)
-
Diethyl ether
Procedure:
-
Mix resorcinol and diethyl ether and heat to reflux with stirring.[1]
-
Slowly add sulfuryl chloride dropwise.[1]
-
Raise the temperature to 60°C for 1 hour.[1]
-
After recovering the ether, perform atmospheric distillation followed by vacuum distillation to collect the 4-chlororesorcinol fraction.[1]
Step 2: Synthesis of this compound from 4-Chlororesorcinol
The second chlorination can be performed using various chlorinating agents, with N-Chlorosuccinimide (NCS) being a good option for controlled chlorination.[2][3][4][5]
Materials:
-
4-Chlororesorcinol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or other suitable solvent)
Procedure:
-
Dissolve 4-chlororesorcinol in acetonitrile in a reaction flask.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove succinimide.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Comparative Analysis
| Parameter | Route 1: Direct Dichlorination (SO₂Cl₂) | Route 2: Stepwise Chlorination (via 4-Chlororesorcinol) |
| Starting Material | Resorcinol | Resorcinol |
| Key Reagents | Sulfuryl Chloride | Sulfuryl Chloride, N-Chlorosuccinimide |
| Number of Steps | One | Two |
| Reported Yield | Generally high, but can be variable | Potentially higher overall yield due to better control |
| Purity Profile | Risk of over-chlorination (e.g., 2,4,6-trichlororesorcinol) and isomeric impurities | Generally higher purity with fewer byproducts |
| Process Control | Requires careful control of stoichiometry and temperature to maintain selectivity | More controlled process due to the deactivation of the ring after the first chlorination |
| Scalability | Readily scalable, but byproduct control can be challenging on a larger scale | Scalable, with potentially easier purification at scale |
| Safety & Handling | Sulfuryl chloride is corrosive and reacts violently with water. HCl and SO₂ are toxic byproducts. | Involves handling of sulfuryl chloride and NCS. Succinimide byproduct is relatively benign. |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps and cheaper reagents. | May have higher costs associated with an additional step and potentially more expensive reagents like NCS. |
Conclusion and Recommendations
The choice between the direct and stepwise synthesis of this compound depends heavily on the specific requirements of the application, particularly the desired purity and the scale of the production.
For rapid, large-scale production where minor impurities can be tolerated or removed effectively, the direct dichlorination with sulfuryl chloride (Route 1) offers a more economical and time-efficient option. However, careful optimization of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of over-chlorinated species.
For applications requiring high purity, such as in the synthesis of active pharmaceutical ingredients (APIs), the stepwise approach (Route 2) is highly recommended. Although it involves an additional step, the improved control over the reaction leads to a cleaner product profile, simplifying downstream purification processes and ultimately ensuring a higher quality final product. The use of a milder chlorinating agent like NCS in the second step further enhances the selectivity of the process.
Ultimately, a thorough cost-benefit analysis, considering reagent costs, processing time, and purification requirements, should be conducted to determine the most suitable synthetic route for a given manufacturing campaign.
References
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- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation.
- Method for preparing 4,6-diaminoresorcinol dihydrochloride through one-pot synthesis. Method for preparing 4,6-diaminoresorcinol dihydrochloride through one-pot synthesis.
- Google Patents. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride.
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Assessing the Environmental Impact of 4,6-Dichlororesorcinol: A Comparative Guide to Greener Alternatives
In the ever-evolving landscape of chemical synthesis, particularly within the pharmaceutical and specialty chemical sectors, the selection of reagents and building blocks extends beyond mere reactivity and yield. The environmental footprint of a chemical process is now a critical parameter in sustainable drug development and manufacturing. This guide provides an in-depth comparative analysis of the environmental impact of 4,6-Dichlororesorcinol, a halogenated aromatic compound, versus its non-halogenated structural analogs and other greener alternatives. By examining key environmental indicators such as aquatic toxicity, biodegradability, and the principles of green chemistry, this document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make more environmentally conscious decisions in their synthetic endeavors.
Introduction: The Environmental Burden of Halogenated Aromatics
Chlorinated phenols, the class of compounds to which this compound belongs, are recognized as significant environmental contaminants.[1] Their persistence in the environment, potential for bioaccumulation, and inherent toxicity pose considerable risks to aquatic ecosystems and human health.[1][2] The carbon-chlorine bond is notoriously stable, rendering these compounds resistant to natural degradation processes.[2] This guide will delve into the specific (though limited) data available for this compound and draw heavily on comparative data from its non-chlorinated parent compound, resorcinol, and its isomers—catechol and hydroquinone—as well as other greener alternatives like phloroglucinol, to build a comprehensive environmental risk profile.
Comparative Environmental Impact Assessment
A direct comparison of the environmental parameters of this compound and its alternatives is essential for informed decision-making. While specific experimental data for this compound is scarce in publicly available literature, we can infer its likely environmental profile based on the well-documented behavior of chlorinated aromatic compounds.
Table 1: Comparative Environmental Data of this compound and Alternatives
| Compound | Structure | Aquatic Toxicity (LC50/EC50) | Biodegradability (OECD 301) | Key Environmental Concerns |
| This compound | ClC1=CC(O)=C(Cl)C=C1O | Data not available. Expected to be highly toxic to aquatic life due to the presence of chlorine atoms. | Data not available. Expected to be persistent and not readily biodegradable. | Persistence, potential for bioaccumulation, formation of toxic byproducts. |
| Resorcinol | C1=CC(O)=CC(O)=C1 | Very toxic to aquatic life.[3] EC50 (Daphnia magna, 48h): Data varies, but indicates high toxicity.[4] | Readily biodegradable (66.7% in 14 days, OECD 301C).[5] | Aquatic toxicity. |
| Catechol | C1=CC=C(O)C(O)=C1 | Toxic to aquatic organisms.[6] | Readily biodegradable. | Toxicity to microorganisms at high concentrations.[6] |
| Hydroquinone | C1=CC(O)=C=C(O)C=1 | Increased toxicity for aquatic organisms.[2] | Readily biodegradable.[2] | High toxicity to aquatic life.[1][7] |
| Phloroglucinol | C1=C(O)C=C(O)C=C(O)1 | Harmful to aquatic organisms, may cause long-term adverse effects.[8] LD50 (Oral, Rat): 4000 - 5800 mg/kg.[9] | Soluble in water, persistence is not expected to be significant.[8] | Less toxic than other isomers, but still poses some aquatic risk. |
Analysis of Comparative Data:
The presence of two chlorine atoms on the resorcinol backbone in this compound is a strong indicator of heightened environmental risk compared to its non-halogenated counterparts. Chlorination is known to increase a compound's persistence and toxicity.[2] While resorcinol itself is very toxic to aquatic life, it is readily biodegradable.[3][5] This suggests that while spills or direct discharge of resorcinol would be harmful, it is less likely to persist in the environment.
Conversely, the chlorinated nature of this compound suggests it will be significantly more resistant to microbial degradation, leading to longer residence times in soil and water. Furthermore, the ecotoxicity of chlorinated phenols is generally higher than their non-chlorinated parents. Therefore, it is reasonable to extrapolate that this compound poses a greater and more persistent threat to aquatic ecosystems.
The alternatives—catechol, hydroquinone, and phloroglucinol—all demonstrate some level of aquatic toxicity, a common trait for phenolic compounds. However, their proven biodegradability makes them more environmentally benign choices in the long term compared to their chlorinated analog. Phloroglucinol appears to be the least acutely toxic of the dihydroxybenzene isomers, although it can still have long-term adverse effects on aquatic life.[8][10]
Greener Synthesis and Alternative Methodologies
Beyond direct substitution with less hazardous analogs, a holistic approach to green chemistry involves redesigning synthetic pathways to avoid the use of halogenated compounds altogether.
Applications of this compound
This compound is primarily used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules.[11] Its reactive sites allow for the construction of larger, functionalized molecules.
Alternative Synthetic Strategies
Instead of using a pre-halogenated starting material, chemists can explore late-stage halogenation, which can be more controlled and generate less halogenated waste. However, the greenest approach is to design syntheses that do not require halogenation at all.
Enzymatic Synthesis: A promising frontier in green chemistry is the use of enzymes to catalyze reactions with high specificity and under mild conditions.[12] Halogenase enzymes, for instance, can selectively introduce halogen atoms onto a molecule, often with greater control than traditional chemical methods.[13][14] More importantly, exploring enzymatic pathways that build the desired molecular complexity without the need for halogenation is a key strategy for sustainable synthesis.[12]
Catalytic Processes: The development of novel catalysts can enable reactions that were previously reliant on halogenated intermediates. For example, advances in C-H activation can allow for direct functionalization of the aromatic ring, bypassing the need for halogenated precursors.
The following diagram illustrates a conceptual workflow for selecting a greener alternative to a halogenated starting material like this compound.
Caption: Decision workflow for selecting greener alternatives.
Experimental Protocols for Environmental Impact Assessment
To facilitate a standardized comparison of this compound and its alternatives, the following experimental protocols, based on OECD guidelines, are provided.
Ready Biodegradability: OECD 301F (Manometric Respirometry Test)
This test is suitable for assessing the ready biodegradability of both soluble and insoluble compounds.[15][16]
Objective: To determine the potential for rapid and ultimate biodegradation of the test substance in an aerobic aqueous medium.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a sewage treatment plant and incubated in a closed flask with a device to measure oxygen consumption (manometer).[15][17] The amount of oxygen taken up by the microbial population during the degradation of the test substance is measured over a 28-day period.[16]
Step-by-Step Methodology:
-
Preparation of Test Medium: Prepare a mineral medium according to OECD 301 guidelines. This medium contains essential mineral salts for microbial growth.
-
Inoculum Preparation: Obtain fresh activated sludge from a municipal sewage treatment plant. The concentration of the inoculum in the final test mixture should be between 30 and 100 mg/L of suspended solids.
-
Test Setup:
-
Test Vessels: For each test substance, set up at least three replicate flasks.
-
Blank Controls: Prepare at least three flasks containing only the inoculum and mineral medium to measure endogenous respiration.
-
Reference Compound: Use a readily biodegradable reference compound (e.g., sodium benzoate) in three flasks to validate the test system.
-
Test Substance Addition: Add the test substance to the test vessels to achieve a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.
-
-
Incubation: Incubate the flasks at 20-24°C in the dark, with continuous stirring.
-
Data Collection: Record the oxygen consumption in each flask at regular intervals for 28 days.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption (corrected for the blank) to the ThOD of the test substance.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[16][18]
Caption: Workflow for OECD 301F Biodegradability Test.
Acute Aquatic Toxicity: OECD 202 (Daphnia sp. Acute Immobilisation Test)
This test determines the acute toxicity of a substance to aquatic invertebrates.[6]
Objective: To determine the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna population (EC50) over a 48-hour exposure period.[19][20]
Principle: Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 is calculated.[21]
Step-by-Step Methodology:
-
Test Organisms: Use juvenile Daphnia magna (less than 24 hours old) from a healthy, laboratory-cultured stock.
-
Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable dilution water. Also, prepare a control group with only dilution water.
-
Test Setup:
-
Use glass test vessels of appropriate size.
-
Introduce at least 20 daphnids, divided into at least four replicates, for each test concentration and the control.
-
Maintain the temperature at 18-22°C and provide a 16-hour light/8-hour dark photoperiod.
-
-
Observations: After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the 48-hour EC50 value and its 95% confidence limits.
Conclusion and Recommendations
The available evidence, though lacking direct experimental data for this compound, strongly suggests that it poses a significantly higher environmental risk than its non-halogenated analogs. Its predicted persistence and toxicity, characteristic of chlorinated phenols, are major concerns for environmental stewardship.
Therefore, for researchers and drug development professionals, the following recommendations are put forth:
-
Avoid the use of this compound whenever possible and actively seek out greener alternatives.
-
Prioritize the use of non-halogenated analogs such as resorcinol, catechol, hydroquinone, and particularly phloroglucinol, while still being mindful of their inherent aquatic toxicity and implementing appropriate waste management procedures.
-
Invest in the development and adoption of greener synthetic methodologies , including enzymatic and catalytic processes, that eliminate the need for halogenated building blocks.
-
Conduct thorough environmental impact assessments , using standardized protocols such as the OECD guidelines presented here, for any novel compounds or new synthetic routes being considered.
By integrating these principles into the early stages of research and development, the scientific community can contribute to a more sustainable future for the pharmaceutical and chemical industries.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4,6-Dichlororesorcinol
As laboratory professionals engaged in the precise and demanding fields of research and drug development, our responsibilities extend beyond the bench. The safe handling and disposal of chemical reagents are paramount to ensuring personnel safety, environmental integrity, and regulatory compliance. 4,6-Dichlororesorcinol, a halogenated aromatic compound used as an intermediate in various syntheses, requires a dedicated and informed disposal strategy due to its chemical properties.[1]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. The protocols herein are designed to be self-validating, grounding every procedural step in the chemical causality that governs safe practice.
Hazard Assessment and Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance, and its safe management is predicated on this awareness.
Causality of Required PPE: The primary hazards of this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, Personal Protective Equipment (PPE) is not merely a recommendation but a critical barrier to prevent exposure. Standard laboratory attire (long-sleeved lab coat, closed-toe shoes) must be supplemented with:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent contact with dust particles or splashes.[2][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[2] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid self-contamination.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or equivalent respirator is necessary to prevent inhalation of airborne particles.[4] All weighing and transferring of the solid should ideally be performed within a fume hood.[5]
| Hazard Identification | This compound |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |
| Precautionary Statements | P261: Avoid breathing dust.[3] P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/eye protection.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Waste Characterization and Segregation: The Foundational Step
Proper disposal begins with accurate waste characterization and meticulous segregation. This is the single most critical step in the disposal workflow.
This compound is a halogenated organic compound .[6] This classification dictates its entire disposal pathway.
The Criticality of Segregation: Halogenated organic wastes must never be mixed with non-halogenated organic wastes.[6][7][8] The reason is rooted in the chemistry of their destruction. The high-temperature incineration required for halogenated compounds is specifically designed to manage the corrosive and toxic byproducts generated, such as hydrogen chloride (HCl) gas.[9] Mixing these waste streams can compromise the efficacy of the disposal process and lead to the formation of highly toxic and persistent environmental pollutants, including dioxins and furans.[10]
| Waste Segregation Protocol | Do's | Don'ts |
| This compound Waste | Collect in a dedicated, properly labeled "Halogenated Organic Waste" container.[6][8] | Do NOT mix with non-halogenated solvents like acetone, ethanol, or hexane.[6] |
| Ensure the container is made of a compatible material (e.g., glass or polyethylene) and has a secure, vapor-tight lid.[11][12] | Do NOT pour any amount, however small, down the sink drain.[2][5] | |
| Clearly list "this compound" and any other halogenated constituents on the hazardous waste label.[8] | Do NOT overfill containers; leave at least 10% headspace (about ¾ full) to allow for expansion.[11] |
Step-by-Step Disposal Procedures
Follow these detailed protocols for managing different waste streams containing this compound.
Protocol 3.1: Disposal of Unused or Waste Solid this compound
-
Container Preparation: Obtain a designated hazardous waste container for "Solid Halogenated Organic Waste" from your institution's Environmental Health & Safety (EHS) department.
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[8] Fill out all required information, clearly identifying the contents as "this compound."
-
Waste Transfer: Inside a chemical fume hood, carefully transfer the solid waste into the prepared container using a clean spatula or scoop.
-
Closure: Securely close the container lid. It must remain closed at all times except when actively adding waste.[8][12]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible chemicals.[11]
Protocol 3.2: Disposal of Contaminated Labware and PPE
This includes items such as pipette tips, centrifuge tubes, gloves, and weigh boats.
-
Collection: Designate a specific, leak-proof container, such as a puncture-proof bucket or a sturdy box lined with a clear plastic bag, for "Solid Halogenated Contaminated Waste."[5][11]
-
Labeling: Clearly label the container with a hazardous waste label, noting the contents as "Debris contaminated with this compound."
-
Accumulation: Place all contaminated disposable items directly into this container. Do not discard them in regular or biohazardous trash.
-
Glassware: For non-disposable glassware that is grossly contaminated, rinse it with a minimal amount of a suitable non-halogenated solvent (like acetone) into a "Liquid Halogenated Waste" container. Then, wash the glassware as usual. The rinsate is now considered hazardous waste.
Protocol 3.3: Disposal of Solutions Containing this compound
-
Container Selection: Use a designated carboy or shatter-proof bottle labeled for "Liquid Halogenated Organic Waste."[6][11]
-
Segregation: Pour waste solutions containing this compound directly into this container. This includes reaction mixtures and solvent rinses.
-
Log Sheet: Maintain a log sheet for the carboy. Each time waste is added, record the chemical name and approximate volume.[6] This is crucial for accurate classification and final disposal.
-
Closure and Storage: Keep the container tightly sealed and stored in a secondary containment bin within your lab's SAA.
The Disposal Pathway: From Lab to Destruction
Understanding the final destination of your waste reinforces the importance of the preceding steps. As a halogenated organic compound, this compound is destined for high-temperature incineration at a licensed hazardous waste treatment facility.[6][13] This process occurs at temperatures typically between 800°C and 1500°C, which provides the necessary energy to break the stable carbon-chlorine bonds.[9] The resulting combustion gases, including hydrogen chloride, are then passed through scrubbers to neutralize them before being released.[9][14]
The following diagram outlines the decision-making workflow for proper disposal.
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A Comprehensive Guide to the Safe Handling of 4,6-Dichlororesorcinol
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4,6-Dichlororesorcinol. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to ensure your work is not only groundbreaking but also fundamentally safe.
Hazard Assessment: Understanding the Risks of this compound
This compound is a chlorinated phenol, a class of compounds that demands respect and careful handling. Its toxicological properties have not been fully investigated, which necessitates a cautious approach.[1] The primary hazards associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed.
-
Skin Corrosion/Irritation: It causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: It can cause serious eye damage.
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1]
-
Sensitization: It may cause an allergic skin reaction.
-
Aquatic Toxicity: It is very toxic to aquatic life and can have long-lasting harmful effects.
Given these hazards, it is imperative to handle this compound with the appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum PPE requirements.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | To prevent skin contact, which can cause irritation and potential allergic reactions.[3] The choice of glove material should be based on the specific solvent being used, if any. |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard. | To protect against eye contact, which can cause serious and potentially irreversible damage.[4] |
| Body | A lab coat or chemical-resistant apron. | To protect the skin and personal clothing from contamination.[5][6] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95, R95, or P95 filter). | To prevent the inhalation of dust particles, which can cause respiratory tract irritation.[2][7] |
Operational Plan: From Handling to Disposal
This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound.
Handling and Storage Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][4][8]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[9][10][11]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: When weighing the solid, do so in a manner that minimizes dust generation. Use a spatula for transfers and avoid pouring the powder.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring. If the solvent is volatile, perform this step in a chemical fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][12]
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Protect the compound from light.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Decontamination and Disposal Plan
Spill Response:
-
Evacuate: In the event of a large spill, evacuate the immediate area.
-
Contain: For small spills, and while wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[10]
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1] Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[1]
-
Do not empty into drains, as it is toxic to aquatic life.[1]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. NIOSH.
- Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH.
- Greenbook. (2010, March). MATERIAL SAFETY DATA SHEET.
- CDMS.net. (n.d.). SAFETY DATA SHEET.
- ISHN.com. (2017, March 9). All about the NIOSH Pocket Guide to Chemical Hazards.
- Cefic. (n.d.). for the SAFE USE of PHENOL.
- Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards. NIOSH.
- Teamster Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment.
- DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- The Ohio State University. (n.d.). Personal Protective Equipment. Department of Chemistry and Biochemistry.
- hsse world. (2023, March 1). Guide for Working With Corrosive Substances and how to avoid it.
- Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
- Royal Horticultural Society. (2025, November 6). Storing and Disposing of Chemicals Safely.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. NIOSH.
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

